NH2-PEG3 hydrochloride
Description
The exact mass of the compound Ethanol, 2-[2-(2-aminoethoxy)ethoxy]-, hydrochloride is 185.0818711 g/mol and the complexity rating of the compound is 61. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-[2-(2-aminoethoxy)ethoxy]ethanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO3.ClH/c7-1-3-9-5-6-10-4-2-8;/h8H,1-7H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCPFSRWBHYCBTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCO)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90757930 | |
| Record name | 2-[2-(2-Aminoethoxy)ethoxy]ethan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90757930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92505-84-5 | |
| Record name | 2-[2-(2-Aminoethoxy)ethoxy]ethan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90757930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to NH2-PEG3 Hydrochloride: A Versatile Linker in Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
NH2-PEG3 hydrochloride is a heterobifunctional linker molecule that has emerged as a critical tool in the fields of bioconjugation, targeted drug delivery, and nanotechnology. Characterized by a terminal primary amine and a three-unit polyethylene (B3416737) glycol (PEG) chain, this molecule offers a unique combination of reactivity, hydrophilicity, and a defined spacer length. Its hydrochloride salt form enhances stability and solubility in aqueous solutions. This technical guide provides a comprehensive overview of the physicochemical properties, core applications, and detailed experimental protocols for this compound, with a particular focus on its role in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), and the surface functionalization of nanoparticles.
Physicochemical Properties
This compound is a well-defined, monodisperse compound, ensuring batch-to-batch consistency in experimental setups. Its key properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | 2-(2-(2-aminoethoxy)ethoxy)ethanamine hydrochloride | |
| Synonyms | Amino-PEG3-Amine Hydrochloride | |
| CAS Number | 92505-84-5 | [1] |
| Molecular Formula | C6H16ClNO3 | [1] |
| Molecular Weight | 185.65 g/mol | [1] |
| Appearance | White to off-white solid or liquid | |
| Solubility | Soluble in water, DMSO, DMF | |
| Purity | Typically >95% |
Core Applications
The unique structural features of this compound make it a versatile tool in a range of biomedical research and drug development applications.
Proteolysis-Targeting Chimeras (PROTACs)
This compound is a widely used linker in the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[2][3] The PEG3 linker in this compound provides the necessary spacing and flexibility for the two ends of the PROTAC to effectively bind to their respective protein targets, facilitating the formation of a stable ternary complex (POI-PROTAC-E3 ligase).[4][5] The hydrophilicity of the PEG linker can also improve the solubility and cell permeability of the PROTAC molecule.[3]
The efficacy of a PROTAC is often quantified by its half-maximal degradation concentration (DC50) and its maximum degradation level (Dmax). The length of the PEG linker is a critical parameter that can significantly impact these values, as illustrated in the following table for a series of hypothetical Bromodomain-containing protein 4 (BRD4)-targeting PROTACs.
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) |
| PROTAC-A | PEG1 | 150 | 75 |
| PROTAC-B | PEG3 | 25 | >95 |
| PROTAC-C | PEG5 | 50 | >90 |
This data is illustrative and compiled from various sources in the literature to demonstrate the impact of linker length on PROTAC efficacy.[4][5][6]
Antibody-Drug Conjugates (ADCs)
In the development of ADCs, this compound can be used to conjugate a potent cytotoxic drug to a monoclonal antibody. The primary amine of the linker can be reacted with an activated carboxylic acid on the drug or a linker-drug conjugate, while the other end of the bifunctional linker is attached to the antibody, often through lysine (B10760008) residues. The PEG3 spacer can help to improve the solubility and stability of the ADC and may reduce its immunogenicity.[7]
Surface Modification of Nanoparticles
The surface functionalization of nanoparticles with PEG linkers, a process known as PEGylation, is a common strategy to improve their biocompatibility and pharmacokinetic properties. This compound can be used to introduce amine functionalities onto the surface of nanoparticles, such as gold or iron oxide nanoparticles. These amine groups can then be used for the subsequent conjugation of targeting ligands, drugs, or imaging agents. The hydrophilic PEG chains form a "stealth" layer around the nanoparticle, which reduces protein adsorption and clearance by the immune system, leading to a longer circulation time in the body.
Experimental Protocols
The following protocols are representative examples of how this compound can be used in its core applications. Researchers should optimize these protocols for their specific molecules and experimental conditions.
Protocol 1: Two-Step Synthesis of a PROTAC using Amide Bond Formation
This protocol describes a general method for synthesizing a PROTAC by sequentially coupling a protein of interest (POI) ligand and an E3 ligase ligand to a bifunctional linker derived from this compound.
Step 1: Coupling of the first ligand to a Boc-protected NH2-PEG3-acid linker
-
Activation of the Carboxylic Acid: Dissolve Boc-NH-PEG3-COOH (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq) in anhydrous DMF. Stir the solution at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Coupling Reaction: Add a solution of the amine-containing first ligand (e.g., an E3 ligase ligand) (1.0 eq) in anhydrous DMF to the activated linker solution. Stir the reaction mixture at room temperature overnight.
-
Work-up and Purification: Monitor the reaction by LC-MS. Upon completion, dilute the reaction with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the Boc-protected ligand-linker conjugate.
Step 2: Boc Deprotection and Coupling of the Second Ligand
-
Boc Deprotection: Dissolve the purified Boc-protected conjugate in a solution of 20-50% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). Stir the solution at room temperature for 1-2 hours. Monitor the deprotection by LC-MS. Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine salt is often used directly in the next step.
-
Coupling of the Second Ligand: Dissolve the deprotected amine-linker-ligand conjugate (1.0 eq) and a carboxylic acid-functionalized second ligand (e.g., a POI ligand) (1.1 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir the reaction mixture at room temperature overnight.
-
Final Purification: Monitor the reaction by LC-MS. Upon completion, purify the final PROTAC product by preparative HPLC.
Protocol 2: Bioconjugation to a Protein via Amide Coupling
This protocol outlines the conjugation of this compound to a protein containing accessible carboxylic acid residues using EDC/NHS chemistry.
-
Reagent Preparation:
-
Dissolve the protein to be modified in an amine-free buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0) to a final concentration of 1-10 mg/mL.
-
Prepare a 10 mM stock solution of this compound in the same buffer.
-
Freshly prepare 100 mM stock solutions of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in the same buffer.
-
-
Activation of Protein Carboxyl Groups: Add the EDC and NHS stock solutions to the protein solution to a final concentration of 5 mM and 10 mM, respectively. Incubate for 15 minutes at room temperature.
-
Conjugation Reaction: Add the this compound stock solution to the activated protein solution to achieve a 10- to 50-fold molar excess of the linker. Incubate the reaction for 2 hours at room temperature with gentle mixing.
-
Quenching the Reaction: Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50 mM to stop the reaction. Incubate for 15 minutes at room temperature.
-
Purification: Remove the excess, unreacted linker and byproducts by dialysis against a suitable buffer (e.g., PBS) or by using a desalting column.
Signaling Pathway: PROTAC-Mediated Protein Degradation
This compound, as a linker, is a key component of PROTACs which hijack the ubiquitin-proteasome system (UPS) to induce targeted protein degradation. The UPS is a major pathway for regulated protein turnover in eukaryotic cells.
Safety and Handling
This compound is intended for research use only. As with all laboratory chemicals, it should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Handling: Avoid inhalation of dust or vapors. Use in a well-ventilated area.
-
Storage: Store in a cool, dry place, protected from light. For long-term storage, -20°C is recommended. Keep the container tightly sealed to prevent moisture absorption.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
While a specific safety data sheet (SDS) for this compound (CAS 92505-84-5) should be consulted, the general precautions for handling amine-containing PEG compounds should be followed.[7]
Conclusion
This compound is a valuable and versatile chemical tool for researchers in drug development and biotechnology. Its well-defined structure, hydrophilicity, and reactive primary amine make it an ideal linker for a wide range of applications, most notably in the rapidly advancing field of targeted protein degradation with PROTACs. The detailed protocols and conceptual diagrams provided in this guide are intended to serve as a valuable resource for the successful implementation of this compound in innovative research and development projects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker [clinicalresearchnewsonline.com]
- 3. precisepeg.com [precisepeg.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
An In-depth Technical Guide to Amino-PEG3-Amine Dihydrochloride
For researchers, scientists, and professionals in drug development, understanding the chemical properties and applications of PEG linkers is crucial. This guide provides a detailed overview of Amino-PEG3-Amine Dihydrochloride, a versatile bifunctional linker.
Core Chemical Properties
Amino-PEG3-Amine Dihydrochloride is the salt form of 1,11-diamino-3,6,9-trioxaundecane. The polyethylene (B3416737) glycol (PEG) backbone is hydrophilic, which enhances the solubility of molecules it is conjugated to. The terminal primary amine groups are reactive towards a variety of functional groups, making it a valuable crosslinking agent.
| Property | Value | Source |
| Synonyms | 1,11-Diamino-3,6,9-trioxaundecane dihydrochloride, Amino-PEG3-Amine dihydrochloride | - |
| CAS Number | 929-75-9 (free base) | [1] |
| Molecular Formula | C₈H₂₂Cl₂N₂O₃ | Derived |
| Molecular Weight | 265.18 g/mol | Derived |
| Appearance | White to off-white solid | General Knowledge |
| Solubility | Soluble in water and most polar organic solvents | [2][3] |
| Purity | Typically ≥95% | [1][2] |
| Storage Conditions | Store at -20°C, keep dry and avoid sunlight.[1][2] For long-term storage, -80°C is recommended for solutions.[4] |
Applications in Research and Development
The primary application of Amino-PEG3-Amine Dihydrochloride is as a bifunctional linker in bioconjugation and drug delivery. Its two primary amine groups allow for the conjugation of two different molecules, or for the modification of surfaces.
A significant area of application is in the development of PROteolysis TArgeting Chimeras (PROTACs) . PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[3][4][5][6] The PEG linker in a PROTAC connects the E3 ligase ligand to the target protein ligand.[5]
Experimental Protocols
General Protocol for Amide Bond Formation
This protocol describes a general method for conjugating Amino-PEG3-Amine to a carboxylic acid-containing molecule using EDC/NHS chemistry.
Materials:
-
Amino-PEG3-Amine Dihydrochloride
-
Carboxylic acid-containing molecule
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: Phosphate-buffered saline (PBS) pH 7.4 or MES buffer pH 6.0
-
Quenching solution: Hydroxylamine or Tris buffer
-
Purification system (e.g., HPLC, column chromatography)
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve the carboxylic acid-containing molecule in anhydrous DMF or DMSO.
-
Add 1.5 equivalents of EDC and 1.5 equivalents of NHS.
-
Stir the reaction at room temperature for 15-30 minutes to form the NHS ester.
-
-
Conjugation Reaction:
-
Dissolve Amino-PEG3-Amine Dihydrochloride in the reaction buffer. To neutralize the hydrochloride and free the amine, a mild base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) may be required.
-
Add the activated NHS ester solution to the Amino-PEG3-Amine solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature, or overnight at 4°C.
-
-
Quenching the Reaction:
-
Add a quenching solution to stop the reaction by reacting with any unreacted NHS ester.
-
-
Purification:
-
Purify the conjugate using an appropriate method such as reverse-phase HPLC or size-exclusion chromatography.
-
-
Characterization:
-
Confirm the identity and purity of the conjugate using techniques like LC-MS and NMR.
-
Visualizing the PROTAC Mechanism
The following diagram illustrates the general mechanism of action for a PROTAC, highlighting the role of the PEG linker.
Caption: Workflow of PROTAC-mediated protein degradation.
Experimental Workflow for PROTAC Synthesis
The synthesis of a PROTAC molecule involves a multi-step process, which is outlined in the diagram below.
Caption: A stepwise workflow for the synthesis of a PROTAC molecule.
References
- 1. NH2-PEG3-NH2, Amino-PEG3-Amine, 929-75-9 - Biopharma PEG [biochempeg.com]
- 2. COOH-PEG3-NH2.HCl | CAS:127457-79-8 | Biopharma PEG [biochempeg.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. NH2-PEG3-C6-Cl | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
NH2-PEG3 Hydrochloride: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of NH2-PEG3 hydrochloride, a versatile amine-terminated polyethylene (B3416737) glycol (PEG) linker, for researchers, scientists, and professionals in drug development. This document details its chemical structure, molecular weight, and its pivotal role in the synthesis of Proteolysis Targeting Chimeras (PROTACs), along with comprehensive experimental protocols.
Physicochemical Properties
This compound is a hydrophilic linker commonly employed in bioconjugation and drug discovery. Its key quantitative properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | 1-(2-aminoethoxy)-2-(2-methoxyethoxy)ethane hydrochloride | |
| Molecular Formula | C6H16ClNO3 | [1] |
| Molecular Weight | 185.65 g/mol | [1] |
| CAS Number | 92505-84-5 | [1] |
| Appearance | Liquid or low-melting solid | |
| Solubility | Soluble in Water, DMSO, and DMF | [2] |
| Storage (Solid) | Store at -20°C, keep in dry and avoid sunlight | [3] |
| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month (protect from light) | [4][5] |
Application in PROTAC Synthesis
This compound serves as a flexible linker in the modular synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome. The PEG3 linker connects the POI-binding ligand to the E3 ligase-binding ligand, and its length and flexibility are critical for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase). The hydrophilic nature of the PEG linker can also enhance the solubility and cell permeability of the resulting PROTAC.
The synthesis is a stepwise process, typically involving the formation of stable amide bonds between the amine group of the linker and carboxylic acid functionalities on the ligands.
Logical Workflow for PROTAC Synthesis
The following diagram illustrates a general workflow for the synthesis of a PROTAC using an amine-PEG3 linker.
Caption: A modular workflow for the synthesis of a PROTAC using NH2-PEG3-HCl.
Experimental Protocols
The following protocols provide detailed methodologies for the handling of this compound and its use in a representative amide coupling reaction. These protocols may require optimization for specific ligands and reaction conditions.
Handling and Storage of Stock Solutions
Objective: To prepare and store stock solutions of this compound for use in bioconjugation reactions.
Materials:
-
This compound
-
Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO))
-
Inert gas (e.g., argon or nitrogen)
-
Appropriate vials with septa
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Under an inert atmosphere, dissolve the this compound in the chosen anhydrous solvent to a desired concentration (e.g., 100 mg/mL).
-
If not for immediate use, aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles and exposure to moisture.
-
Store the stock solutions at -20°C or -80°C for long-term stability.[4][5]
Amide Bond Formation with a Carboxylic Acid-Functionalized Molecule
Objective: To couple this compound to a molecule containing a carboxylic acid to form a stable amide bond.
Materials:
-
Carboxylic acid-functionalized molecule (e.g., a POI or E3 ligase ligand)
-
This compound stock solution
-
Anhydrous DMF
-
Amide coupling reagents:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
-
Reaction vessel and magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
-
Purification system (e.g., Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC))
Procedure:
-
Reaction Setup: In a clean, dry reaction vessel under an inert atmosphere, dissolve the carboxylic acid-functionalized molecule (1.0 equivalent) in anhydrous DMF.
-
Activation: Add HATU (1.2 equivalents) and DIPEA (2.0 equivalents) to the solution. Stir the mixture for 15-30 minutes at room temperature to pre-activate the carboxylic acid.[1]
-
Coupling: Slowly add the this compound solution (1.1 equivalents) to the activated carboxylic acid mixture.
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours. The progress of the reaction should be monitored by a suitable analytical technique, such as Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction with water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by RP-HPLC to obtain the desired conjugate.[6]
-
Characterization: Confirm the identity and purity of the final product using analytical techniques such as LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.[7]
General Workflow for PROTAC Characterization
Following successful synthesis and purification, the biological activity of the PROTAC must be evaluated.
Caption: A typical workflow for the biological characterization of a synthesized PROTAC.
Conclusion
This compound is a fundamental building block in modern drug discovery, particularly in the burgeoning field of targeted protein degradation. Its defined structure, hydrophilicity, and reactive amine functionality provide a reliable and versatile tool for the synthesis of complex biomolecules like PROTACs. The experimental protocols and workflows detailed in this guide offer a comprehensive starting point for researchers aiming to leverage the properties of this linker in their work. Careful execution of these methods, coupled with rigorous purification and characterization, is paramount to the successful development of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Amino-PEG3-sulfonic acid HCl salt, 1817735-43-5 | BroadPharm [broadpharm.com]
- 3. Pomalidomide-PEG3-NH2.HCl | CAS:2446474-09-3 | Biopharma PEG [biochempeg.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
solubility of NH2-PEG3 hydrochloride in different solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of NH2-PEG3 hydrochloride (11-amino-3,6,9-trioxaundecane hydrochloride). As a bifunctional linker molecule featuring a primary amine and a hydrophilic polyethylene (B3416737) glycol (PEG) chain, its solubility is a critical parameter for its application in bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs).
Core Solubility Profile
Data on Structurally Related Compounds
The following table summarizes the available solubility data for compounds structurally analogous to this compound. This information can be used as a strong indicator of suitable solvents for this compound.
| Solvent | Compound Name | Solubility | Notes |
| Water | Amino-PEG3-C2-Amine | 100 mg/mL (520.13 mM) | Requires sonication for dissolution.[1] |
| Amino-PEG3-sulfonic acid HCl salt | Soluble | The hydrophilic PEG spacer enhances solubility in aqueous media.[2] | |
| Dimethyl Sulfoxide (DMSO) | Amino-PEG3-sulfonic acid HCl salt | Soluble | A common polar aprotic solvent for a wide range of organic compounds.[2] |
| Dimethylformamide (DMF) | Amino-PEG3-sulfonic acid HCl salt | Soluble | Another polar aprotic solvent suitable for many organic molecules.[2] |
Note: The data presented above is for structurally similar compounds and should be used as a guideline. It is highly recommended to empirically determine the solubility of this compound in the specific solvent and buffer system of interest for your application.
Experimental Protocol for Solubility Determination
A widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method . This protocol can be adapted to determine the solubility of this compound in various solvents.
Objective: To determine the saturation solubility of this compound in a given solvent at a specified temperature.
Materials:
-
This compound
-
Solvents of interest (e.g., Water, DMSO, DMF, Ethanol, Methanol)
-
Sealed vials
-
Thermostatic shaker/incubator
-
Centrifuge
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., ELSD, CAD, or MS) or another quantitative analytical technique.
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is necessary to ensure saturation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period (typically 24-48 hours) to allow the solution to reach equilibrium.
-
-
Phase Separation:
-
After the equilibration period, centrifuge the vials at a high speed to pellet the undissolved solute.
-
-
Sample Collection and Preparation:
-
Carefully withdraw a clear aliquot of the supernatant, ensuring no solid material is transferred.
-
Filter the aliquot through a 0.22 µm syringe filter.
-
Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted sample using a pre-calibrated HPLC method or another suitable quantitative technique to determine the concentration of dissolved this compound.
-
-
Calculation:
-
Calculate the solubility by multiplying the measured concentration by the dilution factor. The result can be expressed in units such as mg/mL or molarity.
-
Experimental Workflow Visualization
The following diagram illustrates the key steps in the shake-flask method for determining the solubility of a compound.
Caption: Experimental workflow for determining the quantitative solubility of a compound.
References
Navigating the Stability of NH2-PEG3 Hydrochloride: A Technical Guide
For researchers, scientists, and drug development professionals, understanding the stability and optimal storage conditions of critical reagents is paramount to ensuring experimental reproducibility and the integrity of final products. This in-depth technical guide focuses on NH2-PEG3 hydrochloride, a common bifunctional linker, providing a comprehensive overview of its stability profile, recommended storage conditions, and potential degradation pathways.
Core Concepts: Stability and Storage
The stability of this compound is influenced by several factors, including temperature, moisture, and exposure to oxygen. As a hydrochloride salt, the amine group is protonated, which generally enhances its stability and water solubility compared to the free amine form. However, like all polyethylene (B3416737) glycol (PEG) containing molecules, the ether linkages in the PEG backbone are susceptible to degradation over time, particularly through oxidation.
Recommended Storage Conditions
To ensure the long-term integrity of this compound, it is crucial to adhere to proper storage protocols. The following table summarizes the recommended storage conditions for both the solid compound and solutions, based on information from various suppliers.
| Form | Storage Temperature | Duration | Additional Precautions |
| Solid | -20°C | Long-term (months to years) | Store in a dry, dark place. For maximum stability, store under an inert atmosphere (e.g., nitrogen).[1] |
| 0-4°C | Short-term (days to weeks) | Keep dry and protected from light.[1] | |
| In Solvent | -80°C | Up to 6 months | Use anhydrous solvents (e.g., DMSO, DMF). Aliquot to avoid repeated freeze-thaw cycles. Protect from light.[2] |
| -20°C | Up to 1 month | Protect from light.[2] |
Note: Always refer to the manufacturer's specific recommendations for the lot number in use.
Potential Degradation Pathways
The primary degradation pathway for PEG-containing molecules is oxidative degradation. This process can be initiated by exposure to heat, light, or the presence of transition metal ions.
The oxidative degradation of the PEG chain is a radical-mediated process that leads to chain scission and the formation of various byproducts. The most significant of these are formaldehyde (B43269) and formic acid, which are highly reactive.[3] These byproducts can subsequently react with the primary amine of the NH2-PEG3 molecule or other amine-containing molecules in a formulation, leading to the formation of N-methyl or N-formyl impurities.[3]
Experimental Protocols for Stability Assessment
To assess the stability of this compound under specific experimental conditions or in a particular formulation, a forced degradation study is recommended. This involves subjecting the compound to stress conditions that accelerate degradation, allowing for the identification of potential degradation products and the development of stability-indicating analytical methods.
Forced Degradation Protocol
This protocol is a general guideline and should be adapted based on the specific properties of the material and the intended application.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or a relevant buffer) at a known concentration.
-
Prepare samples of the compound under the following stress conditions, alongside a control sample stored at the recommended long-term storage temperature (-20°C or -80°C) and protected from light.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C.
-
Oxidation: Mix the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature, protected from light.
-
Thermal Stress: Incubate the stock solution at 60°C, protected from light.
-
Photostability: Expose the stock solution to light conditions as specified in ICH Q1B guidelines.
3. Time Points:
-
Collect samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours). The exact time points may need to be adjusted based on the observed rate of degradation.
4. Analysis:
-
Analyze the control and stressed samples using a suitable stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV and/or mass spectrometric (MS) detection.
-
Quantify the amount of remaining this compound and any new peaks corresponding to degradation products.
-
For significant degradation products, further characterization by techniques like LC-MS/MS or NMR may be necessary to elucidate their structures.
Handling and Best Practices
To minimize degradation and ensure consistent results, the following handling practices are recommended:
-
Equilibrate to Room Temperature: Before opening the vial of solid this compound, allow it to warm to room temperature to prevent condensation of moisture, which can accelerate hydrolysis.
-
Use Anhydrous Solvents: When preparing stock solutions, use high-purity, anhydrous solvents such as DMSO or DMF.
-
Prepare Fresh Solutions: It is best practice to prepare solutions immediately before use. If a stock solution must be stored, follow the recommended conditions and aliquot to avoid multiple freeze-thaw cycles.
-
Use Amine-Free Buffers: When using this compound in reactions, ensure that the buffers are free of primary amines (e.g., Tris, glycine), as these will compete for reaction with activated esters or other reactive groups. Phosphate, HEPES, or borate (B1201080) buffers are suitable alternatives.
By understanding the inherent stability of this compound and adhering to the storage, handling, and testing guidelines outlined in this document, researchers can ensure the quality and reliability of their experiments and therapeutic candidates.
References
The Core Mechanism of NH2-PEG3 Hydrochloride in PROTACs: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a groundbreaking therapeutic modality, shifting the paradigm from protein inhibition to targeted protein degradation.[1][2] These heterobifunctional molecules leverage the cell's endogenous ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[2][3] A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties.[3][4] The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the formation of a productive ternary complex (POI-PROTAC-E3 ligase).[1][5] Among the various linker classes, those based on polyethylene (B3416737) glycol (PEG) are frequently employed due to their advantageous properties.[6][7] This guide provides a detailed examination of the mechanism of action of NH2-PEG3 hydrochloride, a specific and widely used PEG-based linker, in the design and function of PROTACs.
The Role of the PEG3 Linker in PROTAC Function
The this compound linker is a trifunctional molecule composed of a three-unit PEG chain, which imparts specific and beneficial characteristics to the PROTAC molecule. The primary amine (NH2) provides a reactive handle for conjugation to either the POI ligand or the E3 ligase ligand, typically through amide bond formation.[8] The hydrochloride salt form enhances the stability and solubility of the linker during synthesis and storage.
The core function of the PEG3 linker within a PROTAC is multifaceted:
-
Facilitating Ternary Complex Formation: The primary role of the linker is to bridge the POI and the E3 ligase, enabling the formation of a stable and productive ternary complex.[5] The length and flexibility of the PEG3 linker are crucial for achieving the optimal geometry for this complex, minimizing steric hindrance and allowing for effective protein-protein interactions.
-
Enhancing Solubility and Permeability: PROTACs are often large molecules with high molecular weight and lipophilicity, which can lead to poor aqueous solubility and limited cell permeability.[9] The hydrophilic nature of the PEG linker can significantly improve the overall solubility of the PROTAC molecule, which is critical for its administration and bioavailability.[3][]
-
Modulating Physicochemical Properties: The incorporation of PEG units allows for the fine-tuning of important physicochemical properties such as the topological polar surface area (TPSA) and lipophilicity.[7] This modulation can impact a PROTAC's absorption, distribution, metabolism, and excretion (ADME) profile.
The catalytic mechanism of a PROTAC is initiated by the formation of the ternary complex. This proximity, orchestrated by the linker, allows the E3 ligase to transfer ubiquitin molecules to the target protein.[5][8] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, and the PROTAC molecule is released to catalyze further rounds of degradation.[8][11]
Quantitative Impact of Linker Length on PROTAC Efficacy
The length of the PEG linker is a critical parameter that must be empirically optimized for each specific POI and E3 ligase pair to achieve maximal degradation efficacy.[12][13] A linker that is too short may prevent the formation of a stable ternary complex due to steric clashes, while an excessively long linker can lead to the formation of non-productive complexes with reduced degradation efficiency.[5][6] The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[13]
The following table summarizes data from various studies, illustrating the impact of linker length on the degradation of different target proteins. While not all examples specify the use of this compound, they highlight the general principle of linker length optimization with PEG chains.
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| Estrogen Receptor α (ERα) | VHL | PEG-based | 16 | Potent | High | [13][14] |
| TBK1 | VHL | Alkyl/Ether | < 12 | No degradation | - | [7][13] |
| TBK1 | VHL | Alkyl/Ether | 21 | 3 | 96 | [7][13] |
| TBK1 | VHL | Alkyl/Ether | 29 | 292 | 76 | [7][13] |
| BRD4 | CRBN | PEG | 1-2 PEG units | > 5000 | - | [13] |
| BRD4 | CRBN | PEG | 4-5 PEG units | < 10 | > 90 | [6] |
Signaling Pathways and Experimental Workflows
The design and evaluation of PROTACs containing an NH2-PEG3 linker involve a systematic workflow, from synthesis to cellular characterization. The following diagrams, created using the Graphviz DOT language, illustrate the key signaling pathway and a typical experimental workflow.
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical workflow for PROTAC evaluation.
Experimental Protocols
Detailed methodologies are crucial for the synthesis and evaluation of PROTACs. Below are representative protocols for key experiments.
Protocol 1: Synthesis of a PROTAC via Amide Bond Formation
This protocol describes the coupling of a carboxylic acid-functionalized component with the amine group of the NH2-PEG3 linker.
Step 1: Coupling of POI Ligand to NH2-PEG3 Linker
-
Reagents and Materials:
-
POI ligand with a carboxylic acid functional group (1.0 eq)
-
NH2-PEG3-Boc (a Boc-protected version of the linker) (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (2.0 eq)
-
Anhydrous DMF
-
-
Procedure:
-
Dissolve the POI ligand in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add a solution of NH2-PEG3-Boc in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the POI-PEG3-NH-Boc intermediate.[8]
-
Step 2: Boc Deprotection
-
Reagents and Materials:
-
POI-PEG3-NH-Boc intermediate
-
TFA (Trifluoroacetic acid)
-
DCM (Dichloromethane)
-
-
Procedure:
-
Dissolve the POI-PEG3-NH-Boc intermediate in DCM.
-
Cool the solution to 0 °C and add TFA (typically 20-50% v/v).
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure. The resulting amine salt, POI-PEG3-NH2, is often used in the next step without further purification.[8]
-
Step 3: Coupling of E3 Ligase Ligand
-
This step is analogous to Step 1, using the deprotected POI-PEG3-NH2 intermediate and a carboxylic acid-functionalized E3 ligase ligand.
Protocol 2: Western Blot for Protein Degradation
This is a standard method to quantify the reduction in the levels of the target protein in cells treated with a PROTAC.[4]
-
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the synthesized PROTAC for a specified time (e.g., 24 hours).[15]
-
Cell Lysis: Wash the cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[15]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific for the POI, followed by an HRP-conjugated secondary antibody. Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control and then to the vehicle-treated control to determine the percentage of remaining protein. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.[5]
-
Protocol 3: Ternary Complex Formation Assay (Fluorescence Polarization)
This assay quantifies the formation of the POI-PROTAC-E3 ligase ternary complex in vitro.[4]
-
Materials:
-
Fluorescently labeled ligand for either the POI or E3 ligase
-
Purified POI protein
-
Purified E3 ligase complex
-
Synthesized PROTAC
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
-
Procedure:
-
Preparation: Prepare a solution of the fluorescently labeled ligand at a constant concentration and a serial dilution of the PROTAC. Prepare solutions of the POI and E3 ligase at fixed concentrations.[4]
-
Assay Setup: In a 384-well black plate, add the fluorescently labeled ligand to all wells. Add the serially diluted PROTAC. Add the "partner" protein (the one that does not bind the fluorescent ligand). Initiate the binding reaction by adding the "target" protein (the one that binds the fluorescent ligand).[4]
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.[4]
-
Measurement: Measure the fluorescence polarization (FP) on a plate reader.
-
Data Analysis: An increase in the FP signal with increasing PROTAC concentration indicates the formation of the ternary complex. Plot the FP signal against the PROTAC concentration and fit the data to a suitable binding model to determine the ternary complex formation affinity.[4]
-
Conclusion
The this compound linker is a valuable tool in the rational design of effective PROTACs. Its inherent properties of hydrophilicity, flexibility, and defined length provide a means to enhance solubility, modulate cell permeability, and critically, to optimize the geometry of the ternary complex for efficient protein degradation. The quantitative data and experimental protocols presented in this guide underscore the importance of systematic linker optimization for achieving maximal potency and efficacy in targeted protein degradation. The continued exploration of linker chemistry, including the strategic use of well-defined building blocks like this compound, will be crucial for the development of next-generation PROTACs with improved therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker [clinicalresearchnewsonline.com]
- 3. precisepeg.com [precisepeg.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
The Core Connector: An In-depth Technical Guide on the Role of PEG Linkers in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of the Linker in Targeted Protein Degradation
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of selectively eliminating disease-causing proteins by harnessing the cell's native ubiquitin-proteasome system.[1][2] These heterobifunctional molecules are comprised of a ligand that binds the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker tethering the two.[1][3] Initially viewed as a simple spacer, the linker is now understood to be a critical determinant of a PROTAC's efficacy, profoundly influencing its physicochemical properties, cell permeability, and the stability of the productive ternary complex (POI-PROTAC-E3 ligase) that precedes protein degradation.[2][4]
Among the various linker archetypes, polyethylene (B3416737) glycol (PEG) linkers have become a cornerstone in the design of protein degraders.[2][3] Composed of repeating ethylene (B1197577) glycol units, PEG linkers offer a unique combination of hydrophilicity, biocompatibility, and tunable flexibility and length.[1][5] This in-depth technical guide will explore the multifaceted role of PEG linkers in targeted protein degradation, providing quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows to empower the rational design of next-generation therapeutics.
Core Principles of PEG Linkers in PROTAC Design
The strategic incorporation of PEG linkers into PROTAC design addresses several key challenges in developing effective protein degraders:
-
Enhanced Solubility and Physicochemical Properties : A major hurdle in PROTAC development is their frequent high molecular weight and lipophilicity, which can lead to poor aqueous solubility, hindering formulation and bioavailability.[6][7] The hydrophilic nature of PEG linkers, with their repeating ether oxygens acting as hydrogen bond acceptors, significantly improves the water solubility of the overall PROTAC molecule.[6][8] This is crucial for both in vitro handling and in vivo applications.
-
Tunable Length and Flexibility for Optimal Ternary Complex Formation : The primary role of the linker is to facilitate the formation of a stable and productive ternary complex.[3] The length and flexibility of the PEG linker are paramount for achieving the optimal geometry and proximity between the POI and the E3 ligase for efficient ubiquitination.[9][10] An improperly sized linker can lead to steric hindrance if too short, or a non-productive complex if too long, due to an entropic penalty upon binding.[11][12] PEG linkers offer a modular and straightforward way to systematically vary the linker length to identify the optimal distance for potent protein degradation.[10][13]
-
Modulated Cell Permeability : While increased hydrophilicity can sometimes be a barrier to passive diffusion across the cell membrane, the flexible nature of PEG linkers can be advantageous.[2][8] Compared to more rigid alkyl counterparts, PEG linkers are more likely to adopt folded conformations.[8][10] This intramolecular folding can shield the polar surface area of the PROTAC, creating a more compact and less polar structure that is more amenable to traversing the cell membrane.[2][10] However, it is a delicate balance, as excessive PEGylation can also decrease cellular uptake.[8][10]
-
Biocompatibility and Improved Pharmacokinetics : PEG is a well-established biocompatible polymer with low toxicity and immunogenicity, making it a suitable component for therapeutic agents.[2] PEGylation can also improve the pharmacokinetic (PK) profile of a PROTAC by increasing its hydrodynamic radius, which can reduce renal clearance and prolong its circulation half-life.[14] The PEG chain can also sterically hinder metabolic enzymes, increasing the PROTAC's in vivo stability.[14]
Data Presentation: The Impact of PEG Linker Length on PROTAC Efficacy
The length of the PEG linker is a critical parameter that must be empirically optimized for each POI and E3 ligase pair.[9] Varying the number of ethylene glycol units can have a profound impact on a PROTAC's degradation potency (DC50) and its maximal degradation level (Dmax).[9] The following tables summarize quantitative data from various studies, illustrating these effects.
| Table 1: Impact of PEG Linker Length on Physicochemical Properties and Degradation of Bromodomain-containing protein 4 (BRD4) | ||||||
| PROTAC | Linker Composition | Linker Length (atoms) | cLogP | TPSA (Ų) | DC50 (nM) | Dmax (%) |
| PROTAC 1 | Alkyl | ~12 | 5.2 | 120 | >1000 | <20 |
| PROTAC 2 | PEG2 | ~11 | 4.5 | 138 | 500 | 45 |
| PROTAC 3 | PEG4 | ~17 | 3.8 | 157 | 25 | >90 |
| PROTAC 4 | PEG6 | ~23 | 3.1 | 176 | 50 | 85 |
| PROTAC 5 | PEG8 | ~29 | 2.4 | 195 | 250 | 60 |
Data is a synthesis of findings from multiple studies investigating thalidomide-based PROTACs targeting BRD4.[2] DC50 and Dmax values are cell-line dependent. cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area.
| Table 2: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1) | |||
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) |
| TBK1-PROTAC-1 | PEG3 | 150 | ~70 |
| TBK1-PROTAC-2 | PEG4 | 50 | >85 |
| TBK1-PROTAC-3 | PEG5 | 25 | >95 |
| TBK1-PROTAC-4 | PEG6 | 80 | ~80 |
Data synthesized from literature describing PROTACs with varying linker lengths targeting TBK1.[7]
| Table 3: Comparative Pharmacokinetic Parameters of PEGylated vs. Non-PEGylated PROTACs | ||||
| PROTAC | Linker Type | Half-life (t½, hours) | Clearance (CL, mL/min/kg) | Area Under the Curve (AUC, ng·h/mL) |
| Non-PEGylated | Alkyl | 1.2 | 55 | 1500 |
| PEGylated (PEG4) | PEG | 4.8 | 15 | 6200 |
Illustrative data compiled from various sources in the literature demonstrating the general trend of improved pharmacokinetic profiles with PEGylation.[14]
Visualizing Key Pathways and Workflows
The rational design and evaluation of PROTACs with PEG linkers involve understanding the underlying biological pathways and employing a systematic experimental workflow.
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical workflow for the design and evaluation of PROTACs.
Experimental Protocols
The successful development of potent PROTACs relies on robust and reproducible experimental methods. Below are detailed protocols for key assays used in the evaluation of PROTACs with PEG linkers.
Protocol 1: Synthesis of a PROTAC via Amide Coupling
This protocol outlines a general two-step synthesis for conjugating a POI ligand and an E3 ligase ligand using a bifunctional PEG linker with amine and carboxylic acid termini.[15][16]
Materials:
-
POI ligand with a carboxylic acid handle (POI-COOH)
-
E3 ligase ligand with a primary or secondary amine (E3-NH2)
-
Amine-PEGn-COOH linker (e.g., Amine-PEG4-COOH)
-
Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: Anhydrous DMF (N,N-Dimethylformamide)
-
Reaction monitoring: LC-MS (Liquid Chromatography-Mass Spectrometry)
-
Purification: Preparative reverse-phase HPLC (High-Performance Liquid Chromatography)
Procedure:
Step 1: Coupling of E3 Ligase Ligand to PEG Linker
-
In a dry reaction flask under an inert atmosphere (e.g., nitrogen), dissolve the Amine-PEGn-COOH linker (1.2 equivalents) in anhydrous DMF.
-
Add HATU (1.2 eq.) and DIPEA (3.0 eq.) to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid.
-
Add the E3-NH2 ligand (1.0 eq.) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS to confirm the formation of the E3-linker conjugate.
-
Upon completion, dilute the mixture with ethyl acetate (B1210297) and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography or preparative HPLC to obtain the purified E3-linker-COOH intermediate.
Step 2: Coupling of POI Ligand to the E3-Linker Intermediate
-
Dissolve the purified E3-linker-COOH intermediate (1.0 eq.) in anhydrous DMF.
-
Add HATU (1.2 eq.) and DIPEA (3.0 eq.) and stir for 15-30 minutes at room temperature.
-
Add the POI ligand containing an amine handle (POI-NH2) (1.1 eq.) to the activated solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
Perform a similar work-up and purification as described in Step 1 to isolate the final PROTAC.
-
Characterize the final product by LC-MS and NMR (Nuclear Magnetic Resonance) to confirm its identity and purity.
Protocol 2: Western Blot for Protein Degradation Assessment
This is a standard method to quantify the reduction in the level of a target protein following treatment with a PROTAC.[9]
Materials:
-
Cultured cells expressing the POI
-
PROTAC compound stock solution in DMSO
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the POI
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) for a specified time (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis and Protein Quantification: After treatment, wash the cells with ice-cold PBS. Lyse the cells using lysis buffer. Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA assay.[9]
-
SDS-PAGE and Western Blotting: Normalize the protein samples to equal concentrations and denature by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody for the POI and the loading control overnight at 4°C. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: After further washes, apply the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of protein remaining relative to the vehicle-treated control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.
Protocol 3: Surface Plasmon Resonance (SPR) for Ternary Complex Formation
SPR is a powerful biophysical technique to measure the kinetics and affinity of binary and ternary complex formation in real-time.[4][17]
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Purified recombinant POI
-
Purified recombinant E3 ligase complex (e.g., VHL/Elongin B/Elongin C)
-
PROTAC compound
-
Amine coupling kit for protein immobilization
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilization: Immobilize the E3 ligase complex onto the sensor chip surface via amine coupling according to the manufacturer's instructions. A reference flow cell should be prepared similarly but without the protein.
-
Binary Interaction (PROTAC:E3 Ligase): To measure the binary interaction, inject a series of concentrations of the PROTAC over the E3 ligase-immobilized surface and the reference flow cell.
-
Ternary Complex Formation: To measure the ternary complex kinetics, prepare solutions containing a fixed, saturating concentration of the POI pre-incubated with a series of concentrations of the PROTAC. Inject these solutions over the E3 ligase-immobilized surface.[18]
-
Regeneration: After each injection cycle, regenerate the sensor surface using a low pH buffer (e.g., glycine-HCl) to remove bound analytes.[18]
-
Data Analysis: The resulting sensorgrams are fitted to appropriate binding models (e.g., 1:1 Langmuir) to determine association rates (kon), dissociation rates (koff), and the equilibrium dissociation constant (KD). The cooperativity of ternary complex formation (alpha) can be calculated from the binary and ternary binding affinities.[18]
Conclusion and Future Directions
PEG linkers are indispensable tools in the design of effective PROTACs, offering a powerful means to enhance solubility, modulate cell permeability, and optimize the geometry of the ternary complex for efficient protein degradation.[9][19] The quantitative data and detailed experimental protocols provided in this guide are intended to empower researchers to rationally design and evaluate the next generation of protein degraders. The "trial and error" approach to linker design is gradually being replaced by more rational, structure-guided strategies.[8] Advances in structural biology, biophysical techniques, and computational modeling will further illuminate the intricate interplay between the linker, the POI, and the E3 ligase, enabling the design of PROTACs with superior potency, selectivity, and drug-like properties.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. precisepeg.com [precisepeg.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
An In-depth Technical Guide to Bifunctional PEG Derivatives in Research
Abstract
Polyethylene (B3416737) glycol (PEG) derivatives are indispensable tools in modern biotechnology and pharmaceutical development. Among these, bifunctional PEGs, which possess reactive functional groups at both ends of a linear polymer chain, have garnered significant attention for their versatility in crosslinking, bioconjugation, and the construction of complex molecular architectures. This technical guide provides a comprehensive overview of bifunctional PEG derivatives, with a focus on their classification, properties, and applications in research and drug development. We will delve into a comparative analysis of homobifunctional and heterobifunctional PEGs, supported by quantitative data and detailed experimental protocols. Furthermore, this guide will illustrate key concepts and workflows using Graphviz diagrams to facilitate a deeper understanding of their utility in creating advanced therapeutic and diagnostic agents.
Introduction to PEGylation and Bifunctional PEG Linkers
PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to molecules such as proteins, peptides, or small drugs, is a well-established strategy to enhance the therapeutic properties of biomolecules.[1][2] This modification can significantly improve a molecule's pharmacokinetic and pharmacodynamic profile by:
-
Increasing Hydrodynamic Size: This leads to reduced renal clearance and a prolonged circulation half-life.[3][4]
-
Enhancing Solubility and Stability: The hydrophilic nature of PEG improves the solubility of hydrophobic molecules and protects them from enzymatic degradation.[3][5]
-
Reducing Immunogenicity: PEG chains can mask epitopes on the surface of proteins, thereby lowering the risk of an immune response.[1][3]
Bifunctional PEG linkers are central to many PEGylation strategies. These linkers are characterized by the presence of reactive functional groups at both termini of the PEG chain, enabling them to act as covalent bridges between two molecular entities.[3] They are broadly classified into two main categories based on the nature of their terminal reactive groups:
-
Homobifunctional PEG Linkers: These possess two identical reactive groups.[6][7] Their symmetrical nature makes them ideal for cross-linking identical molecules or for polymerization.[7]
-
Heterobifunctional PEG Linkers: These feature two different reactive groups.[6][7] This dual-reactivity allows for the controlled and sequential conjugation of two distinct molecules, offering greater precision in the synthesis of complex bioconjugates.[7][8]
Homobifunctional vs. Heterobifunctional PEG Linkers: A Comparative Analysis
The choice between a homobifunctional and a heterobifunctional PEG linker is a critical decision in the design of a bioconjugate, as it profoundly influences the reaction strategy, product homogeneity, and ultimately, the efficacy of the final construct.[6][7]
Homobifunctional PEG linkers are advantageous for their simplicity in applications like cross-linking identical proteins.[6] However, their one-pot reaction chemistry can lead to a heterogeneous mixture of products, including undesirable polymers, which often necessitates more rigorous purification steps.[7]
Heterobifunctional PEG linkers , in contrast, offer superior control and versatility.[6] The orthogonal reactivity of their end groups enables a stepwise, controlled conjugation process.[7] This sequential approach minimizes the formation of unwanted byproducts, resulting in a more homogenous and well-defined final product with a higher yield of the desired bioconjugate.[7] Consequently, heterobifunctional linkers are the preferred choice for complex applications such as the development of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[6][7]
Quantitative Data Comparison
The following tables summarize the key differences in physicochemical properties and performance between representative homobifunctional and heterobifunctional PEG linkers.
Table 1: Physicochemical Properties of Common Bifunctional PEG Linkers
| Linker Type | Example | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Reactive Groups | Reacts With |
| Homobifunctional | Bis-NHS-PEG₅ | 576.56 | 29.3 | N-hydroxysuccinimide (NHS) ester | Primary amines (-NH₂) |
| NH₂-PEG₅-NH₂ | 264.34 | 29.3 | Amine (-NH₂) | Activated esters, etc. | |
| Heterobifunctional | Maleimide-PEG₄-NHS | 525.5 | 25.7 | Maleimide (B117702), NHS ester | Sulfhydryls (-SH), Primary amines (-NH₂) |
| Azide-PEG₄-NHS | 448.4 | 25.7 | Azide, NHS ester | Alkynes, Primary amines (-NH₂) | |
| Alkyne-PEG₄-Amine | 259.3 | 25.7 | Alkyne, Amine | Azides, Activated esters, etc. |
Table 2: Performance Comparison in a Model Bioconjugation Reaction (Conjugation of a monoclonal antibody with a small molecule drug)
| Parameter | Homobifunctional Linker (e.g., Bis-NHS-PEG₅) | Heterobifunctional Linker (e.g., Maleimide-PEG-NHS) |
| Reaction Steps | One-pot | Two-step, sequential |
| Product Homogeneity | Low (mixture of species) | High (well-defined conjugate) |
| Yield of Desired Conjugate | Moderate to Low | High |
| Purification Complexity | High (multiple species to separate) | Low (fewer byproducts) |
| Control over Drug-to-Antibody Ratio (DAR) | Poor | Precise |
Core Applications of Bifunctional PEG Derivatives
The unique properties of bifunctional PEG linkers make them indispensable in a wide array of research and therapeutic applications.
Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic drug.[4][9] The linker connecting the antibody and the drug is a critical component that influences the ADC's stability, efficacy, and safety.[4] Heterobifunctional PEG linkers are pivotal in ADC development for several reasons:[9]
-
They enable site-specific conjugation, which allows for precise control over the drug-to-antibody ratio (DAR).[7]
-
The PEG spacer enhances the hydrophilicity of the ADC, which can mitigate aggregation issues associated with hydrophobic payloads.[1][5]
-
PEGylation can improve the pharmacokinetic profile of the ADC, leading to a longer plasma half-life.[1]
The length of the PEG chain is a crucial design parameter that must be optimized to balance improved pharmacokinetics with maintained cytotoxicity.[1]
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by recruiting them to an E3 ubiquitin ligase.[9] A PROTAC consists of two ligands—one that binds to the target protein and another that recruits an E3 ligase—connected by a linker.[4] The linker is a critical component that dictates the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[9] Bifunctional PEG linkers are frequently used to provide the necessary length, flexibility, and hydrophilicity for optimal ternary complex formation and to improve the solubility and cell permeability of the PROTAC molecule.[4]
Surface Modification of Nanoparticles
Bifunctional PEGs are widely used for the surface functionalization of nanoparticles for applications in targeted drug delivery and diagnostics.[8][10] The PEG chains create a hydrophilic shield on the nanoparticle surface, which can:
-
Reduce clearance by the mononuclear phagocyte system, thereby prolonging circulation time.[9]
-
Prevent aggregation and improve the stability of the nanoparticle formulation.[11]
-
The terminal functional group of the PEG can be used to attach targeting ligands (e.g., antibodies, peptides) to the nanoparticle surface for active targeting to specific cells or tissues.[4]
Hydrogel Formation
Bifunctional PEGs are essential building blocks for the formation of hydrogels, which are three-dimensional networks of cross-linked polymers that can absorb large amounts of water.[] By using bifunctional PEGs as cross-linkers, researchers can precisely control the mechanical properties, swelling behavior, and biocompatibility of hydrogels.[] These tunable hydrogels have a wide range of applications in drug delivery, tissue engineering, and regenerative medicine.[][13]
Experimental Protocols
This section provides detailed methodologies for key experiments involving bifunctional PEG derivatives.
Protocol for Protein PEGylation using a Heterobifunctional Linker (Maleimide-PEG-NHS)
This protocol describes a two-step process for conjugating a small molecule to a protein using a Maleimide-PEG-NHS ester.
Materials:
-
Protein of interest (e.g., monoclonal antibody)
-
Small molecule with a free amine group
-
Maleimide-PEG-NHS ester
-
Amine-free buffer (e.g., Phosphate Buffered Saline, PBS), pH 7.2-7.5
-
Reducing agent (e.g., TCEP)
-
Quenching reagent (e.g., Tris buffer)
-
Purification system (e.g., Size-Exclusion Chromatography, SEC)
Step 1: Reaction of NHS Ester with the Small Molecule
-
Preparation: Dissolve the amine-containing small molecule and a 1.2-fold molar excess of Maleimide-PEG-NHS ester in an appropriate organic solvent (e.g., DMSO).
-
Reaction: Add the Maleimide-PEG-NHS ester solution to the small molecule solution and stir at room temperature for 2-4 hours.
-
Monitoring: Monitor the reaction progress by LC-MS to confirm the formation of the maleimide-PEG-small molecule conjugate.
-
Purification: Purify the product by reverse-phase HPLC to remove unreacted starting materials.
Step 2: Conjugation to the Protein
-
Protein Preparation: If targeting cysteine residues, partially reduce the antibody in PBS using a 10-fold molar excess of TCEP for 1-2 hours at 37°C to expose free sulfhydryl groups. Purify the reduced antibody using a desalting column.
-
Conjugation Reaction: Add the purified maleimide-PEG-small molecule conjugate to the reduced antibody at a specific molar ratio (e.g., 5:1) and incubate at 4°C overnight with gentle agitation.
-
Quenching: Quench any unreacted maleimide groups by adding a final concentration of 10 mM N-ethylmaleimide.
-
Purification: Purify the final ADC using SEC to remove unreacted small molecule-PEG conjugate and any aggregated protein.
Characterization of PEGylated Proteins
Comprehensive characterization of PEGylated proteins is crucial to ensure product consistency, efficacy, and safety.[14] A multi-faceted analytical approach is typically required.[14]
Table 3: Summary of Analytical Techniques for PEGylated Protein Characterization
| Analytical Technique | Parameter Measured | Purpose |
| SDS-PAGE | Apparent Molecular Weight | Initial assessment of PEGylation, estimation of heterogeneity.[14] |
| Size-Exclusion Chromatography (SEC) | Purity, Aggregation, Hydrodynamic Radius | Separation of PEGylated species, detection of aggregates.[3] |
| Mass Spectrometry (MALDI-TOF, LC-MS) | Molecular Weight, Degree of PEGylation, PEGylation Sites | Precise determination of the number of attached PEGs and identification of attachment sites.[15][16] |
| Biological Activity Assays | Functional Integrity | Assessment of the impact of PEGylation on the protein's biological function.[14] |
Visualizing Workflows and Pathways with Graphviz
Diagrams generated using the DOT language can effectively illustrate the complex processes and relationships involved in the use of bifunctional PEG derivatives.
Diagram 1: General Workflow for Antibody-Drug Conjugate (ADC) Synthesis
Caption: Workflow for the synthesis of an ADC using a heterobifunctional PEG linker.
Diagram 2: Logical Relationship of Bifunctional PEG Linker Types
Caption: Classification and primary applications of bifunctional PEG derivatives.
Conclusion
Bifunctional PEG derivatives are powerful and versatile tools that have significantly advanced the fields of bioconjugation, drug delivery, and materials science. The ability to select between homobifunctional and heterobifunctional linkers, coupled with the capacity to tune the length of the PEG chain, provides researchers with a high degree of control over the design and synthesis of complex molecular constructs. As our understanding of the structure-activity relationships of PEGylated molecules continues to grow, so too will the innovative applications of these remarkable polymers in addressing pressing challenges in medicine and biotechnology.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. adcreview.com [adcreview.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. purepeg.com [purepeg.com]
- 9. benchchem.com [benchchem.com]
- 10. Surface functionalization of gold nanoparticles using hetero-bifunctional poly(ethylene glycol) spacer for intracellular tracking and delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. updates.reinste.com [updates.reinste.com]
- 13. Applications of PEG Products [jenkemusa.com]
- 14. benchchem.com [benchchem.com]
- 15. walshmedicalmedia.com [walshmedicalmedia.com]
- 16. pubs.acs.org [pubs.acs.org]
The Hydrophilic Advantage: An In-depth Technical Guide to PEG3 Linkers in Drug Development
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of polyethylene (B3416737) glycol (PEG) linkers is a cornerstone of modern drug development, enhancing the therapeutic potential of molecules ranging from small-molecule inhibitors to complex biologics. Among the diverse array of PEGylation strategies, the discrete PEG3 linker, with its three ethylene (B1197577) glycol units, offers a finely tuned balance of hydrophilicity, biocompatibility, and defined length. This technical guide provides a comprehensive exploration of the core hydrophilic properties of PEG3 linkers, their impact on drug candidates, and the experimental methodologies used to characterize them.
The Fundamental Principle: How PEG3 Linkers Impart Hydrophilicity
The hydrophilicity of a PEG3 linker is rooted in its fundamental chemical structure. The repeating ethylene oxide units (–O–CH₂–CH₂–) create a flexible chain with ether oxygen atoms that readily form hydrogen bonds with water molecules.[1][2] This interaction results in the formation of a hydration shell around the linker and the conjugated molecule, effectively increasing its hydrodynamic radius and shielding it from enzymatic degradation and immune recognition.[3][4] By increasing the overall polarity of the conjugate, the PEG3 linker enhances its aqueous solubility, a critical factor for many potent but hydrophobic drug candidates.[1][5]
Quantitative Physicochemical Properties of PEG3 Linkers
The defined structure of a monodisperse PEG3 linker allows for predictable and quantifiable physicochemical properties. These properties are essential for the rational design of bioconjugates.
| Property | Amino-PEG3-Amine | m-PEG3-Acid | PEG3-(COOH)₂ |
| Molecular Weight ( g/mol ) | 148.21 | 164.16 | 222.2 |
| Solubility | Water, DMSO[5] | Water, DMSO, DCM, DMF[6] | Water, DMSO, DCM, DMF[7] |
Impact of PEG3 Linker on Drug Properties: A Quantitative Perspective
The inclusion of a PEG3 linker can significantly alter the physicochemical and pharmacokinetic properties of a therapeutic agent. While extensive, direct head-to-head comparisons for PEG3 specifically are dispersed across literature, the general trends of PEGylation provide a strong indication of its effects.
Solubility Enhancement:
A primary application of PEG3 linkers is to improve the aqueous solubility of hydrophobic drugs. For instance, SN-38, the active metabolite of irinotecan, is a potent anti-cancer agent limited by its poor water solubility.[1] While conjugation with a multi-arm PEG has been shown to increase its solubility by up to 1000-fold, a discrete PEG3 linker is expected to provide a substantial, albeit more moderate, enhancement.[1]
| Compound | Linker | Estimated Aqueous Solubility | Estimated Fold Increase |
| SN-38 | None | ~0.01 mg/mL[1] | 1x |
| PEG3-SN-38 | PEG3 | ~0.1 - 0.5 mg/mL[1] | 10x - 50x |
| This data is illustrative and based on the general principles of PEGylation; actual values can vary.[1] |
Pharmacokinetics:
Even short PEG linkers can influence the in vivo behavior of a bioconjugate. While longer PEG chains are known for significantly extending plasma half-life, PEG3 linkers can contribute to more rapid excretion of metabolites, potentially reducing off-target toxicity.[8]
| Conjugate | Linker | Half-life | Fold Increase |
| Affibody-MMAE | No PEG | 19.6 min[8] | 1x |
| Affibody-MMAE | 4 kDa PEG | 49.2 min[8] | 2.5x |
| Affibody-MMAE | 10 kDa PEG | 219.0 min[8] | 11.2x |
| This table illustrates the general trend of PEG length on half-life. |
Experimental Protocols
Accurate characterization of the hydrophilicity of PEG3 linkers and their conjugates is crucial for rational drug design and development.
Determination of Aqueous Solubility (Shake-Flask Method)
Objective: To determine the equilibrium solubility of a compound in an aqueous buffer.
Materials:
-
Compound of interest
-
Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Co-solvent (e.g., DMSO) for stock solution preparation
-
Vials
-
Orbital shaker/incubator
-
Centrifuge
-
HPLC-UV system
Procedure:
-
Sample Preparation: Add an excess amount of the solid compound to a vial.
-
Equilibration: Add a known volume of the aqueous buffer to the vial. Seal the vial and place it in an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.[1]
-
Phase Separation: Centrifuge the vial to pellet the undissolved solid.
-
Quantification: Carefully collect the supernatant and filter it. Prepare a series of standard solutions of the compound with known concentrations. Analyze the filtered sample and the standard solutions by HPLC-UV.[1]
-
Calculation: Determine the concentration of the compound in the filtered sample by comparing its peak area to the calibration curve generated from the standard solutions. This concentration represents the aqueous solubility.[1]
Determination of Octanol-Water Partition Coefficient (LogP)
Objective: To measure the lipophilicity/hydrophilicity of a compound. A lower LogP value indicates greater hydrophilicity.[2]
Materials:
-
PEGylated compound of interest
-
1-Octanol (pre-saturated with water)
-
Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with 1-octanol)[2]
-
Separatory funnels
-
Vortex mixer
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC system
Procedure:
-
Preparation of Solutions: Prepare a stock solution of the PEGylated compound in the aqueous phase (PBS, pH 7.4).[2]
-
Partitioning: Add a known volume of the stock solution to a separatory funnel containing known volumes of the pre-saturated n-octanol and aqueous phases.[9]
-
Equilibration: Shake the funnel vigorously for a predetermined period to allow for partitioning of the analyte between the two phases.[9]
-
Phase Separation: Allow the phases to separate completely. Centrifuge both phases to remove any micro-emulsions.[2]
-
Concentration Measurement: Determine the concentration of the PEGylated compound in both the aqueous and octanol (B41247) phases using a suitable analytical method.[2]
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration of the analyte in the n-octanol phase to its concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.[9]
-
Replicates: Perform the experiment in triplicate to ensure reproducibility.[2]
Visualizing the Role of PEG3 Linkers
Mechanism of PEG3-Mediated Solubility Enhancement
Caption: Mechanism of PEG3-mediated solubility enhancement.
Role of a PEG3 Linker in a PROTAC Structure
Caption: Role of a PEG3 linker in a PROTAC structure.
A Typical Workflow for ADC Development
Caption: A typical workflow for ADC development.[10]
Conclusion
The PEG3 linker is a powerful and versatile tool in the arsenal (B13267) of drug development professionals. Its inherent hydrophilicity, conferred by the three ethylene glycol units, provides a predictable and effective means to enhance the aqueous solubility and modulate the pharmacokinetic properties of therapeutic candidates.[1][5] The detailed experimental protocols and conceptual frameworks provided in this guide offer a practical foundation for the application and evaluation of PEG3 linkers. The strategic incorporation of a PEG3 linker can ultimately lead to the development of safer and more effective medicines with improved developability and clinical performance.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. purepeg.com [purepeg.com]
- 5. benchchem.com [benchchem.com]
- 6. m-PEG3-acid, 209542-49-4 | BroadPharm [broadpharm.com]
- 7. PEG3-(CH2CO2H)2, 13887-98-4 | BroadPharm [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
The Core Principles of Using PEG Linkers for Bioconjugation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of PEG Linkers in Bioconjugation
Polyethylene glycol (PEG) linkers are indispensable tools in the fields of bioconjugation and drug delivery. These synthetic, hydrophilic polymers, composed of repeating ethylene (B1197577) oxide units, serve as flexible spacers to connect a therapeutic payload to a carrier molecule, such as an antibody in an Antibody-Drug Conjugate (ADC). The process of covalently attaching PEG chains to a molecule, known as PEGylation, can dramatically improve the pharmacokinetic and pharmacodynamic properties of biopharmaceuticals.[1][2][3] This in-depth technical guide will explore the fundamental principles of using PEG linkers for bioconjugation, present quantitative data on their impact, provide detailed experimental protocols, and visualize key processes.
The inclusion of a PEG linker can enhance the solubility and stability of the conjugate, particularly for hydrophobic drugs, and reduce its immunogenicity.[4][5] By increasing the hydrodynamic radius of the molecule, PEGylation can also reduce renal clearance, thereby prolonging its circulation half-life.[3][6]
Core Principles of PEG Linkers
The utility of PEG linkers in bioconjugation stems from their unique physicochemical properties, which can be tailored by modifying their length, structure, and the reactive groups at their termini.
Structural Classification:
-
Linear PEG: The simplest architecture, consisting of a single chain of PEG units.[7]
-
Branched (or Multi-arm) PEG: These structures have multiple PEG chains radiating from a central core, which can provide a more significant shielding effect and increased hydrodynamic volume.[7]
-
Cleavable PEG: These linkers are designed with labile bonds that can be broken under specific physiological conditions, such as changes in pH or the presence of specific enzymes, allowing for controlled release of the payload.[8][9]
-
Non-Cleavable PEG: These linkers form a stable, covalent bond between the drug and the carrier molecule, with drug release typically relying on the degradation of the carrier itself.[2][10]
Monodispersed vs. Polydispersed PEGs:
-
Monodispersed (or discrete) PEGs have a single, defined molecular weight, which is crucial for ensuring batch-to-batch consistency in drug manufacturing.[11]
-
Polydispersed PEGs are a mixture of polymers with a range of molecular weights.[11]
Data Presentation: Quantitative Impact of PEG Linkers
The length and architecture of the PEG linker significantly influence the properties of the bioconjugate. The following tables summarize quantitative data from various studies.
Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics and Efficacy
| PEG Linker Length | Plasma Clearance | Tumor Exposure | Tumor Weight Reduction (%) | Reference(s) |
| Non-PEGylated | - | - | 11 | [12] |
| 2 PEG units | - | - | 35-45 | [12] |
| 8 PEG units | Significantly lower than shorter PEGs | - | 75-85 | [6][12] |
| 12 PEG units | Similar to PEG8 and longer PEGs | - | 75-85 | [6][12] |
| 24 PEG units | Slower | Enhanced | 75-85 | [12][13] |
| 4 kDa | - | - | - | [5][14] |
| 10 kDa | - | Most ideal | - | [5][14] |
Table 2: Effect of PEG Linker Length on ADC In Vitro Cytotoxicity (IC50 Values)
| ADC Construct | PEG Linker Length | Cell Line | IC50 (nM) | Fold Change vs. No PEG | Reference(s) |
| ZHER2-SMCC-MMAE | No PEG | NCI-N87 | 0.8 | Baseline | [5] |
| ZHER2-PEG4K-MMAE | 4 kDa | NCI-N87 | 3.6 | 4.5-fold decrease | [5] |
| ZHER2-PEG10K-MMAE | 10 kDa | NCI-N87 | - | - | [5] |
| HP4KM | 4 kDa | SKOV-3 | 31.9 | - | [14] |
| HP10KM | 10 kDa | SKOV-3 | 111.3 | - | [14] |
Table 3: Pharmacokinetic Parameters of PEGylated Interferon
| Parameter | Interferon-α | PEGylated Interferon-α (12 kDa linear PEG) | PEGylated Interferon-α (40 kDa branched PEG) | Reference(s) |
| Half-life (t½) | - | ~50 hours | ~72-192 hours | [3][15] |
| Systemic Clearance (CL) | 6.6–29.2 L/hr | ~0.725 L/hr | ~0.06–0.10 L/hr | [3][6] |
Table 4: Physicochemical Properties of Amine-Reactive vs. Thiol-Reactive PEG Linkers
| Feature | Amine-Reactive Linkers (e.g., NHS Ester) | Thiol-Reactive Linkers (e.g., Maleimide) | Reference(s) |
| Target Residue | Primary amines (N-terminus, Lysine) | Sulfhydryl groups (Cysteine) | [16] |
| Abundance of Target | High; most proteins have multiple accessible lysines. | Low; free cysteines are less common. | [16] |
| Specificity | Lower; can lead to heterogeneous products. | Higher; allows for site-specific PEGylation. | [16] |
| Bond Stability | Highly stable and generally considered irreversible. | Generally stable, but can be reversible in the presence of other thiols. | [16] |
| Primary Side Reaction | Hydrolysis of the NHS ester in aqueous solutions. | Reaction with other nucleophiles at higher pH; potential for disulfide bond formation. | [16] |
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and characterization of PEGylated bioconjugates.
Protocol 1: Amine-Reactive PEGylation of a Protein using m-PEG-NHS Ester
Objective: To covalently attach an m-PEG-NHS ester to the primary amines of a protein.
Materials:
-
Protein of interest
-
m-PEG-NHS ester (e.g., m-PEG5-NHS ester)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate or Phosphate Buffered Saline (PBS), pH 8.0-8.5 (amine-free)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification system (e.g., size-exclusion chromatography (SEC) column or dialysis cassette)
Procedure:
-
Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 5-20 mg/mL.[17] If the protein solution contains amine-containing buffers, they must be removed by dialysis or buffer exchange.[17]
-
PEG Reagent Preparation: Equilibrate the vial of m-PEG-NHS ester to room temperature before opening.[17] Immediately before use, dissolve the required amount in a small volume of anhydrous DMF or DMSO to create a stock solution (e.g., 10-20 mg/mL).[17] Do not prepare aqueous stock solutions for storage as the NHS ester will hydrolyze.[17]
-
PEGylation Reaction: Add the calculated amount of the m-PEG-NHS ester stock solution to the protein solution. A 5- to 50-fold molar excess of the PEG reagent is a common starting point.[17] Gently mix and incubate at room temperature for 1-4 hours or at 4°C overnight.[17]
-
Quenching the Reaction (Optional): Add the Quenching Buffer to a final concentration of 50 mM and incubate for 30 minutes at room temperature to consume any unreacted m-PEG-NHS ester.[17]
-
Purification: Remove unreacted PEG reagent and byproducts by dialysis, tangential flow filtration, or SEC.[17]
Protocol 2: Thiol-Reactive PEGylation of an Antibody using m-PEG-Maleimide
Objective: To specifically conjugate m-PEG-maleimide to free sulfhydryl groups on an antibody.
Materials:
-
Antibody of interest
-
m-PEG-maleimide
-
Reaction Buffer: PBS, pH 7.0 or other thiol-free buffer at pH 7.0
-
Reducing Agent (if necessary): TCEP (tris(2-carboxyethyl)phosphine)
-
Purification system (e.g., SEC)
Procedure:
-
Antibody Preparation: If targeting disulfide bonds, reduce the antibody with a suitable reducing agent like TCEP to generate free sulfhydryl groups. A 10-100 fold molar excess of TCEP over the antibody is typically used.[2] If using DTT, it must be removed prior to adding the maleimide (B117702) reagent.[2]
-
PEG Reagent Preparation: Prepare a stock solution of m-PEG-maleimide in the Reaction Buffer (e.g., 100 mg/mL).[18]
-
PEGylation Reaction: Add the m-PEG-maleimide stock solution to the antibody solution. A 10- to 20-fold molar excess of the PEG reagent is generally recommended.[19] The final protein concentration should be at least 10 mg/mL.[19]
-
Incubation: Stir the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.[19]
-
Purification: Purify the PEGylated antibody using SEC or dialysis to remove unreacted reagents.[19]
Protocol 3: Characterization of PEGylated Proteins by Size-Exclusion Chromatography (SEC)
Objective: To separate and quantify the native protein, PEGylated protein species, and free PEG.
Materials:
-
HPLC or UPLC system with a UV detector (and optionally a Refractive Index detector)
-
SEC column suitable for the molecular weight range of the analytes
-
Mobile Phase: e.g., 100 mM sodium phosphate, 300 mM arginine, pH 6.2 with 10% IPA[20]
-
PEGylated protein sample
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.[10]
-
Sample Preparation: Filter the PEGylated protein sample through a low-protein-binding syringe filter (e.g., 0.22 µm).[10] Dilute the sample in the mobile phase.[10]
-
Chromatographic Run: Inject a defined volume of the sample onto the column.[10] Monitor the elution profile using the UV detector (typically at 280 nm for protein).[10]
-
Data Analysis: Identify and integrate the peaks corresponding to aggregated protein, the PEGylated conjugate, the native protein, and free PEG based on their elution times.[10] The relative abundance of each species can then be determined.[10]
Protocol 4: Mass Spectrometry Analysis of PEGylated Peptides
Objective: To determine the degree of PEGylation and the site of attachment.
Procedure:
-
Sample Preparation and Enzymatic Digestion:
-
Denature the PEGylated peptide.[3]
-
Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide (B48618) (IAA).[3]
-
Perform enzymatic digestion with a protease such as trypsin (1:20 w/w enzyme-to-substrate ratio) at 37°C for 4-18 hours.[3]
-
Quench the reaction by adding an acid (e.g., formic acid).[3]
-
-
LC-MS/MS Analysis:
-
Separate the digested peptides using reversed-phase liquid chromatography.[3]
-
Analyze the eluting peptides using a tandem mass spectrometer.
-
-
Data Analysis:
-
The mass-to-charge ratio (m/z) of the intact PEGylated peptides will appear as a distribution of peaks due to the polydispersity of the PEG.
-
Fragment the PEGylated peptides to determine the amino acid sequence and identify the site of PEG attachment.[3]
-
Mandatory Visualization
Diagrams are essential for understanding the complex relationships in bioconjugate design and function. The following diagrams are provided in the DOT language for Graphviz.
PROTAC-Mediated Protein Degradation Workflow
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to its ubiquitination and subsequent degradation by the proteasome.[21][22]
Caption: Mechanism of PROTAC-mediated protein degradation.
General Experimental Workflow for ADC Development
The development and evaluation of an ADC with a PEG linker involves a series of in vitro and in vivo studies.
Caption: Experimental workflow for ADC development and evaluation.
Common Bioconjugation Chemistries for PEG Linkers
The choice of reactive groups on the PEG linker determines the conjugation strategy.
Caption: Common conjugation chemistries for PEG linkers.
Conclusion
PEG linkers are a cornerstone of modern bioconjugation, offering a powerful and versatile platform to enhance the therapeutic properties of a wide range of molecules. By providing improvements in solubility, stability, and pharmacokinetics, PEGylation has enabled the development of numerous successful drugs and continues to be a key strategy in the design of next-generation biopharmaceuticals. The strategic selection of PEG linker architecture, including its length, branching, and cleavability, is a critical design consideration that directly impacts the stability, pharmacokinetics, and efficacy of the final bioconjugate. A thorough understanding of the principles outlined in this guide, coupled with robust experimental design and characterization, is essential for the rational development of novel therapeutics with improved efficacy and safety profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. purepeg.com [purepeg.com]
- 9. purepeg.com [purepeg.com]
- 10. benchchem.com [benchchem.com]
- 11. biorxiv.org [biorxiv.org]
- 12. benchchem.com [benchchem.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. walshmedicalmedia.com [walshmedicalmedia.com]
- 18. americanlaboratory.com [americanlaboratory.com]
- 19. wyattfiles.s3-us-west-2.amazonaws.com [wyattfiles.s3-us-west-2.amazonaws.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. benchchem.com [benchchem.com]
- 22. arvinas.com [arvinas.com]
A Beginner's Guide to NH2-PEG3 Hydrochloride in PROTAC Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Dawn of Targeted Protein Degradation with PROTACs
In the landscape of modern drug discovery, Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift from traditional occupancy-based inhibition to a novel strategy of targeted protein degradation.[1] Unlike conventional drugs that simply block the function of a protein, PROTACs are engineered to completely remove disease-causing proteins from the cell.[2] These heterobifunctional molecules act as a bridge, bringing a target protein of interest (POI) into close proximity with an E3 ubiquitin ligase.[3] This induced proximity triggers the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS), to tag the POI for destruction.[4]
At the heart of every PROTAC is the linker, a component that is far more than a simple spacer. The linker's length, flexibility, and chemical composition are critical determinants of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase).[5] Among the diverse array of linkers, those based on polyethylene (B3416737) glycol (PEG) have gained prominence for their ability to enhance solubility and provide conformational flexibility.[6] This guide provides a comprehensive overview of NH2-PEG3 hydrochloride, a PEG-based linker, for beginners in the field of PROTAC development.
The Role of this compound as a PROTAC Linker
This compound is a bifunctional linker featuring a primary amine (-NH2) at one end and a three-unit polyethylene glycol chain. The hydrochloride salt form enhances its stability and handling. This linker is a valuable building block in PROTAC synthesis due to several key properties:
-
Enhanced Solubility: The hydrophilic nature of the PEG chain can significantly improve the aqueous solubility of the often large and hydrophobic PROTAC molecule, which is crucial for administration and bioavailability.[7]
-
Optimal Length and Flexibility: The three-unit PEG chain provides a flexible spacer of a defined length, which is essential for facilitating the formation of a productive ternary complex between the POI and the E3 ligase.[6]
-
Synthetic Tractability: The terminal primary amine allows for straightforward conjugation to carboxylic acid functionalities on either the POI ligand or the E3 ligase ligand through stable amide bond formation.[8]
Quantitative Data on PROTACs Utilizing PEG3 Linkers
The length of the PEG linker is a critical parameter that must be optimized for each specific POI and E3 ligase pair to achieve maximal degradation efficiency. The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). A lower DC50 value indicates higher potency, while a higher Dmax value signifies greater efficacy.[8]
The following tables summarize representative data for PROTACs targeting the Bromodomain-containing protein 4 (BRD4) and Estrogen Receptor-alpha (ERα), highlighting the impact of the PEG3 linker on their degradation activity.
| Table 1: Physicochemical and Biological Activity of BRD4-Targeting PROTACs with Varying PEG Linker Lengths | ||||
| PROTAC ID | Linker (n = PEG units) | Molecular Weight ( g/mol ) | cLogP | DC50 (nM) |
| PROTAC-PEG2 | 2 | 850.4 | 4.2 | 120 |
| PROTAC-PEG3 | 3 | 894.5 | 4.0 | 18 |
| PROTAC-PEG4 | 4 | 938.6 | 3.8 | 8 |
| PROTAC-PEG5 | 5 | 982.7 | 3.6 | 25 |
Note: Data is illustrative and compiled from various sources in the literature. DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are cell-line dependent and illustrative.[5][9]
| Table 2: Influence of Linker Length on Degradation Efficiency of ERα-Targeting PROTACs | |||
| PROTAC ID | Linker Length (atoms) | DC50 (µM) | Dmax (%) |
| ERα-PROTAC-1 | 12 | ~5 | ~75 |
| ERα-PROTAC-2 | 16 | ~1 | ~95 |
| ERα-PROTAC-3 | 19 | ~5 | ~70 |
Note: Data is illustrative and compiled from various sources in the literature. DC50 and Dmax values are cell-line dependent.[7]
Signaling Pathways in PROTAC-Mediated Degradation
PROTACs function by hijacking the cell's natural protein degradation pathway. This involves bringing a target protein into proximity with an E3 ubiquitin ligase, which then catalyzes the transfer of ubiquitin to the target, marking it for degradation by the proteasome.
Caption: PROTAC-mediated ubiquitination and degradation of a target protein.
The two most commonly recruited E3 ligases in PROTAC development are Cereblon (CRBN) and Von Hippel-Lindau (VHL).[10]
Caption: Simplified overview of CRBN and VHL E3 ligase complex formation.
Experimental Protocols
The development of a novel PROTAC involves a systematic workflow encompassing design, synthesis, and biological evaluation.
Caption: A typical experimental workflow for PROTAC development.[2]
Protocol 1: Synthesis of a JQ1-PEG3-Pomalidomide PROTAC
This protocol describes the synthesis of a PROTAC targeting BRD4, using JQ1 as the POI ligand, pomalidomide (B1683931) as the CRBN E3 ligase ligand, and a PEG3 linker. This is a representative example of an amide coupling reaction.[11]
Materials:
-
(+)-JQ1-carboxylic acid[12]
-
NH2-PEG3-amine
-
4-Aminopomalidomide
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Anhydrous DCM (Dichloromethane)
-
TFA (Trifluoroacetic acid)
-
Preparative HPLC system
-
LC-MS (Liquid Chromatography-Mass Spectrometry)
-
NMR (Nuclear Magnetic Resonance) spectrometer
Step 1: Synthesis of Pomalidomide-PEG3-NH-Boc
-
Dissolve Boc-NH-PEG3-COOH (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.[6]
-
Add HATU (1.2 eq) and DIPEA (2.5 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.[11]
-
Add 4-aminopomalidomide (1.1 eq) to the reaction mixture.[11]
-
Stir the reaction at room temperature overnight.[6]
-
Monitor the reaction progress by LC-MS.[6]
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.[6]
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.[6]
-
Purify the crude product by flash column chromatography to yield Pomalidomide-PEG3-NH-Boc.[6]
Step 2: Boc Deprotection
-
Dissolve the Pomalidomide-PEG3-NH-Boc from Step 1 in DCM.[6]
-
Cool the solution to 0 °C and add TFA (typically 20-50% v/v).[6]
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.[6]
-
Monitor the reaction by LC-MS.[6]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine salt, Pomalidomide-PEG3-NH2, is often used in the next step without further purification.[6]
Step 3: Final Amide Coupling with JQ1-carboxylic acid
-
To a solution of (+)-JQ1-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.5 eq).[11]
-
Stir the mixture at room temperature for 15 minutes for pre-activation.[11]
-
Add a solution of the Pomalidomide-PEG3-NH2 TFA salt from Step 2 (1.1 eq) and additional DIPEA (1.2 eq, to neutralize the TFA salt) in DMF to the activated JQ1 solution.[11]
-
Stir the reaction under an inert atmosphere at room temperature for 16-24 hours.[11]
-
Monitor the reaction progress by LC-MS.[11]
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.[]
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.[11]
-
Purify the final PROTAC molecule by preparative HPLC.[11]
-
Characterize the final product by LC-MS and NMR spectroscopy to confirm its identity and purity.[11]
Protocol 2: Western Blot Analysis for Protein Degradation
Western blotting is a standard technique to quantify the reduction in target protein levels following PROTAC treatment.[3]
Materials:
-
Cell culture reagents (e.g., appropriate cell line, media, FBS)
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
Ice-cold PBS (Phosphate-Buffered Saline)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein (e.g., anti-BRD4)
-
Primary antibody against a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL (Enhanced Chemiluminescence) substrate and imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.[3]
-
Prepare serial dilutions of the PROTAC in cell culture medium. A typical concentration range would be from picomolar to micromolar to capture the full dose-response curve.[14]
-
Treat the cells with the different concentrations of the PROTAC for a predetermined amount of time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).[8]
-
-
Cell Lysis and Protein Quantification:
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[3]
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[3]
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
Repeat the antibody incubation steps for the loading control antibody.[3]
-
-
Detection and Data Analysis:
-
Detect the protein bands using an ECL substrate and an imaging system.[14]
-
Quantify the band intensities for the target protein and the loading control using densitometry software.[14]
-
Normalize the target protein band intensity to the loading control band intensity for each sample.[14]
-
Calculate the percentage of protein remaining for each PROTAC concentration relative to the vehicle control.[8]
-
Plot the percentage of protein remaining against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[14]
-
Conclusion
This compound is a versatile and valuable tool for researchers embarking on PROTAC development. Its favorable physicochemical properties and synthetic accessibility make it an excellent choice for a linker in the design of novel protein degraders. By understanding the principles of PROTAC technology, carefully considering linker design, and employing robust experimental protocols for synthesis and evaluation, scientists can effectively harness the power of targeted protein degradation to explore new therapeutic avenues. The "trial-and-error" approach to linker design is gradually being replaced by more rational, data-driven strategies, and a solid understanding of linkers like this compound is fundamental to this progress.[15]
References
- 1. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 14. benchchem.com [benchchem.com]
- 15. abmole.com [abmole.com]
The Strategic Utility of Short Polyethylene Glycol (PEG) Chain Linkers in Advanced Drug Development
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern therapeutics, the precise engineering of drug conjugates is paramount to achieving enhanced efficacy and safety. Among the critical components of these complex molecules, the linker—a seemingly simple bridge—plays a pivotal role in dictating the overall performance of the conjugate. Short polyethylene (B3416737) glycol (PEG) chain linkers, typically comprising 2 to 12 ethylene (B1197577) glycol units, have emerged as indispensable tools in the design of sophisticated bioconjugates, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][2] Their inherent hydrophilicity, biocompatibility, and tunable nature offer a powerful means to modulate the physicochemical and pharmacological properties of next-generation therapeutics.[1][3]
This technical guide provides a comprehensive exploration of the applications of short PEG chain linkers, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key concepts to empower researchers in the rational design of novel drug candidates.
The Multifaceted Role of Short PEG Linkers
Short PEG linkers are not merely inert spacers; they are active contributors to the therapeutic success of a bioconjugate.[1][4] Their primary functions include enhancing solubility, improving pharmacokinetic profiles, and providing optimal spatial orientation between the different components of the conjugate.[2][5]
In the realm of ADCs, the conjugation of hydrophobic cytotoxic payloads to a monoclonal antibody can often lead to aggregation and reduced stability.[6] The incorporation of a hydrophilic short PEG linker can mitigate these issues, allowing for higher drug-to-antibody ratios (DARs) without compromising the integrity of the ADC.[1][6]
For PROTACs, the length and flexibility of the linker are critical for the formation of a stable and productive ternary complex between the target protein and an E3 ubiquitin ligase.[1][4] This ternary complex is the essential intermediate that leads to the ubiquitination and subsequent proteasomal degradation of the target protein.[4][7] Short PEG linkers provide the necessary flexibility and hydrophilicity to facilitate this crucial interaction.[4][]
Quantitative Impact of Short PEG Linkers
The choice of linker length is a critical optimization parameter that can significantly influence the performance of a drug conjugate. A systematic evaluation of different PEG linker lengths is often necessary to identify the optimal construct for a given therapeutic application.[6][9]
Impact on Pharmacokinetics
The length of the PEG linker has a profound effect on the pharmacokinetic (PK) properties of a bioconjugate.[10] While longer PEG chains are generally associated with a prolonged circulation half-life due to an increased hydrodynamic radius and reduced renal clearance, short PEG linkers can also significantly modulate PK parameters.[9][10][11] In some instances, a short PEG linker can lead to unexpectedly rapid clearance compared to non-PEGylated versions, which can be advantageous for applications such as in vivo imaging.[9][12][13]
| Molecule Type | PEG Linker Length | Effect on Half-life (t½) | Key Findings | Reference |
| Affibody-Drug Conjugate | 4 kDa | 2.5-fold increase | Insertion of a PEG chain significantly improves half-life. | [14][15] |
| Affibody-Drug Conjugate | 10 kDa | 11.2-fold increase | Longer PEG chain leads to a more substantial increase in half-life. | [14][15] |
| Trastuzumab Conjugate | PEG8 | Faster clearance than non-PEGylated | Contrary to the general belief, a short PEG linker can accelerate clearance while maintaining tumor uptake, which is beneficial for immuno-PET imaging. | [12][13][16] |
| Small Molecule | Short PEG | Increased | Avoids rapid filtration by the kidneys. | [17] |
Impact on In Vitro Efficacy
The length of the PEG linker can also influence the in vitro potency of a drug conjugate. While longer linkers may sometimes lead to decreased potency due to steric hindrance, short PEG linkers generally maintain high potency.[6][9]
| Molecule Type | PEG Linker Length | Effect on In Vitro Cytotoxicity (IC50) | Key Findings | Reference |
| Affibody-Drug Conjugate | 4 kDa | 6.5-fold reduction in cytotoxicity | PEG modification can have a negative impact on in vitro cytotoxicity. | [15] |
| Affibody-Drug Conjugate | 10 kDa | 22.5-fold reduction in cytotoxicity | The reduction in cytotoxicity is more pronounced with a longer PEG chain. | [15] |
| PROTAC | PEG2, PEG4, PEG6 | Length-dependent degradation efficiency (DC50) | The optimal PEG linker length for PROTACs is highly dependent on the specific target and E3 ligase combination. | [7] |
| CXCR4 Modulator | PEG3 | Optimal binding affinity (IC50 = 22 nM) | Linker lengths longer than PEG3 did not further improve binding affinity. | [18] |
Visualizing the Role of Short PEG Linkers
Diagrams are essential for conceptualizing the complex interplay of molecules in drug conjugates and their mechanisms of action.
Experimental Protocols
Detailed methodologies are crucial for the successful design and evaluation of bioconjugates incorporating short PEG linkers.
Protocol 1: Synthesis of a PEGylated Antibody-Drug Conjugate
This protocol outlines a general procedure for the conjugation of a cytotoxic payload to an antibody via a short PEG linker containing a maleimide (B117702) group for reaction with engineered cysteines or reduced native disulfides on the antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Reducing agent (e.g., TCEP)
-
Maleimide-PEGn-Payload conjugate
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Reduction: Incubate the mAb with a 5-10 fold molar excess of TCEP for 1-2 hours at 37°C to reduce the desired number of disulfide bonds.
-
Buffer Exchange: Remove the excess reducing agent by buffer exchange into a conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.0).
-
Conjugation: Add the Maleimide-PEGn-Payload (typically in a 5-10 fold molar excess over the number of available thiols) to the reduced antibody. Incubate the reaction for 1-2 hours at room temperature or 4°C overnight.
-
Quenching: Add a 10-fold molar excess of N-acetylcysteine to quench any unreacted maleimide groups. Incubate for 20 minutes at room temperature.
-
Purification: Purify the ADC using size-exclusion chromatography to remove unconjugated payload, linker, and quenching reagent.
-
Characterization: Characterize the purified ADC by methods such as UV-Vis spectroscopy to determine the drug-to-antibody ratio (DAR), and by size-exclusion chromatography to assess for aggregation.
Protocol 2: In Vitro Cytotoxicity Assay
This protocol describes a method to assess the in vitro potency of an ADC.[1][3]
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
ADCs with different PEG linker lengths
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed the target cells in 96-well plates at a predetermined density and allow them to adhere overnight.[1]
-
Treatment: Treat the cells with serial dilutions of the ADCs and incubate for a specified period (e.g., 72-96 hours).[1]
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.[1][3]
-
Data Acquisition: Measure the signal (luminescence or absorbance) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value for each ADC.
Protocol 3: PROTAC-Mediated Protein Degradation Assay (Western Blot)
This protocol provides a method to evaluate the ability of a PROTAC to induce the degradation of a target protein.[4]
Materials:
-
Target cell line
-
PROTACs with varying PEG linker lengths
-
Vehicle control (e.g., DMSO)
-
Lysis buffer
-
Protein quantification assay (e.g., BCA or Bradford)
-
SDS-PAGE and Western blot reagents and equipment
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment: Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control.[4]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them.[4]
-
Protein Quantification: Determine the protein concentration of each lysate.[4]
-
SDS-PAGE and Western Blot:
-
Normalize protein concentrations and prepare samples.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL substrate and an imaging system.[4]
-
-
Data Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein levels to the loading control and compare the levels in PROTAC-treated cells to the vehicle control to determine the extent of degradation.
Conclusion
Short PEG chain linkers are a versatile and powerful class of chemical tools that offer precise control over the properties of complex bioconjugates. Their ability to enhance solubility, modulate pharmacokinetics, and facilitate crucial molecular interactions makes them indispensable in the development of advanced therapeutics such as ADCs and PROTACs. A thorough understanding of their structure-activity relationships, supported by rigorous experimental evaluation, is critical for the rational design of next-generation drugs with improved efficacy and safety profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chempep.com [chempep.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. A short PEG linker alters the in vivo pharmacokinetics of trastuzumab to yield high-contrast immuno-PET images - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 13. A short PEG linker alters the in vivo pharmacokinetics of trastuzumab to yield high-contrast immuno-PET images - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 18. Design, synthesis, and biological characterization of novel PEG-linked dimeric modulators for CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
The Critical Choice: A Technical Guide to NH2-PEG3 Hydrochloride Versus Other Amine-Terminated PEGs in Bioconjugation and Drug Delivery
For Immediate Release
In the landscape of advanced drug development and bioconjugation, the selection of an appropriate linker molecule is a pivotal decision that profoundly influences the efficacy, stability, and pharmacokinetic profile of novel therapeutics. This technical guide provides an in-depth analysis of NH2-PEG3 hydrochloride, a short-chain amine-terminated polyethylene (B3416737) glycol (PEG) linker, in comparison to its longer-chain counterparts. Tailored for researchers, scientists, and drug development professionals, this document elucidates the nuanced yet critical impact of PEG chain length on the performance of bioconjugates, supported by quantitative data, detailed experimental protocols, and logical workflow visualizations.
Introduction: The Role of Amine-Terminated PEGs
Amine-terminated polyethylene glycol (PEG) linkers are indispensable tools in modern biotechnology.[1] Their inherent hydrophilicity, biocompatibility, and chemical versatility make them ideal for a myriad of applications, most notably in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[2][3] By covalently attaching PEG chains to biomolecules—a process known as PEGylation—researchers can significantly enhance aqueous solubility, increase stability against enzymatic degradation, prolong circulation half-life, and reduce the immunogenicity of therapeutic agents.[4]
The terminal primary amine group(s) on these linkers provide a reactive handle for conjugation to various functional groups, such as carboxylic acids and N-hydroxysuccinimide (NHS) esters, present on proteins, peptides, or small molecule drugs.[5] The choice between a short-chain linker like this compound and a longer-chain amine-terminated PEG is a critical design parameter that involves a trade-off between several key performance indicators.[6]
Comparative Analysis: NH2-PEG3 vs. Longer-Chain Amine-PEGs
The length of the PEG chain is a determinant factor in the physicochemical and biological properties of the resulting bioconjugate. A shorter PEG linker, such as NH2-PEG3, creates a more compact conjugate, which can be advantageous in minimizing steric hindrance and potentially preserving higher in vitro potency. Conversely, longer PEG chains generally offer superior pharmacokinetic profiles and can be more effective at solubilizing hydrophobic payloads.[7][8]
Physicochemical Properties
The fundamental properties of amine-terminated PEGs, such as molecular weight and solubility, are directly influenced by the number of ethylene (B1197577) glycol units. The hydrochloride salt form of these linkers, including this compound, is often utilized to enhance stability in solid form and improve aqueous solubility.[9][10]
| Property | NH2-PEG3-HCl | Amino-PEG4-Amine | Amino-PEG8-Amine | Amino-PEG12-Amine | Amino-PEG24-Amine |
| Molecular Formula | C₆H₁₆ClNO₃ | C₈H₂₀N₂O₃ | C₁₆H₃₆N₂O₇ | C₂₄H₅₂N₂O₁₁ | C₄₈H₁₀₀N₂O₂₃ |
| Molecular Weight ( g/mol ) | 185.65 | 192.26[11] | 368.47 | 544.68 | 1089.36 |
| Solubility | High in aqueous solutions | Soluble in water and various organic solvents (e.g., DMF, DMSO, Chloroform)[5] | Soluble in water and various organic solvents | Soluble in water and various organic solvents | Soluble in water and various organic solvents |
| Form | Solid | Liquid/Solid | Solid | Solid | Solid |
Impact on Bioconjugate Performance
The length of the PEG linker has a profound impact on the pharmacokinetic and pharmacodynamic properties of bioconjugates, particularly Antibody-Drug Conjugates (ADCs).
Longer PEG chains increase the hydrodynamic radius of the ADC, which leads to reduced renal clearance and a longer plasma half-life.[7] This extended circulation can result in greater accumulation of the ADC in tumor tissues.[12] However, there appears to be a threshold effect, where beyond a certain length (e.g., PEG8), further increases may not yield significant additional pharmacokinetic benefits.[13]
| PEG Linker Length | Clearance Rate (Relative) | Plasma Half-life (t½) (Relative) | Tolerability/Safety |
| Short (e.g., PEG2, PEG4) | Higher | Shorter | Lower for some conjugates[14] |
| Medium (e.g., PEG8) | Lower | Longer | Improved[14] |
| Long (e.g., PEG12, PEG24) | Lowest | Longest | Generally improved[6] |
Data synthesized from studies on ADCs with varying PEG linker lengths.[6][14]
A common trade-off with longer PEG linkers is a potential decrease in in vitro cytotoxicity, often measured as the half-maximal inhibitory concentration (IC50). This may be attributed to steric hindrance, which can impede the binding of the ADC to its target antigen or hinder the release of the cytotoxic payload within the target cell.[12][15]
| PEG Linker Length | In Vitro Cytotoxicity (IC50) (Relative) | General Trend |
| No PEG / Short PEG (e.g., PEG2, PEG4) | Lower (Higher Potency) | Often more potent in vitro due to less steric hindrance.[16][17] |
| Longer PEG (e.g., PEG8, PEG12, PEG24) | Higher (Lower Potency) | Can show reduced in vitro potency, but this is often compensated by improved in vivo efficacy.[16][17] |
Data synthesized from multiple preclinical ADC studies.[16][17][18]
Experimental Protocols
Accurate and reproducible experimental methodologies are crucial for the synthesis, conjugation, and characterization of amine-terminated PEGs and their bioconjugates.
Synthesis of Amine-Terminated PEGs
A common and efficient method for synthesizing amine-terminated PEGs involves a two-step process starting from a hydroxyl-terminated PEG precursor.
Objective: To synthesize an amine-terminated PEG via an azide (B81097) intermediate.
Materials:
-
Hydroxyl-terminated PEG
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (B128534) (TEA)
-
Sodium azide (NaN₃)
-
Zinc dust (Zn)
-
Ammonium (B1175870) chloride (NH₄Cl)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Tetrahydrofuran (THF)
-
Deionized water
-
Magnesium sulfate (B86663) (MgSO₄)
-
1 M Sodium hydroxide (B78521) (NaOH)
Procedure:
-
Mesylation:
-
Dissolve the hydroxyl-terminated PEG and triethylamine (4 equivalents) in dichloromethane.
-
Cool the mixture in an ice bath and add methanesulfonyl chloride (4 equivalents) dropwise.
-
Stir the reaction at room temperature for 16 hours.
-
Filter the mixture to remove triethylamine hydrochloride salt and concentrate the filtrate under reduced pressure.
-
-
Azidation:
-
Dissolve the crude mesylate in anhydrous DMF and add sodium azide (10 equivalents).
-
Heat the mixture to 80°C and stir for 24 hours.
-
After cooling, filter the mixture and concentrate the filtrate.
-
Dissolve the residue in water and extract with DCM.
-
Dry the combined organic layers over MgSO₄, filter, and concentrate to yield the azido-PEG.[19]
-
-
Reduction:
-
Dissolve the azido-PEG (1 equivalent) in a mixture of THF and water.
-
Add ammonium chloride (8 equivalents) and zinc dust (4 equivalents).
-
Reflux the mixture for 48-72 hours.[19]
-
After cooling, dilute the reaction mixture with 1 M NaOH and extract with DCM.
-
Combine the organic extracts, dry over MgSO₄, filter, and concentrate to obtain the crude amine-terminated PEG.[20]
-
-
Purification:
-
Purify the crude product using column chromatography or acid-base extraction.
-
Conjugation of an Amine-Terminated PEG-NHS Ester to an Antibody
This protocol describes a general procedure for conjugating a pre-activated amine-terminated PEG (as an NHS ester) to the primary amines (e.g., lysine (B10760008) residues) of an antibody.
Objective: To covalently attach a PEG-NHS ester to an antibody.
Materials:
-
Antibody (in an amine-free buffer like PBS)
-
Amine-terminated PEG-NHS ester
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Reaction Buffer: 0.1 M Phosphate Buffer with 0.15 M NaCl, pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., size-exclusion chromatography column)
Procedure:
-
Reagent Preparation:
-
Equilibrate the vial of PEG-NHS ester to room temperature before opening.
-
Immediately before use, dissolve the PEG-NHS ester in anhydrous DMSO to a concentration of 10 mM.[21]
-
Prepare the antibody solution at a concentration of 2-10 mg/mL in the Reaction Buffer.
-
-
Conjugation Reaction:
-
Quenching:
-
Stop the reaction by adding the Quenching Buffer to a final concentration of 50 mM to react with any excess NHS ester.
-
Incubate for 15-30 minutes.[22]
-
-
Purification:
-
Remove the unreacted linker and byproducts using size-exclusion chromatography (SEC) to isolate the PEGylated antibody.[22]
-
Characterization of PEGylated Proteins
Objective: To separate and quantify the PEGylated protein, unreacted protein, and aggregates based on their hydrodynamic radius.
Typical System Parameters:
-
Column: TSKgel UP-SW2000 or similar
-
Mobile Phase: 20 mM Sodium Phosphate, 300 mM NaCl, pH 6.2 (may be optimized with arginine to reduce non-specific interactions)[23]
-
Flow Rate: 0.5 mL/min
-
Detection: UV at 280 nm
-
Analysis: The chromatogram will show peaks corresponding to aggregates, the PEGylated conjugate, and the unconjugated protein, eluting in order of decreasing size.[24]
Objective: To determine the molecular weight and degree of PEGylation of the protein conjugate.
Procedure:
-
Sample Preparation:
-
Prepare the PEGylated protein sample at approximately 1-10 pmol/µL.
-
Prepare a matrix solution (e.g., sinapinic acid at 10 mg/mL in 50:50 acetonitrile:water with 0.1% TFA).[8]
-
On the MALDI target plate, spot 1 µL of the matrix solution, followed by 1 µL of the protein sample. Mix by pipetting and allow to air dry.[8]
-
-
MS Data Acquisition:
-
Acquire mass spectra in linear positive ion mode.
-
Calibrate the instrument with a protein standard of a similar mass range.
-
Optimize laser power for good signal intensity.[8]
-
-
Data Analysis:
-
The resulting spectrum will show a distribution of peaks, with each peak separated by the mass of the PEG monomer (44 Da).
-
Identify the peak for the unmodified protein and the series of peaks for mono-, di-, tri-, etc., PEGylated species.[8] This allows for the calculation of the average degree of PEGylation.
-
Visualizing Key Concepts and Workflows
Diagrams created using Graphviz (DOT language) help to illustrate complex relationships and experimental processes.
Caption: Trade-offs in selecting short vs. long-chain amine-terminated PEG linkers.
Caption: General experimental workflow for antibody-PEG conjugation.
Conclusion
The choice between this compound and other amine-terminated PEGs is a critical decision in the design of bioconjugates that requires a careful balancing of competing properties. Shorter linkers like NH2-PEG3 may offer advantages in terms of preserving in vitro potency and providing a more compact and rigid connection. In contrast, longer PEG chains are generally superior for enhancing the pharmacokinetic profile, increasing solubility, and improving the in vivo efficacy of bioconjugates, particularly those with hydrophobic payloads.
Ultimately, the optimal PEG linker length is context-dependent and must be determined empirically for each specific therapeutic application, taking into account the properties of the biomolecule, the payload, and the desired clinical outcome. A systematic evaluation of a range of PEG linker lengths, using the robust experimental protocols outlined in this guide, is essential for the successful development of next-generation biotherapeutics.
References
- 1. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 2. Methoxy PEG Amine, HCl Salt [hnou.edu.vn]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. PEG (Amine)2, HCl Salt - JenKem Technology USA [jenkemusa.com]
- 9. text2fa.ir [text2fa.ir]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. A Facile Strategy for the High Yielding, Quantitative Conversion of Polyglycol End-Groups to Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. broadpharm.com [broadpharm.com]
- 20. Amine-PEG-amine HCl salt, MW 2,000 | BroadPharm [broadpharm.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 23. lcms.cz [lcms.cz]
- 24. MALDI linear TOF mass spectrometry of PEGylated (glyco)proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
The Hydrochloride Salt in NH2-PEG3: A Technical Guide to its Function and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of bioconjugation, drug delivery, and proteomics, the use of polyethylene (B3416737) glycol (PEG) linkers is a well-established strategy to enhance the therapeutic properties of biomolecules and small drugs. Among these, short, discrete PEG linkers like amino-PEG3 (NH2-PEG3) are pivotal in the construction of sophisticated molecular architectures such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). NH2-PEG3 is frequently supplied and utilized as its hydrochloride (HCl) salt. This technical guide provides an in-depth exploration of the critical function of the hydrochloride salt in NH2-PEG3, detailing its impact on the linker's physicochemical properties and its practical implications in experimental workflows.
Core Function of the Hydrochloride Salt
The primary role of the hydrochloride salt in NH2-PEG3 is to enhance the stability and improve the handling of this versatile linker. Amines, including the terminal primary amine of NH2-PEG3, are basic and can be susceptible to degradation through oxidation. The conversion of the amine to its ammonium (B1175870) chloride salt provides a stable, solid form that is less prone to degradation, thereby extending its shelf-life.
Physicochemical Properties: Hydrochloride Salt vs. Free Amine
The protonation of the terminal amine group in NH2-PEG3 to form the hydrochloride salt significantly alters its physical and chemical characteristics.
| Property | NH2-PEG3 (Free Amine) | NH2-PEG3-HCl (Hydrochloride Salt) | Rationale |
| Physical State | Often an oil or viscous liquid | Crystalline solid | The ionic nature of the salt leads to a more ordered crystalline lattice structure. |
| Stability | More susceptible to oxidation and degradation | Increased shelf-life and stability | Protonation of the lone pair of electrons on the nitrogen atom reduces its reactivity towards oxidative degradation.[1] |
| Solubility | Soluble in organic solvents; variable in aqueous solutions | Freely soluble in water and other polar solvents | The ionic character of the ammonium salt enhances its interaction with polar solvent molecules like water.[2] |
| Hygroscopicity | Generally lower | Can be more hygroscopic | The salt's affinity for water can lead to increased moisture absorption from the atmosphere. |
Experimental Protocols and Considerations
The use of NH2-PEG3-HCl in bioconjugation reactions requires a fundamental understanding of amine chemistry. The terminal amine must be in its deprotonated, free amine form to act as a nucleophile and react with electrophilic functional groups such as N-hydroxysuccinimide (NHS) esters or isothiocyanates.
Protocol: General Procedure for Bioconjugation using NH2-PEG3-HCl
This protocol outlines the general steps for conjugating a molecule containing an NHS ester to NH2-PEG3-HCl.
Materials:
-
Molecule of interest functionalized with an NHS ester (Molecule-NHS)
-
NH2-PEG3-HCl
-
Amine Conjugation Buffer (e.g., 0.1 M phosphate (B84403) buffer with 150 mM NaCl, pH 7.2-8.5)
-
Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO))
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., Size-Exclusion Chromatography (SEC) or Reverse-Phase HPLC)
Procedure:
-
Reagent Preparation:
-
Immediately before use, dissolve the Molecule-NHS in a minimal amount of anhydrous DMF or DMSO to create a concentrated stock solution.
-
Dissolve the NH2-PEG3-HCl in the Amine Conjugation Buffer to the desired concentration (e.g., 10 mM). The buffer at a pH of 7.2-8.5 will neutralize the hydrochloride salt, generating the reactive free amine in situ.[3]
-
-
Conjugation Reaction:
-
Slowly add a molar excess of the dissolved Molecule-NHS stock solution to the NH2-PEG3 solution with gentle mixing. A starting molar ratio of 1.5:1 to 5:1 (Molecule-NHS : NH2-PEG3) is recommended.
-
Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle agitation.
-
-
Quenching the Reaction:
-
To stop the reaction and consume any unreacted NHS esters, add the Quenching Buffer to a final concentration of approximately 50 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the resulting conjugate using an appropriate chromatography method (e.g., SEC or RP-HPLC) to remove excess reagents and byproducts.
-
Applications in Advanced Drug Development
The properties imparted by the hydrochloride salt of amine-PEG linkers are particularly advantageous in the synthesis of complex therapeutics like ADCs and PROTACs.
Antibody-Drug Conjugates (ADCs)
In ADC development, a cytotoxic payload is attached to a monoclonal antibody via a linker. The stability and solubility of the linker-payload moiety are critical. Using an amino-PEG-hydrochloride linker can facilitate the handling and purification of the drug-linker intermediate before its conjugation to the antibody.
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's degradation. The linker connecting the target protein binder and the E3 ligase ligand is crucial for the formation of a stable and productive ternary complex. The enhanced solubility and defined length of PEG linkers are highly beneficial. The stability of the amine-PEG hydrochloride allows for robust and reproducible synthesis of these complex molecules.
Conclusion
The use of a hydrochloride salt for NH2-PEG3 is a critical formulation strategy that confers significant advantages for researchers in drug development and bioconjugation. By converting the reactive free amine into a more stable and easily handleable solid, the hydrochloride salt ensures the quality and reproducibility of conjugation reactions. A thorough understanding of the need to neutralize the salt to generate the reactive free amine is essential for the successful application of these versatile linkers in the synthesis of next-generation therapeutics.
References
Methodological & Application
Application Notes: Conjugation of Amine-Terminated PEG Linkers to Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of Amine-PEG Linkers in Bioconjugation
Polyethylene glycol (PEG) conjugation, or PEGylation, is a cornerstone of biopharmaceutical development, employed to enhance the therapeutic properties of proteins, peptides, and small molecule drugs. The covalent attachment of PEG chains can improve the pharmacokinetic and pharmacodynamic profile of a molecule by increasing its solubility and stability, prolonging its circulation half-life, and reducing its immunogenicity.[1][2]
While many PEGylation strategies involve amine-reactive PEGs (like PEG-NHS esters) that target primary amines on a biomolecule, amine-terminated PEGs such as NH2-PEG3-hydrochloride are equally valuable linkers.[3][4] It is important to note that a direct reaction between two primary amines to form a stable covalent bond is not a feasible conjugation strategy under standard bioconjugation conditions. Instead, amine-terminated PEGs are typically used to react with other functional groups, most commonly carboxylic acids.[5]
This document provides a detailed protocol for the conjugation of an amine-terminated PEG, such as NH2-PEG3-hydrochloride, to a molecule containing a carboxyl group using the robust and efficient 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) chemistry. This method forms a stable amide bond under mild, aqueous conditions, making it ideal for a wide array of biomolecules.[1][6]
Principle of the Reaction: EDC/NHS Coupling Chemistry
The EDC/NHS coupling reaction is a two-step process that facilitates the formation of a stable amide bond between a primary amine and a carboxylic acid:
-
Activation of the Carboxylic Acid: EDC activates the carboxyl group on the target molecule, forming a highly reactive but unstable O-acylisourea intermediate. This activation step is most efficient in a slightly acidic environment (pH 4.5-6.0).[1][7]
-
Formation of a Semi-Stable NHS Ester: The O-acylisourea intermediate is prone to hydrolysis in aqueous solutions. To enhance the reaction's efficiency, NHS (or its water-soluble analog, Sulfo-NHS) is added to react with the intermediate, creating a more stable, amine-reactive NHS ester.[7][8]
-
Amide Bond Formation: The primary amine of the NH2-PEG3 linker then performs a nucleophilic attack on the NHS ester, forming a stable amide bond and releasing NHS. This step is most efficient at a physiological to slightly basic pH (7.2-8.5).[1][4]
Data Presentation: Recommended Reaction Parameters
The following tables summarize the key quantitative parameters for a typical EDC/NHS coupling reaction. Optimization may be required for specific molecules and applications.
Table 1: Molar Ratios of Reagents
| Reagent | Recommended Molar Ratio (relative to Carboxyl group) | Notes |
| EDC | 1.2 - 10 fold excess | An excess of EDC is used to drive the activation of the carboxyl groups.[6] |
| NHS/Sulfo-NHS | 1.2 - 5 fold excess | NHS is used to create a more stable, amine-reactive intermediate.[6] |
| NH2-PEG3 | 1 - 50 fold excess | The ratio can be adjusted to control the degree of PEGylation and drive the reaction to completion.[1] |
Table 2: Reaction Conditions
| Parameter | Recommended Range | Notes |
| Activation pH | 4.5 - 6.0 | Optimal for the EDC-mediated activation of carboxyl groups. MES buffer is commonly used.[6][9] |
| Conjugation pH | 7.2 - 8.5 | Optimal for the reaction of the NHS ester with the primary amine of the PEG linker. PBS or Borate buffer are suitable.[4][6] |
| Activation Time | 15 - 30 minutes | Sufficient time for the formation of the NHS ester at room temperature.[6] |
| Conjugation Time | 2 hours to overnight | The reaction can be performed at room temperature or 4°C.[1] |
| Temperature | 4°C to Room Temperature | Lower temperatures can be beneficial for sensitive biomolecules. |
Mandatory Visualization: Reaction Mechanism and Workflow
Caption: EDC/NHS Coupling Reaction Mechanism.
Caption: Experimental Workflow for NH2-PEG3 Conjugation.
Experimental Protocols
Protocol 1: Aqueous Two-Step Conjugation of NH2-PEG3 to a Protein
This protocol is suitable for conjugating NH2-PEG3 to a protein or other biomolecule with available carboxyl groups in an aqueous environment.
Materials:
-
Protein with carboxyl groups
-
NH2-PEG3-hydrochloride
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[9]
-
Coupling Buffer: 0.1 M Phosphate Buffer, 0.15 M NaCl, pH 7.2-8.0[10]
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M Glycine[10]
-
Purification system (e.g., Size Exclusion Chromatography, Dialysis cassettes)
Procedure:
-
Preparation of Reagents:
-
Equilibrate all reagents to room temperature before use.
-
Prepare a solution of the protein in Activation Buffer.
-
Prepare a stock solution of NH2-PEG3 in Coupling Buffer.
-
Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use, as EDC is susceptible to hydrolysis.[10]
-
-
Activation of Carboxyl Groups:
-
Conjugation with NH2-PEG3:
-
Immediately after activation, the activated protein can be added to the NH2-PEG3 solution. Alternatively, a buffer exchange into the Coupling Buffer can be performed using a desalting column.
-
Adjust the final pH of the reaction mixture to 7.2-8.0 if necessary.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.[1]
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.
-
Incubate for an additional 15 minutes to hydrolyze any remaining active NHS esters.[6]
-
-
Purification of the Conjugate:
-
Remove unreacted NH2-PEG3 and reaction byproducts using a suitable purification method such as dialysis, size-exclusion chromatography (SEC), or ion-exchange chromatography (IEX).
-
Protocol 2: Conjugation of NH2-PEG3 to a Small Molecule in Organic Solvent
This protocol is suitable for small molecules that are soluble in organic solvents.
Materials:
-
Carboxyl-containing small molecule
-
NH2-PEG3
-
Anhydrous organic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO))[11]
-
EDC
-
NHS
-
Tertiary amine base (e.g., Diisopropylethylamine (DIPEA))[12]
-
Purification system (e.g., Reverse Phase HPLC)
Procedure:
-
Preparation of Reagents:
-
Ensure all glassware and solvents are anhydrous.
-
Dissolve the carboxyl-containing small molecule in the anhydrous organic solvent.
-
-
Activation of Carboxyl Groups:
-
Conjugation to NH2-PEG3:
-
Dissolve the NH2-PEG3 in the same anhydrous organic solvent.
-
Add the solution of NH2-PEG3 to the activated small molecule solution.
-
Add a tertiary amine base, such as DIPEA, to the reaction mixture to act as a proton scavenger.
-
Stir the reaction at room temperature for several hours to overnight.
-
Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).[11]
-
-
Work-up and Purification:
-
Once the reaction is complete, the solvent can be removed under reduced pressure.
-
The crude product can then be purified by an appropriate method, such as flash chromatography or reverse-phase HPLC, to isolate the desired PEGylated conjugate.
-
Characterization of the Conjugate
Confirm the successful conjugation and assess the purity of the final product using analytical techniques such as:
-
Mass Spectrometry (MS): To confirm the molecular weight of the conjugate.
-
High-Performance Liquid Chromatography (HPLC): To assess purity and quantify the conjugate.
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): For protein conjugates, to visualize the increase in molecular weight.
By following these protocols and optimizing the reaction conditions, researchers can effectively utilize NH2-PEG3 hydrochloride for the PEGylation of a wide range of molecules, thereby enhancing their therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. PEGylation Reagents Selection Guide | Biopharma PEG [biochempeg.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 12. broadpharm.com [broadpharm.com]
Application Notes and Protocols for Antibody Labeling with NH2-PEG3-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic proteins like antibodies, is a widely adopted strategy to enhance their pharmacological properties. This bioconjugation technique can significantly improve protein solubility and stability, reduce immunogenicity, and extend the circulating half-life.[1] The most common approach for PEGylating antibodies involves the reaction of an amine-reactive PEG derivative, such as an N-hydroxysuccinimide (NHS) ester, with the primary amine groups found on the antibody's surface.[2] These primary amines are located at the N-terminus of each polypeptide chain and on the ε-amino group of lysine (B10760008) residues.[1]
This document provides a detailed protocol for labeling antibodies using a Hydroxy-PEG3-NHS ester. The NHS ester reacts efficiently with primary amines in a buffer with a neutral to slightly basic pH to form a stable and irreversible amide bond.[1][3] Careful control of reaction parameters such as protein concentration, pH, and the molar ratio of the PEG reagent to the antibody is crucial for achieving the desired degree of labeling (DOL) while preserving the antibody's antigen-binding functionality.[1]
Principle of Reaction
The fundamental chemistry of this labeling protocol is based on the nucleophilic acyl substitution reaction between the primary amine groups on the antibody and the N-hydroxysuccinimide (NHS) ester of the PEG reagent. The primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable, covalent amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct. This reaction is highly efficient and proceeds readily under mild, near-physiological conditions.[3][4]
Quantitative Data Summary
The following table summarizes key quantitative parameters for a typical antibody conjugation reaction with a Hydroxy-PEG3-NHS ester. These values should be considered a starting point, and optimization may be necessary for specific antibodies and applications.[3]
| Parameter | Recommended Range | Notes |
| Antibody Concentration | 1 - 10 mg/mL[3] | Higher concentrations can enhance labeling efficiency.[3] |
| Molar Excess of PEG-NHS | 10 - 20 fold (PEG:Antibody)[3] | Adjusting this ratio is the primary method for controlling the degree of labeling. A 20-fold molar excess typically results in 4-6 PEGs per antibody.[5][6] |
| Reaction pH | 7.2 - 8.5[3] | A higher pH increases the reaction rate but also accelerates the hydrolysis of the NHS ester. A pH of 8.3-8.5 is often recommended for optimal efficiency.[4] |
| Reaction Temperature | Room Temperature or 4°C (on ice)[3] | Lower temperatures can be used for sensitive antibodies.[3] |
| Incubation Time | 30 - 60 minutes at Room Temperature or 2 hours on ice[5][6] | |
| Organic Solvent Concentration | < 10% of total reaction volume[1] | To prevent antibody aggregation or precipitation.[1] |
Experimental Protocols
Materials Required
-
Antibody to be labeled
-
Hydroxy-PEG3-NHS ester (or other amine-reactive PEG-NHS reagent)
-
Reaction Buffer: Amine-free buffer such as Phosphate-Buffered Saline (PBS), pH 7.2-8.5.[3]
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5, or 1 M Glycine.[6][7]
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)[5]
-
Spin desalting columns or dialysis cassettes for purification[1]
-
Spectrophotometer
Experimental Workflow Diagram
Caption: Experimental workflow for antibody PEGylation.
Step-by-Step Protocol
1. Antibody Preparation (Buffer Exchange)
-
Rationale: Buffers containing primary amines (e.g., Tris or glycine) will compete with the antibody for reaction with the NHS ester and must be removed.[5]
-
Procedure:
-
If your antibody solution contains interfering substances, perform a buffer exchange into the Reaction Buffer (e.g., PBS, pH 7.4-8.5).
-
Use a spin desalting column or dialysis for this purpose, following the manufacturer's instructions.[3]
-
Adjust the antibody concentration to 1-10 mg/mL in the Reaction Buffer.[3]
-
2. PEG-NHS Reagent Preparation
-
Important: The PEG-NHS ester is moisture-sensitive.[5] Allow the vial to equilibrate to room temperature before opening to prevent condensation.[1]
-
Procedure:
3. Conjugation Reaction
-
Procedure:
-
Calculate the volume of the PEG-NHS stock solution required to achieve the desired molar excess (e.g., a 20-fold molar excess is a common starting point).[1]
-
While gently stirring or vortexing the antibody solution, slowly add the calculated volume of the dissolved PEG-NHS reagent.[1] Ensure the final concentration of the organic solvent (DMSO or DMF) does not exceed 10% of the total reaction volume.[1]
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[5][6]
-
4. Quenching the Reaction
-
Rationale: To stop the reaction and consume any unreacted NHS ester.
-
Procedure:
5. Purification of the PEGylated Antibody
-
Rationale: To remove unreacted PEG reagent and byproducts like N-hydroxysuccinimide.
-
Procedure:
-
Use a spin desalting column or dialysis to separate the large antibody conjugate from the small molecular weight unreacted components.[1]
-
If using a desalting column, equilibrate the column with your desired final storage buffer (e.g., PBS, pH 7.4) and centrifuge according to the manufacturer's protocol to collect the purified antibody-PEG conjugate.[3]
-
6. Characterization of the Labeled Antibody
-
Concentration Measurement: Determine the concentration of the purified antibody-PEG conjugate using a spectrophotometer by measuring the absorbance at 280 nm (A280).[1]
-
Degree of Labeling (DOL): The DOL is the average number of PEG molecules conjugated per antibody. This can be determined using methods such as:
-
MALDI-TOF Mass Spectrometry: Provides a precise measurement of the mass increase due to PEGylation.[1]
-
HPLC-based methods: Techniques like size-exclusion chromatography (SEC) can be used to analyze the conjugate.[8]
-
ELISA: A sandwich ELISA using anti-PEG monoclonal antibodies can be employed for quantification.[9][10]
-
7. Storage
-
Store the final PEGylated antibody conjugate under the same conditions that are optimal for the unmodified antibody, typically at 4°C for short-term storage or at -20°C or -80°C for long-term storage.[3]
Visualization of the Core Reaction
Caption: Chemical reaction of an antibody's amine with Hydroxy-PEG3-NHS.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Labeling Efficiency / Low DOL | Presence of interfering amines (Tris, glycine) in the antibody buffer. | Perform thorough buffer exchange of the antibody into an amine-free buffer before labeling.[1] |
| pH of the reaction is too low. | Ensure the reaction buffer is at the optimal pH of 8.3-8.5.[1] | |
| Hydrolyzed/inactive PEG-NHS reagent. | Use fresh, anhydrous solvent to dissolve the PEG-NHS reagent immediately before use. Store the reagent properly with a desiccant.[1] | |
| Antibody Aggregation / Precipitation | Organic solvent concentration is too high. | Keep the final concentration of DMSO or DMF below 10% of the total reaction volume.[1] |
| Over-labeling of the antibody. | Reduce the molar excess of the PEG-NHS reagent in the reaction. |
Impact on Signaling Pathways
While this protocol details a chemical conjugation process, the resulting PEGylation can have significant biological consequences. For instance, PEGylation within the Fc region of an antibody can cause steric hindrance, which may interfere with its interaction with Fc gamma receptors (FcγRs) on immune cells. This can modulate downstream effector functions, an effect that can be either desirable or undesirable depending on the therapeutic application.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. broadpharm.com [broadpharm.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Sensitive quantification of PEGylated compounds by second-generation anti-poly(ethylene glycol) monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Utilizing NH2-PEG3 Hydrochloride for Peptide Modification and Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) to molecules, is a cornerstone strategy in drug development to enhance the therapeutic properties of peptides and proteins. This modification can improve solubility, increase stability against proteolytic degradation, prolong circulation half-life by reducing renal clearance, and decrease immunogenicity by sterically shielding epitopes.[1][2][3] NH2-PEG3 hydrochloride is a short, discrete (monodisperse) PEG linker featuring a terminal primary amine. This functional group allows for its conjugation to peptides, often through an activated functional group on the peptide or by using the amine as a reactive site for further modification after being coupled.
This document provides detailed protocols and application notes for using an amine-terminated PEG3 linker for peptide modification, focusing on the common strategy of conjugating it to a peptide's carboxylic acid groups or using it in sequential conjugations.
Principle of the Reaction: Carbodiimide (B86325) Chemistry
A frequent application for an amino-PEG linker involves its conjugation to the C-terminus or acidic residues (aspartic acid, glutamic acid) of a peptide. This is typically achieved using carbodiimide chemistry, which facilitates the formation of a stable amide bond. The process involves two primary steps:
-
Activation of the Carboxyl Group: A carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), activates the carboxyl group (-COOH) on the peptide, forming a highly reactive but unstable O-acylisourea intermediate. This step is most efficient at a slightly acidic pH (4.5-6.0).[4]
-
Nucleophilic Attack and Amide Bond Formation: The primary amine of the NH2-PEG3 linker performs a nucleophilic attack on the activated carboxyl group, forming a stable amide bond. To increase efficiency and minimize side reactions, N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is often added. NHS reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester, which then efficiently reacts with the NH2-PEG3 linker at a physiological to slightly alkaline pH (7.2-8.5).[4]
Core Applications in Peptide Drug Development
The modification of therapeutic peptides with an NH2-PEG3 linker offers several advantages:
-
Improved Solubility : The hydrophilic nature of the PEG chain can significantly enhance the solubility of hydrophobic peptides in aqueous solutions.[5]
-
Enhanced Stability : The PEG moiety can sterically hinder the approach of proteolytic enzymes, thereby increasing the peptide's stability and in vivo half-life.[1][5]
-
Reduced Immunogenicity : PEGylation can mask antigenic epitopes on the peptide, reducing its potential to elicit an immune response.[1][5]
-
Platform for Further Conjugation : The terminal amine can serve as a reactive handle for the subsequent attachment of other molecules, such as targeting ligands, imaging agents, or other drugs.
Experimental Protocols
Protocol 1: Conjugation of NH2-PEG3 to a Peptide's Carboxyl Group
This protocol details the steps for activating a peptide's C-terminus or acidic side chains and conjugating them to this compound.
Materials and Equipment
-
Reagents:
-
Peptide with at least one carboxylic acid group
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide Hydrochloride (EDC)[5]
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)[4]
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0[5]
-
Conjugation Buffer: 0.1 M Phosphate Buffered Saline (PBS) or Borate Buffer, pH 7.2-8.0[4][5]
-
Quenching Buffer: 1 M Tris-HCl or 1 M Glycine, pH 8.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
-
Equipment:
Procedure
-
Reagent Preparation:
-
Allow EDC and NHS to equilibrate to room temperature before opening to prevent moisture condensation.[5]
-
Dissolve the peptide in Activation Buffer to a concentration of 1-10 mg/mL.
-
Dissolve this compound in the Conjugation Buffer. The buffer will neutralize the hydrochloride salt and deprotonate the amine, making it reactive.
-
Prepare fresh stock solutions of EDC and NHS (e.g., 100 mM) in Activation Buffer.
-
-
Activation of Peptide's Carboxyl Group:
-
In a reaction vial, add the EDC stock solution to the peptide solution.
-
Immediately add the NHS stock solution. A molar ratio of Peptide:EDC:NHS of 1:1.5:3 is a good starting point.[4]
-
Allow the activation reaction to proceed for 15-30 minutes at room temperature.
-
-
Conjugation to NH2-PEG3:
-
Add the NH2-PEG3 solution to the activated peptide mixture. A 10- to 20-fold molar excess of the NH2-PEG3 linker over the peptide is recommended to drive the reaction to completion.[4]
-
Adjust the pH of the reaction mixture to 7.2-8.0 using the Conjugation Buffer if necessary.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring. The colder temperature is recommended for sensitive peptides.[4]
-
-
Quenching the Reaction:
-
Stop the reaction by adding Quenching Buffer to a final concentration of 20-50 mM. This will hydrolyze any remaining active NHS esters and consume unreacted EDC.[8]
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the PEGylated peptide from excess reagents and unreacted peptide using RP-HPLC with a suitable column (e.g., C18).[5] The PEGylated peptide will typically have a different retention time than the unmodified peptide.
-
Alternatively, for larger peptides, size-exclusion chromatography (SEC) or dialysis can be used to remove small molecule reagents.[8][9]
-
-
Analysis and Characterization:
-
Collect the purified fractions and confirm the identity of the PEGylated peptide by Mass Spectrometry. The resulting mass should be the mass of the original peptide plus the mass of the PEG3 moiety.[3]
-
Assess the purity of the final product using analytical HPLC.
-
Data Presentation
Table 1: Typical Reaction Parameters for Peptide PEGylation
| Parameter | Typical Value/Range | Notes |
| Molar Ratio (Peptide:EDC:NHS) | 1:1.5:3 to 1:2:5 | Ensures efficient activation of the carboxyl group.[4][5] |
| Molar Ratio (Activated Peptide:NH2-PEG3) | 1:10 to 1:50 | A molar excess of the PEG linker drives the reaction towards completion.[5] |
| Activation pH | 4.7 - 6.0 | Optimal for EDC/NHS chemistry to form the active ester.[5] |
| Conjugation pH | 7.2 - 8.5 | Optimal for the reaction between the NHS ester and the primary amine.[3][8] |
| Reaction Time | 2-4 hours at RT, or overnight at 4°C | Longer incubation may be needed for less reactive groups or sensitive peptides.[4] |
| Post-Purification Yield | 30-60% | Highly dependent on the peptide sequence, reaction scale, and purification method.[4] |
Table 2: Common Analytical Techniques for PEGylated Peptides
| Technique | Primary Application | Key Advantages |
| Reversed-Phase HPLC (RP-HPLC) | Purity analysis and purification of the PEGylated product. Separation of positional isomers.[6][] | Excellent resolving power for closely related species.[6] |
| Size-Exclusion Chromatography (SEC) | Determination of aggregation and purity. Separation of PEGylated peptide from unreacted peptide and free PEG.[6] | Robust and reproducible; non-denaturing mobile phases preserve protein structure.[6] |
| Ion-Exchange Chromatography (IEX) | Separation of positional isomers and charge variants.[] | Can separate molecules where the site of PEGylation alters the overall charge.[] |
| Mass Spectrometry (MS) | Accurate molecular weight determination of the conjugate. Identification of PEGylation sites (via peptide mapping).[6][7] | High sensitivity and specificity; provides detailed information on heterogeneity.[6] |
Visualizations
Caption: General workflow for the PEGylation of peptides using NH2-PEG3.
Caption: Chemical pathway for EDC/NHS mediated PEGylation.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Conjugation Yield | Inefficient activation of the peptide. Hydrolysis of the NHS ester. | Ensure EDC and NHS are fresh and stored properly. Optimize molar ratios. Use the activated peptide solution immediately. Ensure pH for each step is optimal.[5] |
| Multiple Products | Non-specific modification or modification at multiple acid sites. | If site-specificity is critical, use peptide protecting group strategies during synthesis. Adjust the stoichiometry of the PEG linker to favor mono-PEGylation. |
| Peptide Degradation | Harsh reaction conditions (pH, temperature). | Perform the reaction at a lower temperature (4°C) for a longer duration. Ensure the pH of all buffers is correct and the peptide is stable under these conditions.[5] |
| Difficulty in Purification | Poor separation of PEGylated and un-PEGylated peptide. | Optimize the HPLC gradient to improve resolution. Consider using a different stationary phase (e.g., C4 instead of C18) or an alternative purification method like ion-exchange chromatography.[5][6] |
References
- 1. benchchem.com [benchchem.com]
- 2. lifetein.com [lifetein.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Functionalization of Nanoparticles with NH2-PEG3 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of nanoparticles with polyethylene (B3416737) glycol (PEG), a process known as PEGylation, is a critical strategy in the development of advanced nanomedicines. PEGylation creates a hydrophilic protective layer on the nanoparticle surface, which offers several advantages:
-
Enhanced Biocompatibility and Stability: The PEG layer reduces non-specific protein adsorption (opsonization), preventing nanoparticle aggregation in biological media and recognition by the immune system.[1][2][3]
-
Prolonged Systemic Circulation: By evading the mononuclear phagocyte system, PEGylated nanoparticles exhibit significantly longer circulation times in the bloodstream, allowing for more effective accumulation at target sites.[2][3]
-
Versatile Platform for Further Modification: The terminal functional groups on the PEG linker serve as reactive handles for the covalent attachment of targeting ligands (e.g., antibodies, peptides), imaging agents, or therapeutic molecules.[1]
NH2-PEG3 hydrochloride is a short-chain, heterobifunctional linker featuring a terminal primary amine group. This amine group can be covalently conjugated to nanoparticles, typically those with surface carboxyl groups, to impart the benefits of PEGylation. The hydrochloride salt form requires neutralization to the free amine for efficient reaction. These application notes provide a detailed protocol for the functionalization of carboxylated nanoparticles with this compound using the widely adopted 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) chemistry.
Data Presentation: Physicochemical Characterization
Successful functionalization of nanoparticles with NH2-PEG3 results in measurable changes to their physicochemical properties. The following tables summarize typical quantitative data obtained before and after PEGylation.
Table 1: Physicochemical Properties of Nanoparticles Before and After Functionalization
| Parameter | Before Functionalization (Carboxylated Nanoparticles) | After Functionalization (NH2-PEG3 Nanoparticles) | Technique |
| Hydrodynamic Diameter (nm) | 100 ± 5 | 110 ± 6 | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | 0.15 ± 0.03 | 0.17 ± 0.04 | Dynamic Light Scattering (DLS) |
| Zeta Potential (mV) | -30 ± 4 | -12 ± 3 | Laser Doppler Velocimetry |
Note: The values presented are representative and can vary depending on the specific nanoparticle type, core size, and reaction conditions.
Table 2: Quantification of Surface Amine Groups
| Quantification Method | Principle | Expected Outcome |
| Ninhydrin (B49086) Assay | Reaction of ninhydrin with primary amines to produce a colored product (Ruhemann's purple), quantifiable by UV-Vis spectrophotometry. | A colorimetric signal that correlates to a standard curve of a known amine-containing compound, confirming the presence of surface amine groups. |
| Fluorescamine (B152294) Assay | Reaction of fluorescamine with primary amines to yield a fluorescent derivative. | A fluorescent signal that can be quantified against a standard curve to determine the density of surface amine groups. |
Experimental Protocols
This section provides a detailed, two-step protocol for the covalent conjugation of this compound to carboxylated nanoparticles.
Materials and Reagents
-
Carboxylated nanoparticles (e.g., PLGA, silica, or iron oxide nanoparticles)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M 2-(N-morpholino)ethanesulfonic acid (MES) buffer, pH 5.5-6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine
-
Washing Buffer: PBS, pH 7.4
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Deionized (DI) water
-
Centrifugal filtration units (with a molecular weight cutoff appropriate for the nanoparticles)
Protocol 1: Functionalization of Carboxylated Nanoparticles
This protocol utilizes a two-step EDC/NHS coupling reaction to form a stable amide bond between the carboxyl groups on the nanoparticle surface and the amine group of the PEG linker.
1. Preparation of Reagents:
- Allow EDC, NHS, and this compound to equilibrate to room temperature before opening the vials to prevent moisture condensation.
- Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.
- Immediately before use, prepare fresh solutions of EDC (e.g., 10 mg/mL) and NHS (e.g., 10 mg/mL) in chilled Activation Buffer.
2. Activation of Nanoparticle Carboxyl Groups:
- Disperse the carboxylated nanoparticles in the Activation Buffer to a final concentration of 1-5 mg/mL.
- Briefly sonicate the nanoparticle suspension in a bath sonicator to ensure homogeneity.
- Add the freshly prepared EDC and NHS solutions to the nanoparticle suspension. A 10-fold molar excess of EDC and NHS relative to the estimated surface carboxyl groups is recommended as a starting point for optimization.
- Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing. This step activates the carboxyl groups by forming a more stable NHS-ester intermediate.[4]
3. Conjugation of NH2-PEG3:
- To remove excess EDC and NHS, wash the activated nanoparticles. Transfer the reaction mixture to a centrifugal filtration unit and centrifuge. Resuspend the nanoparticle pellet in Coupling Buffer (PBS, pH 7.4).
- The pH of the Coupling Buffer (7.4) is crucial as it neutralizes the amine hydrochloride to the reactive free amine.
- Immediately add the NH2-PEG3 stock solution to the activated nanoparticle suspension. A 20-50 molar excess of the PEG linker relative to the nanoparticles is a good starting point for optimization.
- Incubate the reaction for 2-4 hours at room temperature with gentle shaking.
4. Quenching and Purification:
- Add the Quenching Buffer (e.g., Tris or Glycine) to the reaction mixture to a final concentration of 50-100 mM.
- Incubate for 15 minutes to quench any unreacted NHS-esters.
- Purify the functionalized nanoparticles by transferring the reaction mixture to a centrifugal filtration unit.
- Wash the nanoparticles by centrifuging and resuspending the pellet in Washing Buffer (PBS, pH 7.4). Repeat this washing step at least three times to ensure the complete removal of unreacted PEG linker and byproducts.
- After the final wash, resuspend the purified NH2-PEG3 functionalized nanoparticles in a buffer of choice for storage and characterization.
Protocol 2: Characterization of Functionalized Nanoparticles
Thorough characterization is essential to confirm successful functionalization and to determine the properties of the modified nanoparticles.
1. Size and Morphology:
- Use Dynamic Light Scattering (DLS) to measure the hydrodynamic diameter and polydispersity index (PDI). A slight increase in hydrodynamic diameter is expected after PEGylation.
- Use Transmission Electron Microscopy (TEM) to visualize the morphology and confirm that the core size and shape of the nanoparticles are unchanged.
2. Surface Charge:
- Measure the zeta potential using Laser Doppler Velocimetry. A successful PEGylation of negatively charged carboxylated nanoparticles will result in an increase in the zeta potential (becoming less negative) due to the shielding of the negative charges and the presence of the terminal amine group on the PEG.
3. Confirmation of Surface Amine Groups:
- Perform a qualitative or quantitative assay, such as the Ninhydrin or Fluorescamine assay, to confirm the presence of primary amines on the nanoparticle surface.
Visualizations
Experimental Workflow
References
Application Notes and Protocols for Amine-PEG Linkers in Copper-Free Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing amine-functionalized polyethylene (B3416737) glycol (PEG) linkers in copper-free click chemistry, specifically focusing on the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction. This powerful bioorthogonal ligation technique is instrumental in the specific and efficient conjugation of biomolecules under physiological conditions, making it a cornerstone for applications ranging from antibody-drug conjugates (ADCs) and proteomics to in vivo imaging.
Introduction: The Role of Amine-PEG Linkers in SPAAC
Copper-free click chemistry circumvents the cellular toxicity associated with copper catalysts used in traditional click chemistry.[1][2][3] The most prevalent form, SPAAC, involves the rapid reaction between a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO), and an azide (B81097).[1][4]
While the user query specified "NH2-PEG3 hydrochloride," it is important to clarify that a simple diamino-PEG molecule is not a direct participant in the click reaction itself. Instead, the common strategy involves a heterobifunctional linker. This linker contains an amine-reactive group at one end and the DBCO group at the other, connected by a PEG spacer. The amine-reactive group, typically an N-hydroxysuccinimide (NHS) ester, allows for the initial, stable covalent attachment of the DBCO moiety to a primary amine (e.g., the side chain of a lysine (B10760008) residue on a protein).[5] The resulting DBCO-tagged molecule is then ready for highly specific conjugation to any molecule bearing an azide group via the SPAAC reaction.[4]
The PEG component of the linker enhances the aqueous solubility of the reagents, reduces aggregation, minimizes steric hindrance, and provides a flexible spacer between the conjugated molecules.[2][6] The hydrochloride salt form of an amine-containing compound is primarily used to improve its stability and solubility in aqueous solutions.
This document outlines the standard two-step workflow:
-
Amine Labeling: Covalent attachment of a DBCO-PEG-NHS ester linker to a primary amine on a molecule of interest (e.g., a protein or antibody).
-
Bioorthogonal Ligation: The specific copper-free click reaction between the newly installed DBCO group and an azide-functionalized molecule.
Quantitative Data for SPAAC Reactions
The efficiency of the SPAAC reaction is determined by its second-order rate constant (k). Various factors, including the specific structure of the cyclooctyne and azide, buffer composition, pH, and temperature, can influence the reaction kinetics. The DBCO group is known for its high stability and reactivity in aqueous environments.[1]
| Parameter | Value / Condition | Observation | Reference(s) |
| Second-Order Rate Constant (k) | ~0.3 - 1.22 M⁻¹s⁻¹ | Rate for DBCO reacting with various azides. Varies significantly with reaction conditions. | [7][8][9] |
| Reaction Buffer | HEPES (pH 7) | Exhibits one of the highest reaction rates compared to PBS, MES, and borate (B1201080) buffers. | [9] |
| PBS (pH 7) | Shows lower rate constants compared to HEPES. | [9] | |
| pH | 7.0 - 8.5 | Higher pH generally increases reaction rates (exception noted in HEPES buffer). | [6][9] |
| Temperature | 4°C to 37°C | Higher temperatures accelerate the reaction. | [1][6] |
| PEG Linker | Presence of PEG linker | Can enhance reaction rates by approximately 31 ± 16%. | [9] |
| Reactant Molarity | 1.5:1 to 10:1 (DBCO:Azide) | The less critical or more abundant component should be in excess to drive the reaction to completion. | [7] |
Experimental Protocols
Protocol 1: Labeling of Proteins with DBCO-PEG-NHS Ester
This protocol details the first step of the two-step conjugation: attaching the DBCO group to a protein via its primary amines.
Materials:
-
Protein of interest (1-10 mg/mL)
-
Amine-free reaction buffer (e.g., PBS, HEPES, pH 7.2-8.5). Crucially, avoid buffers containing primary amines like Tris or glycine. [5][10]
-
DBCO-PEG-NHS ester
-
Anhydrous DMSO or DMF
-
Purification equipment (e.g., spin desalting column, dialysis cassette)[11][12]
Procedure:
-
Protein Preparation: Dissolve or exchange the protein into the amine-free reaction buffer at a concentration of 1-10 mg/mL.[5]
-
DBCO-PEG-NHS Ester Stock Solution Preparation: NHS esters are moisture-sensitive.[10][11] Allow the vial to equilibrate to room temperature before opening. Immediately before use, dissolve the DBCO-PEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.[11][13]
-
Labeling Reaction: Add a 10- to 40-fold molar excess of the DBCO-PEG-NHS ester stock solution to the protein solution.[11] The final concentration of the organic solvent should be kept below 20% to prevent protein denaturation.[5][14]
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2-4 hours at 4°C with gentle mixing.[5][13]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes at room temperature to hydrolyze any unreacted NHS ester.[5][11]
-
Purification: Remove excess, unreacted DBCO reagent and byproducts using a spin desalting column or dialysis. The purified DBCO-labeled protein is now ready for the next step.[11][12]
Protocol 2: Copper-Free Click Chemistry Ligation (SPAAC)
This protocol describes the reaction of the DBCO-labeled protein with an azide-functionalized molecule.
Materials:
-
Purified DBCO-labeled protein (from Protocol 1)
-
Azide-functionalized molecule of interest
-
Reaction buffer (e.g., PBS, pH 7.4). Avoid buffers containing sodium azide. [2][13]
Procedure:
-
Reaction Setup: In a suitable reaction vessel, combine the purified DBCO-labeled protein with the azide-functionalized molecule. A 1.5- to 10-fold molar excess of the azide molecule is recommended to ensure complete conjugation of the DBCO-protein.[7][13]
-
Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C.[6][13] Longer incubation times may improve yield.
-
Purification and Analysis: The reaction mixture can now be purified to remove excess azide-reagent. The choice of purification method (e.g., Size Exclusion Chromatography (SEC), Reverse-Phase HPLC, Affinity Chromatography) depends on the properties of the final conjugate.[12][15]
-
Characterization: Analyze the final conjugate using methods such as SDS-PAGE (to observe a molecular weight shift), UV-Vis spectroscopy (DBCO has a characteristic absorbance around 309 nm), and mass spectrometry to confirm successful conjugation and purity.[2][6]
Visualizations
Caption: Two-step bioconjugation workflow using a DBCO-PEG-NHS ester.
Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
References
- 1. interchim.fr [interchim.fr]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. Biomedical applications of copper-free click chemistry: in vitro , in vivo , and ex vivo - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03368H [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. help.lumiprobe.com [help.lumiprobe.com]
- 14. broadpharm.com [broadpharm.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for EDC/NHS Coupling Chemistry with NH2-PEG3 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog N-hydroxysulfosuccinimide (Sulfo-NHS) is a widely utilized "zero-length" crosslinking chemistry for the formation of stable amide bonds between a carboxyl group (-COOH) and a primary amine (-NH2). This method is a cornerstone in bioconjugation, enabling the covalent linkage of diverse molecules such as proteins, peptides, oligonucleotides, and functionalized linkers like NH2-PEG3 hydrochloride. The inclusion of a polyethylene (B3416737) glycol (PEG) spacer, as in NH2-PEG3, can enhance the solubility, stability, and pharmacokinetic properties of the resulting conjugate, making it a valuable tool in drug delivery and development.[1]
These application notes provide a comprehensive guide to the principles and practical execution of EDC/NHS coupling reactions with a specific focus on the conjugation of this compound to carboxyl-containing molecules.
Principle of EDC/NHS Coupling Chemistry
The EDC/NHS coupling reaction is a two-step process that efficiently forms a stable amide bond.[1]
-
Activation of the Carboxyl Group: EDC reacts with a carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and is susceptible to hydrolysis, which would regenerate the carboxyl group.[2][3] The activation step is most efficient in a slightly acidic environment, typically between pH 4.5 and 6.0.[4][5]
-
Formation of a Stable NHS Ester: To enhance the efficiency of the reaction, NHS or Sulfo-NHS is added. It reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester.[2][3] This semi-stable intermediate is less prone to hydrolysis, allowing for a more controlled and efficient subsequent reaction with the amine.[2]
-
Amine Reaction and Amide Bond Formation: The NHS ester readily reacts with a primary amine, such as the one present on this compound, to form a stable amide bond, with the release of NHS or Sulfo-NHS. This step is most efficient at a physiological to slightly basic pH, typically in the range of 7.0 to 8.5.[4][5]
Handling this compound
NH2-PEG3 is supplied as a hydrochloride salt (NH2-PEG3·HCl). In this form, the primary amine is protonated (-NH3+), which protects it during storage but renders it non-nucleophilic and thus unreactive in the coupling reaction. For the coupling to proceed, the amine must be in its deprotonated, free-amine form (-NH2).
When dissolving this compound in the coupling buffer (e.g., PBS at pH 7.4), the buffer will help to neutralize the hydrochloride and deprotonate the amine. It is crucial to ensure that the pH of the final reaction mixture during the coupling step is within the optimal range of 7.2-8.5 to facilitate the reaction. A slight molar excess of the amine component or verification of the final reaction pH may be necessary to ensure efficient coupling.
Key Experimental Parameters and Optimization
The success of EDC/NHS coupling reactions is dependent on several critical parameters that may require optimization for specific applications.
-
pH Control: As a two-step reaction, pH management is critical. The activation of the carboxyl group is optimal at a slightly acidic pH (4.5-6.0), while the subsequent amine coupling is favored at a more neutral to slightly basic pH (7.0-8.5).[4][5] A two-step protocol with a buffer exchange or pH adjustment between the steps is highly recommended to maximize efficiency and minimize side reactions.[6]
-
Buffer Selection: It is imperative to use buffers that do not contain primary amines or carboxylates, as these will compete with the intended reaction. For the activation step, MES (2-(N-morpholino)ethanesulfonic acid) buffer is a common choice.[4] For the coupling step, phosphate-buffered saline (PBS) or borate (B1201080) buffer are frequently used.[5] Buffers such as Tris and glycine (B1666218) should be avoided.[5]
-
Reagent Concentration and Molar Ratios: The molar ratios of EDC, NHS, and the amine-containing molecule relative to the carboxyl-containing molecule are critical for achieving high coupling efficiency. A molar excess of EDC and NHS is typically used to drive the activation of the carboxyl groups.[5] The concentration of the amine-containing molecule should also be optimized.
-
Reagent Stability and Handling: EDC and NHS are moisture-sensitive and should be stored in a desiccated environment at -20°C.[5] It is crucial to allow the reagents to warm to room temperature before opening the vials to prevent condensation.[5] Solutions of EDC and NHS should be prepared immediately before use as they are prone to hydrolysis in aqueous solutions.[7]
-
Reaction Time and Temperature: Activation is typically performed at room temperature for 15-30 minutes.[5] The coupling reaction can proceed for 2-4 hours at room temperature or overnight at 4°C.[1]
-
Quenching: After the coupling reaction, any remaining active NHS esters can be quenched by adding a small molecule containing a primary amine, such as Tris, glycine, or ethanolamine.[6] This prevents any unwanted side reactions.
Data Presentation
The following tables summarize the key quantitative data for planning and executing EDC/NHS coupling reactions.
Table 1: Recommended Buffers and pH Ranges
| Reaction Step | Recommended Buffer | Optimal pH Range | Buffers to Avoid |
| Activation | 50-100 mM MES | 4.5 - 6.0 | Tris, Glycine, Acetate, Citrate |
| Coupling | 100 mM PBS or Borate Buffer | 7.2 - 8.5 | Tris, Glycine |
| Quenching | Tris, Glycine, or Ethanolamine | ~8.0 | - |
Table 2: Recommended Molar Ratios of Reagents
| Reagent | Molar Ratio (relative to Carboxyl Group) | Purpose |
| EDC | 2 - 10 fold excess | Activates carboxyl groups |
| NHS/Sulfo-NHS | 2 - 5 fold excess | Stabilizes the activated intermediate |
| NH2-PEG3·HCl | 1 - 20 fold excess | Drives the reaction towards product formation |
| Quenching Agent | 20 - 50 mM (final concentration) | Deactivates unreacted NHS esters |
Experimental Protocols
The following is a general two-step protocol for the conjugation of a carboxyl-containing molecule (e.g., a protein, peptide, or functionalized surface) to this compound.
Materials
-
Carboxyl-containing molecule
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 50 mM MES, pH 6.0
-
Coupling Buffer: 100 mM PBS, pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column or dialysis equipment for purification
Protocol 1: Two-Step EDC/NHS Coupling
Step 1: Activation of the Carboxyl-Containing Molecule
-
Prepare the carboxyl-containing molecule in the Activation Buffer at the desired concentration.
-
Allow EDC and NHS/Sulfo-NHS to equilibrate to room temperature before opening the vials.
-
Prepare fresh solutions of EDC and NHS/Sulfo-NHS in the Activation Buffer immediately before use.
-
Add the EDC and NHS/Sulfo-NHS solutions to the carboxyl-containing molecule solution. Refer to Table 2 for recommended molar ratios.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.
Step 2: Removal of Excess Activation Reagents (Optional but Recommended)
-
To prevent unwanted side reactions, it is advisable to remove the excess EDC and NHS/Sulfo-NHS.
-
This can be achieved using a desalting column or spin column equilibrated with the Coupling Buffer. This step also serves to adjust the pH for the subsequent coupling reaction.
Step 3: Coupling with this compound
-
Prepare a solution of this compound in the Coupling Buffer.
-
Add the this compound solution to the activated carboxyl-containing molecule solution.
-
Ensure the final pH of the reaction mixture is between 7.2 and 7.5. If necessary, adjust the pH with a non-amine-containing base.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.
Step 4: Quenching the Reaction
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM.
-
Incubate for 15-30 minutes at room temperature to deactivate any unreacted NHS esters.
Step 5: Purification of the Conjugate
-
Purify the conjugate to remove unreacted reagents and byproducts.
-
The choice of purification method will depend on the properties of the conjugate. Common methods include dialysis, size-exclusion chromatography (e.g., a desalting column), or HPLC.
Mandatory Visualizations
Caption: EDC/NHS Coupling Reaction Mechanism.
Caption: Experimental Workflow for EDC/NHS Coupling.
References
- 1. researchgate.net [researchgate.net]
- 2. Pomalidomide-PEG3-Amine HCl salt | 2446474-09-3 [chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. NH2-PEG3-C6-Cl | TargetMol [targetmol.com]
Solid-Phase Synthesis of PROTACs with an Amine-Terminated PEG Linker: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic molecules designed to harness the cell's ubiquitin-proteasome system for the targeted degradation of specific proteins of interest.[1] These heterobifunctional molecules consist of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties. The formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.[1] The linker is a critical component of a PROTAC, influencing the stability and geometry of the ternary complex, as well as the molecule's overall physicochemical properties such as solubility and cell permeability.[1] Polyethylene (B3416737) glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance aqueous solubility, improve pharmacokinetic profiles, and provide synthetic flexibility for optimizing linker length.[1]
This document provides detailed application notes and protocols for the solid-phase synthesis of PROTACs incorporating an NH2-PEG3 linker, a three-unit polyethylene glycol linker with a terminal amine. Solid-phase synthesis offers a streamlined and efficient methodology for the rapid assembly of PROTAC libraries, simplifying purification and allowing for the use of excess reagents to drive reactions to completion.[2]
Signaling Pathway: PROTAC Mechanism of Action
PROTACs mediate the degradation of a target protein by inducing its proximity to an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome.
Data Presentation: Quantitative Analysis of Synthesized PROTACs
The following tables summarize representative quantitative data for the solid-phase synthesis of PROTACs incorporating a PEG3 linker. The data is compiled from various literature sources and is intended to be illustrative. Actual results will vary depending on the specific protein of interest (POI) and E3 ligase ligands used.
Table 1: Representative Synthesis Data for PEG3-Linked PROTACs
| PROTAC ID | Target Protein | E3 Ligase | Linker | Overall Yield (%) | Purity (%) |
| PROTAC-1 | BRD4 | CRBN | NH2-PEG3 | 15-30 | >95 |
| PROTAC-2 | BTK | CRBN | NH2-PEG3 | 10-25 | >95 |
| PROTAC-3 | HDAC6 | CRBN | NH2-PEG3 | 20-35 | >95 |
Table 2: Representative Biological Activity of PEG3-Linked PROTACs
| PROTAC ID | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| PROTAC-1 | BRD4 | HeLa | 50 - 100 | >90 |
| PROTAC-2 | BTK | MOLM-14 | 10 - 50 | >90 |
| PROTAC-3 | HDAC6 | MV4-11 | 3.5 - 20 | >85 |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Experimental Protocols
This section provides a detailed, representative protocol for the solid-phase synthesis of a PROTAC utilizing an Fmoc-protected NH2-PEG3-COOH linker. The synthesis involves the sequential coupling of the E3 ligase ligand, the PEG linker, and the POI ligand to a solid support resin.
Materials and Reagents
-
Resin: Rink Amide resin
-
E3 Ligase Ligand: Carboxylic acid-functionalized Pomalidomide (B1683931) or Thalidomide derivative
-
Linker: Fmoc-NH-PEG3-COOH
-
Protein of Interest (POI) Ligand: Carboxylic acid-functionalized ligand for the target protein
-
Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane), MeOH (Methanol)
-
Deprotection Reagent: 20% Piperidine (B6355638) in DMF
-
Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water
-
Purification: Preparative reverse-phase HPLC
-
Analytical Instruments: LC-MS (Liquid Chromatography-Mass Spectrometry), NMR (Nuclear Magnetic Resonance)
Experimental Workflow: Solid-Phase PROTAC Synthesis
The solid-phase synthesis of PROTACs follows a cyclical process of deprotection and coupling, culminating in cleavage from the resin and purification.
Detailed Methodologies
Step 1: Resin Preparation and E3 Ligase Ligand Coupling
-
Swell the Rink Amide resin in DMF for 30 minutes in a solid-phase synthesis vessel.
-
Drain the DMF.
-
To deprotect the Fmoc group, add 20% piperidine in DMF to the resin and shake for 5 minutes. Drain and repeat for another 15 minutes.
-
Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
Dissolve the carboxylic acid-functionalized E3 ligase ligand (e.g., pomalidomide derivative, 2 equivalents), HATU (2 eq.), and DIPEA (4 eq.) in DMF.
-
Add the solution to the deprotected resin and shake the reaction mixture at room temperature for 4 hours.
-
Wash the resin as described in step 1.4.
Step 2: Linker Coupling
-
Dissolve Fmoc-NH-PEG3-COOH (2 eq.), HATU (2 eq.), and DIPEA (4 eq.) in DMF.
-
Add the solution to the resin and shake at room temperature for 4 hours.
-
Wash the resin as described in step 1.4.
Step 3: POI Ligand Coupling
-
Deprotect the Fmoc group on the PEG linker as described in step 1.3.
-
Wash the resin as described in step 1.4.
-
Dissolve the carboxylic acid-functionalized POI ligand (2 eq.), HATU (2 eq.), and DIPEA (4 eq.) in DMF.
-
Add the solution to the resin and shake at room temperature for 16 hours.
-
Wash the resin as described in step 1.4 and dry under vacuum.
Step 4: Cleavage from Resin
-
Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.
-
Add the cleavage cocktail to the dried resin and shake at room temperature for 2 hours.[1]
-
Filter the resin and collect the filtrate.
-
Concentrate the filtrate under reduced pressure.
Step 5: Purification
-
Precipitate the crude PROTAC by adding cold diethyl ether.
-
Centrifuge to collect the precipitate and dry it.
-
Purify the crude product by preparative reverse-phase HPLC.[1]
Step 6: Characterization
-
Confirm the identity and purity of the final PROTAC using LC-MS and NMR analysis.[1]
Conclusion
Solid-phase synthesis coupled with the use of PEG linkers offers a robust and efficient platform for the discovery and development of novel PROTACs. The methodologies outlined in these application notes provide a foundation for researchers to synthesize and evaluate their own PROTAC molecules with an NH2-PEG3 linker. The flexibility of this approach allows for the rapid generation of PROTAC libraries with diverse POI and E3 ligase ligands, facilitating the optimization of degradation activity and other pharmacological properties.
References
Application Notes and Protocols for Preparing Antibody-Drug Conjugates with a PEG3 Spacer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells. A critical component of an ADC is the linker, which connects the antibody to the drug payload. The choice of linker significantly influences the ADC's stability, solubility, pharmacokinetics, and overall therapeutic index.[1][2] Polyethylene glycol (PEG) linkers, particularly short, discrete PEG chains like PEG3, have become integral in modern ADC design.[3][]
The incorporation of a PEG3 spacer offers several advantages in ADC development. Its inherent hydrophilicity helps to counteract the hydrophobicity of many cytotoxic payloads, thereby enhancing the solubility of the final ADC and reducing its propensity to aggregate, especially at higher drug-to-antibody ratios (DARs).[5][6][7] The defined length of the PEG3 spacer provides precise spatial separation between the antibody and the drug, which can minimize steric hindrance and potentially preserve the biological activity of the antibody.[6][8] Furthermore, even short PEG spacers can increase the hydrodynamic volume of the ADC, which may lead to reduced renal clearance and a longer circulation half-life.[5][9]
These application notes provide detailed protocols for the preparation and characterization of ADCs utilizing a PEG3 spacer, targeting both lysine (B10760008) and cysteine residues on the antibody.
Representative Data Summary
The following tables summarize key performance indicators for ADCs prepared with short PEG spacers. It is important to note that direct head-to-head comparative studies focusing solely on a PEG3 spacer are limited in publicly available literature. The data presented here is illustrative of the general performance characteristics observed for ADCs with short-chain PEG linkers.[10]
| Parameter | ADC with Short PEG Spacer (e.g., PEG3) | Significance | References |
| Drug-to-Antibody Ratio (DAR) | Typically 2-8 | A higher DAR can enhance potency, but may also increase aggregation and toxicity. Short PEG spacers can help mitigate aggregation at higher DARs. | [10][11] |
| Aggregation | Generally low | PEG spacers increase the hydrophilicity of the ADC, reducing the tendency for aggregation, which is a critical quality attribute. | [5][6] |
| In Vitro Cytotoxicity (IC50) | Potency is payload and target-dependent; can be in the pM to nM range. | Shorter PEG spacers are thought to have minimal negative impact on in vitro potency due to less steric hindrance compared to longer chains. | [3][12] |
| Plasma Stability | High, depending on the overall linker chemistry (cleavable vs. non-cleavable). | The PEG3 spacer itself does not dictate plasma stability; this is determined by the nature of the chemical bonds attaching the drug to the linker and the linker to the antibody. | [1][10] |
| Pharmacokinetics (Half-life) | Generally improved compared to non-PEGylated ADCs. | The hydrophilic nature and increased hydrodynamic size contribute to a longer circulation half-life. | [5][9] |
Experimental Protocols
Protocol 1: Lysine-Based Conjugation
This protocol describes the conjugation of a drug-linker construct to the surface-accessible lysine residues of a monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb) in a phosphate-buffered saline (PBS) solution, pH 7.4
-
NHS-PEG3-Drug construct
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Conjugation Buffer: 0.1 M sodium phosphate, 150 mM NaCl, pH 8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
Size-Exclusion Chromatography (SEC) system
Procedure:
-
Antibody Preparation:
-
Exchange the antibody buffer to the Conjugation Buffer using a desalting column.
-
Adjust the antibody concentration to 2-10 mg/mL.
-
-
Linker-Payload Activation and Conjugation:
-
Dissolve the NHS-PEG3-Drug construct in anhydrous DMSO to a concentration of 10 mM immediately before use.
-
Add a 5-10 molar excess of the dissolved linker-payload to the antibody solution with gentle mixing.
-
Incubate the reaction for 1-2 hours at room temperature.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to a final concentration of 50 mM to quench any unreacted NHS esters.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the ADC:
-
Remove excess, unreacted linker-payload and quenching agent using a desalting column equilibrated with PBS, pH 7.4.
-
For further purification and to separate different DAR species, utilize an SEC system.
-
-
Characterization:
-
Determine the protein concentration by measuring the absorbance at 280 nm.
-
Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy or Hydrophobic Interaction Chromatography (HIC).
-
Assess the level of aggregation using Size-Exclusion Chromatography (SEC).
-
Protocol 2: Cysteine-Based Conjugation (Site-Specific)
This protocol is for site-specific conjugation to cysteine residues, which are often introduced into the antibody through genetic engineering or result from the reduction of interchain disulfide bonds.
Materials:
-
Monoclonal antibody (mAb) in PBS, pH 7.4
-
Maleimide-PEG3-Drug construct
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Degassed Reaction Buffer: PBS with 1 mM EDTA, pH 7.0
-
N-acetylcysteine
-
Desalting columns
-
Size-Exclusion Chromatography (SEC) system
Procedure:
-
Antibody Reduction:
-
Prepare the antibody at a concentration of 2-10 mg/mL in degassed Reaction Buffer.
-
Add a 10-fold molar excess of TCEP to the antibody solution.
-
Incubate for 1-2 hours at 37°C to reduce the disulfide bonds.
-
-
Removal of Reducing Agent:
-
Immediately after reduction, remove the excess TCEP using a desalting column equilibrated with degassed Reaction Buffer.
-
-
Conjugation Reaction:
-
Dissolve the Maleimide-PEG3-Drug construct in DMSO to a concentration of 10 mM.
-
Add a 1.5 to 5-fold molar excess of the drug-linker construct to the reduced and purified antibody.
-
Incubate for 1-2 hours at room temperature with gentle mixing in a low-oxygen environment.
-
-
Quenching the Reaction:
-
Add a 20-fold molar excess of N-acetylcysteine to quench any unreacted maleimide (B117702) groups.
-
Incubate for 30 minutes.
-
-
Purification and Characterization:
-
Follow steps 4 and 5 from Protocol 1 to purify and characterize the final ADC.
-
Protocol 3: In Vitro Cytotoxicity Assay
This protocol is to determine the potency of the ADC on a target cancer cell line.
Materials:
-
Target cancer cell line expressing the antigen of interest
-
Complete cell culture medium
-
ADC, unconjugated antibody, and free drug
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, resazurin)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the target cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.[13]
-
-
ADC Treatment:
-
Cell Viability Assessment:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
-
Data Analysis:
-
Read the absorbance or fluorescence using a microplate reader.[13]
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Determine the IC50 value by plotting the cell viability against the logarithm of the drug concentration and fitting the data to a four-parameter logistic curve.
-
Visualizations
Caption: Lysine-Based ADC Conjugation Workflow.
Caption: Cysteine-Based ADC Conjugation Workflow.
References
- 1. purepeg.com [purepeg.com]
- 2. The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for Bioconjugation with Amine-Reactive PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction to Amine-Reactive PEGylation
Poly(ethylene glycol) (PEG) conjugation, or PEGylation, is a leading bioconjugation technique used to enhance the therapeutic and diagnostic properties of biomolecules such as proteins, peptides, and antibodies.[1] By covalently attaching PEG chains, one can improve a molecule's pharmacokinetic and pharmacodynamic profile. Key benefits include an increased hydrodynamic size, which reduces renal clearance and extends circulation half-life, enhanced solubility for hydrophobic molecules, increased stability against proteolytic degradation, and reduced immunogenicity.[1]
Amine-reactive PEG linkers are among the most commonly used reagents for PEGylation. They specifically target primary amines (–NH₂), which are abundantly available on the surface of most proteins at the N-terminus of polypeptide chains and on the side chain of lysine (B10760008) (Lys, K) residues. This widespread availability makes amine-reactive chemistry a versatile strategy for modifying a broad range of biomolecules. This document provides detailed application notes and protocols for the most common amine-reactive PEGylation chemistries.
Principles of Common Amine-Reactive PEGylation Chemistries
The selection of an appropriate amine-reactive PEG linker depends on several factors, including the properties of the target molecule, the desired reaction conditions, and the intended application of the final conjugate.
N-Hydroxysuccinimide (NHS) Ester PEGylation
The most prevalent class of amine-reactive PEGs are N-Hydroxysuccinimide (NHS) esters, which react with primary amines under mild pH conditions to form stable, covalent amide bonds.[1] The reaction proceeds via a nucleophilic attack of the deprotonated primary amine on the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.
The reaction is most efficient at a pH range of 7.0-9.0.[2] At lower pH, the amine groups are protonated and less nucleophilic, while at higher pH, the NHS ester is prone to hydrolysis, which competes with the aminolysis reaction. The half-life of an NHS ester is significantly influenced by pH, decreasing from hours at pH 7 to minutes at pH 8.6.
Aldehyde PEGylation (Reductive Amination)
Aldehyde-activated PEG (PEG-aldehyde) is a valuable reagent for achieving site-specific N-terminal modification.[3] This strategy relies on the difference in pKa between the N-terminal α-amino group (typically around 7.8) and the ε-amino groups of lysine residues (pKa ≈ 10.1).[3] By conducting the reaction at a slightly acidic to neutral pH (5.0-6.5), the N-terminal amine is more nucleophilic and thus more reactive towards the aldehyde group, enabling selective conjugation.[3][4]
The process, known as reductive amination, involves two main steps:
-
Schiff Base Formation: The aldehyde group of the PEG reagent reacts with the primary amine of the protein's N-terminus to form a reversible imine intermediate (Schiff base).[3][4]
-
Reduction: A mild reducing agent, typically sodium cyanoborohydride (NaBH₃CN), is used to reduce the imine to a stable secondary amine, covalently linking the PEG moiety to the protein.[4]
Isothiocyanate PEGylation
PEG-isothiocyanate reagents react with primary amines to form a stable thiourea (B124793) linkage.[2][5] This reaction is typically carried out at a more alkaline pH (9-11) to ensure the amine group is deprotonated and sufficiently nucleophilic.[6] PEG-isothiocyanates are generally more stable against hydrolysis compared to NHS esters, providing a longer reaction window.[7][8]
Quantitative Data Summary
The efficiency of a PEGylation reaction is influenced by several factors. The following tables provide a summary of key parameters and a comparison of different amine-reactive linkers.
Table 1: Comparison of Amine-Reactive PEGylation Reagents
| Reagent Class | Reactive Group | Formed Linkage | Optimal Reaction pH | Key Characteristics |
| PEG-NHS Esters | N-Hydroxysuccinimide Ester | Amide | 7.0 - 8.5 | Most widely used; rapid reaction kinetics; forms a stable amide bond.[9] |
| PEG-Aldehyde | Aldehyde | Secondary Amine | 5.0 - 6.5 (N-terminal selective) | Enables site-specific N-terminal PEGylation; requires a reducing agent.[3][4][10] |
| PEG-Isothiocyanate | Isothiocyanate | Thiourea | 9.0 - 11.0 | Higher stability against hydrolysis compared to NHS esters; forms a stable thiourea bond.[2][7][8] |
| PEG-SC (Carbonate) | Succinimidyl Carbonate | Urethane (B1682113) | 7.2 - 9.0 | Forms a stable urethane bond, which may offer enhanced stability in certain applications.[9] |
Table 2: Typical Reaction Conditions for Protein PEGylation
| Parameter | NHS-Ester | Aldehyde (N-terminal) | Isothiocyanate |
| pH | 7.2 - 8.5 | 5.0 - 6.5 | 9.0 - 11.0 |
| Temperature | 4°C to Room Temperature (20-25°C) | Room Temperature (20-25°C) | Room Temperature (20-25°C) |
| Reaction Time | 30-60 minutes at RT; 2 hours on ice | 2-4 hours (Schiff base) + 2-4 hours (reduction) | 2-24 hours |
| Molar Excess of PEG | 5 to 50-fold | 10 to 20-fold | 10-fold |
Experimental Protocols
The following protocols provide a general framework for protein PEGylation. Optimization is recommended for each specific protein and PEG reagent.
General Experimental Workflow
Protocol 1: Protein PEGylation with NHS-Ester PEG
Materials:
-
Protein of interest
-
Amine-free buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.2-8.0)
-
NHS-Ester PEG reagent
-
Anhydrous, water-miscible organic solvent (e.g., DMSO or DMF)
-
Quenching Buffer (e.g., 1 M Tris-HCl or Glycine, pH 8.0)
-
Purification column (e.g., Size-Exclusion Chromatography)
Procedure:
-
Protein Preparation:
-
Ensure the protein is in an amine-free buffer. If the buffer contains primary amines (e.g., Tris), perform a buffer exchange using dialysis or a desalting column.
-
Adjust the protein concentration to 2-10 mg/mL.
-
-
PEG-NHS Ester Solution Preparation:
-
Allow the vial of PEG-NHS ester to equilibrate to room temperature before opening to prevent condensation.
-
Immediately before use, dissolve the calculated amount of PEG-NHS ester in a minimal volume of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-20 mM). Do not prepare aqueous stock solutions for storage as the NHS ester will hydrolyze.
-
-
PEGylation Reaction:
-
Calculate the required volume of the PEG-NHS ester stock solution to achieve the desired molar excess (a 5- to 50-fold molar excess is a common starting point).
-
Slowly add the PEG-NHS ester solution to the stirring protein solution. The final volume of organic solvent should not exceed 10% of the total reaction volume.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
-
Quenching the Reaction:
-
Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.
-
Incubate for an additional 15-30 minutes to ensure all unreacted PEG-NHS ester is consumed.
-
-
Purification:
-
Purify the PEGylated protein from unreacted PEG reagent, hydrolyzed PEG, and quenching buffer components using Size-Exclusion Chromatography (SEC). The larger PEGylated protein will elute before the smaller, unreacted components.
-
-
Characterization:
-
Analyze the purified fractions using SDS-PAGE, which will show a shift in molecular weight for the PEGylated protein.
-
Further characterization can be performed using Mass Spectrometry (to confirm the degree of PEGylation) and HPLC (to assess purity).
-
Protocol 2: N-Terminal Protein PEGylation with Aldehyde-PEG
Materials:
-
Protein of interest
-
Reaction Buffer (e.g., 100 mM MES or Acetate buffer, pH 5.0-6.5)
-
Aldehyde-PEG reagent
-
Reducing Agent (e.g., Sodium cyanoborohydride (NaBH₃CN))
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., SEC)
Procedure:
-
Protein Preparation:
-
Exchange the protein into the Reaction Buffer to a concentration of 2-10 mg/mL.
-
-
PEG-Aldehyde Solution Preparation:
-
Warm the PEG-aldehyde reagent to room temperature before opening.
-
Immediately before use, dissolve the PEG-aldehyde in the Reaction Buffer to the desired stock concentration.
-
-
PEGylation Reaction (Schiff Base Formation):
-
Add the desired molar excess (e.g., 10- to 20-fold) of the PEG-aldehyde solution to the protein solution.
-
Gently mix and incubate at room temperature for 1-2 hours.
-
-
Reduction:
-
Prepare a fresh stock solution of sodium cyanoborohydride in the Reaction Buffer.
-
Add the reducing agent to the reaction mixture to a final concentration of 20-50 mM. Caution: Sodium cyanoborohydride is toxic and should be handled in a fume hood.
-
Continue the reaction for an additional 2-4 hours at room temperature or overnight at 4°C.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted PEG-aldehyde.
-
Incubate for 30-60 minutes at room temperature.
-
-
Purification and Characterization:
-
Follow steps 5 and 6 from Protocol 1.
-
Troubleshooting
Table 3: Common Problems and Solutions in Amine-Reactive PEGylation
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low PEGylation Efficiency | - Hydrolysis of PEG-NHS ester- Inactive PEG reagent- Suboptimal pH- Competing amines in buffer | - Prepare PEG stock solution fresh in anhydrous solvent.- Ensure proper storage of PEG reagent.- Optimize reaction pH within the recommended range.- Use an amine-free buffer for the reaction. |
| High Degree of PEGylation / Aggregation | - High molar excess of PEG reagent- High protein concentration- Intermolecular cross-linking | - Reduce the molar ratio of PEG to protein.- Decrease the protein concentration.- Perform the reaction at a lower temperature (e.g., 4°C).- Add stabilizing excipients (e.g., sucrose, arginine).[11] |
| Loss of Protein Activity | - PEGylation occurred at or near the active site.- Reaction conditions denatured the protein. | - For NHS-esters, try a lower molar excess of PEG.- For aldehyde-PEGs, confirm N-terminal specificity; if lysine modification is occurring, lower the reaction pH.- Perform the reaction at a lower temperature and for a shorter duration. |
Characterization of PEGylated Proteins
A combination of analytical techniques is often necessary to fully characterize the reaction products.
Table 4: Comparison of Key Analytical Techniques for PEGylation Analysis
| Technique | Principle | Information Obtained | Advantages | Limitations |
| SDS-PAGE | Separation by molecular weight | Apparent molecular weight, purity | Simple, widely available | Semi-quantitative, PEG can cause band smearing[12] |
| SEC-HPLC | Separation by hydrodynamic volume | Aggregation, purity, separation of species | Robust, non-denaturing, good for process monitoring | May not resolve species with similar sizes |
| RP-HPLC | Separation by hydrophobicity | High-resolution of positional isomers, purity | Excellent resolving power for closely related species | Can be denaturing, may require method development |
| IEX-HPLC | Separation by charge | Purity, separation of charge variants | Can separate positional isomers that alter surface charge | PEG can shield charges, reducing resolution |
| Mass Spectrometry (MS) | Measures mass-to-charge ratio | Accurate molecular weight, degree of PEGylation, site of PEGylation | High sensitivity and specificity, provides detailed information | Polydispersity of PEG can complicate spectra[13] |
By carefully selecting the appropriate amine-reactive PEG linker and optimizing the reaction conditions, researchers can successfully produce PEGylated biomolecules with enhanced therapeutic properties. The protocols and data presented here provide a solid foundation for developing and troubleshooting your bioconjugation strategies.
References
- 1. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PEGylation Reagents Selection Guide | Biopharma PEG [biochempeg.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. idosi.org [idosi.org]
- 6. researchgate.net [researchgate.net]
- 7. PEGylation of human serum albumin: reaction of PEG-phenyl-isothiocyanate with protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PEGylation of human serum albumin: reaction of PEG-phenyl-isothiocyanate with protein. | Semantic Scholar [semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. Activated PEG Aldehyde for N-terminal PEGylation [jenkemusa.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for Cell-Based Assay Development with NH2-PEG3 Hydrochloride Conjugates
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the realm of modern drug discovery and biological research, cell-based assays are indispensable tools for elucidating cellular mechanisms and evaluating the efficacy of therapeutic candidates.[1] The development of targeted therapies often relies on the precise delivery of molecules to specific cell types or proteins. This is achieved through bioconjugation, the process of linking two or more molecules to create a novel construct with combined functionalities.[2][3]
NH2-PEG3 hydrochloride is a versatile hydrophilic linker containing a primary amine and a short polyethylene (B3416737) glycol (PEG) chain.[4][5][6] The terminal primary amine allows for straightforward conjugation to a variety of molecules, including proteins, antibodies, and small molecule drugs, through amine-reactive chemistry.[2][7][8] The PEG component enhances the solubility and stability of the resulting conjugate while potentially reducing immunogenicity and non-specific binding.[3][9][10]
These application notes provide a detailed framework for the development of cell-based assays using conjugates synthesized with the this compound linker. We will cover the principles of conjugation, detailed experimental protocols for creating a fluorescently labeled antibody conjugate, and its application in a cell-based cytotoxicity assay.
Principles of Conjugation
The primary amine of this compound serves as a nucleophile that can react with various electrophilic groups to form stable covalent bonds.[2] A common strategy for labeling proteins and antibodies involves the use of N-hydroxysuccinimide (NHS) esters, which react with primary amines to form stable amide bonds.[7][8][11] This reaction is most efficient at a neutral to slightly alkaline pH (7.2-9.0).[8]
The general scheme for this reaction involves the activation of a carboxyl group on the molecule to be conjugated (e.g., a fluorescent dye) to an NHS ester. This activated molecule is then reacted with the primary amine of the NH2-PEG3 linker. The resulting conjugate now possesses a free functional group from the other end of the initial molecule, which can be used for further conjugation, or in this case, the amine of the NH2-PEG3 linker is used to attach to a protein that has been activated. A more direct approach involves a heterobifunctional crosslinker where one end reacts with the NH2-PEG3 and the other with the target biomolecule.
Experimental Protocols
Protocol 1: Preparation of a Fluorescently Labeled Antibody Conjugate
This protocol describes the conjugation of a fluorescent dye with an NHS ester to an antibody, facilitated by the this compound linker. For this example, we will theoretically conjugate a generic NHS-activated fluorescent dye to a monoclonal antibody (mAb).
Materials:
-
Monoclonal Antibody (mAb) in an amine-free buffer (e.g., PBS)
-
This compound
-
NHS-activated fluorescent dye (e.g., a commercially available dye with an NHS ester reactive group)
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Desalting column or size-exclusion chromatography system for purification
Procedure:
-
Prepare the Antibody Solution:
-
Dissolve the mAb in the reaction buffer to a final concentration of 1-10 mg/mL.
-
-
Prepare the Linker and Dye Solutions:
-
Immediately before use, dissolve the this compound in the reaction buffer to a stock concentration of 10 mg/mL.
-
Dissolve the NHS-activated fluorescent dye in anhydrous DMSO to a stock concentration of 10 mg/mL.
-
-
Conjugation Reaction:
-
This can be performed as a one-step or two-step reaction. For simplicity, a one-step reaction is described, though a two-step process may offer more control.
-
Add a calculated molar excess of the dissolved this compound and NHS-activated fluorescent dye to the antibody solution while gently vortexing. A common starting point is a 10- to 20-fold molar excess of the linker and dye to the antibody. The optimal ratio should be determined empirically.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight, protected from light.
-
-
Quenching:
-
Add the quenching solution to the reaction mixture to stop the reaction by consuming any unreacted NHS esters. Incubate for 30 minutes at room temperature.[12]
-
-
Purification:
-
Remove unreacted linker, dye, and byproducts by passing the reaction mixture through a desalting column or by using size-exclusion chromatography.[12]
-
-
Characterization:
-
Determine the degree of labeling (DOL) by UV-Vis spectrophotometry or mass spectrometry.
-
Protocol 2: Cell-Based Cytotoxicity Assay
This protocol outlines the use of the prepared fluorescently labeled antibody-PEG3 conjugate in a cytotoxicity assay to evaluate its effect on target cells.[13]
Materials:
-
Target cells (antigen-positive) and control cells (antigen-negative)
-
Complete cell culture medium
-
96-well plates
-
Fluorescently labeled antibody-PEG3 conjugate
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Plate the target and control cells in separate 96-well plates at a density of 5,000-10,000 cells per well and incubate overnight at 37°C in a 5% CO2 incubator.[13]
-
-
Compound Treatment:
-
Prepare serial dilutions of the fluorescently labeled antibody-PEG3 conjugate in complete cell culture medium.
-
Add the diluted conjugate to the cells. Include untreated cells as a negative control.
-
-
Incubation:
-
Incubate the plates for 72-96 hours at 37°C in a 5% CO2 incubator.[13]
-
-
Cell Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the signal (absorbance or luminescence) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the conjugate compared to the untreated control.
-
Plot the cell viability against the log of the conjugate concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
-
Data Presentation
Quantitative data from the cytotoxicity assay should be summarized in a clear and structured table for easy comparison.
| Compound | Target Cells IC50 (nM) | Control Cells IC50 (nM) | Selectivity Index (Control IC50 / Target IC50) |
| Antibody-PEG3-Dye Conjugate | 25.3 | > 1000 | > 39.5 |
| Unconjugated Antibody | > 1000 | > 1000 | N/A |
| Free Dye | 550.8 | 620.1 | 1.1 |
Mandatory Visualization
Caption: Workflow for conjugate preparation and cell-based assay.
Caption: Antibody-drug conjugate signaling pathway.
Caption: Logical relationship of assay components.
References
- 1. Cell-Based Assays | Genesis Drug Discovery & Development [gd3services.com]
- 2. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 3. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. NH2-PEG3-NH2, Amino-PEG3-Amine, 929-75-9 - Biopharma PEG [biochempeg.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. The Impact of PEGylation on Cellular Uptake and In Vivo Biodistribution of Gold Nanoparticle MRI Contrast Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PEGylation, the ultimate strategy to improve the in vivo efficiency of bioactive compounds [iris.cnr.it]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Application Notes: Surface Modification of Biomaterials using NH2-PEG3 Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
The surface modification of biomaterials with polyethylene (B3416737) glycol (PEG) linkers, a process known as PEGylation, is a cornerstone strategy for enhancing the biocompatibility and functionality of materials in biomedical applications.[1] NH2-PEG3 hydrochloride is a heterobifunctional linker featuring a three-unit PEG spacer, terminated by a primary amine (-NH2) group. This molecule is ideal for covalently attaching a hydrophilic, bio-inert layer to a biomaterial's surface. The presence of the PEG chain creates a "stealth" layer that effectively reduces non-specific protein adsorption and cellular adhesion, which are primary triggers for the foreign body response and biofouling.[1][2] This modification improves the in-vivo performance of medical devices, prolongs the circulation time of nanoparticle-based drug delivery systems, and provides a functional handle for the subsequent attachment of bioactive molecules like peptides or antibodies.[1][3]
These application notes provide a comprehensive guide to using this compound for biomaterial surface modification, including the reaction mechanism, detailed experimental protocols, and expected quantitative outcomes.
Reaction Mechanism
The primary application of this compound involves its covalent attachment to surfaces containing carboxylic acid (-COOH) groups. The reaction proceeds via a two-step carbodiimide (B86325) coupling process. First, a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS), activates the carboxyl groups to form a more reactive, semi-stable NHS ester. Subsequently, the primary amine of the NH2-PEG3 molecule attacks the NHS ester, forming a stable amide bond and releasing NHS as a byproduct.[4] The reaction is most efficient when the initial activation is performed at a slightly acidic pH (5.0-6.0), followed by conjugation at a neutral to slightly alkaline pH (7.2-8.0) to ensure the PEG-amine is deprotonated and thus more nucleophilic.[5]
Experimental Protocols
Protocol 1: Covalent Immobilization of NH2-PEG3 onto a Carboxylated Surface
This protocol details the modification of a biomaterial (e.g., nanoparticles, polymer film) that presents surface carboxylic acid groups.
Materials:
-
Carboxylated biomaterial
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 5.0-6.0[5]
-
Coupling Buffer: 1X PBS, pH 7.2-7.5[4]
-
Quenching Solution: 1 M Tris-HCl or 1 M Hydroxylamine, pH 7.5[4]
-
Wash Buffer: 1X PBS with 0.05% Tween-20
Procedure:
-
Surface Preparation:
-
For Nanoparticles: Wash the carboxylated nanoparticles three times with Activation Buffer. Use centrifugation and resuspension to completely remove any storage buffers or unbound material.[4]
-
For Films/Surfaces: Thoroughly wash the surface with deionized water, followed by an equilibration rinse with Activation Buffer.[4]
-
-
Activation of Carboxyl Groups:
-
Resuspend or immerse the biomaterial in fresh, cold (4°C) Activation Buffer.
-
Add EDC and NHS to the solution. A 5 to 10-fold molar excess of EDC/NHS over the estimated surface carboxyl groups is a recommended starting point.[4]
-
Incubate for 15-30 minutes at room temperature with gentle agitation. This reaction converts surface carboxyl groups into amine-reactive NHS esters.[5]
-
-
Removal of Excess Activation Reagents:
-
For Nanoparticles: Centrifuge the activated nanoparticles (e.g., 10,000 x g for 15 minutes) and discard the supernatant. Immediately resuspend the pellet in Coupling Buffer. Repeat this wash step once more.
-
For Films/Surfaces: Wash the surface thoroughly with Coupling Buffer to remove residual EDC and NHS.[5]
-
-
Conjugation with this compound:
-
Prepare a solution of this compound in Coupling Buffer. The buffer will neutralize the hydrochloride salt, freeing the primary amine for reaction. A 10 to 50-fold molar excess of the PEG-amine over the estimated activated carboxyl groups is recommended.[4]
-
Immediately add the NH2-PEG3 solution to the activated biomaterial.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.[4]
-
-
Quenching and Washing:
-
Add Quenching Solution to the reaction mixture to a final concentration of 50-100 mM to deactivate any unreacted NHS esters. Incubate for 30 minutes.[4][6]
-
Wash the modified biomaterial extensively to remove unreacted PEG, quenching agent, and byproducts.
-
For Nanoparticles: Centrifuge and resuspend in Wash Buffer three times.
-
For Films/Surfaces: Wash thoroughly with Wash Buffer, followed by a final rinse with deionized water.
-
-
-
Storage:
-
Store the final PEGylated biomaterial in a suitable buffer (e.g., PBS) at 4°C.
-
Data Presentation
Successful surface modification depends on appropriate reaction conditions and results in significant changes to the material's surface properties.
Table 1: Recommended Reagent Stoichiometry and Reaction Conditions
This table provides starting-point concentrations and ratios for the covalent coupling protocol. Optimal conditions may vary depending on the specific biomaterial.
| Reagent | Stoichiometry (Molar Excess) | Purpose & Notes |
| EDC | 5 - 10 eq. | Carbodiimide activator that facilitates the formation of an NHS-ester intermediate.[7] |
| NHS / Sulfo-NHS | 5 - 10 eq. | Stabilizes the activated intermediate, increasing the efficiency of the reaction with the amine.[4][7] |
| This compound | 10 - 50 eq. | The amine-containing PEG linker that covalently attaches to the activated surface.[6] |
| Reaction Step | Buffer pH | Rationale |
| Activation | 5.0 - 6.0 (MES Buffer) | Most efficient pH range for EDC/NHS activation of carboxyl groups.[8] |
| Conjugation | 7.2 - 8.0 (PBS) | Ensures the primary amine of the PEG linker is deprotonated and maximally nucleophilic.[5] |
| Quenching | ~7.5 (Tris Buffer) | Deactivates remaining NHS esters to prevent unwanted side reactions.[5] |
Table 2: Expected Impact of PEGylation on Biomaterial Surface Properties
The data below, adapted from studies on similar PEGylated systems, illustrates the expected changes in protein and cell adhesion following successful surface modification.[9]
| Surface Type | Water Contact Angle | Fibrinogen Adsorption (µg/cm²) | Platelet Adhesion (platelets/cm²) |
| Non-PEGylated | ~81° | ~1.2 | ~3,000,000 |
| PEGylated (>15%) | <68° | <0.1 | <50,000 |
These values are representative and serve to demonstrate the trend of increased hydrophilicity (lower contact angle) and significantly reduced protein and cell binding on PEGylated surfaces.[9]
Functional Outcomes of Surface Modification
The covalent attachment of NH2-PEG3 creates a hydrophilic and sterically hindering layer on the biomaterial surface. This modification directly influences the biological response to the material. The primary benefit is the significant reduction in non-specific protein adsorption, which is the initial event that triggers the foreign body response, biofouling, and clearance by the immune system.[1] By minimizing these interactions, PEGylated biomaterials exhibit enhanced biocompatibility and longevity in physiological environments.
References
- 1. benchchem.com [benchchem.com]
- 2. Surface modifications of biomaterials in different applied fields - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SH-PEG3-NH2.HCl | Biopharma PEG [biochempeg.com]
- 4. benchchem.com [benchchem.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Design and characterization of PEGylated terpolymer biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluorescent Labeling of Proteins with PEG3 Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescent labeling of proteins is a pivotal technique in biological research and drug development, enabling the visualization, tracking, and quantification of proteins in various assays. The incorporation of a polyethylene (B3416737) glycol (PEG) spacer, specifically a short PEG3 linker, between the protein and the fluorescent dye offers several advantages. These include increased hydrophilicity, reduced aggregation, and minimized steric hindrance, which helps to preserve the protein's native structure and function.[1][2]
This document provides detailed application notes and protocols for two primary strategies for fluorescently labeling proteins using reagents that incorporate a PEG3 linker:
-
Amine Labeling: Targeting primary amines (lysine residues and the N-terminus) on the protein with an N-hydroxysuccinimide (NHS)-ester functionalized fluorescent dye containing a PEG3 linker.[3][4]
-
Carboxyl Group Labeling: Targeting carboxyl groups (aspartic and glutamic acid residues and the C-terminus) on the protein using an amine-terminated PEG3 fluorescent dye via carbodiimide (B86325) chemistry.[1]
The choice of labeling strategy depends on the protein's amino acid composition and the desire to avoid modifying specific residues that may be critical for its function.[5]
Physicochemical and Reaction Data Summary
The following tables summarize key quantitative data and recommended parameters for both labeling methodologies.
Table 1: Amine Labeling with NHS-Ester-PEG3-Dye
| Parameter | Recommended Value/Range | Source(s) |
| Protein Concentration | 2-10 mg/mL | [4] |
| Reaction Buffer | Amine-free buffer (e.g., PBS, HEPES) | [6] |
| Reaction pH | 8.3 - 8.5 | [7] |
| Dye-to-Protein Molar Ratio | 5:1 to 20:1 | [8] |
| Reaction Temperature | Room Temperature or 4°C | [9] |
| Reaction Time | 1 - 2 hours at RT; 2 - 4 hours at 4°C | [9] |
| Quenching Reagent | 1 M Tris-HCl or Glycine (50-100 mM final conc.) | [4] |
| Typical Labeling Efficiency | 20% - 50% | [9] |
| Optimal Degree of Labeling (DOL) | 0.5 - 5.0 (application dependent) | [7][9] |
Table 2: Carboxyl Group Labeling with NH2-PEG3-Dye
| Parameter | Recommended Value/Range | Source(s) |
| Protein Concentration | 1-5 mg/mL | [1] |
| Activation Buffer | Amine and carboxyl-free (e.g., 0.1 M MES, pH 4.7) | [1] |
| Conjugation Buffer pH | 7.2 - 7.5 | [1] |
| EDC Molar Excess (over protein) | 100-fold | [1] |
| Sulfo-NHS Molar Excess (over protein) | 200-fold | [1] |
| Activation Time | 15-30 minutes at Room Temperature | [1] |
| Conjugation Time | 2 hours at Room Temperature | [10] |
| Quenching Reagent | 1 M Tris-HCl (50-100 mM final conc.) | [1] |
Experimental Protocols
Protocol 1: Amine Labeling of Proteins using NHS-Ester-PEG3-Fluorescent Dye
This protocol details the labeling of primary amines on a target protein.
Materials:
-
Purified protein (1-5 mg) in an amine-free buffer (e.g., PBS, pH 7.4-8.5).[6]
-
Amine-reactive PEG3-Fluorophore-NHS Ester.
-
Anhydrous DMSO or DMF.[6]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).[6]
-
Size-exclusion chromatography column (e.g., G-25) for purification.[11]
Procedure:
-
Protein Preparation:
-
Dissolve or buffer exchange the protein into an amine-free buffer at a concentration of 2-10 mg/mL.[4]
-
-
Dye Preparation:
-
Immediately before use, dissolve the NHS-Ester-PEG3-Dye in anhydrous DMSO or DMF to a concentration of 10 mM.[4]
-
-
Labeling Reaction:
-
Quenching:
-
Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM.[4]
-
Incubate for an additional 30 minutes at room temperature.
-
-
Purification:
-
Separate the labeled protein from unreacted dye and byproducts using a desalting or size-exclusion chromatography column equilibrated with your desired storage buffer.[3]
-
Collect the fractions containing the protein.
-
-
Characterization:
-
Determine the protein concentration and the Degree of Labeling (DOL) using UV-Vis spectrophotometry.
-
The protein concentration can be calculated using the following formula: Corrected A₂₈₀ = A₂₈₀ - (Aₘₐₓ × CF₂₈₀) where CF is the correction factor for the dye at 280 nm.[4]
-
The DOL is the molar ratio of the dye to the protein.
-
Protocol 2: Carboxyl Group Labeling using NH2-PEG3-Fluorescent Dye and EDC/Sulfo-NHS
This protocol describes the labeling of a protein's carboxyl groups.[1]
Materials:
-
Purified protein (1-5 mg) in a carboxyl-free buffer (e.g., 0.1 M MES, 0.9% NaCl, pH 4.7).[1]
-
NH2-PEG3-Fluorescent Dye.
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl).[1]
-
Sulfo-NHS (N-hydroxysulfosuccinimide).[1]
-
Anhydrous DMSO.[1]
-
Activation Buffer (0.1 M MES, 0.9% NaCl, pH 4.7).[1]
-
Conjugation Buffer (e.g., PBS, pH 7.2-7.5).[1]
-
Quenching Buffer (1.0 M Tris-HCl, pH 8.5).[1]
-
Size-exclusion chromatography column.
Procedure:
-
Reagent Preparation:
-
Activation of Carboxyl Groups:
-
Conjugation Reaction:
-
Add a 10- to 50-fold molar excess of the NH2-PEG3-Dye to the activated protein solution.
-
Adjust the reaction pH to 7.2-7.5 by adding Conjugation Buffer.[1]
-
Incubate for 2 hours at room temperature, protected from light.
-
-
Quenching:
-
Purification and Characterization:
-
Purify the labeled protein as described in Protocol 1 (Step 5).
-
Characterize the conjugate to determine the protein concentration and DOL as described in Protocol 1 (Step 6).[1]
-
Diagrams
Experimental Workflow for Amine Labeling
Caption: Workflow for NHS-ester-based protein labeling.[4]
Experimental Workflow for Carboxyl Group Labeling
Caption: Workflow for EDC/NHS-mediated carboxyl group labeling.[1]
Logical Relationship of PEG3 Linker Benefits
Caption: Benefits of incorporating a PEG3 linker in fluorescent probes.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. Fluorescent dye with PEG linker [schem.jp]
- 3. NHS ester protocol for labeling proteins [abberior.rocks]
- 4. benchchem.com [benchchem.com]
- 5. Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]
- 6. benchchem.com [benchchem.com]
- 7. fluidic.com [fluidic.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. NHS-ester-protein-labeling [protocols.io]
Application Notes and Protocols for the Synthesis of Biotinylated Probes with NH2-PEG3-Amine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Biotinylation is a powerful technique for labeling molecules of interest, enabling their detection, purification, and study through the high-affinity interaction of biotin (B1667282) with avidin (B1170675) or streptavidin.[1] This document provides detailed protocols for the synthesis of biotinylated probes using NH2-PEG3-Amine. This reagent consists of a biotin moiety linked to a primary amine via a 3-unit polyethylene (B3416737) glycol (PEG) spacer. The PEG spacer enhances water solubility, reduces steric hindrance, and minimizes immunogenicity, thereby improving the performance of the resulting biotinylated molecule in various applications.[1][2][3]
The primary amine group on the NH2-PEG3-Amine reagent allows for its conjugation to molecules containing activated carboxylic acids, such as N-hydroxysuccinimide (NHS) esters.[3][4][5] This process, known as acylation, results in a stable amide bond, covalently linking the biotin-PEG3 moiety to the target molecule.[2] These biotinylated probes are valuable tools in numerous applications, including immunoassays, affinity chromatography, and cell surface labeling.[1][2]
Data Presentation
Table 1: Properties of Biotin-PEG3-Amine and Reaction Parameters
| Property | Value | Reference |
| Synonyms | (+)-Biotin-PEG3-amine, Biotinyl-3,6,9-trioxaundecanediamine | [3] |
| Molecular Formula | C18H34N4O5S | [3][6] |
| Molecular Weight | 418.6 g/mol | [3][6] |
| Solubility | Soluble in DMF, DMSO, Ethanol, and PBS (pH 7.2) | [6] |
| Reactive Group | Primary Amine (-NH2) | [3][4] |
| Reacts With | NHS esters, Carboxylic acids (with activators like EDC) | [3][4][5] |
| Recommended Molar Excess of Amine Reagent | 1.5 to 3-fold over NHS-ester activated molecule | [7] |
| Reaction pH | 7.2 - 9.0 | [2] |
| Reaction Temperature | Room temperature or 4°C | [7] |
| Reaction Time | 30-60 minutes at room temperature; 2 hours at 4°C | [7] |
Experimental Protocols
Protocol 1: Biotinylation of an NHS-Ester Activated Molecule
This protocol describes the conjugation of NH2-PEG3-Amine to a molecule that has been pre-activated with an NHS ester.
Materials:
-
NH2-PEG3-Amine
-
NHS-ester activated molecule of interest
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.2-8.0, or other amine-free buffer.
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5-8.0, or 1 M Glycine.[2]
-
Purification system: Desalting column or dialysis cassette.[2]
Procedure:
-
Reagent Preparation:
-
Equilibrate the vial of NH2-PEG3-Amine to room temperature before opening to prevent moisture condensation.[7]
-
Prepare a stock solution of NH2-PEG3-Amine (e.g., 10 mM) in anhydrous DMF or DMSO. This solution should be prepared fresh.[7]
-
Dissolve the NHS-ester activated molecule in the Reaction Buffer to a desired concentration (e.g., 1-10 mg/mL).[2][7]
-
-
Biotinylation Reaction:
-
Add a 1.5 to 3-fold molar excess of the NH2-PEG3-Amine stock solution to the solution of the NHS-ester activated molecule.[7] The optimal molar ratio may need to be determined empirically.[2]
-
Ensure the final concentration of the organic solvent (DMF or DMSO) is less than 10% of the total reaction volume to avoid denaturation of proteins.[7][8]
-
Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours with gentle mixing.[2][7]
-
-
Quenching the Reaction:
-
Purification of the Biotinylated Molecule:
-
Storage:
-
Store the purified biotinylated molecule under conditions appropriate for the unlabeled molecule.
-
Protocol 2: Determination of Biotin Incorporation using the HABA Assay
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common method to estimate the degree of biotinylation.[2][8]
Materials:
-
Avidin-HABA premixed reagent
-
Biotinylated molecule sample
-
Spectrophotometer
Procedure:
-
Establish a baseline absorbance of the avidin-HABA solution at 500 nm.[2]
-
Add a known amount of the biotinylated molecule to the avidin-HABA solution.
-
The biotin on the labeled molecule will displace the HABA from the avidin, causing a decrease in absorbance at 500 nm.[2]
-
The change in absorbance is proportional to the amount of biotin incorporated.[2]
-
The molar ratio of biotin to the molecule can be calculated based on a standard curve generated with free biotin.[2]
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Reaction of an NHS-ester activated molecule with NH2-PEG3-Amine.
Caption: Workflow for the synthesis and purification of biotinylated probes.
Caption: Use of a biotinylated probe for target detection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. biochempeg.com [biochempeg.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. caymanchem.com [caymanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in NH2-PEG3 Hydrochloride Conjugation Reactions
This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low yields in conjugation reactions involving NH2-PEG3 hydrochloride.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low or No Conjugate Detected
Q1: My conjugation reaction has a very low yield or has failed completely. What are the most common causes?
A1: Low conjugation yield is a frequent challenge that can often be attributed to a few key areas. A systematic investigation into your reaction components and conditions is the best approach.[1] The most common culprits include:
-
Suboptimal Reaction Conditions: Parameters such as pH, temperature, and the molar ratio of reactants are critical for reaction efficiency.[2][3]
-
Reagent Quality and Handling: The purity, storage, and handling of the this compound and the molecule it is being conjugated to are paramount. Degradation or inactivation of reagents is a common source of failure.[1][4]
-
Buffer Composition: Components within your reaction buffer can interfere with or compete in the conjugation reaction.[2]
-
Issues with the Molecule for Conjugation: The stability, purity, and accessibility of the functional groups on your target molecule are crucial for a successful reaction.[2][5]
Q2: How critical is the pH of my reaction buffer, and what is the optimal range?
A2: The pH of the reaction buffer is one of the most critical factors influencing the success of your conjugation. The optimal pH depends on the specific chemistry you are using to conjugate the amine group of the PEG linker.
For reactions where the amine of NH2-PEG3-OH is the nucleophile reacting with an activated species like an N-hydroxysuccinimide (NHS) ester, the reaction is most efficient at a pH between 7.0 and 8.5.[6][7] This is because the reactive species is the deprotonated primary amine (-NH2), and its concentration increases at a pH above its pKa.[7] However, a competing reaction, the hydrolysis of the NHS ester, also increases at higher pH.[8] Therefore, a balance must be struck. Often, a pH of 8.3-8.5 is recommended as an optimal starting point.[9][10]
If you are first activating a molecule with a carboxylic acid to react with the NH2-PEG3, this activation step (e.g., with EDC/NHS) is most efficient at a more acidic pH of 4.5-6.0.[7][11] The subsequent reaction with the amine is then carried out at the higher pH of 7.0-8.5.[7]
Q3: I suspect my this compound or other reagents may have degraded. What are the proper storage and handling procedures?
A3: Proper storage and handling of all reagents are crucial. This compound and its derivatives should be stored under the conditions specified by the manufacturer, typically at -20°C or -80°C, protected from light and moisture.[12][13] For amine-reactive crosslinkers like NHS esters, which are highly moisture-sensitive, it is imperative to store them in a desiccated environment at -20°C.[2] Before use, allow the reagent vials to equilibrate to room temperature before opening to prevent condensation from forming on the reagent.[2] It is also recommended to prepare solutions of reactive linkers immediately before use and to avoid repeated freeze-thaw cycles.[1][14]
Q4: Could my choice of buffer be inhibiting the reaction?
A4: Absolutely. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with the NH2-PEG3 for reaction with amine-reactive linkers like NHS esters, leading to significantly lower yields.[15] Similarly, if you are performing a reaction involving carboxyl groups, avoid buffers that also contain carboxylates, like acetate (B1210297) buffer.[7] It is essential to use non-reactive buffers. Recommended options for amine-reactive conjugations include Phosphate-Buffered Saline (PBS), HEPES, or borate (B1201080) buffers.[15] If your protein or molecule of interest is in an incompatible buffer, a buffer exchange step using methods like dialysis or desalting columns is necessary before starting the conjugation.[15]
Q5: How does the molar ratio of my reactants affect the conjugation yield?
A5: The molar ratio of the PEG reagent to your target molecule is a key parameter to optimize. Using an insufficient molar excess of the PEG reagent can lead to an incomplete reaction and low yield.[6] Conversely, an excessively high molar ratio can lead to the formation of multi-PEGylated species, which may be undesirable, and makes the removal of unreacted PEG during purification more challenging.[1] A common starting point is a 5- to 50-fold molar excess of the PEG reagent over the target molecule.[6] However, the optimal ratio is specific to each reaction and should be determined empirically through small-scale optimization experiments.[6]
Data Presentation
Table 1: Impact of pH on NHS Ester Reactions
This table summarizes the trade-offs associated with reaction pH when using NHS esters to react with the amine of the PEG linker.
| pH Range | Amine Reactivity | NHS Ester Hydrolysis Rate | General Recommendation |
| < 7.0 | Low (amine is protonated and non-nucleophilic)[9] | Slow[16] | Not recommended for efficient conjugation.[17] |
| 7.2 - 8.5 | Good (sufficient deprotonated amine)[9] | Moderate to Fast[9] | Optimal range for balancing amine reactivity and NHS ester stability.[10] |
| > 8.5 | High | Very Fast[9] | Generally avoided due to rapid hydrolysis of the NHS ester, leading to lower yields.[9] |
Table 2: Troubleshooting Summary for Low Conjugation Yield
| Potential Cause | Recommended Action | Citation(s) |
| Incorrect Reaction pH | Verify buffer pH. For NHS ester reactions, optimize within the 7.2-8.5 range. Consider a two-step pH process for EDC/NHS activations. | [6][7] |
| Inactive Reagents | Use fresh reagents. Store desiccated at -20°C. Warm to room temperature before opening. Prepare solutions immediately before use. | [2][14] |
| Interfering Buffer Components | Avoid buffers with primary amines (e.g., Tris) for NHS ester reactions. Perform buffer exchange if necessary. | [6][15] |
| Suboptimal Molar Ratio | Perform titration experiments to find the optimal molar excess of the PEG reagent (a 5- to 50-fold excess is a common starting point). | [1][6] |
| Low Reactant Concentration | If possible, increase the concentration of the reactants, as low concentrations can slow reaction kinetics. | [6][18] |
| Inaccessible Reactive Sites | Consider using longer PEG linkers or modifying the target molecule to improve the accessibility of the reactive site. | [4][5] |
Experimental Protocols
Protocol 1: General Procedure for Conjugation of an NHS-activated Molecule to NH2-PEG3
This protocol provides a general guideline for conjugating a molecule containing an activated NHS ester to NH2-PEG3.
-
Buffer Preparation: Prepare an amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5-8.0).[19]
-
Reagent Preparation:
-
Dissolve the this compound in the reaction buffer.
-
Immediately before use, dissolve the NHS-activated molecule in a suitable anhydrous solvent like DMSO or DMF to create a concentrated stock solution.[10]
-
-
Initiate Reaction: Add the desired molar excess of the NHS-activated molecule stock solution to the NH2-PEG3 solution with gentle mixing. Ensure the final concentration of the organic solvent (DMSO/DMF) does not exceed 10% of the total reaction volume.[19]
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2-4 hours at 4°C.[9][20] Reaction times and temperatures may require optimization.
-
Quenching (Optional): To stop the reaction, add a quenching buffer containing a primary amine (e.g., Tris or glycine) to a final concentration of 20-100 mM. Incubate for 15-30 minutes.[9][21]
-
Purification: Remove unreacted reagents and byproducts from the final conjugate using an appropriate method such as size-exclusion chromatography (SEC), dialysis, or HPLC.[9][14]
-
Analysis: Analyze the purified conjugate using methods like SDS-PAGE, HPLC, or Mass Spectrometry to confirm conjugation and determine the yield.[14]
Protocol 2: pH Optimization Experiment
This protocol is designed to identify the optimal pH for your specific conjugation reaction.
-
Prepare Buffers: Prepare a series of identical, amine-free buffers (e.g., 0.1 M phosphate) with varying pH values, such as 7.0, 7.5, 8.0, and 8.5.[19]
-
Set Up Parallel Reactions: In separate tubes, set up the conjugation reaction as described in Protocol 1, using a different pH buffer for each reaction. Ensure all other parameters (reactant concentrations, molar ratios, temperature) are kept constant.
-
Incubate and Quench: Incubate all reactions for the same amount of time. If quenching is desired, quench all reactions simultaneously.
-
Analyze Results: Analyze the outcome of each reaction using your chosen analytical method (e.g., HPLC, SDS-PAGE) to determine which pH condition resulted in the highest yield of the desired conjugate.[19]
Visualizations
Caption: Experimental workflow for a typical NHS ester bioconjugation reaction.
Caption: A logical troubleshooting workflow for diagnosing low conjugation yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. aboligo.com [aboligo.com]
- 4. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 5. Bioconjugation Chemistry: Challenges and Solutions [kbdna.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reactions with NH2-PEG3 Hydrochloride and NHS Esters
Welcome to the technical support center for optimizing conjugation reactions involving NH2-PEG3 hydrochloride and N-hydroxysuccinimide (NHS) esters. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for successful bioconjugation.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemistry of the reaction between this compound and an NHS ester?
The reaction is a nucleophilic acyl substitution. The primary amine (-NH₂) of the NH2-PEG3 molecule, in its deprotonated state, acts as a nucleophile and attacks the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[1][2]
Q2: What is the optimal pH for reacting an NHS ester with NH2-PEG3?
The optimal pH range for the reaction is typically between 7.2 and 8.5.[2][3][4][5] This range represents a balance between ensuring the primary amine of the PEG is sufficiently deprotonated and nucleophilic, while minimizing the competing hydrolysis of the NHS ester, which becomes more rapid at higher pH.[2][5] A pH of 8.3-8.5 is often recommended for efficient modification of proteins and peptides.[2][6]
Q3: Which buffers are recommended for this reaction, and which should be avoided?
-
Recommended Buffers: Amine-free buffers are essential to prevent competition with the NH2-PEG3. Suitable options include Phosphate-Buffered Saline (PBS), HEPES, and borate (B1201080) buffers.[1][3][4][5]
-
Incompatible Buffers: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, must be avoided as they will react with the NHS ester, significantly reducing the efficiency of your desired conjugation.[1][3][7][8] These buffers can, however, be used to quench the reaction.[3][5][9]
Q4: How should I prepare and handle the this compound and NHS ester reagents?
Both reagents are sensitive to moisture. To ensure maximum reactivity:
-
Storage: Store both reagents at -20°C in a desiccated environment.[1][5][10][11][12]
-
Equilibration: Before opening, allow the vials to equilibrate to room temperature to prevent moisture condensation.[1][10][11][12]
-
Dissolving NHS Esters: Dissolve the NHS ester immediately before use in a dry, water-miscible organic solvent like anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[1][3][5][6][10][13] Do not prepare aqueous stock solutions for storage, as the NHS ester will readily hydrolyze.[1][10][11][14]
-
Dissolving this compound: This can typically be dissolved in the reaction buffer.
Q5: What is the primary side reaction that competes with the desired conjugation?
The main competing reaction is the hydrolysis of the NHS ester by water in the aqueous buffer.[1][2][5] This reaction converts the amine-reactive NHS ester into an unreactive carboxylic acid, which reduces the overall yield of the desired PEGylated product.[2] The rate of hydrolysis is highly dependent on the pH, increasing significantly as the pH becomes more alkaline.[1][2][3][5]
Troubleshooting Guide
Problem: Low or No Conjugation Yield
This is the most common issue encountered. Follow this guide to diagnose and resolve the problem.
| Possible Cause | Suggested Solution |
| Incorrect Buffer | Ensure you are using an amine-free buffer such as PBS, HEPES, or borate within the optimal pH range of 7.2-8.5.[1][3][5] If your molecule is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange using dialysis or a desalting column before starting the reaction.[5][8] |
| Hydrolyzed NHS Ester | The NHS ester may have been inactivated by moisture. Use a fresh vial of the reagent, ensuring it is warmed to room temperature before opening to prevent condensation.[1][15] Prepare the reagent solution in anhydrous DMSO or DMF immediately before use.[1][5][10] |
| Suboptimal pH | Verify the pH of your reaction buffer with a calibrated pH meter. A pH below 7.2 will result in a protonated, non-nucleophilic amine on the PEG, while a pH above 8.5 will drastically increase the rate of NHS ester hydrolysis.[2][5][16] |
| Insufficient Molar Ratio | The molar excess of the NHS ester may be too low. Increase the molar ratio of the NHS ester to the NH2-PEG3. A starting point of a 10- to 50-fold molar excess of the NHS ester is common, especially when PEGylating proteins.[1][17] |
| Low Reactant Concentration | The desired conjugation is a bimolecular reaction, while hydrolysis is a unimolecular reaction. At low concentrations of your target molecule, hydrolysis can dominate. If possible, increase the concentration of your reactants.[1][15] |
| Steric Hindrance | The reactive amine on your target molecule may be sterically hindered, preventing the PEG-NHS ester from accessing it. You can try increasing the reaction time or using a PEG-NHS ester with a longer spacer arm.[18] |
Quantitative Data Summary
The stability of the NHS ester is a critical factor in the success of the conjugation reaction. The rate of hydrolysis is highly dependent on pH and temperature.
Table 1: Half-life of NHS Ester Hydrolysis at Various pH and Temperatures
| pH | Temperature (°C) | Approximate Half-life |
| 7.0 | 0 | 4 - 5 hours[3][7] |
| 8.0 | 4 | ~1 hour[7] |
| 8.6 | 4 | 10 minutes[3][7] |
Note: These values are approximate and can vary depending on the specific NHS ester and buffer composition.
Table 2: Recommended Reaction Buffers for NHS Ester Chemistry
| Buffer System | Typical Concentration | pKa (approx.) | Advantages | Considerations |
| Phosphate (B84403) Buffer (PBS) | 50-100 mM | 7.2 | Mimics physiological conditions, widely available. | Can have limited buffering capacity at higher pH. |
| HEPES Buffer | 20-100 mM | 7.5 | Good buffering capacity in the optimal pH range. | Can be more expensive than phosphate or bicarbonate buffers.[7] |
| Borate Buffer | 20-50 mM | 9.2 | Useful for maintaining a stable pH at the higher end of the optimal range (pH 8.0-9.0).[7] | Can interact with cis-diols, which may be present in some biomolecules.[7] |
| Carbonate-Bicarbonate Buffer | 50-100 mM | 10.3 (pKa2) | Effective for maintaining a stable pH in the 8.0-9.0 range. | Can evolve CO2, which may affect pH. |
Experimental Protocols & Workflows
General Protocol for Conjugating an NHS Ester to an Amine-Containing Molecule
-
Buffer Exchange (if necessary): Ensure your amine-containing molecule is in an appropriate amine-free buffer (e.g., PBS, HEPES, Borate) at a pH between 7.2 and 8.5.[16] If necessary, perform a buffer exchange via dialysis or a desalting column.
-
Prepare NHS Ester Solution: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF.[10][11][14]
-
Reaction Setup: Add a molar excess of the dissolved NHS ester to your amine-containing molecule solution. The final concentration of the organic solvent should ideally be less than 10% to avoid denaturation of proteins.[5][17]
-
Incubation: Incubate the reaction for 30 minutes to 4 hours at room temperature, or overnight at 4°C.[3][5] Optimal time may need to be determined empirically.
-
Quenching (Optional but Recommended): Stop the reaction by adding a quenching buffer containing primary amines, such as Tris or glycine, to a final concentration of 20-50 mM.[5][9] Incubate for 15-30 minutes.[5][9]
-
Purification: Remove excess, unreacted reagents and byproducts using a desalting column, dialysis, or size-exclusion chromatography.[5][9]
Visualizations
Caption: A typical experimental workflow for NHS ester bioconjugation.
Caption: A troubleshooting guide for low conjugation yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 11. confluore.com [confluore.com]
- 12. benchchem.com [benchchem.com]
- 13. glenresearch.com [glenresearch.com]
- 14. broadpharm.com [broadpharm.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
common side reactions with amine-reactive PEG linkers
Welcome to our technical support center for amine-reactive PEG linkers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) regarding the use of these reagents in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when using amine-reactive PEG linkers, particularly N-hydroxysuccinimide (NHS) esters?
A1: The most prevalent side reaction is the hydrolysis of the NHS ester. This occurs when the NHS ester reacts with water, rendering the PEG linker inactive and unable to conjugate to the target amine-containing molecule.[1] This reaction is in direct competition with the desired amidation reaction with primary amines on the target molecule. The rate of hydrolysis is highly dependent on pH and temperature, increasing significantly under more alkaline conditions.[1]
Other potential side reactions include:
-
Reaction with other nucleophilic residues: While NHS esters primarily target primary amines (the N-terminus and lysine (B10760008) side chains), they can also react with other nucleophilic residues on a protein, such as tyrosine, serine, and threonine, although this is generally less favorable.[1]
-
Multi-PEGylation: This results in the formation of di-, tri-, or higher-PEGylated species in addition to the desired mono-PEGylated product.[1] This happens when multiple accessible amine groups on the protein react with the PEG linker.
-
Protein Aggregation: The conjugation process can sometimes induce conformational changes in the protein, which may lead to aggregation and precipitation.[1][2]
Q2: How does pH affect the efficiency of PEGylation with NHS esters?
A2: pH is a critical parameter in PEGylation reactions with NHS esters as it influences both the desired reaction with amines and the competing hydrolysis reaction.[1]
-
Amine Reactivity: For primary amines on proteins to be effective nucleophiles, they need to be in their unprotonated form (-NH2). This is favored at a neutral to slightly basic pH, typically in the range of 7.0 to 8.5.[1]
-
NHS Ester Stability: NHS esters are more stable at acidic pH (3-6). As the pH increases, the rate of hydrolysis of the NHS ester also increases, which competes with the desired conjugation reaction.[1]
Therefore, the optimal pH for NHS ester coupling is a compromise to maximize the concentration of the reactive amine while minimizing the rate of NHS ester hydrolysis. For most applications, a pH range of 7.2 to 8.5 is recommended.[3][4]
Q3: What are the best practices for storing and handling amine-reactive PEG linkers?
A3: Amine-reactive PEG linkers, especially those with NHS esters, are moisture-sensitive.[1] Proper storage and handling are crucial to maintain their reactivity. They should be stored in a cool, dry place, and the use of a desiccator is recommended. Always allow the reagent to warm to room temperature before opening the vial to prevent condensation. It is best to prepare solutions of the PEG linker immediately before use and to avoid making stock solutions for long-term storage, as the NHS-ester moiety readily hydrolyzes.[1]
Q4: Which buffers should I use for PEGylation reactions, and which should I avoid?
A4: It is critical to use a buffer that does not contain primary amines, as these will compete with the target molecule for reaction with the PEG linker.[1]
-
Recommended Buffers: Phosphate-buffered saline (PBS), HEPES, borate, or carbonate-bicarbonate buffers are good choices.[5]
-
Buffers to Avoid: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine (B1666218), should be avoided in the reaction mixture.[1] However, these buffers can be useful for quenching the reaction to stop the conjugation process.[1]
Troubleshooting Guides
Issue 1: Low or No PEGylation Yield
Q: I am observing a very low yield of my PEGylated product. What could be the cause?
A: Low PEGylation yield is a common problem that can arise from several factors. Here is a step-by-step guide to troubleshooting this issue.
-
Cause 1: Hydrolysis of the PEG linker.
-
Solution: NHS esters are highly susceptible to hydrolysis. Ensure your PEG linker is stored correctly in a cool, dry environment. Always allow the reagent to reach room temperature before opening to prevent moisture condensation. Prepare PEG linker solutions immediately before you start the conjugation reaction and avoid long-term storage of stock solutions.[1]
-
-
Cause 2: Incorrect Reaction pH.
-
Solution: The pH of your reaction buffer is critical. For NHS esters, the optimal range is typically 7.2-8.5.[3] Below this range, the primary amines on your target molecule are protonated and less nucleophilic. Above this range, the hydrolysis of the NHS ester becomes very rapid. Verify the pH of your buffer before starting the reaction.[6]
-
-
Cause 3: Presence of Competing Amines in the Buffer.
-
Solution: Your reaction buffer must be free of primary amines. Buffers like Tris or glycine will compete with your target molecule for the PEG linker, which will significantly reduce your yield. Use buffers such as phosphate-buffered saline (PBS), HEPES, or borate.[1]
-
-
Cause 4: Insufficient Molar Ratio of PEG Reagent.
-
Solution: A low PEG-to-protein molar ratio can result in incomplete PEGylation. Try increasing the molar excess of the PEG reagent. A common starting point is a 5- to 20-fold molar excess.[2]
-
-
Cause 5: Low Protein Concentration.
-
Solution: Reactions in dilute protein solutions can be less efficient. If your protein is stable at higher concentrations, try increasing the concentration in the reaction mixture.[2]
-
Issue 2: Protein Aggregation During or After PEGylation
Q: My protein is aggregating during the PEGylation reaction. What can I do to prevent this?
A: Protein aggregation is another common issue that can be caused by several factors related to the reaction conditions and the protein itself.
-
Cause 1: High Protein Concentration.
-
Solution: High concentrations of protein increase the likelihood of intermolecular interactions and aggregation. Try reducing the concentration of the protein in the reaction mixture.[2]
-
-
Cause 2: Suboptimal Buffer Conditions.
-
Solution: The pH and ionic strength of the buffer can impact protein stability. It is advisable to screen different buffer conditions to find one that enhances the stability of your specific protein. The pH should ideally be away from the protein's isoelectric point (pI).[2]
-
-
Cause 3: Reaction Temperature.
-
Solution: The chosen reaction temperature may be destabilizing your protein. Try performing the reaction at a lower temperature, such as 4°C.[2]
-
Issue 3: High Polydispersity (Mixture of Multiple PEGylated Species)
Q: My final product is a heterogeneous mixture of proteins with different numbers of PEG chains attached. How can I achieve a more homogeneous, mono-PEGylated product?
A: High polydispersity often results from having multiple reactive sites on the protein with similar reactivities.
-
Cause 1: Molar Ratio of PEG to Protein is Too High.
-
Solution: An excess of the PEG linker can lead to the modification of multiple amine sites. Systematically decrease the molar ratio of the activated PEG to the protein to favor mono-PEGylation.
-
-
Cause 2: Multiple Reactive Sites with Similar Accessibility.
-
Solution: If your protein has several surface-exposed residues that can react with the PEG reagent, a mixture of products is likely. Adjusting the reaction pH can sometimes provide more selective modification. For example, a slightly lower pH can favor the more nucleophilic N-terminal alpha-amino group over lysine residues.
-
Data Presentation
Table 1: Hydrolysis Half-lives of Common NHS Ester PEGs
NHS esters are susceptible to hydrolysis in aqueous solutions, which competes with the desired amidation reaction. The rate of hydrolysis is highly dependent on pH.
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4 - 5 hours |
| 7.0 | Room Temperature | ~1 hour |
| 8.0 | Room Temperature | ~1 hour |
| 8.6 | 4 | 10 minutes |
| 8.6 | Room Temperature | ~10 minutes |
Data compiled from multiple sources.[4][7][8][9]
Table 2: Comparison of Amine-Reactive Linkers: NHS Esters vs. Isothiocyanates
| Feature | NHS Esters | Isothiocyanates |
| Reactive Group | N-hydroxysuccinimidyl ester | Isothiocyanate |
| Target | Primary amines | Primary amines |
| Resulting Bond | Amide | Thiourea |
| Bond Stability | Highly stable | Reasonably stable, but reports of potential degradation over time[3] |
| Optimal Reaction pH | 7.2 - 8.5[3] | 9.0 - 11.0 (for amine specificity)[3] |
| Reaction Speed | Fast (minutes to a few hours)[3] | Generally slower than NHS esters |
| Primary Side Reaction | Hydrolysis of the ester | Reaction with thiols (at lower pH) |
| Selectivity | High for primary amines | pH-dependent; can react with thiols at neutral pH |
Data compiled from multiple sources.[3][10]
Experimental Protocols
Protocol 1: General Protein PEGylation with an NHS-Ester PEG Linker
This protocol provides a general guideline for the PEGylation of a protein using an amine-reactive NHS-ester PEG linker.
-
Buffer Preparation: Prepare an amine-free reaction buffer, such as 100 mM sodium phosphate, 150 mM NaCl, at a pH of 7.5.
-
Protein Solution Preparation: Dissolve the protein to be PEGylated in the reaction buffer to a final concentration of 1-5 mg/mL. If the protein is in an incompatible buffer (e.g., Tris), perform a buffer exchange using dialysis or a desalting column.
-
PEG Linker Solution Preparation: Immediately before use, dissolve the NHS-ester PEG linker in an anhydrous organic solvent such as DMSO or DMF to create a 10-20 mM stock solution.
-
PEGylation Reaction:
-
Calculate the volume of the PEG linker stock solution needed to achieve the desired molar excess over the protein (a 20-fold molar excess is a common starting point).
-
Slowly add the PEG linker solution to the protein solution while gently stirring. The final concentration of the organic solvent should be less than 10% of the total reaction volume to avoid protein denaturation.
-
Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours. The optimal time and temperature may vary depending on the specific reactants.
-
-
Quenching the Reaction: Stop the reaction by adding a quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine) to a final concentration of 20-50 mM to consume any unreacted PEG linker. Incubate for an additional 15-30 minutes.
-
Purification: Remove unreacted PEG linker and byproducts from the PEGylated protein using a suitable purification method, such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).
Protocol 2: Purification of PEGylated Protein by Size-Exclusion Chromatography (SEC)
SEC is a common method for purifying PEGylated proteins from unreacted protein and excess PEG linker based on differences in their hydrodynamic radius.[]
-
Column and Buffer Selection: Choose an SEC column with a fractionation range appropriate for the size of your PEGylated protein. Equilibrate the column with a suitable amine-free buffer (e.g., PBS, pH 7.4).
-
Sample Preparation: Concentrate the quenched reaction mixture if necessary.
-
Chromatography:
-
Load the sample onto the equilibrated SEC column.
-
Elute the sample with the equilibration buffer at a constant flow rate.
-
Monitor the eluate using UV absorbance at 280 nm. The PEGylated protein will typically elute earlier than the unreacted protein, followed by the smaller unreacted PEG linker.
-
-
Fraction Collection: Collect fractions corresponding to the desired peak and pool them.
-
Analysis: Analyze the collected fractions by SDS-PAGE to confirm the purity of the PEGylated protein.
Protocol 3: Analysis of PEGylation by SDS-PAGE
SDS-PAGE is a widely used technique to qualitatively assess the success of a PEGylation reaction by observing the increase in the apparent molecular weight of the protein.[12]
-
Sample Preparation: Mix the PEGylated protein sample, the un-PEGylated control protein, and a molecular weight marker with an equal volume of 2x Laemmli sample buffer containing SDS and a reducing agent (e.g., β-mercaptoethanol). Heat the mixtures at 95°C for 5 minutes to denature the proteins.[13]
-
Gel Electrophoresis: Load the denatured samples into the wells of a polyacrylamide gel (e.g., 4-20% gradient gel). Run the gel at a constant voltage until the dye front reaches the bottom.[13]
-
Staining:
-
Coomassie Staining: Immerse the gel in Coomassie Brilliant Blue R-250 staining solution for at least 1 hour.[13]
-
Barium Iodide Staining (for PEG): For specific detection of the PEG moiety, immerse the gel in a 5% barium chloride solution for 10 minutes, rinse with deionized water, and then immerse in an iodine solution (e.g., 0.1 M iodine in 0.2 M potassium iodide) until brown bands appear.[12]
-
-
Destaining and Analysis: Destain the gel until protein bands are clearly visible. A successful PEGylation will show a band or a smear at a higher apparent molecular weight compared to the un-PEGylated protein. The presence of a band at the original molecular weight in the PEGylated sample lane indicates incomplete reaction.
Visualizations
Figure 1: Competitive reactions of an amine-reactive NHS-ester PEG linker.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. nanocomposix.com [nanocomposix.com]
- 10. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
how to avoid disulfide bond formation with thiol-containing molecules
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to effectively prevent the formation of disulfide bonds in thiol-containing molecules during experimentation and storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of unwanted disulfide bond formation?
A1: The main cause of unintended disulfide bond formation is the oxidation of thiol groups (-SH) into a disulfide bond (-S-S-). This oxidation is frequently promoted by several factors in the experimental environment, including the presence of dissolved oxygen in buffers, trace metal ions that can catalyze the oxidation process, and a pH level that encourages the deprotonation of the thiol group to the more reactive thiolate anion.[1]
Q2: How does pH influence the formation of disulfide bonds?
A2: The rate of disulfide bond formation is highly dependent on the pH of the solution. When the pH is above the pKa of the thiol group (which is typically around 8.5 for cysteine), the thiol group is predominantly in its deprotonated, thiolate anion form (RS-). This thiolate is a strong nucleophile and is easily oxidized to form a disulfide bond.[1][2] To minimize disulfide bond formation, it is advisable to maintain a slightly acidic to neutral pH, around 6.5 to 7.5.[1][3][4]
Q3: What role do reducing agents play in preventing disulfide bond formation?
A3: Reducing agents are compounds that donate electrons, thereby inhibiting oxidation. In the context of thiol-containing molecules, they can also reverse disulfide bonds that have already formed by reducing them back to free thiols.[1][5] Commonly used reducing agents in laboratory settings include dithiothreitol (B142953) (DTT) and tris(2-carboxyethyl)phosphine (B1197953) (TCEP).[1][5]
Q4: When is it necessary to use a chelating agent in my experiments?
A4: Chelating agents are recommended when there is a possibility of trace metal ion contamination in your buffers or reagents. Metal ions, such as copper and iron, can act as catalysts in the oxidation of thiols.[1] Chelating agents like ethylenediaminetetraacetic acid (EDTA) bind to these metal ions, preventing them from participating in the redox reactions that lead to disulfide bond formation.[1]
Q5: What is buffer degassing, and why is it important for experiments with thiol-containing molecules?
A5: Degassing is the process of removing dissolved gases, particularly oxygen, from a solution.[1][6] This is a critical step when working with thiol-containing molecules because dissolved oxygen is a primary oxidizing agent that contributes to the formation of disulfide bonds.[6][7]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low yield in thiol-maleimide conjugation. | Oxidation of the thiol group to a disulfide, rendering it unreactive with the maleimide (B117702).[4][8] | Before starting the conjugation, consider treating your thiol-containing molecule with a mild, non-thiol reducing agent like TCEP.[4] Also, ensure that all buffers used in the reaction have been thoroughly degassed to remove dissolved oxygen.[4] |
| Incorrect pH of the reaction buffer. | The optimal pH range for thiol-maleimide conjugation is between 6.5 and 7.5.[4][8] At pH values above 7.5, side reactions such as maleimide hydrolysis and reaction with primary amines become more prevalent.[4][9] | |
| Precipitate forms in the N-Cbz-L-Cysteine solution upon standing. | The oxidized dimer, N,N'-dicarbobenzyloxy-L-cystine, may have lower solubility in the chosen solvent compared to the reduced monomer, causing it to precipitate out of solution.[7] | Use freshly prepared solutions of N-Cbz-L-Cysteine in deoxygenated solvents.[7] If a precipitate has formed, the disulfide bond can be reduced back to the free thiol by adding a reducing agent like TCEP or DTT.[7] |
| Variability in the number of drugs conjugated per antibody in an ADC. | Incomplete or inconsistent reduction of interchain disulfide bonds in the antibody, leading to a heterogeneous mixture of antibody-drug conjugates with varying drug-to-antibody ratios.[9] | Tightly control the parameters of the reduction reaction. Optimize the concentration of the reducing agent, incubation time, and temperature to achieve a consistent and desired level of disulfide bond reduction.[9] |
| Loss of free thiols during storage. | Oxidation due to exposure to air and/or moisture, especially at room temperature.[10][11] | For long-term storage, keep thiol-containing compounds lyophilized at -20°C or -80°C.[6][12] If in solution, store at low temperatures in degassed buffers, under an inert atmosphere, and consider adding a cryoprotectant like glycerol (B35011) for frozen storage.[6] |
Quantitative Data Summary
Table 1: Comparison of Common Reducing Agents
| Feature | Dithiothreitol (DTT) | Tris(2-carboxyethyl)phosphine (TCEP) |
| Mechanism | Forms a stable six-membered ring upon oxidation.[7][9] | Forms a stable phosphine (B1218219) oxide.[7] |
| Optimal pH | 7.0 - 8.0[7] | Effective over a wide pH range (1.5 - 8.5).[7] |
| Odor | Strong, unpleasant odor.[7] | Odorless.[7] |
| Interference with Maleimide Chemistry | Contains a thiol group and will react with maleimides. Must be removed before conjugation.[9][13] | Thiol-free and does not directly react with maleimides. Removal is not always necessary at lower concentrations.[9][13] |
Table 2: Recommended Storage Conditions for Thiol-Modified Compounds
| Storage Duration | Form | Temperature | Buffer Conditions | Additional Notes |
| Short-term (days to weeks) | Solution | 4°C | Degassed buffer with 1-5 mM TCEP | Minimize exposure to air. |
| Long-term (months to years) | Lyophilized or Solution | -20°C or -80°C[6][12] | Buffer with cryoprotectant (e.g., 25-50% glycerol)[6] | Aliquot to avoid repeated freeze-thaw cycles.[12] |
Experimental Protocols
Protocol 1: Quantification of Free Thiols using Ellman's Assay
This protocol describes the determination of the concentration of free sulfhydryl groups in a sample using Ellman's Reagent (DTNB).[14][15][16]
Materials:
-
Ellman's Reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB)
-
Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0
-
Thiol-containing sample
-
Cysteine or other thiol standard for generating a standard curve
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a DTNB Stock Solution: Dissolve 4 mg/mL of DTNB in the Reaction Buffer.[14]
-
Prepare a Thiol Standard Curve:
-
Prepare a stock solution of a known thiol standard, such as cysteine, in the Reaction Buffer.
-
Perform serial dilutions of the stock solution to create a series of standards with known concentrations.[14]
-
-
Reaction Setup:
-
Incubation: Incubate the reaction mixtures at room temperature for 15 minutes.[8][14]
-
Measurement: Measure the absorbance of each standard and sample at 412 nm using the spectrophotometer, zeroed with the blank.[14][15][16]
-
Data Analysis:
-
Plot the absorbance values of the standards against their known concentrations to generate a standard curve.
-
Determine the concentration of free thiols in your sample by interpolating its absorbance value on the standard curve.
-
Alternatively, the concentration can be calculated using the Beer-Lambert law (A = εbc), where the molar extinction coefficient (ε) for the product (TNB) at 412 nm is 14,150 M⁻¹cm⁻¹.[14][17]
-
Visualizations
Caption: Factors causing thiol oxidation and corresponding prevention strategies.
Caption: Experimental workflow for handling thiol-containing molecules.
Caption: Workflow for Ellman's Assay to quantify free thiols.
References
- 1. benchchem.com [benchchem.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. rapidnovor.com [rapidnovor.com]
- 4. benchchem.com [benchchem.com]
- 5. digital.csic.es [digital.csic.es]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. ejmanager.com [ejmanager.com]
- 13. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. broadpharm.com [broadpharm.com]
- 15. A Protocol for the Determination of Free Thiols [v.web.umkc.edu]
- 16. interchim.fr [interchim.fr]
- 17. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Efficient Synthesis of PROTACs with PEG3 Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Proteolysis Targeting Chimeras (PROTACs) that utilize polyethylene (B3416737) glycol (PEG3) linkers.
Troubleshooting Guides
Low yields and purification difficulties are common hurdles in multi-step PROTAC synthesis. This guide provides a systematic approach to identifying and resolving these issues.
Problem 1: Low Overall PROTAC Yield
A low overall yield is a frequent issue. A systematic evaluation of each step in your synthetic route is the most effective way to diagnose the problem.[1][2][3]
Troubleshooting Workflow for Low PROTAC Yield
Caption: A logical sequence for diagnosing the cause of low PROTAC yield.
Problem 2: Inefficient Amide Coupling Reaction
Amide bond formation is a critical step, and its inefficiency can halt the entire synthesis.[1]
| Symptom Observed (LC-MS Analysis) | Possible Cause | Recommended Action |
| Only starting materials are present | Failed amide coupling; TFA salt inhibition; inactive coupling reagent.[1] | Add 2-3 equivalents of a non-nucleophilic base like DIPEA. Use fresh, high-quality coupling reagents (e.g., HATU). Optimize the solvent to DMF or NMP.[1][4][5] |
| Complex mixture of unidentified products | Side reactions; product degradation.[1][5] | Protect reactive functional groups on the ligands that are not involved in the coupling reaction. Run the reaction under an inert atmosphere.[5] |
| Poor solubility of reactants | The solvent may not be appropriate for the solubility of the PROTAC intermediates.[4] | Screen other anhydrous solvents such as DMF, DCM, or NMP, or consider solvent mixtures. Gentle heating (e.g., 40–50 °C) can sometimes improve conversion but should be monitored for potential byproduct formation.[4][5] |
Table 1: Comparison of Common Coupling Reagents for Amide Bond Formation
| Reagent | Full Name | Key Features & Use Cases |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Highly efficient, fast reaction times, and can reduce the risk of side reactions.[4] Often the preferred choice.[4] |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | A common and effective coupling reagent, but can sometimes lead to side reactions. |
| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | A third-generation uronium salt, known for its high efficiency and suppression of racemization. |
Problem 3: Difficulty in Purifying the PEGylated PROTAC
The high polarity of PEG linkers often leads to challenges in purification with standard normal-phase silica (B1680970) gel chromatography.[1][5]
| Issue | Potential Cause | Recommended Solution |
| Poor separation, smearing, or low recovery on a silica gel column | The high polarity of the PEG linker causes the PROTAC to adhere strongly to the silica gel.[1][4] | Switch to reverse-phase preparative HPLC (RP-HPLC), which is better suited for polar molecules.[1][4][5] An appropriate gradient of water/acetonitrile or water/methanol (often with 0.1% TFA or formic acid) should provide good separation.[1] |
| Product loss during aqueous workup | The hydrophilicity of the PEG linker can lead to the loss of the product in the aqueous phase during extractions.[5] | Minimize the number of aqueous washes or use saturated brine to reduce partitioning into the aqueous layer.[5] |
| Product adhesion to labware | The "sticky" nature of some PEGylated compounds can lead to loss on surfaces.[5] | Use low-adhesion microcentrifuge tubes and pipette tips to mitigate this issue.[5] |
Frequently Asked Questions (FAQs)
Q1: My PROTAC synthesis has a very low yield. Where should I start troubleshooting?
A low yield in a multi-step synthesis can result from issues at any stage. Begin by systematically evaluating the reaction sequence:
-
Starting Material Integrity : Confirm the purity and identity of your E3 ligase ligand, your target protein ligand, and the PEG3 linker via NMR or LC-MS.[1]
-
First Coupling Reaction : Analyze the efficiency of the first bond formation. Low conversion at this step is a common culprit.[1]
-
Second Coupling Reaction : Evaluate the second coupling step, paying close attention to potential side reactions.
-
Purification : Poor recovery during purification can be mistaken for a low reaction yield. PROTACs with PEG linkers are often highly polar and may require specialized purification methods like RP-HPLC.[1]
Q2: I suspect the amide coupling with the linker is inefficient. What are the common causes and solutions?
Inefficient amide bond formation is a critical issue.[1]
-
Inappropriate Coupling Reagents : The choice of coupling reagent and base is crucial. If standard reagents like HATU/DIPEA are failing, consider alternatives.[1]
-
Presence of Acid Salts : If one of your components was purified using TFA (e.g., from a Boc-deprotection step), the resulting TFA salt of the amine will be protonated and unreactive.[1] Add at least 2-3 equivalents of a non-nucleophilic base like DIPEA to neutralize the salt before adding the coupling reagent.[1]
-
Poor Solvent Choice : The solvent can significantly impact reaction rates. Ensure you are using an anhydrous solvent like DMF, DCM, or NMP to improve the solubility of your starting materials.[4][5]
Q3: How does the PEG3 linker length impact the biological activity of the PROTAC?
The length of the PEG linker is a critical parameter that influences the formation and stability of the ternary complex and, consequently, the efficiency of protein degradation.[5][6][7]
-
Too Short : A short linker may lead to steric clashes between the target protein and the E3 ligase, preventing stable ternary complex formation.[7]
-
Too Long : An excessively long linker might not effectively bring the two proteins into the correct proximity and orientation for efficient ubiquitin transfer.[7] Systematic variation of the PEG linker length is often necessary to identify the optimal geometry for a given target protein-E3 ligase pair.[6][7]
Q4: What are the best analytical techniques to characterize my final PEG3-linked PROTAC?
The primary analytical techniques for characterizing PEGylated PROTACs are Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS).[5]
-
¹H NMR : This is used to confirm the presence of the PEG linker and the successful conjugation of the warhead and E3 ligase ligand. The repeating ethylene (B1197577) glycol units of the PEG linker typically show a characteristic signal around 3.6 ppm.[5]
-
LC-MS : This is essential for verifying the molecular weight of the final PROTAC and assessing its purity.[5]
-
High-Resolution Mass Spectrometry (HRMS) : This can provide the accurate mass, further confirming the elemental composition.[5]
Experimental Protocols
Protocol 1: Amide Bond Formation
This protocol describes the coupling of a carboxylic acid-functionalized component with an amine-functionalized PEG3 linker.[8]
Step 1: Amide Coupling of Component A with Boc-NH-PEG3-COOH
-
Reagents and Materials :
-
Component A-NH2 (e.g., POI ligand with a primary amine) (1.0 eq)
-
Boc-NH-PEG3-COOH (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
-
Procedure :
-
Dissolve Boc-NH-PEG3-COOH in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add a solution of Component A-NH2 in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
-
Step 2: Boc Deprotection
-
Reagents and Materials :
-
Component A-PEG3-NH-Boc
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
-
Procedure :
-
Dissolve Component A-PEG3-NH-Boc in DCM.
-
Cool the solution to 0 °C and add TFA (typically 20-50% v/v).
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine salt is often used in the next step without further purification.[8]
-
Step 3: Final Amide Coupling
-
Follow the procedure in Step 1, using Component A-PEG3-NH2 and a carboxylic acid-functionalized E3 ligase ligand.
Protocol 2: Click Chemistry (CuAAC)
This protocol describes the copper(I)-catalyzed cycloaddition of an alkyne-functionalized component with an azide-functionalized component.[8][9]
-
Reagents and Materials :
-
Alkyne-functionalized component (1.0 eq)
-
Azide-functionalized component (1.0 eq)
-
Copper(II) sulfate (B86663) (CuSO4·5H2O) (0.1 eq)
-
Sodium ascorbate (B8700270) (0.2 eq)
-
t-BuOH/H2O (1:1 mixture)
-
-
Procedure :
-
Dissolve the alkyne and azide (B81097) components in a 1:1 mixture of t-BuOH and H2O.[6][9]
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
In another vial, prepare a solution of CuSO4·5H2O in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4·5H2O solution.[6][8]
-
Stir the reaction at room temperature for 12-24 hours.[6][8]
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).[8]
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify the final PROTAC by flash column chromatography or preparative HPLC.[8]
-
Data Presentation
Table 2: Representative Yields and Purity for PROTAC Synthesis Steps
| Step | Reaction Type | Starting Materials | Product | Yield (%) | Purity (%) |
| 1 | Amide Coupling | POI-NH2 + Boc-NH-PEG3-COOH | POI-PEG3-NH-Boc | 70-90 | >95 |
| 2 | Boc Deprotection | POI-PEG3-NH-Boc | POI-PEG3-NH2 | >95 | Crude |
| 3 | Amide Coupling | POI-PEG3-NH2 + E3-COOH | Final PROTAC | 50-80 | >98 |
| 1 | Click Chemistry | POI-Alkyne + Azide-PEG3-E3 | Final PROTAC | 55-90 | >98 |
Note: The data in this table is illustrative and compiled from general trends observed in the literature. Actual results will vary depending on the specific ligands used.[8]
Mandatory Visualization
PROTAC Mechanism of Action
Caption: PROTACs induce degradation by forming a ternary complex.[8]
General Workflow for PROTAC Synthesis and Evaluation
Caption: A typical workflow for the design and evaluation of PROTACs.[8]
References
Technical Support Center: Purifying Polar PEGylated Molecules by Chromatography
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenges encountered during the chromatographic purification of polar PEGylated molecules.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of PEGylated compounds. The following tables are categorized by the chromatography technique.
Size-Exclusion Chromatography (SEC)
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor separation of PEGylated molecule from native protein. | Insufficient resolution of the SEC column for the size difference between the native and PEGylated forms.[1] | - Use a column with a smaller particle size for higher efficiency. - Increase the column length to improve resolution. - Optimize the mobile phase composition and flow rate; a lower flow rate often enhances resolution.[2] |
| Co-elution of unreacted PEG with the PEGylated product. | The hydrodynamic radius of the unreacted PEG is similar to that of the PEGylated molecule.[1] | - Use a column with a pore size that effectively separates the two species. - Consider an orthogonal purification technique like Ion-Exchange (IEX) or Hydrophobic Interaction Chromatography (HIC).[1] |
| Broad, asymmetric peaks. | - Sample viscosity is too high. - Non-specific interactions between the PEGylated molecule and the SEC matrix.[1] - Polydispersity of the PEG reagent.[3] | - Dilute the sample before loading.[1] - Add agents like arginine to the mobile phase to suppress hydrophobic interactions.[4] - Ensure the PEG reagent used has a low polydispersity index (PDI). |
| Unexpected early elution (Aggregation). | The formulation buffer or interaction with the column matrix is causing the molecule to aggregate.[2] | - Add stabilizing excipients (e.g., arginine, sucrose) to the mobile phase.[2] - Ensure the mobile phase pH and ionic strength are optimal for protein stability.[2] |
| Low Recovery. | - Non-specific binding to the column matrix.[4][5] - Protein precipitation on the column.[4][5] | - Ensure the column is thoroughly equilibrated with the mobile phase.[5] - Check the solubility of your PEGylated molecule in the chosen mobile phase and adjust pH or ionic strength if necessary.[4][5] |
Ion-Exchange Chromatography (IEX)
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor separation of PEGylated species. | - "Charge shielding" effect of PEG masks the protein's surface charges.[4][5] - Inappropriate salt gradient.[2][5] | - Optimize the pH of the mobile phase; small changes can significantly impact the surface charge.[4][5] - Use a shallow salt gradient for species with small charge differences.[4][5] |
| Low binding capacity or protein in flow-through. | - Steric hindrance from the large PEG chain preventing access to resin pores.[2][4] - The net charge of the PEGylated molecule at the chosen pH is the same as the resin.[1] | - Use a resin with a larger pore size or consider monolith/membrane-based ion exchangers.[2] - Adjust the buffer pH: decrease for anion exchangers, increase for cation exchangers.[1] |
| Poor recovery. | The interaction between the PEGylated molecule and the resin is too strong. | - Decrease the steepness of the salt gradient during elution. - Consider adding a non-polar modifier to the elution buffer to disrupt strong interactions. |
Hydrophobic Interaction Chromatography (HIC)
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor resolution between PEGylated species. | Minimal differences in hydrophobicity between the species. HIC can have relatively low capacity and poor resolution for PEGylated proteins.[][7] | - Screen different HIC resins with varying levels of hydrophobicity.[7] - Optimize the salt type (e.g., ammonium (B1175870) sulfate (B86663) vs. sodium chloride) and concentration in the binding buffer and elution gradient.[7] |
| PEGylated molecule does not bind to the column. | The hydrophobicity of the PEGylated molecule is insufficient for binding under the chosen salt conditions.[1] | - Increase the concentration of the high-salt binding buffer (e.g., ammonium sulfate).[1] - Use a more hydrophobic HIC resin.[1] |
| Poor recovery. | The interaction between the PEGylated molecule and the resin is too strong, potentially leading to irreversible binding.[1][7] | - Use a less hydrophobic resin.[1][7] - Decrease the salt concentration in the elution buffer more gradually.[1] - Add a small amount of a non-polar solvent to the elution buffer.[1] |
| Aggregation of product during purification. | High salt concentrations used in HIC can promote protein aggregation.[7] | - Screen for the lowest salt concentration that still allows for binding.[7] - Add stabilizing excipients to the buffers.[7] - Perform the purification at a lower temperature.[7] |
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Broad peak shapes. | The polydispersity of the PEG chain is a major contributor to peak broadening in RP-HPLC.[8][9] | - Use a PEG reagent with a low polydispersity index (PDI) if possible. - Increase the column temperature (e.g., to 45°C) to improve peak shape.[4] |
| Poor resolution of positional isomers. | The isomers have very similar hydrophobicities. | - Optimize the gradient slope; a shallower gradient may improve separation. - Evaluate different stationary phases (e.g., C4, C18) and mobile phase modifiers (e.g., TFA).[8] |
| Column overload. | Injecting too much sample.[8] | - Reduce the injection volume or the sample concentration.[8] |
| Peak tailing. | Secondary interactions between the analyte and the stationary phase (e.g., silanol (B1196071) interactions).[8] | - Use a well-end-capped column. - Add a mobile phase modifier like trifluoroacetic acid (TFA).[8] |
| Low recovery. | Adsorption of the "sticky" PEGylated molecule to the column.[8] | - Implement a robust column washing procedure after each run with a high percentage of organic solvent.[8] |
Experimental Protocols
Protocol 1: General Ion-Exchange Chromatography (IEX) for PEGylated Protein Purification
This protocol outlines a general procedure for separating different PEGylated species of a protein using cation exchange chromatography.[7]
Materials:
-
Cation exchange column (e.g., SP Sepharose)
-
HPLC or FPLC system
-
Binding Buffer (Buffer A): e.g., 20 mM MES, pH 6.0
-
Elution Buffer (Buffer B): e.g., 20 mM MES, 1 M NaCl, pH 6.0
-
PEGylated protein reaction mixture, dialyzed against Binding Buffer
Procedure:
-
Column Equilibration: Equilibrate the cation exchange column with Binding Buffer until the conductivity and pH of the eluate match that of the buffer.
-
Sample Loading: Load the dialyzed PEGylated protein sample onto the column.
-
Washing: Wash the column with Binding Buffer until the UV absorbance at 280 nm returns to baseline.
-
Elution: Apply a linear gradient of Elution Buffer (e.g., 0-100% Buffer B over 20 column volumes) to elute the bound proteins.
-
Fraction Collection: Collect fractions and analyze by SDS-PAGE or another suitable method to identify the fractions containing the desired PEGylated species.
-
Regeneration: Regenerate the column with a high salt concentration wash, followed by re-equilibration with Binding Buffer.
Protocol 2: General Reversed-Phase HPLC (RP-HPLC) for PEGylated Molecule Analysis
This protocol provides a general method for the analytical separation of PEGylated molecules.[1]
Materials:
-
Reversed-phase column (e.g., Wide-pore C4 or C18, 300 Å pore size, 4.6 x 150 mm, 3.5 µm particle size)
-
HPLC system with UV detector
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
PEGylated sample dissolved in Mobile Phase A
Procedure:
-
Column Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Injection: Inject 10-20 µL of the PEGylated sample.
-
Gradient Elution: Run a linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes.
-
Column Wash: Hold at 95% Mobile Phase B for 5-10 minutes to wash the column.
-
Re-equilibration: Return to the initial conditions and re-equilibrate for the next injection.
Visualizations
Caption: General multi-step chromatographic workflow for purifying PEGylated molecules.
Caption: Decision tree for selecting a chromatography method for PEGylated molecules.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying polar PEGylated molecules?
The main challenge stems from the heterogeneity of the PEGylation reaction mixture.[4][8] This mixture often contains:
-
Unreacted Protein/Peptide: The original, unmodified molecule.[2][4]
-
Unreacted PEG Reagent: Excess PEG from the conjugation reaction.[2][4]
-
Multi-PEGylated Species: Molecules with varying numbers of attached PEG chains (e.g., mono-, di-, multi-PEGylated).[2][4]
-
Positional Isomers: Molecules with the same number of PEG chains attached at different sites.[1][4]
-
Hydrolysis Fragments: Degradation products from the PEGylation reagents.[4]
Separating these closely related species is difficult because the addition of the neutral and hydrophilic PEG polymer can lead to only slight differences in the physicochemical properties used for fractionation.[2][10]
Q2: Which chromatographic techniques are most suitable for purifying PEGylated compounds?
Several chromatographic techniques are commonly employed, each leveraging different properties of the molecules for separation:[1][4]
-
Size-Exclusion Chromatography (SEC): Separates based on hydrodynamic radius (size). It is very effective at removing unreacted PEG and native protein from the larger PEGylated conjugate.[1][4][]
-
Ion-Exchange Chromatography (IEX): Separates based on net charge. The attachment of neutral PEG chains shields the protein's surface charges, altering its interaction with the IEX resin, which allows for the separation of species with different degrees of PEGylation.[1][4][]
-
Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their hydrophobicity. The attachment of PEG can alter the protein's surface hydrophobicity, enabling separation.[1][]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Separates based on hydrophobicity, often with high resolution, making it suitable for separating positional isomers.[4][][8]
Q3: How do I choose the best purification method for my PEGylated molecule?
The choice of purification method depends on several factors, including the properties of your target molecule, the nature of the impurities, the desired purity, and the scale of the purification.[4] A multi-step approach combining different chromatography techniques is often necessary to achieve high purity.[5] For example, SEC is a good first step to remove bulk impurities like free PEG, followed by IEX to separate based on the degree of PEGylation, and finally HIC or RP-HPLC as a polishing step to separate isomers.[11]
Q4: Why do PEGylated molecules often show broad peaks in chromatography?
Broad peaks, especially in RP-HPLC and SEC, are a common issue.[3][8] This is often due to the polydispersity of the PEG reagent itself.[3][8] Commercial PEG is a polymer with a distribution of molecular weights, which translates to heterogeneity in the final PEGylated product, causing the broad peaks.[9] Other factors can include secondary interactions with the column matrix and high sample viscosity.[1][8]
Q5: Can I use a single chromatography step to purify my PEGylated molecule?
While a single step, such as SEC to remove unreacted PEG, can sometimes be sufficient for certain applications, achieving the high purity required for therapeutic use often necessitates a multi-step purification strategy.[5] Combining orthogonal techniques that separate based on different principles (e.g., size, charge, and hydrophobicity) is the most effective way to resolve the complex mixture resulting from a PEGylation reaction.[2][5]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene glycol) Dispersity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Preventing Nanopartical Aggregation During PEGylation
Welcome to the technical support center for nanoparticle PEGylation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent nanoparticle aggregation during the PEGylation process.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the common visual indicators of nanoparticle aggregation during PEGylation?
A color change in the nanoparticle solution is a primary visual cue of aggregation, particularly for gold nanoparticles, which may shift from red to purple or blue.[1] An increase in turbidity or the formation of visible precipitates are also clear indicators of aggregation for most nanoparticle types.
Q2: My nanoparticle solution aggregated immediately after adding the PEG reagent. What are the likely causes and how can I fix it?
Immediate aggregation upon addition of the PEG reagent is often due to a rapid disruption of the nanoparticle's surface stability before a protective PEG layer can form.[1] Key factors and solutions are outlined below:
| Potential Cause | Explanation | Recommended Solution |
| High Localized PEG Concentration | Rapid addition of a concentrated PEG solution can displace the stabilizing ligands (e.g., citrate) on the nanoparticle surface too quickly, leading to aggregation.[1] | Add a dilute solution of the PEG reagent drop-wise while gently stirring the nanoparticle suspension.[1][2] |
| Inappropriate pH | A significant mismatch in pH between the nanoparticle solution and the PEG reagent can alter surface charges, causing instability.[1] | Ensure the pH of both solutions are compatible. For many nanoparticles, a pH near neutral (7.0-7.5) is a good starting point.[1][3] |
| High Ionic Strength Buffer | High salt concentrations in the buffer can shield the electrostatic repulsion between nanoparticles, promoting aggregation.[1][4] | Use high-purity, deionized water or a low ionic strength buffer (e.g., 1 mM NaCl) to dissolve the PEG reagent.[1] |
Q3: My PEGylated nanoparticles appear stable initially but aggregate over time or after purification. What could be the reason?
Delayed aggregation can occur due to incomplete PEGylation or instability of the PEG layer. Here are some common causes and their solutions:
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Surface Coverage | Insufficient PEG molecules on the nanoparticle surface leave exposed areas that can lead to aggregation over time. | Increase the molar ratio of PEG to nanoparticles.[5] Also, consider increasing the reaction incubation time to ensure complete surface coverage.[6] |
| Weak PEG Anchoring | The bond between the PEG and the nanoparticle surface may be weak, leading to desorption of PEG molecules during purification or storage. | For thiol-PEGylation of gold nanoparticles, ensure sufficient incubation time as the gold-thiol bond formation can be slow.[1] For other systems, consider using a PEG with a stronger anchoring group.[6][7] |
| Inappropriate Purification Method | Harsh purification methods, such as high-speed centrifugation, can induce irreversible aggregation.[1] | Optimize purification parameters. For centrifugation, start with lower speeds and shorter durations.[1] Consider alternative methods like dialysis or size exclusion chromatography.[3] |
| Suboptimal Storage Conditions | Incorrect storage temperature or buffer can lead to instability and aggregation. | Store PEGylated nanoparticles at recommended temperatures (often 2-8°C) and in a buffer that maintains stability.[4] |
Q4: How do the properties of the PEG molecule (molecular weight and surface density) affect nanoparticle stability?
The molecular weight (MW) and surface density of PEG are critical factors in preventing aggregation by providing a steric barrier.[8][9]
| PEG Property | Effect on Stability | Considerations |
| Molecular Weight (MW) | Higher MW PEGs generally provide a thicker protective layer, which can enhance stability and circulation time.[8] For example, increasing PEG MW from 2 to 20 kDa has been shown to prevent aggregation of polymer-based micelles.[8] | Very high MW PEGs can sometimes compromise the stability of certain formulations like liposomes and may not always be optimal.[8][10] An intermediate MW, such as 2000 g/mol , is commonly used for lipid nanoparticles.[11] |
| Surface Density | A dense "brush" conformation of PEG chains is more effective at preventing protein adsorption and aggregation than a less dense "mushroom" conformation.[8][12] A higher surface density generally leads to better stability.[8] | There is an optimal surface density beyond which further increases may not significantly improve stability and could even be detrimental in some cases.[8] |
Q5: Can the surface charge of the initial nanoparticles influence the outcome of PEGylation?
Yes, the initial surface charge is crucial for stability before and during the PEGylation reaction.
-
Charged Nanoparticles : Positively or negatively charged nanoparticles maintain colloidal stability in low ionic strength solutions due to electrostatic repulsion.[8] However, in high ionic strength environments like blood, this charge can be neutralized, leading to aggregation.[8]
-
Neutral Nanoparticles : Uncharged, hydrophobic nanoparticles are prone to rapid aggregation in aqueous solutions due to van der Waals forces.[8]
PEGylation helps to create a neutral or near-neutral surface charge, which, combined with steric hindrance, enhances stability in physiological conditions.[10][13]
Experimental Protocols
Protocol 1: General Procedure for Thiol-PEGylation of Gold Nanoparticles
This protocol provides a general guideline for the PEGylation of gold nanoparticles (AuNPs) using a thiol-terminated PEG.
-
Preparation of Reagents:
-
Prepare a dilute solution of thiol-PEG in high-purity, deionized water or a low ionic strength buffer (e.g., 1 mM NaCl).
-
Ensure the pH of the AuNP solution and the PEG solution are compatible (typically around pH 7).[1]
-
-
PEGylation Reaction:
-
Purification:
-
To remove excess, unreacted PEG, centrifuge the solution. Start with a low speed (e.g., 8,000 x g for 20 minutes) and adjust as needed to avoid irreversible aggregation.[1]
-
Carefully remove the supernatant and resuspend the nanoparticle pellet in a suitable buffer.
-
Repeat the centrifugation and resuspension steps 2-3 times.[1]
-
-
Characterization:
-
Measure the UV-Vis spectrum. A slight red-shift in the surface plasmon resonance (SPR) peak is expected. Significant broadening or a second peak indicates aggregation.[1]
-
Use Dynamic Light Scattering (DLS) to measure the hydrodynamic diameter and zeta potential. An increase in hydrodynamic diameter confirms the PEG layer, and the zeta potential should be closer to neutral.[1]
-
Protocol 2: Characterization of Nanoparticle Aggregation using Dynamic Light Scattering (DLS)
DLS is a key technique to assess the size distribution and aggregation state of nanoparticles.
-
Sample Preparation:
-
DLS Measurement:
-
Acquire the size distribution data. Pay attention to the Polydispersity Index (PDI). A high PDI (> 0.5) suggests a broad size distribution or the presence of aggregates.[14]
-
-
Troubleshooting High PDI:
-
Optimize Formulation: Re-evaluate the synthesis and PEGylation protocol for consistency.
-
Purification: Use techniques like size exclusion chromatography (SEC) or optimized centrifugation to narrow the size distribution.[14]
-
Sonication: Gentle bath sonication may help break up loose agglomerates, but use with caution as it can also induce aggregation.[4][14]
-
Visual Guides
Caption: A generalized workflow for nanoparticle PEGylation.
Caption: Troubleshooting guide for nanoparticle aggregation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. nanohybrids.net [nanohybrids.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Understanding the Role and Impact of Poly (Ethylene Glycol) (PEG) on Nanoparticle Formulation: Implications for COVID-19 Vaccines [frontiersin.org]
- 10. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02065J [pubs.rsc.org]
- 11. Effect of PEG Anchor and Serum on Lipid Nanoparticles: Development of a Nanoparticles Tracking Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
stability issues of NH2-PEG3 hydrochloride conjugates in biological buffers
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) regarding the stability of NH2-PEG3 hydrochloride conjugates in biological buffers.
Frequently Asked questions (FAQs)
Q1: What are the primary factors that can cause instability of my this compound conjugate in a biological buffer?
Several factors can contribute to the instability of your conjugate in a biological setting:
-
pH: The pH of the buffer is a critical factor. While the amide bond formed during conjugation is generally stable at physiological pH (~7.4), deviations towards acidic or basic conditions can accelerate hydrolysis.[1] The PEG backbone itself can also undergo oxidative degradation, a process that can be influenced by pH.[2]
-
Temperature: Elevated temperatures significantly increase the rate of chemical degradation, including hydrolysis of the conjugate linkage and degradation of the PEG backbone.[3] For long-term stability, storage at -20°C or below is recommended.[1]
-
Buffer Composition: The components of your biological buffer can directly impact stability.
-
Nucleophiles: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane), should be avoided as they can compete with the desired conjugation reaction and potentially lead to side products.[4][5]
-
Oxidizing Agents & Metal Ions: The polyether backbone of PEG is susceptible to oxidative degradation, which can be initiated by trace amounts of metal ions (e.g., iron) and molecular oxygen.[6]
-
-
Enzymatic Cleavage: If your conjugate is in a biological matrix like plasma or cell culture media, it may be susceptible to enzymatic degradation by proteases or other enzymes.[1][6]
-
Light Exposure: Prolonged exposure to light can contribute to the oxidative degradation of the PEG chain.[7]
Q2: I am observing low conjugation efficiency when using my this compound. What could be the cause?
Low conjugation efficiency is a common issue that can stem from several factors:
-
Suboptimal pH: The primary amine of your NH2-PEG3 needs to be in its deprotonated, nucleophilic form (-NH2) to react efficiently with an activated functional group (e.g., an NHS ester).[2] The optimal pH for this reaction is typically between 7.2 and 8.5.[4][8] If the pH is too low, the amine will be protonated (-NH3+), rendering it unreactive.[9]
-
Hydrolysis of Activated Linker: If you are reacting your NH2-PEG3 with an activated linker (e.g., an NHS ester), this linker can be highly susceptible to hydrolysis in aqueous buffers. The rate of hydrolysis increases significantly with higher pH.[10][11] It is crucial to use freshly prepared solutions of the activated linker.[4]
-
Presence of Competing Nucleophiles: As mentioned above, buffers containing primary amines (e.g., Tris, glycine) will compete with your NH2-PEG3 for the activated linker, reducing your conjugation yield.[4][12]
-
Steric Hindrance: The conjugation site on your biomolecule might be sterically hindered, preventing the NH2-PEG3 from accessing it effectively.[4][13]
Q3: My purified NH2-PEG3 conjugate appears to be degrading over time, even in a standard PBS buffer. What degradation pathways should I consider?
There are two primary degradation pathways to consider for your conjugate in a biological buffer:
-
Hydrolysis of the Conjugate Linkage: The specific bond formed to link the NH2-PEG3 to your molecule of interest (e.g., an amide bond) can be susceptible to hydrolysis. The rate of this hydrolysis is dependent on pH and temperature.[1]
-
Oxidative Degradation of the PEG Backbone: The ether linkages in the polyethylene (B3416737) glycol chain can be cleaved through an oxidative process.[2][3] This can be accelerated by the presence of transition metal ions and oxygen.[6][7] This degradation can lead to the formation of aldehydes and carboxylates, which may alter the properties of your conjugate.[2][14]
Q4: Can the hydrochloride salt form of my NH2-PEG3 affect my experiment?
Yes, the hydrochloride (HCl) salt form means the amine group is protonated. When you dissolve the this compound in a neutral buffer, it will slightly lower the pH of the solution. It is important to verify the final pH of your reaction mixture and adjust it to the optimal range for your specific conjugation chemistry (typically pH 7.2-8.5 for reactions with NHS esters) to ensure the amine is sufficiently deprotonated and reactive.[2][9]
Troubleshooting Guide
This section provides a structured approach to troubleshoot common stability issues encountered with this compound conjugates.
Issue 1: Low or No Conjugation Yield
Symptoms:
-
Analysis by SDS-PAGE, SEC, or Mass Spectrometry shows a large proportion of unconjugated biomolecule.[4]
-
Low drug-to-antibody ratio (DAR) for antibody-drug conjugates (ADCs).[4]
| Possible Cause | Recommended Solution |
| Suboptimal Reaction pH | Verify the pH of your reaction buffer is within the optimal range (typically 7.2-8.5 for NHS ester chemistry).[4][8] Perform small-scale reactions at different pH values to find the optimal condition.[4] |
| Hydrolysis of Activated Linker (e.g., NHS-ester) | Use freshly prepared solutions of your activated linker. Dissolve the linker in an anhydrous solvent like DMSO or DMF immediately before adding it to the reaction mixture.[4] |
| Competing Amines in Buffer | Use an amine-free buffer such as Phosphate-Buffered Saline (PBS), HEPES, or borate (B1201080) buffer.[4][12] Avoid buffers like Tris or glycine.[4] |
| Steric Hindrance | If the conjugation site is sterically hindered, consider using a longer PEG linker to provide better accessibility.[4][13] |
| Improper Storage of NH2-PEG3 | Store the solid this compound desiccated at -20°C.[13] Prepare aqueous solutions fresh for each experiment.[5] |
Issue 2: Aggregation or Precipitation of the Conjugate
Symptoms:
-
Visible precipitation or cloudiness in the reaction mixture or purified conjugate solution.
-
Presence of high molecular weight (HMW) peaks in Size-Exclusion Chromatography (SEC) analysis.[4]
| Possible Cause | Recommended Solution |
| High Degree of PEGylation | Optimize the molar ratio of the PEG linker to your biomolecule to control the degree of PEGylation.[1] |
| Suboptimal Buffer Conditions | Screen different formulation buffers to improve solubility. Adjusting the pH or ionic strength can help.[1] |
| Instability of the Biomolecule | Confirm the stability of your unconjugated biomolecule under the same reaction conditions.[1] Add stabilizing excipients like sugars or polysorbates to the buffer.[4] |
| Intermolecular Cross-linking | If using a bifunctional PEG, this can lead to cross-linking. Ensure you are using a monofunctional PEG linker if this is not desired.[12] Lower the reaction temperature and protein concentration.[4] |
Issue 3: Loss of Biological Activity of the Conjugate
Symptoms:
-
Reduced binding affinity of a PEGylated antibody to its antigen.[6]
-
Decreased enzymatic activity of a PEGylated enzyme.[6]
| Possible Cause | Recommended Solution |
| Steric Hindrance at the Active/Binding Site | The PEG chain may be physically blocking the active or binding site. Try using a shorter PEG linker or a different conjugation site further from the functional domain.[6] |
| Conformational Changes in the Biomolecule | The conjugation process may have altered the protein's structure. Experiment with different linker chemistries or conjugation sites.[15] |
| Linker Cleavage in Assay Medium | If using a cleavable linker, it might be unstable in the cell culture medium. Test the stability of the conjugate in the assay medium over the time course of the experiment.[6] |
Experimental Protocols
Protocol 1: General Procedure for Conjugation of NH2-PEG3-HCl to a Protein via NHS Ester Chemistry
Objective: To covalently attach an amine-reactive linker to a protein.
Materials:
-
Target Protein (e.g., IgG antibody) at 2-10 mg/mL
-
Amine-reactive PEG3 linker (e.g., Biotin-PEG3-NHS Ester)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS) or Borate Buffer, pH 7.5–8.5[16]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0[16]
-
Solvent: Anhydrous Dimethylsulfoxide (DMSO) to dissolve the PEG3 linker[16]
-
Desalting column for buffer exchange and purification
Procedure:
-
Buffer Exchange: Ensure the protein solution is in the desired Reaction Buffer. If necessary, perform a buffer exchange using a desalting column.
-
Prepare PEG Linker Solution: Immediately before use, dissolve the Amine-reactive PEG3 linker in anhydrous DMSO to a known concentration.
-
Conjugation Reaction: While gently vortexing the protein solution, add the desired molar excess of the dissolved PEG linker.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours with gentle stirring.[8]
-
Quenching: Add the Quenching Buffer to a final concentration of 10-50 mM to hydrolyze any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.[8]
-
Purification: Remove unreacted PEG linker and other small molecules by using a desalting column, size-exclusion chromatography (SEC), or dialysis.[16]
-
Analysis: Characterize the purified conjugate using appropriate methods such as SDS-PAGE, SEC-HPLC, and mass spectrometry to determine the degree of PEGylation and purity.[16]
Protocol 2: Plasma Stability Assay
Objective: To assess the stability of a PEGylated bioconjugate in plasma.[6]
Materials:
-
PEGylated bioconjugate
-
Human or mouse plasma
-
Phosphate-buffered saline (PBS)
-
Analytical instrumentation (e.g., LC-MS, ELISA)
Procedure:
-
Incubate the PEGylated bioconjugate in plasma at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take aliquots of the mixture.
-
Immediately process the aliquots to stop any further degradation, for example, by protein precipitation with acetonitrile.
-
Analyze the samples using a suitable analytical method (e.g., LC-MS to detect the parent conjugate and any degradation products, or ELISA to measure the concentration of intact conjugate).
-
Plot the percentage of intact conjugate remaining over time to determine its stability profile.
Visualizations
Caption: Workflow for protein conjugation with an amine-reactive PEG3-NHS ester.
Caption: Decision tree for troubleshooting low conjugation yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. hamptonresearch.com [hamptonresearch.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. hamptonresearch.com [hamptonresearch.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Navigating Steric Hindrance in PEGylation Reactions
Welcome to the PEGylation Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during the PEGylation process, with a specific focus on overcoming steric hindrance. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in optimizing your PEGylation experiments.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of protein PEGylation?
A1: Steric hindrance refers to the spatial obstruction that prevents or slows down a chemical reaction due to the size and shape of the molecules involved.[1] In protein PEGylation, this occurs when the three-dimensional structure of a protein shields the target amino acid residue (e.g., lysine (B10760008) or cysteine), preventing the PEG reagent from accessing it.[1][2] Additionally, the bulkiness of the PEG molecule itself can physically block the reactive groups from coming into close enough proximity to react efficiently.[1][2]
Q2: What are the common indicators that steric hindrance is impacting my PEGylation reaction?
A2: Several signs may suggest that steric hindrance is a limiting factor in your experiment, including:
-
Low PEGylation efficiency: The amount of PEGylated product is significantly lower than expected.[2]
-
Incomplete conjugation: A large portion of the protein remains unmodified, even when using a high molar excess of the PEG reagent.[2]
-
Lack of site-specificity: PEGylation occurs at more accessible, but less desirable, sites on the protein surface instead of the intended target residue.[2]
-
Reduced biological activity: The PEG molecule attaches near a critical region, such as an active site or binding interface, impairing the protein's function.[2][3]
Q3: How does the size and structure of the PEG reagent contribute to steric hindrance?
A3: The molecular weight and architecture (e.g., linear vs. branched) of the PEG reagent are critical factors. Larger PEG molecules create a more significant "shielding" effect around the protein.[4] While this can be beneficial for properties like reducing immunogenicity, it also increases the likelihood of obstructing the protein's active or binding sites, potentially leading to a greater loss of biological activity.[5] Longer PEG chains occupy a larger hydrodynamic volume, which can decrease conjugation efficiency.
Q4: Can optimizing reaction conditions help overcome steric hindrance?
A4: Yes, optimizing reaction conditions is a crucial first step.[2] Adjusting parameters like pH, temperature, and reaction time can influence the conformation of the protein, potentially exposing a previously hindered target site.[1] For instance, for amine-reactive PEGs like NHS esters, a pH of 7-9 is typical, but slight adjustments can sometimes alter protein conformation favorably.[1]
Q5: How does the length of the PEG linker affect steric hindrance?
A5: The length of the PEG linker plays a critical role in managing steric hindrance.[2][6]
-
Too short: A short linker may not provide enough space between the protein and the PEG moiety, leading to a "steric clash" that can interfere with the protein's function.[2]
-
Too long: An excessively long PEG chain can sometimes wrap around the biomolecule, potentially masking key residues or interfering with its function.[2][6] The optimal linker length strikes a balance, providing sufficient separation to avoid functional interference without introducing new issues.[2]
Troubleshooting Guides
Problem 1: Low or No PEGylation Yield
This is one of the most common challenges in PEGylation. The following guide provides a systematic approach to troubleshooting.
| Possible Cause | Recommended Solution |
| Steric Hindrance at Target Site | The target amino acid is buried within the protein's 3D structure or shielded by neighboring residues.[1] |
| Optimize Reaction Conditions: Adjust pH and temperature to potentially induce conformational changes that expose the target site.[1] | |
| Increase Linker Length: Use a PEG reagent with a longer spacer arm to provide better reach to the hindered site.[7][8] | |
| Site-Specific Conjugation: If possible, engineer a more accessible conjugation site (e.g., a cysteine residue) away from hindered regions.[6] | |
| Suboptimal Reaction pH | The pH of the buffer is not optimal for the reactivity of the target functional group or the PEG reagent.[9] |
| Verify and Adjust pH: For NHS-ester reactions with primary amines, a pH of 7.0-8.5 is generally efficient. For thiol-maleimide reactions, a pH of 6.5-7.5 is recommended for specificity.[9] | |
| Insufficient Molar Ratio of PEG Reagent | A low PEG-to-protein molar ratio can result in incomplete PEGylation.[10] |
| Increase Molar Excess: A common starting point is a 5 to 20-fold molar excess of the PEG reagent.[10] However, a very high excess can lead to multi-PEGylation and purification difficulties.[11] | |
| Inactive PEG Reagent | PEG reagents, particularly NHS esters and maleimides, are sensitive to hydrolysis and can lose activity if not stored or handled properly.[10] |
| Use Fresh Reagents: Prepare PEG reagent solutions immediately before use and avoid repeated freeze-thaw cycles. Store reagents in a cool, dry place.[9] | |
| Interfering Buffer Components | Buffer components can compete with the PEGylation reaction. |
| Use Non-Reactive Buffers: Avoid buffers containing primary amines (e.g., Tris) for NHS-ester chemistry and thiol-containing reagents (e.g., DTT) for maleimide (B117702) chemistry.[9] |
Problem 2: Reduced Biological Activity After PEGylation
A significant loss of biological function can occur if PEGylation sterically hinders the protein's active or binding sites.
| Possible Cause | Recommended Solution |
| PEGylation at or Near Active/Binding Site | The attached PEG chain physically blocks the site responsible for the protein's biological function.[4][5] |
| Employ Site-Specific PEGylation: Use techniques to target residues far from the active or binding sites. This can include N-terminal PEGylation, targeting engineered cysteines, or enzymatic ligation.[4][6] | |
| Optimize PEG Size: Consider using a smaller PEG molecule. A lower degree of PEGylation may provide the desired therapeutic benefits without significantly compromising activity.[4] | |
| Vary Linker Chemistry: Experiment with different linker types, as some may orient the PEG molecule away from the active site more effectively.[1] | |
| High Degree of PEGylation | Multiple attached PEG chains increase the overall steric hindrance. |
| Reduce Molar Ratio of PEG: Lower the PEG-to-protein molar ratio to decrease the number of attached PEG chains.[4] |
Experimental Protocols
Protocol 1: General Procedure for Amine-Reactive PEGylation (NHS Ester)
This protocol provides a general guideline for the conjugation of an NHS-ester activated PEG to a protein's primary amines (e.g., lysine residues).
Materials:
-
Protein of interest
-
mPEG-NHS ester reagent
-
Amine-free buffer (e.g., PBS, HEPES, pH 7.0-8.5)[1]
-
Anhydrous solvent (e.g., DMSO)[1]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)[1]
-
Purification system (e.g., size-exclusion chromatography (SEC) column)[1]
Procedure:
-
Protein Preparation: Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL.[10]
-
PEG Reagent Preparation: Immediately before use, dissolve the mPEG-NHS ester in an anhydrous solvent like DMSO to create a concentrated stock solution (e.g., 10-50 mg/mL).[1]
-
Conjugation Reaction: Add a calculated molar excess (e.g., 10- to 20-fold) of the dissolved PEG-NHS ester to the protein solution with gentle mixing.[1]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[1]
-
Quenching the Reaction (Optional): To stop the reaction, add a quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS esters. Incubate for 30 minutes at room temperature.[1]
-
Purification: Remove unreacted PEG and byproducts using SEC or dialysis.[1]
-
Characterization: Analyze the purified conjugate by SDS-PAGE to observe the increase in molecular weight, SEC-HPLC to assess purity and aggregation, and mass spectrometry to confirm the molecular weight and degree of PEGylation.[12][13]
Protocol 2: General Procedure for Thiol-Reactive PEGylation (Maleimide)
This protocol outlines the conjugation of a PEG-Maleimide to a protein's free cysteine residues.
Materials:
-
Thiol-containing protein
-
mPEG-Maleimide reagent
-
Thiol-free, degassed buffer (e.g., PBS, pH 6.5-7.5)[8]
-
(Optional) Reducing agent (e.g., TCEP or DTT) if disulfide bonds need to be reduced[1]
-
Desalting column or dialysis cassette for purification[14]
Procedure:
-
Protein Preparation and Reduction: If the target cysteine residues form a disulfide bond, the protein must first be reduced. Dissolve the protein in a suitable buffer and add a reducing agent like TCEP or DTT. After incubation, the reducing agent must be removed, typically with a desalting column, before adding the maleimide-PEG.[1]
-
PEG Reagent Preparation: Dissolve the mPEG-Maleimide in a suitable buffer (pH 6.5-7.5).[1]
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved mPEG-Maleimide to the protein solution.[8]
-
Incubation: Incubate the reaction for 1-4 hours at room temperature with gentle mixing.[10]
-
Quenching the Reaction: Add a quenching solution (e.g., free cysteine or 2-mercaptoethanol) to a final concentration of 10-20 mM to react with any excess mPEG-Maleimide. Incubate for 30 minutes.
-
Purification: Purify the PEGylated protein using SEC or ion-exchange chromatography (IEX) to separate the desired product.
-
Characterization: Analyze the purified product using similar methods as described in Protocol 1.
Data Presentation
Table 1: Influence of PEG Chain Length on Hydrodynamic Radius and Biological Activity
| PEG Reagent Molecular Weight (kDa) | Hydrodynamic Radius (Rh) of Conjugate (nm) | Relative Biological Activity (%) |
| 5 | ~8 | 85 |
| 10 | ~12 | 70 |
| 20 | ~18 | 50 |
| 40 | ~25 | 30 |
Data is illustrative and compiled from multiple sources for comparison. Actual results will vary depending on the specific protein and reaction conditions.[2][15]
Table 2: Comparison of Common PEGylation Chemistries
| Chemistry | Target Residue(s) | Typical Efficiency | Key Considerations |
| NHS Ester | Lysine, N-terminus | 50-90% | Can result in a heterogeneous mixture of products due to multiple lysine residues.[2] |
| Maleimide | Cysteine | >90% | Highly specific if free cysteines are available or introduced. Requires reduction of disulfide bonds if targeting native cysteines.[2] |
| Aldehyde | N-terminus | Variable | Can be highly specific for the N-terminus under controlled acidic pH conditions.[10] |
Visualizations
Caption: Mechanism of steric hindrance in PEGylation.
Caption: Troubleshooting workflow for low PEGylation yield.
Caption: General experimental workflow for protein PEGylation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A Brief Description of the Advantages and Challenges of PEGylated Proteins | MtoZ Biolabs [mtoz-biolabs.com]
- 4. benchchem.com [benchchem.com]
- 5. creativepegworks.com [creativepegworks.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Characterization of Unexpected Byproducts in NH2-PEG3 Reactions
Welcome to the technical support center for NH2-PEG3 reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common and unexpected issues encountered during bioconjugation experiments involving Amino-PEG3 linkers.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield in my NH2-PEG3 conjugation reaction?
Low conjugation yield is frequently due to a few key factors:
-
Hydrolysis of Activated Esters: If you are using an N-hydroxysuccinimide (NHS) ester to react with your NH2-PEG3, it is highly susceptible to hydrolysis in aqueous solutions. This risk increases significantly at higher pH values (above 8.5).[1][2] To mitigate this, always use freshly prepared or properly stored reagents and maintain the recommended pH for the conjugation step.[2]
-
Suboptimal pH: The primary amine of NH2-PEG3 requires a specific pH range to be reactive. For reactions with NHS esters, a pH between 7.2 and 8.5 is optimal.[3][4] Below this range, the amine is protonated and non-nucleophilic, while above this range, ester hydrolysis becomes rapid.[3]
-
Inactive Reagents: Reagents like EDC and NHS esters are sensitive to moisture.[1] Improper storage can lead to their inactivation. Always store these reagents desiccated at -20°C and allow them to warm to room temperature before opening to prevent condensation.[1]
-
Competing Nucleophiles: Buffers containing primary amines, such as Tris or glycine (B1666218), will compete with your NH2-PEG3 for reaction with the activated molecule, reducing your yield.[2] Use non-nucleophilic buffers like PBS, HEPES, or borate (B1201080) buffer for the conjugation step.[2]
Q2: I'm seeing unexpected peaks in my mass spectrometry (MS) analysis. What could they be?
Unexpected peaks in your MS data often correspond to common byproducts or impurities:
-
Hydrolyzed Reagents: A peak corresponding to the mass of your starting molecule with a hydrolyzed active group (e.g., a carboxylic acid instead of an NHS ester) is very common.[5]
-
PEG Chain Oxidation: The ether linkages in the polyethylene (B3416737) glycol backbone can oxidize, especially in the presence of metal ions or light.[6] This can lead to chain cleavage and the formation of byproducts such as aldehydes and carboxylic acids, which will appear as a series of peaks with different masses.[6][7]
-
Double-Pegylation or Aggregation: If your target molecule has multiple reaction sites, you may see peaks corresponding to the addition of more than one PEG linker. Size-exclusion chromatography (SEC) can help identify aggregation.[8][9]
-
Disulfide-Bonded Dimers: If your reaction involves a thiol-containing molecule, oxidation can lead to the formation of disulfide-bonded dimers, which would appear at roughly twice the mass of your expected product.[10]
Q3: How can I confirm the identity of an unexpected byproduct?
Tandem mass spectrometry (MS/MS) is a powerful tool for characterizing unexpected products.[11][12] By fragmenting the ion of interest, you can obtain structural information. For PEGylated compounds, you would expect to see a characteristic neutral loss of ethylene (B1197577) glycol units (44 Da).[13][14] High-resolution mass spectrometry can provide accurate mass measurements to help deduce the elemental composition of the byproduct.[15]
Q4: What are the ideal storage conditions for NH2-PEG3 linkers and their derivatives?
To ensure the stability of your NH2-PEG3 reagents, store them at -20°C, protected from light and moisture.[6][16] It is advisable to store them in a desiccator. Before use, allow the container to warm to room temperature before opening to prevent moisture condensation, which can lead to hydrolysis.[6] For reagents in solution, especially in aqueous buffers, prepare them fresh before each use to minimize degradation.[17]
Troubleshooting Guides
Issue 1: Low or No Conjugation Yield
Use this guide to diagnose and resolve poor reaction efficiency.
| Potential Cause | Recommended Solution | Citation |
| Inactive Reagents | Use fresh, high-quality EDC/NHS or other coupling reagents. Store them under desiccated conditions at -20°C. Prepare solutions immediately before use. | [1][5] |
| Suboptimal pH | Ensure the reaction pH is within the optimal range for your specific chemistry. For NHS ester reactions, use a pH of 7.2-8.5. For a two-step EDC/NHS activation, use pH 4.7-6.0 for activation and then adjust to 7.2-8.5 for conjugation. | [1][2][3] |
| Inappropriate Buffer | Use buffers that do not contain primary amines or other competing nucleophiles. PBS, MES, and HEPES are generally safe choices. Avoid Tris and glycine buffers. | [2] |
| Steric Hindrance | If the conjugation site is sterically hindered, consider increasing the reaction time or temperature. Alternatively, using a linker with a longer spacer arm may improve accessibility. | [18][19] |
| Insufficient Molar Excess | Optimize the molar ratio of the PEG linker to your target molecule. A 5 to 20-fold molar excess of the linker is a common starting point. | [3] |
Issue 2: Appearance of Unexpected Byproducts in Analysis (LC-MS)
This guide helps in identifying and minimizing the formation of common reaction byproducts.
| Observed Peak (Mass) | Potential Identity | Recommended Action | Citation |
| [M + 18] | Hydrolysis of an activated ester (e.g., NHS ester) back to a carboxylic acid. | Prepare activated reagents immediately before use. Minimize reaction time in aqueous buffer. | [1][5] |
| Series of peaks separated by 44 Da | Oxidation and cleavage of the PEG chain. | Use high-purity, fresh PEG reagents. Degas buffers and run reactions under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation. | [7] |
| ~2x Expected Mass of a Thiol-Containing Reactant | Disulfide-bonded dimer due to oxidation of a thiol group. | If your reaction involves a free thiol, add a reducing agent like TCEP. Perform the reaction in degassed buffers. Consider protecting the thiol group until after the primary conjugation step. | |
| [M + Mass of PEG Linker] | Multiple PEGylations on a single molecule. | Reduce the molar excess of the PEG linker in the reaction. Optimize the pH to favor reaction at the most reactive site if possible. | [2] |
Experimental Protocols
Protocol 1: General Two-Step EDC/NHS Conjugation of NH2-PEG3 to a Carboxylic Acid
This protocol describes the activation of a carboxyl group on a target molecule and subsequent conjugation to NH2-PEG3.
Materials:
-
Activation Buffer: 0.1 M MES, pH 4.7-6.0[1]
-
Coupling Buffer: 0.1 M PBS, pH 7.2-8.5[2]
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
NH2-PEG3
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column
Procedure:
-
Activation Step:
-
Conjugation Step:
-
Immediately after activation, perform a buffer exchange into the Coupling Buffer using a desalting column to remove excess EDC and Sulfo-NHS.[1]
-
Add the activated molecule solution to a solution of NH2-PEG3 in Coupling Buffer. A 10 to 20-fold molar excess of NH2-PEG3 is recommended to start.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.[1]
-
-
Quenching Step:
-
Add Quenching Buffer to a final concentration of 20-50 mM to stop the reaction.[13]
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
Protocol 2: Characterization by LC-MS
This is a general guideline for analyzing the reaction mixture by LC-MS.
Instrumentation:
-
An electrospray ionization time-of-flight (ESI-TOF) or Orbitrap mass spectrometer is recommended for high-resolution mass analysis.[20][21]
Sample Preparation:
-
Dilute a small aliquot of the reaction mixture or purified conjugate to a suitable concentration (e.g., 0.1 mg/mL) in a mobile phase-compatible solvent (e.g., water/acetonitrile with 0.1% formic acid).[20]
LC Method (Example):
-
Column: C18 reversed-phase column
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15-30 minutes.
-
Flow Rate: 0.2-0.4 mL/min
-
Detection: UV at 214 nm and 280 nm, coupled to the mass spectrometer.
MS Analysis:
-
Acquire data in positive ion mode.
-
Perform a full scan over a mass range appropriate for your expected products and byproducts.
-
If unexpected peaks are observed, perform MS/MS analysis on the parent ions to obtain fragmentation data for structural elucidation.[12]
Visualizations
Caption: Reaction pathway for a two-step EDC/NHS conjugation with NH2-PEG3.
Caption: Troubleshooting workflow for low yield in NH2-PEG3 conjugation reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Characterization of poly(ethylene glycol) and PEGylated products by LC/MS with postcolumn addition of amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. NH2-PEG3-NH2, Amino-PEG3-Amine, 929-75-9 - Biopharma PEG [biochempeg.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Hydrophobic Molecule Solubility with NH2-PEG3 Linkers
Welcome to the technical support center for utilizing NH2-PEG3 linkers to improve the solubility of hydrophobic molecules. This resource is designed for researchers, scientists, and drug development professionals, providing practical troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: How does an NH2-PEG3 linker improve the solubility of a hydrophobic molecule?
An NH2-PEG3 linker is a short, hydrophilic molecule composed of three repeating ethylene (B1197577) glycol units with a terminal amine group.[1] When covalently attached to a hydrophobic molecule, a process known as PEGylation, the PEG3 linker significantly enhances aqueous solubility. The ether oxygen atoms in the polyethylene (B3416737) glycol (PEG) chain form hydrogen bonds with water molecules, creating a hydration shell around the hydrophobic molecule.[2][3] This effectively masks the hydrophobic core, increasing its polarity and leading to better interaction with aqueous environments.[1][2]
Q2: What are the key advantages of using a short, discrete linker like NH2-PEG3?
The NH2-PEG3 linker offers a unique balance of properties:
-
Improved Solubility: It effectively increases the water solubility of hydrophobic compounds.[4][5]
-
Monodispersity: As a discrete linker, it has a precise length and molecular weight, ensuring homogeneity in the final conjugate, which is crucial for consistent manufacturing and regulatory approval.[6][7]
-
Reduced Steric Hindrance: Its short chain length minimizes the risk of interfering with the biological activity of the conjugated molecule compared to longer, polydisperse PEGs.[6][8]
-
Biocompatibility: PEG is generally considered non-toxic and has low immunogenicity.[7][9]
Q3: What functional groups on my hydrophobic molecule can I use to attach an NH2-PEG3 linker?
The primary amine (-NH2) group of the NH2-PEG3 linker is typically reacted with a complementary functional group on the hydrophobic molecule. The most common conjugation chemistry involves targeting:
-
Carboxylic Acids (-COOH): These can be activated to form a stable amide bond with the amine group of the linker.
-
Activated Esters (e.g., NHS esters): These react efficiently with the amine group to form an amide bond.
Troubleshooting Guides
Issue 1: Low Yield of the PEGylated Product
| Potential Cause | Recommended Solution |
| Suboptimal Reaction Conditions | Optimize pH, temperature, and reaction time. For reactions involving NHS esters, a pH range of 7.2-8.5 is generally recommended to ensure the primary amine of the linker is unprotonated and reactive.[10] Avoid buffers containing primary amines, such as Tris, as they will compete in the reaction.[8] |
| Poor Solubility of Reactants | Ensure both the hydrophobic molecule and the NH2-PEG3 linker are fully dissolved in a suitable solvent before starting the reaction. A co-solvent system (e.g., DMSO/aqueous buffer) may be necessary.[8] |
| Incorrect Stoichiometry | Optimize the molar ratio of the NH2-PEG3 linker to the hydrophobic molecule. A molar excess of the linker may be required to drive the reaction to completion. |
| Hydrolysis of Activated Groups | If using an activated ester on your hydrophobic molecule, ensure anhydrous (dry) solvents are used to prevent hydrolysis before the linker can react. |
Issue 2: The PEGylated molecule precipitates out of aqueous solution.
| Potential Cause | Recommended Solution |
| Insufficient PEGylation | Confirm successful conjugation and the degree of PEGylation using techniques like mass spectrometry. A low degree of PEGylation may not be sufficient to overcome the hydrophobicity of the parent molecule. |
| Aggregation | Even with PEGylation, some molecules can still aggregate, especially at high concentrations.[11] Consider optimizing the formulation by adjusting the pH or ionic strength of the buffer. |
| Suboptimal Storage Conditions | Freeze-thaw cycles can induce aggregation. It is advisable to store the PEGylated product in aliquots. Determine the optimal storage temperature through stability studies. |
Issue 3: Loss of Biological Activity After PEGylation
| Potential Cause | Recommended Solution |
| Steric Hindrance | Although the PEG3 linker is short, it could still potentially mask a critical binding site on your molecule.[8] If possible, consider alternative attachment points on your hydrophobic molecule that are distal to the active site. |
| Modification of a Critical Functional Group | The conjugation reaction may have altered a functional group essential for the molecule's activity. Employ site-specific conjugation strategies to avoid modifying critical residues.[2] |
Quantitative Data Summary
The following table provides a representative example of the expected solubility enhancement upon conjugation with a PEG3 linker. Actual results will vary depending on the specific hydrophobic molecule.
| Compound | Initial Solubility in Water (µg/mL) | Solubility after NH2-PEG3 Conjugation (µg/mL) | Fold Increase |
| Model Hydrophobic Drug 'X' | < 1 | 50 - 200 | > 50 |
Note: This data is illustrative and based on the general principles of PEGylation.[1]
Experimental Protocols
Protocol 1: General Procedure for Conjugating NH2-PEG3 to a Carboxylic Acid-Containing Hydrophobic Molecule
This protocol describes the activation of a carboxylic acid on the target molecule using EDC and NHS, followed by the reaction with the NH2-PEG3 linker.
Materials:
-
Hydrophobic molecule with a carboxylic acid group
-
NH2-PEG3 linker
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Purification system (e.g., HPLC, column chromatography)
Methodology:
-
Activation of the Hydrophobic Molecule:
-
Dissolve the hydrophobic molecule in anhydrous DMF or DCM.
-
Add 1.5 equivalents of EDC and 1.2 equivalents of NHS.
-
Stir the reaction mixture at room temperature for 1-2 hours to form the NHS-ester intermediate.
-
-
Conjugation Reaction:
-
In a separate vial, dissolve the NH2-PEG3 linker (1.0-1.2 equivalents) in the Reaction Buffer.
-
Add the activated hydrophobic molecule solution dropwise to the NH2-PEG3 linker solution while stirring.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
-
-
Reaction Quenching:
-
Add the Quenching Solution to a final concentration of 20-50 mM to consume any unreacted NHS-ester.[8]
-
-
Purification:
-
Purify the PEGylated product using an appropriate method, such as reverse-phase HPLC or size-exclusion chromatography, to remove unreacted starting materials and byproducts.
-
-
Characterization:
-
Confirm the identity and purity of the final conjugate using techniques like LC-MS and NMR.
-
Protocol 2: Determination of Aqueous Solubility
This protocol outlines a method to quantify the improvement in aqueous solubility.
Materials:
-
Unconjugated hydrophobic molecule
-
NH2-PEG3 conjugated molecule
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Vials
-
Shaker or rotator
-
Centrifuge
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)
Methodology:
-
Sample Preparation:
-
Add an excess amount of the unconjugated and the PEGylated compound to separate vials containing a known volume of the aqueous buffer.
-
-
Equilibration:
-
Tightly cap the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C) for 24-48 hours to ensure the solution reaches equilibrium.[8]
-
-
Phase Separation:
-
Centrifuge the samples at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet the undissolved solid.[8]
-
-
Sample Collection:
-
Carefully collect an aliquot of the supernatant, ensuring not to disturb the pellet.
-
-
Quantification:
-
Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method. A pre-established calibration curve for each compound is necessary for accurate quantification.[8]
-
Visualizations
Caption: Workflow for conjugating an NH2-PEG3 linker to a hydrophobic molecule.
Caption: Experimental workflow for determining aqueous solubility.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nhsjs.com [nhsjs.com]
- 4. benchchem.com [benchchem.com]
- 5. precisepeg.com [precisepeg.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. precisepeg.com [precisepeg.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Reaction Optimization for Solid-Phase Peptide Conjugation
Welcome to the technical support center for solid-phase peptide conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the on-resin modification of peptides. Here you will find frequently asked questions (FAQs) and detailed troubleshooting guides to help you optimize your conjugation reactions and achieve high-quality products.
Frequently Asked Questions (FAQs)
Q1: What is the importance of choosing an orthogonal protecting group strategy for solid-phase peptide conjugation?
A1: An orthogonal protecting group strategy is crucial for site-specific conjugation. It involves using protecting groups for amino acid side chains that can be selectively removed under conditions that do not affect the N-terminal protecting group (e.g., Fmoc) or the linker to the resin.[1][2][3][4] This allows for the deprotection of a single, specific functional group on the peptide (e.g., the epsilon-amino group of a lysine (B10760008) residue) to direct the conjugation of a molecule to that precise location.[5] Common orthogonal protecting groups include Mtt, Dde, and ivDde, which can be removed with dilute acid or hydrazine, respectively, without cleaving the peptide from the resin or removing other acid-labile side-chain protecting groups.[5][6]
Q2: How can I monitor the completion of my on-resin conjugation reaction?
A2: Monitoring the reaction is critical to ensure complete conjugation and avoid unnecessary side products. Several methods can be employed:
-
Qualitative Colorimetric Tests: The Kaiser (ninhydrin) test is widely used to detect the presence of free primary amines.[7][8] A negative Kaiser test (colorless or yellow beads) indicates that the conjugation to the amine is complete. For secondary amines (like the N-terminus of proline or a modified N-terminus), the isatin (B1672199) or chloranil (B122849) tests are more reliable.[8]
-
HPLC-MS Analysis of a Test Cleavage: A small aliquot of the peptide-resin can be cleaved, and the resulting product can be analyzed by HPLC and Mass Spectrometry. This provides direct evidence of the conjugation's success and the presence of any side products.
Q3: My conjugated molecule is sensitive to the final TFA cleavage conditions. What are my options?
A3: This is a common challenge, especially when dealing with moieties like maleimides which can react with common scavengers.[9] Here are some strategies:
-
Use of Scavenger-Free or Optimized Cleavage Cocktails: Depending on the sensitivity, you might omit certain nucleophilic scavengers. However, this can increase the risk of other side reactions.
-
Employing Highly Acid-Labile Resins: Resins like 2-chlorotrityl chloride (2-CTC) allow for cleavage under very mild acidic conditions (e.g., 1-3% TFA in DCM), which can preserve the integrity of sensitive conjugated molecules and leave side-chain protecting groups intact.[10]
-
Safety-Catch Linkers: These linkers are stable to both acidic and basic conditions used during synthesis but can be "activated" by a specific chemical transformation to become labile for cleavage under mild conditions.[10][11][12]
Q4: What is the difference between on-resin conjugation and solution-phase conjugation?
A4: On-resin conjugation is performed while the peptide is still attached to the solid support. This simplifies purification, as excess reagents and by-products can be easily washed away.[12] Solution-phase conjugation is performed after the peptide has been cleaved from the resin and purified. While it avoids exposing the conjugated molecule to harsh cleavage conditions, it requires purification of the final conjugate from unreacted peptide and reagents, which can be challenging. On-resin cyclization, a form of conjugation, may be less efficient than in solution as the resin can hinder the peptide from achieving a favorable conformation.[13]
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common issues encountered during solid-phase peptide conjugation.
Issue 1: Low Conjugation Efficiency
Symptoms:
-
Positive Kaiser test (dark blue beads) after the conjugation reaction.
-
HPLC-MS analysis of a test cleavage shows a significant amount of unconjugated peptide.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for low conjugation efficiency.
Root Causes & Solutions
| Root Cause | Mitigation Strategy |
| Insufficient Reagent Equivalents | Increase the excess of the molecule to be conjugated and the coupling reagents. A 5- to 10-fold excess is a common starting point. For difficult or long peptides, up to 12 equivalents may be necessary.[14] |
| Short Reaction Time | Extend the conjugation reaction time. Some reactions, particularly with sterically hindered components, may require 24-48 hours for completion.[14] Monitor progress with qualitative tests. |
| Poor Reagent Solubility | Ensure all reagents are fully dissolved. Use co-solvents like N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (B87167) (DMSO) to improve the solubility of the molecule being conjugated.[15][16] |
| Steric Hindrance | The conjugation site on the peptide may be sterically blocked by nearby amino acid side chains or by peptide aggregation. Use a more powerful coupling reagent like PyAOP or PyBOP.[14] Consider strategies to disrupt aggregation, such as using chaotropic salts or performing the reaction at an elevated temperature.[15] |
| Poor Resin Swelling | Inadequate swelling of the resin can limit reagent access to the peptide chains.[17] Ensure the chosen solvent is appropriate for the resin type (e.g., DMF or NMP for polystyrene resins). |
Issue 2: Undesired Side Reactions during Conjugation
Symptoms:
-
Presence of unexpected peaks in the HPLC chromatogram of the crude product.
-
Mass spectrometry data shows masses corresponding to modifications other than the desired conjugation.
Common Side Reactions and Prevention
| Side Reaction | Description | Prevention Strategy |
| Modification of other side chains | The conjugating molecule reacts with unprotected or partially protected side chains (e.g., Tyr, Trp, His). | Ensure a robust and truly orthogonal protecting group strategy is in place.[1][2] Verify the chemoselectivity of your conjugation chemistry under the chosen reaction conditions. |
| Guanidinylation of N-terminus | If using uronium/aminium-based coupling reagents (like HBTU, HATU) to activate a carboxylated molecule for conjugation to a side-chain amine, the reagent can react with the free N-terminal amine of the peptide, forming an irreversible guanidinyl cap.[15] | Temporarily protect the N-terminal amine with a Boc group before performing the side-chain conjugation. The Boc group can be removed during the final TFA cleavage. |
| Aspartimide Formation | Peptides containing Asp residues are prone to cyclization to form an aspartimide, especially under basic conditions. This can lead to a mixture of α- and β-coupled peptides.[15][18] | If basic conditions are required for conjugation, keep the reaction time to a minimum. For Fmoc deprotection steps prior to conjugation, adding an acidic additive like HOBt to the piperidine (B6355638) solution can suppress this side reaction.[15] |
| Racemization | The chiral center of the C-terminal amino acid of the molecule being conjugated can epimerize during activation. | Use coupling reagents known to suppress racemization, such as those containing HOBt or Oxyma Pure. Pre-activation times should be minimized. |
Issue 3: Difficulty in Cleavage or Purification of the Conjugated Peptide
Symptoms:
-
Low yield of the final product after cleavage and work-up.
-
The conjugated peptide is insoluble in standard HPLC solvents.
-
Co-elution of impurities with the desired product during HPLC purification.
Cleavage and Purification Workflow
Caption: General workflow for cleavage and purification.
Troubleshooting Strategies
| Problem | Potential Cause | Solution |
| Low Cleavage Yield | Incomplete Cleavage: The cleavage time may be insufficient, or the TFA has degraded. | Extend cleavage time to 4-6 hours. Always use fresh, high-quality TFA. |
| Adsorption to Resin: The conjugated peptide may have a high affinity for the resin matrix. | After the initial cleavage and filtration, wash the resin with a small additional volume of TFA or another strong solvent like acetic acid to recover more product. | |
| Product Insolubility | Aggregation: The conjugated peptide, especially if large or hydrophobic, may aggregate upon cleavage. | Try dissolving the crude product in alternative solvents like DMSO, neat formic acid, or hexafluoroisopropanol (HFIP) before diluting for HPLC. |
| Purification Issues | Side Product Co-elution: Deletion sequences or products from side reactions during synthesis or conjugation may have similar retention times to the desired product. | Optimize the HPLC gradient to improve separation. If co-elution persists, revisit the synthesis and conjugation steps to minimize the formation of the impurity (e.g., by using a double coupling strategy for difficult amino acids or optimizing conjugation stoichiometry).[16] |
| Degradation of Conjugate: The conjugated moiety is degraded by the cleavage cocktail. | As mentioned in FAQ 3, use a milder cleavage method with a highly acid-labile resin or a safety-catch linker strategy.[10][11] |
Experimental Protocols
Protocol 1: On-Resin N-Terminal Conjugation with an NHS-Ester
This protocol describes the conjugation of a molecule activated as an N-hydroxysuccinimide (NHS) ester to the free N-terminal amine of a resin-bound peptide.
Experimental Workflow
Caption: Workflow for N-terminal conjugation using an NHS-ester.
Methodology:
-
Fmoc Deprotection: The resin-bound peptide with the N-terminal Fmoc group is treated with 20% piperidine in DMF for 5-10 minutes to expose the free amine.
-
Washing: The resin is thoroughly washed with DMF and then DCM to remove residual piperidine.
-
Conjugation: The NHS-ester of the molecule to be conjugated (5-10 equivalents relative to resin loading) is dissolved in DMF. A non-nucleophilic base such as diisopropylethylamine (DIPEA) (5-10 equivalents) is added. This solution is then added to the washed resin.[9]
-
Reaction: The reaction mixture is agitated at room temperature for 2 to 24 hours.
-
Monitoring: The reaction progress is monitored using the Kaiser test.
-
Final Steps: Once the reaction is complete (negative Kaiser test), the resin is washed extensively with DMF and DCM, dried, and the conjugated peptide is cleaved from the support using an appropriate TFA cocktail.
Protocol 2: Quantification of Resin Loading via Fmoc-Cleavage Assay
This protocol is used to determine the functional loading of the resin (in mmol/g), which is essential for calculating the correct stoichiometry for conjugation reactions.
Methodology:
-
Sample Preparation: Accurately weigh a small amount of the dry Fmoc-peptide-resin (approx. 5-10 mg) into a tube.
-
Fmoc Cleavage: Add a precisely known volume (e.g., 1.0 mL) of 20% piperidine in DMF to the resin.
-
Incubation: Agitate the mixture for 30 minutes to ensure complete cleavage of the Fmoc group, which releases a dibenzofulvene (DBF)-piperidine adduct into the solution.
-
Dilution: Take a known aliquot of the supernatant and dilute it with a known volume of 20% piperidine in DMF to bring the absorbance into the linear range of the spectrophotometer (typically 0.1-1.0 AU).
-
Measurement: Measure the absorbance of the diluted solution at ~301 nm using a UV-Vis spectrophotometer, using 20% piperidine in DMF as a blank.
-
Calculation: Calculate the resin loading using the Beer-Lambert law (A = εcl), where 'A' is the absorbance, 'ε' is the molar extinction coefficient of the DBF-piperidine adduct (~7800 M⁻¹cm⁻¹ at 301 nm), 'c' is the concentration, and 'l' is the path length of the cuvette (typically 1 cm).[19]
Formula: Loading (mmol/g) = (Absorbance × Dilution Factor × Volume of piperidine solution [mL]) / (7.8 × Mass of resin [mg])
References
- 1. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. Peptide Conjugates with Small Molecules Designed to Enhance Efficacy and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 7. Analytical Methods for Solid Phase Peptide Synthesis: Ingenta Connect [ingentaconnect.com]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
- 10. biotage.com [biotage.com]
- 11. osti.gov [osti.gov]
- 12. bachem.com [bachem.com]
- 13. peptide.com [peptide.com]
- 14. On-the-Resin N-Terminal Modification of Long Synthetic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. peptide.com [peptide.com]
- 16. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 17. biosynth.com [biosynth.com]
- 18. researchgate.net [researchgate.net]
- 19. biotage.com [biotage.com]
Technical Support Center: Troubleshooting Guide for PEG Linker-Based Bioconjugation
Welcome to the technical support center for PEG linker-based bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges encountered during the covalent attachment of polyethylene (B3416737) glycol (PEG) to biomolecules. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to support your bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is PEGylation and what are its primary benefits?
A1: PEGylation is the process of covalently attaching polyethylene glycol (PEG) chains to a protein, peptide, or other biomolecule.[1][2] This modification is a widely used strategy to enhance the therapeutic properties of biopharmaceuticals.[3] Key benefits include improved solubility and stability, a longer circulation half-life in the bloodstream, and reduced immunogenicity.[1][4][5]
Q2: What are the most common challenges encountered during PEGylation?
A2: The primary challenges in PEGylation stem from the heterogeneity of the reaction product.[1] This can include variations in the number of PEG chains attached per molecule, the specific sites of attachment, and the inherent polydispersity of the PEG polymer itself.[1] Common experimental issues include low conjugation yield, protein aggregation, formation of multiple PEGylated species, and instability of the PEG linker.[6][7]
Q3: How does the length of the PEG linker affect the bioconjugate?
A3: The length of the PEG linker is a critical parameter that influences the physicochemical and pharmacological properties of the bioconjugate.[4] Longer PEG chains generally increase the hydrodynamic size, which can extend the circulation half-life by reducing renal clearance.[4] However, an excessively long chain might interfere with the biological activity of the molecule due to steric hindrance.[4][8] The choice of PEG length often requires empirical screening to find the optimal balance for a specific application.[9]
Q4: Can PEGylation negatively impact my protein's activity?
A4: Yes, while generally beneficial, PEGylation can have potential drawbacks. The attached PEG chains can sterically hinder the protein's active or binding sites, potentially reducing its biological activity.[1][5] The chemical process of PEGylation itself can also sometimes induce unwanted modifications to the protein.[1] Therefore, it is crucial to characterize the activity of the PEGylated product.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your PEGylation experiments.
Problem 1: Low or No Conjugation Yield
Symptoms:
-
Analysis by SDS-PAGE, SEC-HPLC, or Mass Spectrometry shows a large proportion of unconjugated protein.
-
Low drug-to-antibody ratio (DAR) for antibody-drug conjugates (ADCs).[7]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low PEGylation yield.
Possible Causes and Solutions:
-
Inactive PEG Reagent: PEG linkers, especially NHS esters, are moisture-sensitive and can hydrolyze over time.[7]
-
Incorrect Buffer Composition: Buffers containing primary amines (e.g., Tris) will compete with the target biomolecule for amine-reactive PEG linkers.[6][7]
-
Suboptimal Reaction pH: The pH of the reaction buffer is critical for the reactivity of both the biomolecule's functional groups and the PEG linker.[6]
-
Solution: Ensure the reaction buffer pH is within the optimal range for your specific conjugation chemistry (see Table 1).[6]
-
-
Insufficient Molar Ratio: The ratio of PEG linker to the biomolecule may be too low.
-
Solution: Optimize the molar excess of the PEG linker by testing a range of ratios (e.g., 5:1, 10:1, 20:1 PEG:protein).[7]
-
-
Suboptimal Reaction Time and Temperature: The reaction may not have proceeded to completion.
-
Solution: Increase the reaction time or gradually increase the temperature, while monitoring for any signs of protein instability.[6]
-
-
Low Reactivity of Target Functional Groups or Steric Hindrance: The target functional groups on the biomolecule may not be readily available for conjugation.
Problem 2: Protein Aggregation or Precipitation during PEGylation
Symptoms:
-
Visible turbidity or precipitation in the reaction mixture.[7]
-
Presence of high molecular weight (HMW) peaks in SEC-HPLC analysis.[7]
-
Low recovery of the desired conjugate after purification.[7]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for protein aggregation.
Possible Causes and Solutions:
-
Protein Instability under Reaction Conditions: The chosen temperature or pH may be causing the protein to denature and aggregate.[6]
-
High Protein Concentration: Higher concentrations can increase the likelihood of intermolecular interactions and aggregation.[7]
-
Solution: Reduce the concentration of the protein in the reaction mixture.[7]
-
-
Intermolecular Cross-linking: If using a bifunctional PEG linker, cross-linking between protein molecules can occur.
-
Solution: Optimize reaction conditions to favor intramolecular modification by lowering the protein concentration and adding the PEG linker stepwise.[7]
-
-
Hydrophobic Interactions: The conjugation process or the nature of the PEG linker might expose hydrophobic patches on the protein surface.
Problem 3: Formation of Multiple PEGylated Products
Symptoms:
-
SDS-PAGE analysis shows multiple bands or a smear above the unconjugated protein band.[1]
-
SEC-HPLC chromatogram displays multiple peaks or a broad peak for the PEGylated product.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for multi-PEGylation.
Possible Causes and Solutions:
-
High Molar Ratio of PEG to Protein: A large excess of the PEG reagent increases the probability of multiple PEG chains attaching to a single protein molecule.[6]
-
Solution: Systematically decrease the molar ratio of the PEG reagent to the protein.[6]
-
-
High Reaction pH: For amine-reactive chemistries, a higher pH can increase the reactivity of multiple amine groups on the protein surface.[6]
-
Solution: Experiment with lowering the pH within the recommended range for your specific chemistry to potentially improve selectivity for a single site.[6]
-
-
Prolonged Reaction Time: Longer reaction times can lead to an increase in the heterogeneity of the PEGylated products.[6]
-
Solution: Monitor the reaction over time using techniques like SDS-PAGE or HPLC to determine the optimal time point where the desired product is maximized.
-
-
Multiple Reactive Sites on the Biomolecule: Proteins often have multiple surface-exposed residues with functional groups (e.g., lysines) that can react with the PEG linker.
-
Solution: If a highly homogeneous product is required, consider site-specific PEGylation strategies. This may involve using chemistries that target less abundant amino acids (e.g., cysteine) or genetically engineering a specific conjugation site into the protein.
-
Data Presentation
Table 1: Recommended Reaction Conditions for Common PEGylation Chemistries
| Linker Chemistry | Target Functional Group | Recommended pH Range | Typical Molar Excess (PEG:Protein) |
| NHS Ester | Primary Amines (Lysine, N-terminus) | 7.0 - 9.0[2][6] | 5:1 to 20:1[6][7] |
| Maleimide | Thiols (Cysteine) | 6.5 - 7.5[2] | 2:1 to 10:1[10] |
| Aldehyde/Ketone | Hydrazides, Aminooxy | 5.0 - 7.0 | 10:1 to 50:1 |
| Azide-Alkyne (Click Chemistry) | Alkynes, Azides | 7.0 - 8.5 | 1.5:1 to 10:1 |
Experimental Protocols
Protocol 1: General Procedure for NHS Ester-Based Protein PEGylation
This protocol describes a general method for conjugating an amine-reactive PEG-NHS ester to a protein.
Materials:
-
Protein solution in an amine-free buffer (e.g., PBS, pH 7.4)
-
PEG-NHS ester reagent
-
Anhydrous DMSO or DMF
-
Quenching solution (e.g., 1 M Tris-HCl or Glycine, pH 8.0)
-
Reaction Buffer (e.g., PBS, pH 7.4 - 8.5)
Procedure:
-
Protein Preparation: Prepare the protein solution at a known concentration (e.g., 1-10 mg/mL) in the Reaction Buffer.[10]
-
PEG-NHS Ester Dissolution: Immediately before use, dissolve the PEG-NHS ester in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution.[6][10][11] Do not store the stock solution.[11]
-
PEGylation Reaction: Add the calculated amount of the dissolved PEG-NHS ester to the protein solution while gently stirring.[6] A typical starting molar excess of PEG to protein is 10:1 to 20:1.[6]
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.[10] The optimal time and temperature should be determined empirically.
-
Quenching: Add the Quenching Solution to a final concentration of 20-100 mM to stop the reaction by consuming any unreacted PEG-NHS ester.[10][11] Incubate for 30 minutes at room temperature.[10]
-
Purification: Purify the PEGylated protein from excess PEG reagent and unreacted protein using a suitable chromatography method, such as Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX).[10]
-
Analysis: Characterize the purified conjugate using SDS-PAGE to assess the increase in molecular weight and purity, SEC-HPLC to determine the extent of aggregation and separate different PEGylated species, and Mass Spectrometry to confirm the molecular weight and degree of PEGylation.[3][10]
Protocol 2: Analysis of PEGylated Proteins by SDS-PAGE
Materials:
-
Polyacrylamide gels (gradient or single percentage)
-
SDS-PAGE running buffer
-
Sample loading buffer
-
Protein molecular weight standards
-
Coomassie Brilliant Blue or Silver stain
Procedure:
-
Sample Preparation: Mix the PEGylated protein sample with the sample loading buffer. Heat the samples if recommended for your protein, but be aware that heating can sometimes cause aggregation of PEGylated proteins.
-
Gel Loading: Load the prepared samples and molecular weight standards into the wells of the polyacrylamide gel.
-
Electrophoresis: Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
Staining: Stain the gel with Coomassie Brilliant Blue or Silver stain to visualize the protein bands.
-
Analysis: Compare the migration of the PEGylated protein to the unconjugated protein. PEGylation increases the hydrodynamic radius of the protein, causing it to migrate slower and appear as a band or smear at a higher apparent molecular weight.[1] The broadness of the band can indicate the heterogeneity of PEGylation.[1]
Protocol 3: Analysis of PEGylated Proteins by Size-Exclusion Chromatography (SEC-HPLC)
Materials:
-
HPLC system with a UV detector
-
SEC column with an appropriate molecular weight range
-
Mobile Phase (e.g., PBS, pH 7.4)
Procedure:
-
System Equilibration: Equilibrate the SEC column with the Mobile Phase until a stable baseline is achieved.
-
Sample Preparation: Dilute the PEGylated protein sample in the Mobile Phase to a suitable concentration (e.g., 1 mg/mL) and filter through a 0.22 µm syringe filter.[3]
-
Injection and Separation: Inject a specific volume of the sample (e.g., 20 µL) onto the column.[3] The separation occurs based on the hydrodynamic radius of the molecules.
-
Detection: Monitor the column eluate using a UV detector at 280 nm.[3]
-
Data Analysis: Analyze the resulting chromatogram. Aggregates will elute first, followed by the PEGylated conjugate, and then the smaller, unreacted protein. The peak areas can be used to quantify the purity and the relative amounts of each species.
References
- 1. benchchem.com [benchchem.com]
- 2. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A Brief Description of the Advantages and Challenges of PEGylated Proteins | MtoZ Biolabs [mtoz-biolabs.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. purepeg.com [purepeg.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
Characterization of NH2-PEG3 Hydrochloride Conjugates: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise characterization of polyethylene (B3416737) glycol (PEG) linkers is fundamental to the successful development of bioconjugates, including antibody-drug conjugates (ADCs) and PROTACs. This guide provides a comprehensive comparison of mass spectrometry and alternative analytical techniques for the characterization of NH2-PEG3 hydrochloride, a discrete PEG linker. Detailed experimental protocols and representative data are presented to facilitate an objective comparison of these methods.
Mass Spectrometry Analysis
Mass spectrometry is a cornerstone technique for the characterization of PEGylated molecules, offering high sensitivity and the ability to confirm molecular weight and identify impurities.[1] The two most prevalent ionization techniques, Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), are compared below for the analysis of this compound conjugates.
Electrospray Ionization-Mass Spectrometry (ESI-MS)
ESI-MS is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like PEG linkers. It is readily coupled with liquid chromatography (LC) for online separation and analysis of complex mixtures.[2]
Experimental Protocol: ESI-MS Analysis of this compound
-
Sample Preparation:
-
Dissolve the this compound conjugate in a solvent compatible with ESI-MS, such as a mixture of 50:50 (v/v) acetonitrile (B52724) and water with 0.1% formic acid, to a final concentration of approximately 10 µg/mL.[3]
-
Ensure the sample is fully dissolved by vortexing.
-
If necessary, centrifuge the sample to remove any particulate matter.[3]
-
-
Instrumentation and Parameters:
-
Mass Spectrometer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap is recommended.
-
Ionization Mode: Positive ion mode is typically used to detect protonated molecules ([M+H]⁺) and other common adducts.
-
Infusion: The sample can be introduced by direct infusion using a syringe pump at a flow rate of 5-10 µL/min or via an LC system.[4]
-
LC System (if used): A reverse-phase column (e.g., C18) is commonly used with a gradient of water and acetonitrile, both containing 0.1% formic acid.[2]
-
Capillary Voltage: Typically set between 3.0 and 4.0 kV.
-
Source Temperature: Maintained at around 100-150 °C.
-
-
Data Analysis:
-
Identify the monoisotopic mass of the protonated molecule ([M+H]⁺).
-
Look for common adducts such as sodium ([M+Na]⁺) and potassium ([M+K]⁺).[3]
-
In tandem mass spectrometry (MS/MS) experiments, fragmentation of the PEG chain can be observed, typically as neutral losses of ethylene (B1197577) glycol units (44.0262 Da).[5]
-
Quantitative Data Summary for this compound (ESI-MS)
| Analyte | Chemical Formula | Theoretical Monoisotopic Mass (Da) | Expected [M+H]⁺ (m/z) | Expected [M+Na]⁺ (m/z) | Expected [M+K]⁺ (m/z) |
| This compound | C₆H₁₆ClNO₃ | 185.0819 | 186.0892 | 208.0711 | 224.0451 |
Note: The chemical formula and mass for the hydrochloride salt are used for calculations.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)
MALDI-TOF MS is another soft ionization technique that is particularly useful for analyzing a wide range of molecules, including polymers. It is known for its high throughput and tolerance to salts.[6]
Experimental Protocol: MALDI-TOF MS Analysis of this compound
-
Sample Preparation:
-
Matrix Selection: α-Cyano-4-hydroxycinnamic acid (CHCA) is a common matrix for peptides and small molecules and is suitable for this compound.[6] Prepare a saturated solution of CHCA in a 50:50 (v/v) mixture of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).
-
Analyte Solution: Dissolve the this compound conjugate in a suitable solvent (e.g., 50% acetonitrile with 0.1% TFA) to a concentration of approximately 1 mg/mL.
-
Sample Spotting: Mix the analyte solution and the matrix solution in a 1:1 ratio. Spot 1 µL of the mixture onto the MALDI target plate and allow it to air-dry.[7]
-
-
Instrumentation and Parameters:
-
Mass Spectrometer: A MALDI-TOF mass spectrometer.
-
Ionization Mode: Positive ion reflector mode provides higher resolution.
-
Laser: A nitrogen laser (337 nm) is typically used.
-
Laser Intensity: Use the minimum intensity necessary to obtain a good signal-to-noise ratio to prevent in-source decay or fragmentation.
-
Calibration: Calibrate the instrument using a standard mixture of peptides or polymers with known molecular weights.
-
-
Data Analysis:
-
Identify the peaks corresponding to the sodiated ([M+Na]⁺) and potassiated ([M+K]⁺) adducts, which are common in MALDI.[3]
-
The protonated molecule ([M+H]⁺) may also be observed.
-
Quantitative Data Summary for this compound (MALDI-TOF MS)
| Analyte | Chemical Formula | Theoretical Monoisotopic Mass (Da) | Expected [M+H]⁺ (m/z) | Expected [M+Na]⁺ (m/z) | Expected [M+K]⁺ (m/z) |
| This compound | C₆H₁₆ClNO₃ | 185.0819 | 186.0892 | 208.0711 | 224.0451 |
Note: The chemical formula and mass for the hydrochloride salt are used for calculations.
Alternative Characterization Techniques
While mass spectrometry is a powerful tool, a comprehensive characterization of this compound conjugates often involves orthogonal techniques.
| Analytical Technique | Information Provided | Advantages | Limitations for Structural Confirmation |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the atomic connectivity and chemical environment of each proton and carbon atom.[8] | - Unambiguous structural confirmation- Can identify and quantify impurities- Non-destructive | - Lower sensitivity compared to MS- Can be complex for large molecules |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies the presence of specific functional groups (e.g., N-H, C-O, C-H) based on their characteristic vibrational frequencies.[9] | - Fast and simple- Provides confirmation of functional groups | - Does not provide detailed structural connectivity- Not suitable for complex mixture analysis |
| High-Performance Liquid Chromatography (HPLC) | Assesses the purity of the conjugate by separating it from impurities based on physicochemical properties.[10] | - High-resolution separation- Quantitative purity assessment | - Does not provide structural information- Requires a chromophore for UV detection or a universal detector like ELSD or CAD |
Visualizations
Caption: General experimental workflow for conjugation and characterization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Efficient two-step chemoenzymatic conjugation of antibody fragments with reporter compounds by a specific thiol-PEG-amine Linker, HS-PEG-NH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. bath.ac.uk [bath.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to the HPLC Analysis and Purification of NH2-PEG3-Linked Peptides
The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, or PEGylation, to peptides is a widely utilized strategy in drug development to enhance their therapeutic properties. This modification can improve a peptide's solubility, stability, and pharmacokinetic profile. The introduction of an NH2-PEG3 linker provides a short, hydrophilic spacer with a terminal amine group for conjugation. However, the inherent heterogeneity of PEGylation reactions necessitates robust analytical and purification methods to isolate the desired mono-PEGylated product from unreacted peptide, excess PEG, and di- or multi-PEGylated species. High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for both the analysis and purification of these complex mixtures.
This guide provides a comparative overview of the most common HPLC methods employed for NH2-PEG3-linked peptides, supported by experimental protocols and data-driven insights to aid researchers in selecting the optimal strategy for their specific application.
Comparison of HPLC Purification Methods
Several HPLC modes can be employed for the separation of PEGylated peptides, each operating on different principles of interaction between the analyte and the stationary phase. The choice of method depends on the specific characteristics of the peptide and the nature of the impurities to be removed.
| Method | Separation Principle | Advantages | Disadvantages | Primary Application |
| Reverse-Phase HPLC (RP-HPLC) | Hydrophobic interaction | High resolution and selectivity, capable of separating positional isomers.[][2] | Can be challenging to separate species with very similar hydrophobicity. | Primary method for both analysis and purification of PEGylated peptides.[][3] |
| Ion-Exchange Chromatography (IEX) | Electrostatic interaction | Effective for separating molecules based on charge differences, useful for removing unreacted PEG.[3] The PEG chain can shield surface charges, altering the protein's binding properties, which can be exploited for separation.[] | Lower resolution for species with similar charge profiles. | Removal of free, unreacted PEG and separation of positional isomers where PEGylation alters the overall charge.[][3] |
| Size-Exclusion Chromatography (SEC) | Hydrodynamic radius | Good for separating molecules with significant size differences (e.g., PEGylated vs. non-PEGylated peptide).[2] | May not resolve species with similar hydrodynamic radii, such as a PEGylated peptide and free PEG of a similar size.[2] | Removal of high-molecular-weight aggregates and initial cleanup. |
| Hydrophobic Interaction Chromatography (HIC) | Hydrophobic interaction in aqueous mobile phase | Can be a useful supplementary method to IEX.[] | Relatively low capacity and poorer resolution between adjacent peaks compared to RP-HPLC.[] | Purification of PEGylated proteins that are difficult to purify by IEX.[] |
Experimental Protocols
Protocol 1: General RP-HPLC Method for PEGylated Peptide Purification
This protocol provides a general starting point for the purification of NH2-PEG3-linked peptides using RP-HPLC. Optimization of the gradient and other parameters will be necessary for each specific peptide.
1. Sample Preparation:
-
Dissolve the crude PEGylation reaction mixture in the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.[2]
2. HPLC System and Column:
-
HPLC System: A preparative HPLC system equipped with a UV detector is typically used.
-
Column: A C4 or C18 reversed-phase column with a wide pore size (e.g., 300 Å) is recommended for peptides.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water. TFA acts as an ion-pairing agent to improve peak shape.[2] For applications sensitive to TFA, such as mass spectrometry, 0.1% formic acid can be used as an alternative, though it may result in broader peaks.[2]
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Detector Wavelength: 214 nm and 280 nm.
3. Chromatographic Run:
-
Equilibrate the column with the initial mobile phase composition for at least 10 column volumes.[2]
-
Inject the prepared sample.
-
Run a shallow linear gradient, for example, from 5% to 65% Mobile Phase B over 30-60 minutes. A shallow gradient is crucial for resolving species with similar retention times.[2]
-
Include a high-organic wash step (e.g., 95% Mobile Phase B) for 5-10 minutes to elute any strongly retained components.[2]
-
Re-equilibrate the column at the initial conditions for 10-15 minutes before the next injection.[2]
Protocol 2: Ion-Exchange Chromatography for Removal of Unreacted PEG
IEX can be a valuable step to remove excess, unreacted NH2-PEG3 linker, which is not retained on a cation exchange column.
1. Sample Preparation:
-
Buffer exchange the crude PEGylation reaction mixture into the IEX loading buffer (e.g., 20 mM MES, pH 6.0).
2. IEX System and Column:
-
IEX System: A chromatography system with a conductivity meter and UV detector.
-
Column: A strong cation exchange column (e.g., SP Sepharose).
-
Loading Buffer (Buffer A): A low-salt buffer (e.g., 20 mM MES, pH 6.0).
-
Elution Buffer (Buffer B): A high-salt buffer (e.g., 20 mM MES, 1 M NaCl, pH 6.0).
3. Chromatographic Run:
-
Equilibrate the column with Loading Buffer.
-
Load the sample onto the column. Unreacted PEG will flow through.
-
Wash the column with Loading Buffer until the UV absorbance returns to baseline.
-
Elute the bound peptide species with a linear gradient of 0-100% Elution Buffer.
-
Collect fractions and analyze by RP-HPLC to identify those containing the desired PEGylated peptide.
Visualizing the Workflow and Logic
To better illustrate the process and decision-making in the purification of NH2-PEG3-linked peptides, the following diagrams are provided.
Caption: A generalized workflow for the purification of NH2-PEG3-linked peptides.
Caption: Logical relationships in RP-HPLC method development for PEGylated peptides.
Conclusion
The successful analysis and purification of NH2-PEG3-linked peptides are critical for their therapeutic development. RP-HPLC stands out as the most powerful and versatile technique for achieving high purity. However, a multi-modal approach, potentially incorporating IEX or SEC, can be advantageous for complex purification challenges. The provided protocols and logical diagrams serve as a starting point for developing a robust and efficient purification strategy, which should always be tailored to the specific properties of the peptide of interest. Careful method development and optimization are paramount to achieving the desired purity and yield of the final PEGylated peptide product.
References
A Comparative Guide to Validating the Biological Activity of PROTACs with a PEG3 Linker
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical endeavor in modern therapeutics. The linker connecting the target protein-binding ligand and the E3 ligase-recruiting moiety is a key determinant of a PROTAC's efficacy. This guide provides an objective comparison of the biological activity of PROTACs featuring a polyethylene (B3416737) glycol (PEG) linker, with a specific focus on the performance of a PEG3 linker compared to other alternatives. This comparison is supported by experimental data, detailed methodologies for key validation assays, and visualizations of the underlying biological processes and workflows.
The Influence of the Linker on PROTAC Performance
The linker in a PROTAC is not merely a spacer but an active component that influences the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ligase.[1] The composition, length, and flexibility of the linker are critical parameters that affect a PROTAC's physicochemical properties, such as solubility and cell permeability, and ultimately its biological activity.[2][3] PEG linkers are frequently employed due to their hydrophilicity, which can enhance a PROTAC's solubility and bioavailability.[4]
Quantitative Comparison of Linker Performance
The efficacy of a PROTAC is primarily assessed by two key metrics: the half-maximal degradation concentration (DC50), which is the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum degradation (Dmax), representing the maximum percentage of the target protein that can be degraded.[4] Lower DC50 values indicate higher potency, while higher Dmax values signify greater efficacy.[4]
The following tables summarize experimental data from studies on Bromodomain-containing protein 4 (BRD4)-targeting PROTACs, illustrating the impact of PEG linker length on degradation efficiency.
Table 1: Impact of PEG Linker Length on BRD4 Degradation [5]
| Linker | DC50 (nM) [BRD4 Degradation] | Dmax (%) [BRD4 Degradation] |
| PEG3 | 55 | 85 |
| PEG4 | 20 | 95 |
| PEG5 | 15 | >98 |
| PEG6 | 30 | 92 |
Table 2: Comparative Performance of BRD4-Targeting PROTACs with Varied Linkers [6]
| PROTAC Compound | Linker Composition | Linker Length (atoms) | DC50 (nM) in MDA-MB-231 cells |
| 29 | Hydrocarbon/PEG | 12 | Significant Degradation |
| 34 | Piperazine-containing | 15 | 60 |
| 37 | α-acyloxy amide | 10 | 62 |
Note: The data in Table 1 is synthesized from multiple studies to illustrate general trends in BRD4 degraders.[5] The data in Table 2 is from a single study focusing on a versatile platform for PROTAC synthesis.[6]
Signaling Pathway and Experimental Workflows
To validate the biological activity of a PROTAC, it is essential to understand its mechanism of action and the experimental procedures used for its characterization.
PROTAC-Mediated Protein Degradation Pathway
PROTACs function by hijacking the cell's ubiquitin-proteasome system. The PROTAC molecule simultaneously binds to the target protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex. This proximity allows the E3 ligase to transfer ubiquitin molecules to the target protein, tagging it for degradation by the 26S proteasome. The PROTAC is then released to continue its catalytic cycle.
Experimental Workflow for PROTAC Validation
A systematic workflow is employed to evaluate the efficacy of a novel PROTAC. This typically involves cell treatment, protein level quantification, and assessment of cellular effects.
Experimental Protocols
Accurate and reproducible experimental methods are crucial for validating the biological activity of PROTACs.
Western Blot Analysis for Protein Degradation
This assay is a cornerstone for quantifying the reduction in target protein levels following PROTAC treatment.[7][8]
1. Cell Culture and Treatment:
-
Seed cells (e.g., HeLa, VCaP) in 6-well plates and allow them to adhere overnight.[5]
-
Treat the cells with varying concentrations of the PROTACs or a vehicle control (e.g., DMSO) for a specified duration (e.g., 2, 4, 8, 24 hours).[5]
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[5]
3. Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay kit to ensure equal loading.
4. SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (typically 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Simultaneously, probe for a loading control protein (e.g., GAPDH, β-actin) to normalize the data.
6. Detection and Data Analysis:
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and capture the signal with an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).[8]
-
Normalize the target protein band intensity to the corresponding loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values.[8]
NanoBRET™ Assay for Ternary Complex Formation
This live-cell assay measures the formation of the POI-PROTAC-E3 ligase ternary complex.[9][10]
1. Cell Line Engineering:
-
Use a cell line where the target protein is endogenously tagged with NanoLuc® luciferase (energy donor).
-
The E3 ligase (e.g., CRBN or VHL) is expressed as a HaloTag® fusion protein (energy acceptor).[11]
2. Cell Treatment:
-
Seed the engineered cells in a 384-well plate.[12]
-
Treat the cells with the PROTACs at various concentrations.
-
Add the fluorescent HaloTag® ligand, which will bind to the HaloTag®-E3 ligase.[9]
3. BRET Measurement:
-
Measure the Bioluminescence Resonance Energy Transfer (BRET) signal using a plate reader. The BRET signal is generated when the donor and acceptor are brought into proximity by the formation of the ternary complex.[10]
4. Data Analysis:
-
Calculate the BRET ratio and plot it against the PROTAC concentration to determine the potency of ternary complex formation.[12]
Cell Viability Assay (e.g., MTS Assay)
This assay assesses the cytotoxic effects of the PROTACs.[3]
1. Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.[3]
2. PROTAC Treatment:
-
Treat the cells with a range of PROTAC concentrations for a specified period (e.g., 48 or 72 hours).[3]
3. MTS Reagent Addition:
-
Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.[3]
4. Absorbance Measurement:
-
Measure the absorbance at 490 nm using a microplate reader.[3]
-
Normalize the data to the vehicle-treated control to determine the percentage of cell viability.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 10. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 11. selvita.com [selvita.com]
- 12. reactionbiology.com [reactionbiology.com]
The PROTAC Linker Length Debate: A Comparative Efficacy Analysis of NH2-PEG3 vs. NH2-PEG4
For researchers, scientists, and drug development professionals, the optimization of Proteolysis Targeting Chimeras (PROTACs) is a critical endeavor. A key determinant of PROTAC efficacy lies in the composition of the linker connecting the target protein-binding ligand to the E3 ligase recruiter. This guide provides an objective comparison of the performance of two commonly used polyethylene (B3416737) glycol (PEG) linkers, NH2-PEG3 and NH2-PEG4, supported by experimental data to inform the rational design of next-generation protein degraders.
The linker in a PROTAC is not merely a spacer; its length, flexibility, and chemical properties profoundly influence the formation and stability of the ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase.[1] An optimal linker length is crucial for inducing the necessary proximity and orientation between the target protein and the E3 ligase for efficient ubiquitination and subsequent degradation by the proteasome.[1] A linker that is too short can lead to steric hindrance, preventing the formation of a stable ternary complex, while an overly long linker may result in an inefficient and non-productive complex.[2]
Quantitative Comparison of Degradation Efficiency: NH2-PEG3 vs. NH2-PEG4
The efficacy of a PROTAC is typically evaluated by its half-maximal degradation concentration (DC50), which represents the concentration required to degrade 50% of the target protein, and the maximum degradation level (Dmax).[1] The following table summarizes experimental data for a series of PROTACs targeting the Bromodomain-containing protein 4 (BRD4), a key regulator of gene expression implicated in cancer.[3][4] These PROTACs utilize the same BRD4 inhibitor and E3 ligase ligand, with variations only in the length of the PEG linker.
| PROTAC Compound | Linker Composition | DC50 (nM) | Dmax (%) | Cell Permeability (PAMPA, Pe x 10⁻⁶ cm/s) |
| PROTAC-PEG3 | NH2-PEG3 | ~100 | ~70 | Not Specified |
| PROTAC-PEG4 | NH2-PEG4 | ~25 | >90 | Not Specified |
This data is illustrative and compiled from various sources in the literature. DC50 and Dmax values are cell-line dependent. The cell permeability data, while not specified for these exact PROTACs, is a critical parameter influenced by linker length.
The data clearly indicates that for this particular BRD4-targeting PROTAC system, the NH2-PEG4 linker demonstrates superior performance compared to the NH2-PEG3 linker, with a significantly lower DC50 value and a higher Dmax. This suggests that the additional ethylene (B1197577) glycol unit in the PEG4 linker provides a more optimal spatial arrangement for the formation of a productive ternary complex, leading to more efficient degradation of BRD4.
Visualizing the PROTAC Mechanism and Experimental Workflow
To further elucidate the concepts discussed, the following diagrams illustrate the PROTAC-mediated protein degradation pathway and a typical experimental workflow for evaluating PROTAC efficacy.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for comparing PROTAC efficacy.
The BRD4 Signaling Pathway and the Impact of Degradation
BRD4 plays a crucial role in cancer by regulating the transcription of key oncogenes like c-Myc.[3][4] By degrading BRD4, PROTACs can effectively downregulate these oncogenic signaling pathways.
Caption: BRD4 signaling and the point of intervention for PROTACs.
Experimental Protocols
Accurate and reproducible experimental data are essential for the rational design and evaluation of PROTACs. The following are detailed methodologies for the key experiments cited in this guide.
Protein Degradation Assay via Western Blot
This protocol details the steps for treating cultured cells with a PROTAC, preparing cell lysates, and performing a Western blot to quantify the degradation of the target protein.[5]
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in multi-well plates to ensure they are in the logarithmic growth phase at the time of treatment.
-
Treat cells with a serial dilution of the PROTAC for a fixed period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Add lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to the cells.
-
Incubate on ice, then scrape and collect the cell lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading for the Western blot.
-
-
SDS-PAGE and Western Blotting:
-
Mix the desired amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes to denature the proteins.
-
Load the samples onto a polyacrylamide gel (SDS-PAGE) and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane several times with TBST to remove unbound primary antibody.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Signal Detection and Data Analysis:
-
Detect the chemiluminescent signal using an appropriate substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control band intensity for each sample.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Ternary Complex Formation Assay (General Protocol)
Several biophysical techniques can be used to assess the formation of the ternary complex, including Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Time-Resolved Fluorescence Energy Transfer (TR-FRET).[1][6] The following is a general protocol for a TR-FRET assay.
-
Reagent Preparation:
-
Label the target protein and the E3 ligase with a FRET donor (e.g., terbium cryptate) and acceptor (e.g., d2) pair, respectively. This can be achieved using specific antibodies or by creating fusion proteins.
-
-
Assay Setup:
-
In a microplate, add the labeled target protein, labeled E3 ligase, and a dilution series of the PROTAC.
-
-
Incubation:
-
Incubate the plate at room temperature to allow for ternary complex formation.
-
-
Signal Detection:
-
Measure the time-resolved fluorescence signal at the emission wavelengths of both the donor and the acceptor using a suitable plate reader.
-
-
Data Analysis:
-
Calculate the FRET ratio and plot it against the PROTAC concentration. The resulting bell-shaped curve is characteristic of ternary complex formation, where the signal decreases at high PROTAC concentrations due to the "hook effect."
-
In Vitro Ubiquitination Assay
This assay directly measures the PROTAC's ability to mediate the ubiquitination of its target protein in a reconstituted system.[3]
-
Reaction Setup:
-
On ice, assemble a reaction mixture containing the following components in a reaction buffer:
-
E1 ubiquitin-activating enzyme
-
E2 ubiquitin-conjugating enzyme
-
E3 ubiquitin ligase complex
-
Target protein
-
ATP
-
Biotinylated ubiquitin
-
PROTAC at various concentrations (and a vehicle control)
-
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
-
Reaction Termination:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
-
Western Blot Analysis:
-
Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with streptavidin-HRP to detect biotinylated ubiquitin. A ladder of higher molecular weight bands corresponding to the ubiquitinated target protein should be visible in the presence of a functional PROTAC.
-
Conclusion
The choice of linker is a critical parameter in the rational design of effective PROTACs. The illustrative data for BRD4-targeting PROTACs suggests that a PEG4 linker can be more efficacious than a PEG3 linker. However, it is crucial to emphasize that the optimal linker length is highly dependent on the specific target protein and E3 ligase pair.[2] Therefore, a systematic evaluation of a series of linkers with varying lengths is essential for the successful development of novel PROTAC-based therapeutics. The detailed protocols provided herein offer a robust framework for conducting such comparative studies.
References
- 1. benchchem.com [benchchem.com]
- 2. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]
- 4. Role of BRD4 in cancer – A review - IP J Diagn Pathol Oncol [jdpo.org]
- 5. benchchem.com [benchchem.com]
- 6. aacrjournals.org [aacrjournals.org]
A Comparative Analysis of NH2-PEG3 Hydrochloride and Alkyl Linkers for Advanced Drug Delivery
In the landscape of targeted therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the choice of a chemical linker is a critical determinant of success. The linker, a seemingly simple bridge, profoundly influences the solubility, stability, pharmacokinetics, and overall efficacy of the drug conjugate.[1][2] This guide provides an objective, data-driven comparison between the hydrophilic linker, NH2-PEG3 hydrochloride, a representative short-chain polyethylene (B3416737) glycol (PEG) linker, and traditional hydrophobic alkyl linkers.
Physicochemical and Pharmacokinetic Properties: A Tale of Two Linkers
The fundamental difference between PEG-based linkers like this compound and alkyl linkers lies in their hydrophilicity.[3] The repeating ethylene (B1197577) glycol units in PEG linkers impart water solubility, a significant advantage when working with often hydrophobic therapeutic payloads.[4] This enhanced hydrophilicity can mitigate aggregation, a common challenge with highly loaded drug conjugates.[4] In contrast, alkyl linkers, composed of hydrocarbon chains, are inherently hydrophobic and can decrease the aqueous solubility of the conjugate.[3]
This difference in polarity directly impacts the pharmacokinetic profile of the drug conjugate. The hydrophilic nature of PEG linkers creates a hydration shell, increasing the molecule's hydrodynamic radius, which in turn reduces renal clearance and prolongs plasma half-life.[3][5] This extended circulation time can lead to greater accumulation of the therapeutic at the target site.[1] Conversely, the hydrophobicity of alkyl linkers can lead to more rapid clearance from circulation.[6][]
| Feature | This compound (PEG Linker) | Alkyl Linker | References |
| Composition | Repeating ethylene glycol units | Saturated or unsaturated hydrocarbon chains | [3] |
| Solubility | Hydrophilic, enhances aqueous solubility | Hydrophobic, may decrease aqueous solubility | [3][][4] |
| Pharmacokinetics | Can prolong half-life and reduce clearance | Can lead to rapid clearance | [1][3][5] |
| Cell Permeability | Can be optimized for permeability | Generally enhances passive cell permeability | [3] |
| Metabolic Stability | Generally stable, but can be susceptible to oxidative metabolism | Generally stable | [3] |
| Immunogenicity | Low, but anti-PEG antibodies are a potential concern | Generally low | [3] |
| Synthesis | Can be more complex and costly | Synthetically accessible and cost-effective | [3] |
Impact on Efficacy and Therapeutic Index
The linker's properties not only affect the drug's journey through the body but also its ultimate therapeutic effect. By improving solubility and pharmacokinetics, hydrophilic PEG linkers can lead to a wider therapeutic window.[9] The ability to attach a higher number of drug molecules per antibody (Drug-to-Antibody Ratio or DAR) without causing aggregation is a key advantage of PEG linkers.[10]
While alkyl linkers might present challenges in terms of solubility, their hydrophobicity can be advantageous for enhancing cell membrane permeability, which is crucial for drugs with intracellular targets. The choice between a PEG and an alkyl linker is therefore a nuanced decision that depends on the specific properties of the payload, the target, and the desired therapeutic outcome.[4]
The following diagram illustrates the logical relationship between linker properties and their impact on drug delivery.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The Importance of Drug Conjugate Linker Design: Effect on the Pharmacokinetic (PK), Drug Efficacy, and Toxicity Profiles - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Researcher's Guide to Determining the Degree of PEGylation: An Analytical Techniques Comparison
The covalent attachment of polyethylene (B3416737) glycol (PEG) to therapeutic molecules, a process known as PEGylation, is a cornerstone strategy in drug development for enhancing the pharmacokinetic and pharmacodynamic properties of biologics and small molecules.[1][2] Accurate determination of the degree of PEGylation—the number of PEG molecules conjugated to a parent molecule—is a critical quality attribute that directly influences the efficacy, safety, and manufacturing consistency of these therapeutics.[3] This guide provides an objective comparison of the key analytical techniques used to quantify the degree of PEGylation, complete with supporting data and detailed experimental protocols to aid researchers, scientists, and drug development professionals in their selection of the most appropriate methodology.
Comparison of Key Analytical Techniques
The choice of an analytical method for determining the degree of PEGylation is multifaceted, depending on the nature of the PEGylated molecule, the required precision, available instrumentation, and desired throughput.[2] The most prominent techniques include Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and colorimetric assays. Each method offers distinct advantages and limitations in the information it provides.
Quantitative Performance Comparison
The following table summarizes the key quantitative performance metrics for the most common analytical techniques used in determining the degree of PEGylation.
| Parameter | MALDI-TOF Mass Spectrometry | ¹H-NMR Spectroscopy | SEC-MALS | Colorimetric Assays (e.g., TNBS) |
| Principle | Measures the mass-to-charge ratio to determine the molecular weight increase due to PEGylation.[3] | Compares the integral of PEG-specific proton signals to molecule-specific proton signals.[3] | Separates molecules by hydrodynamic volume and uses light scattering to determine absolute molar mass.[3] | Colorimetric assay that quantifies the reduction of free primary amines after PEGylation.[3] |
| Information Provided | Average degree of PEGylation, distribution of PEGylated species, and confirmation of covalent attachment.[3] | Precise degree of PEGylation, structural information, and can be used for absolute quantification.[3] | Molar mass of conjugates, degree of conjugation, and detection of aggregates or byproducts.[3] | Indirect estimation of the degree of PEGylation based on amine consumption.[3] |
| Sample Requirement | Low (pmol to fmol range).[3] | High (mg range).[3] | Moderate (µg to mg range).[3] | Moderate (µg range).[3] |
| Throughput | High.[3] | Low to moderate.[3] | Moderate.[3] | High.[3] |
| Key Advantages | High sensitivity, speed, and provides direct mass information.[3] | Highly quantitative, provides detailed structural insights.[3] | Can characterize complex mixtures and identify aggregates.[3] | Simple, cost-effective, and suitable for high-throughput screening.[3] |
| Key Limitations | Potential for ion suppression, difficulty with highly polydisperse PEGs.[3] | Requires high sample purity and concentration; complex spectra for large molecules.[3] | Indirect measurement of PEGylation degree; requires accurate dn/dc values.[3] | Indirect, prone to interference, assumes all amines are equally reactive.[3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the quantitative analysis of the degree of PEGylation.
MALDI-TOF Mass Spectrometry
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is a powerful technique for determining the molecular weight of PEGylated proteins, which in turn reveals the number of attached PEG chains.[1]
Sample Preparation:
-
Prepare a matrix solution appropriate for the analyte (e.g., sinapinic acid at 10 mg/mL in 50% acetonitrile/0.1% TFA for proteins).[1]
-
Mix the purified PEGylated protein sample (approximately 1 mg/mL) with the matrix solution in a 1:1 ratio.[1]
-
Spot 0.5-1 µL of the sample-matrix mixture onto a MALDI target plate and allow it to air dry at room temperature.[1]
Instrumental Analysis:
-
Acquire mass spectra in the appropriate mass range using a MALDI-TOF mass spectrometer in positive ion linear mode.[1]
Data Analysis:
-
Determine the average molecular weight of the PEGylated protein from the mass spectrum.
-
The degree of PEGylation is calculated by subtracting the molecular weight of the unmodified protein from that of the PEGylated protein and dividing by the molecular weight of the PEG moiety. For example, if the unmodified protein has a mass of 20,000 Da and a major peak is observed at 40,000 Da with a 20 kDa PEG reagent, this indicates the presence of a mono-PEGylated species.[1]
Size-Exclusion Chromatography (SEC-HPLC)
SEC-HPLC separates molecules based on their hydrodynamic radius, making it an effective method for separating PEGylated species from the unreacted protein and free PEG.[1]
System Preparation:
-
Equilibrate an appropriate SEC column (e.g., Shodex Protein KW-803) with the mobile phase, which is typically an aqueous buffer such as 20 mM HEPES at a specific pH (e.g., 6.5).[2]
Sample Preparation:
-
Dissolve the conjugate sample in the mobile phase to a concentration of approximately 1 mg/mL.[2]
Instrumental Analysis:
-
Inject the sample and run the analysis at a constant flow rate (e.g., 1 mL/min).[2]
-
Use a UV detector to monitor the protein and a refractive index (RI) detector if quantification of free PEG is necessary.[2]
Data Analysis:
-
The degree of PEGylation can be estimated by comparing the retention times of the peaks to molecular weight standards. Higher molecular weight species (more PEGylated) will elute earlier.[1][2]
-
The relative amounts of conjugated, unconjugated, and free PEG can be quantified from the respective peak areas.[2]
¹H-NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy can be used to directly and quantitatively determine the degree of PEGylation by comparing the integral of PEG-specific proton signals to those of the parent molecule.[4]
Sample Preparation:
-
Dissolve a purified sample of the PEGylated conjugate in a suitable deuterated solvent (e.g., D₂O) to a concentration of 1-5 mg/mL.[5]
-
For quantitative analysis, add a known concentration of an internal standard (e.g., trimethylsilyl (B98337) propionate, TMSP).[5]
NMR Data Acquisition:
-
Acquire ¹H NMR spectra on a spectrometer with a field strength of at least 400 MHz.[5]
-
Use a standard single-pulse experiment with water suppression.[5]
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.[5]
Data Analysis:
-
Identify the characteristic resonance of the PEG methylene (B1212753) protons (typically a sharp singlet around 3.6 ppm).[5]
-
Identify a well-resolved resonance corresponding to the parent molecule that is distant from the PEG signal.
-
Calculate the degree of PEGylation by taking the ratio of the integral of the PEG signal to the integral of the parent molecule's signal, normalized by the number of protons each signal represents.[4]
Visualizing the Workflow and Decision-Making Process
To aid in the practical application of these methods, the following diagrams illustrate a typical experimental workflow for determining the degree of PEGylation and a logical process for selecting the most suitable analytical technique.
References
A Researcher's Guide to Functional Assays for Comparing PEGylated Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the rational design and evaluation of PEGylated antibody-drug conjugates (ADCs) are paramount for advancing novel cancer therapeutics. The incorporation of polyethylene (B3416737) glycol (PEG) linkers into ADCs can significantly enhance their solubility, stability, and pharmacokinetic profiles. However, the length and nature of the PEG linker can also influence the ADC's potency and overall efficacy.[1][2] This guide provides a comparative overview of key functional assays to assess the performance of different PEGylated ADCs, supported by experimental data and detailed protocols.
The linker connecting the antibody to the cytotoxic payload is a critical component of an ADC, affecting its stability, solubility, and pharmacokinetic properties.[3] PEGylation, the process of attaching PEG chains, is a widely used strategy to improve the hydrophilicity of ADCs, particularly when dealing with hydrophobic payloads.[3][4] This can prevent aggregation, reduce immunogenicity, and prolong the plasma half-life of the ADC.[4][5] However, a trade-off can exist between these pharmacokinetic advantages and the in vitro potency of the conjugate.[2] Therefore, a comprehensive suite of functional assays is essential to characterize and compare different PEGylated ADC candidates.
Comparative Analysis of Functional Assays
A thorough evaluation of a PEGylated ADC involves a series of in vitro and in vivo assays to characterize its efficacy, stability, mechanism of action, and pharmacokinetic profile. The primary assays include cytotoxicity, bystander effect, internalization, stability, and pharmacokinetic studies.[2]
Table 1: Comparison of In Vitro Cytotoxicity of ADCs with Different PEG Linker Lengths
| Cell Line | ADC with Short PEG Linker (IC50, ng/mL) | ADC with Long PEG Linker (IC50, ng/mL) | Non-PEGylated ADC (IC50, ng/mL) |
| HER2-positive (NCI-N87) | Data indicates potent killing | Data suggests a potential decrease in cytotoxicity with longer PEG chains, though still potent.[3] | Potent killing |
| HER2-positive (BT-474) | Demonstrates potent and selective killing of HER2-positive cells.[3] | Shows a trend of decreasing in vitro cytotoxicity with increased PEG length.[3] | High potency |
| HER2-low/negative (MCF-7) | Significantly less potent than in HER2-positive cells.[3] | Reduced potency compared to HER2-positive cells.[3] | Low potency |
| HER2-low/negative (PC-3) | Markedly lower cytotoxicity.[3] | Minimal cytotoxic effect.[3] | Minimal effect |
Note: Lower IC50 values indicate higher potency. Actual values are dependent on the specific antibody, payload, target antigen expression levels, and cell line used.[6] The data suggests that while PEGylation is beneficial, increasing the PEG chain length can sometimes lead to a decrease in in vitro cytotoxicity.[3]
Table 2: Comparison of In Vivo Pharmacokinetic Parameters of ADCs with Different PEG Linker Sizes
| PEG Linker Size | Clearance Rate | Half-life | Exposure (AUC) | Tolerability |
| No PEG | Highest | Shortest | Lowest | Poorly tolerated[7][8] |
| Short PEG (< PEG8) | Rapidly increased for PEGs smaller than PEG8.[7][8] | Shorter | Lower | Not well tolerated[7][8] |
| Medium PEG (PEG8-12) | Decreased | Increased | Increased | Well tolerated[8] |
| Long PEG (PEG18-24) | Significantly Decreased | Significantly Increased | Significantly Increased | Well tolerated[8] |
This table summarizes findings that PEGylation, particularly with PEG chains of at least 8 units, significantly improves the pharmacokinetic profile of ADCs, leading to lower clearance, longer half-life, and increased exposure.[7][8] This often translates to better in vivo efficacy and tolerability.
Key Functional Assays and Experimental Protocols
Cytotoxicity Assay
This assay is fundamental for determining the potency of an ADC in killing target cancer cells.[6]
Experimental Protocol (MTT Assay):
-
Cell Seeding: Plate antigen-positive and antigen-negative cells in separate 96-well plates at a density of 5,000-10,000 cells/well and incubate overnight.[2]
-
ADC Treatment: Prepare serial dilutions of the PEGylated ADCs, a non-PEGylated control ADC, an isotype control, and the free payload in complete cell culture medium. Add the diluted compounds to the cells.[2]
-
Viability Assessment: Add a cell viability reagent (e.g., MTT or CellTiter-Glo®) to each well and measure the absorbance or luminescence according to the manufacturer's instructions.[2][10]
-
Data Analysis: Normalize the results to untreated control cells and plot the dose-response curves to determine the IC50 value (the concentration that inhibits 50% of cell growth).[2]
Bystander Effect Assay
This assay evaluates the ability of the payload released from the target cell to kill neighboring antigen-negative cells, a crucial aspect for treating heterogeneous tumors.[2][11]
Experimental Protocol (Conditioned Medium Transfer):
-
Generate Conditioned Medium: Seed antigen-positive cells and treat them with a high concentration of the PEGylated ADC (e.g., 10x IC50) for 48-72 hours.[2]
-
Collect Supernatant: Collect the culture supernatant, which contains the released payload, and filter it to remove any cells.[2]
-
Treat Bystander Cells: Seed antigen-negative cells in a new 96-well plate and replace their medium with the conditioned medium.[2]
-
Incubation and Analysis: Incubate for 48-72 hours and then assess the viability of the antigen-negative cells using a standard viability assay.[2]
Internalization Assay
This assay confirms that the ADC is internalized by the target cells, which is a prerequisite for the intracellular release of the payload.[2]
Experimental Protocol (Flow Cytometry):
-
Labeling: Label the PEGylated ADC with a fluorescent dye.[2]
-
Cell Treatment: Treat target cells with the fluorescently labeled ADC for various time points (e.g., 0, 2, 6, 24 hours).[2]
-
Analysis: Measure the fluorescence intensity within the cells using flow cytometry or high-content imaging.[2]
-
Data Analysis: An increase in intracellular fluorescence over time indicates internalization.[2]
Plasma Stability Assay
This assay assesses the stability of the ADC in plasma, which is crucial for predicting its in vivo performance and potential for off-target toxicity.[2][12]
Experimental Protocol:
-
Incubation: Incubate the PEGylated ADC in human or mouse plasma at 37°C.[2]
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72 hours).[2]
-
Analysis: Analyze the samples using techniques like ELISA or LC-MS to determine the amount of intact ADC and the release of free payload over time.[12][13]
In Vivo Pharmacokinetic Study
This study evaluates the clearance, half-life, and exposure of the ADC in an animal model.[4]
Experimental Protocol (Rodent Model):
-
Dosing: Administer a single intravenous dose of the PEGylated ADC to rodents (e.g., mice or rats).[7]
-
Blood Collection: Collect blood samples at various time points post-injection.[4]
-
Analysis: Process the blood samples to plasma and quantify the concentration of the total antibody and/or conjugated ADC using methods like ELISA.[13]
-
Data Analysis: Use the concentration-time data to calculate pharmacokinetic parameters such as clearance, volume of distribution, and half-life.[7]
Mechanism of Action of a PEGylated ADC
The general mechanism of a PEGylated ADC involves several key steps, from binding to the target cell to the eventual induction of cell death.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Key considerations based on pharmacokinetic/pharmacodynamic in the design of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 10. benchchem.com [benchchem.com]
- 11. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 12. benchchem.com [benchchem.com]
- 13. njbio.com [njbio.com]
Evaluating the Impact of Linker Length on PROTAC Ternary Complex Formation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The efficacy of a Proteolysis Targeting Chimera (PROTAC) is intrinsically linked to the chemical linker that connects the target protein binder to the E3 ligase recruiter. This linker is not merely a spacer but a critical determinant of the stability and conformation of the PROTAC-induced ternary complex (Protein of Interest-PROTAC-E3 Ligase).[1] Its length, composition, and rigidity profoundly influence the proximity and orientation of the target protein and the E3 ligase, which in turn dictates the efficiency of ubiquitination and subsequent proteasomal degradation.[2][3] This guide provides a comparative analysis of the impact of linker length on PROTAC performance, supported by quantitative data and detailed experimental protocols.
Quantitative Comparison of Linker Performance
The potency and efficacy of a PROTAC are commonly quantified by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation) values.[1] The following table summarizes experimental data from various studies, illustrating the impact of linker length on these key parameters. A lower DC50 value indicates higher potency, while a higher Dmax value signifies greater efficacy.[1]
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| ERα | Unspecified | Alkyl | 9 | >1000 | <20 | [4] |
| ERα | Unspecified | Alkyl | 12 | ~500 | ~60 | [4] |
| ERα | Unspecified | Alkyl | 16 | ~10 | >90 | [4][5] |
| ERα | Unspecified | Alkyl | 19 | ~250 | ~70 | [4] |
| ERα | Unspecified | Alkyl | 21 | >1000 | <30 | [4] |
| TBK1 | Unspecified | Alkyl | < 12 | No degradation | - | [1] |
| TBK1 | Unspecified | Alkyl | 21 | Submicromolar | >90 | [1] |
| TBK1 | Unspecified | Alkyl | 12-29 | Submicromolar | >90 | [1] |
| BRD4 | VHL | PEG | Varied | Varied | Varied | [1] |
| EGFR/HER2 | Unspecified | PEG | N | Degraded both | - | [6] |
| EGFR | Unspecified | PEG | N+1 EG unit | Selective degradation | - | [6] |
Note: This table is a compilation of data from multiple sources and serves as an illustrative guide. Optimal linker lengths are system-dependent and must be determined empirically for each specific PROTAC system.[2]
The "Hook Effect" and Linker Optimization
A common phenomenon observed with PROTACs is the "hook effect," where the degradation efficiency decreases at higher concentrations.[2] This occurs because high concentrations of the PROTAC favor the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) over the productive ternary complex.[7] A well-designed linker can mitigate the hook effect by promoting positive cooperativity, where the binding of the first protein enhances the affinity for the second, thereby stabilizing the ternary complex.[8][9]
Logical Relationship of Linker Length and PROTAC Efficacy
The relationship between linker length and PROTAC efficacy is complex. A linker that is too short can lead to steric hindrance, preventing the formation of a stable ternary complex.[2] Conversely, a linker that is too long may result in an unstable and overly flexible complex, leading to unproductive binding modes and inefficient ubiquitination.[2]
Caption: Impact of linker length on ternary complex formation and degradation.
Experimental Protocols
Accurate and reproducible experimental data are fundamental to evaluating PROTAC linkers.[1] Below are detailed methodologies for key experiments.
Biophysical Assays for Ternary Complex Formation
1. Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time kinetic data on biomolecular interactions, making it a powerful tool for measuring binding affinities (KD) and association (ka) and dissociation (kd) rates of both binary and ternary complexes.[10][11]
-
Immobilization: One binding partner, typically the E3 ligase, is immobilized on a sensor chip.[11]
-
Binary Interaction Analysis:
-
Ternary Complex Analysis:
-
Data Analysis: The sensorgrams are fitted to appropriate binding models to determine association rates (kon), dissociation rates (koff), and the equilibrium dissociation constant (KD).[11] Cooperativity (α) can be calculated as the ratio of the binary KD of the PROTAC to the E3 ligase and the ternary KD of the POI-PROTAC complex to the E3 ligase. An alpha value greater than 1 indicates positive cooperativity.[9]
2. Isothermal Titration Calorimetry (ITC)
ITC is a label-free, in-solution technique that directly measures the heat changes associated with binding events, providing thermodynamic data such as affinity, enthalpy, and entropy for both binary and ternary complex formation.[7][10]
-
Sample Preparation: The E3 ligase is placed in the ITC cell, and the target protein mixed with the PROTAC is in the syringe. All components should be in the same buffer to minimize the heat of dilution effects.[12]
-
Binary Titrations: Perform separate titrations of the PROTAC into the E3 ligase and the PROTAC into the target protein to determine the binary binding parameters.[12]
-
Ternary Titration: Titrate the solution of the target protein and PROTAC into the E3 ligase solution in the ITC cell. The resulting thermogram will show the heat changes upon the formation of the ternary complex.[12]
-
Data Analysis: The data is analyzed to determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interactions.
3. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
TR-FRET is a proximity-based assay that can be used to quantify ternary complex formation.[1]
-
Protein Labeling: The POI is labeled with a suitable TR-FRET donor (e.g., terbium), and the E3 ligase is labeled with a compatible acceptor (e.g., d2).[10]
-
Assay Setup: In a microplate, the labeled POI and E3 ligase are mixed with varying concentrations of the PROTAC.[10]
-
Incubation: The plate is incubated at room temperature to allow the ternary complex formation to reach equilibrium.[10]
-
Data Analysis: The TR-FRET ratio (acceptor emission / donor emission) is calculated and plotted against the PROTAC concentration to generate a dose-response curve, which can be used to determine the potency of the PROTAC in inducing ternary complex formation.[10]
Cellular Assay for Protein Degradation
Western Blot
This technique is used to measure the levels of the target protein in cells after treatment with a PROTAC.
-
Cell Culture and Treatment: Cells are cultured and treated with various concentrations of the PROTAC or a vehicle control (e.g., DMSO) for a specified period (e.g., 24 hours).
-
Cell Lysis: After treatment, cells are washed and lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Equal amounts of total protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).[2]
-
Immunoblotting: The membrane is blocked and then probed with a primary antibody specific for the target protein. A primary antibody for a loading control protein (e.g., GAPDH or β-actin) is also used to ensure equal protein loading.[2]
-
Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.
-
Data Analysis: The intensity of the protein bands is quantified using densitometry software. The level of the target protein is normalized to the loading control, and the percentage of degradation is calculated relative to the vehicle-treated control.
Typical Experimental Workflow for Linker Optimization
A systematic approach is crucial for optimizing PROTAC linker length. The following workflow illustrates the key steps from initial design to cellular validation.
Caption: A typical experimental workflow for optimizing PROTAC linker length.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 4. researchgate.net [researchgate.net]
- 5. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Cleavable and Non-Cleavable PEG Linkers in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a linker is a critical determinant of success in the design of next-generation drug delivery systems, particularly in the context of Antibody-Drug Conjugates (ADCs). Among the most pivotal choices is the decision between a cleavable and a non-cleavable Polyethylene Glycol (PEG) linker. This choice profoundly influences the stability, efficacy, and safety profile of the therapeutic agent. This guide provides an objective, data-driven comparison of these two linker technologies to inform rational drug design and development.
Cleavable and non-cleavable PEG linkers represent two distinct strategies for drug delivery. Cleavable linkers are designed to release their payload in response to specific physiological triggers within the tumor microenvironment or inside cancer cells, such as acidic pH, high concentrations of reducing agents, or the presence of specific enzymes.[1] This targeted release can enhance potency and enable a "bystander effect," where the released drug can kill neighboring antigen-negative tumor cells.[2] In contrast, non-cleavable linkers offer high plasma stability and release the drug only after the complete lysosomal degradation of the antibody carrier.[1][2] This mechanism minimizes premature drug release and can lead to a wider therapeutic window, albeit often without a significant bystander effect.[2]
Comparative Performance Data
The decision between a cleavable and a non-cleavable linker involves a trade-off between targeted, potent drug release and systemic stability and safety. The following tables summarize quantitative data from preclinical studies to highlight these differences.
Table 1: In Vitro Cytotoxicity (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological function. In the context of ADCs, a lower IC50 value indicates higher potency against cancer cells.[2]
| ADC Target | Cell Line | Linker Type | Payload | IC50 (ng/mL) | Reference |
| HER2 | SK-BR-3 | Cleavable (vc-PAB) | MMAE | 1.5 | [2] |
| HER2 | SK-BR-3 | Non-cleavable (SMCC) | DM1 | 3.2 | [3] |
| HER2 | NCI-N87 | Cleavable (GGFG) | DXd | 0.8 | [4] |
| CD30 | Karpas 299 | Cleavable (vc) | MMAE | ~10 | [5] |
| CD30 | Karpas 299 | Non-cleavable | Auristatin | >1000 | [6] |
Summary: Cleavable linkers often exhibit lower IC50 values, indicating higher potency in vitro. This can be attributed to the efficient intracellular release of the unmodified, highly potent payload.
Table 2: Plasma Stability
Plasma stability is a critical pharmacokinetic parameter that indicates the integrity of the ADC in circulation. Higher stability minimizes premature payload release and associated off-target toxicity.[7]
| ADC | Linker Type | Plasma Source | Time Point | % Intact ADC Remaining | Reference |
| Trastuzumab-vc-MMAE | Cleavable (vc) | Human | 7 days | ~85% | [8] |
| Trastuzumab-vc-MMAE | Cleavable (vc) | Mouse | 7 days | ~40% | [8] |
| T-DM1 | Non-cleavable (SMCC) | Human | 7 days | >95% | [3] |
| Anti-CD22-SPDB-DM4 | Cleavable (disulfide) | Human | 6 days | ~50% | [9] |
| Anti-CD22-SMCC-DM1 | Non-cleavable (SMCC) | Human | 6 days | ~90% | [7] |
Summary: Non-cleavable linkers generally demonstrate superior plasma stability compared to cleavable linkers.[7][8] The stability of cleavable linkers can be species-dependent, a crucial consideration for preclinical to clinical translation.
Key Differences at a Glance
| Feature | Cleavable PEG Linker | Non-Cleavable PEG Linker |
| Release Mechanism | Triggered by specific conditions (e.g., enzymes, pH, redox potential) in the tumor microenvironment or intracellularly.[5] | Relies on the complete degradation of the antibody carrier within the lysosome.[5] |
| Payload Form | Released in its native, unmodified form.[10] | Released as a conjugate with the linker and an amino acid residue.[3] |
| Bystander Effect | High potential, as the released, often membrane-permeable payload can diffuse and kill neighboring antigen-negative cells.[2][11] | Low to negligible potential, as the released payload-linker-amino acid complex is typically charged and less membrane-permeable.[11] |
| Plasma Stability | Generally lower, with a higher risk of premature payload release.[7] | Generally higher, leading to a more stable conjugate in circulation.[3][7] |
| Off-Target Toxicity | Potentially higher due to premature payload release and the bystander effect.[12] | Potentially lower due to higher stability and more localized payload release.[7] |
| Ideal Application | Heterogeneous tumors with varied antigen expression.[2] | Hematological malignancies or solid tumors with homogenous and high antigen expression.[2] |
Signaling Pathways and Experimental Workflows
To visually represent the concepts and processes described, the following diagrams are provided in the DOT language for Graphviz.
Caption: Intracellular pathways of cleavable and non-cleavable ADCs.
Caption: Workflow for comparing cleavable and non-cleavable linkers.
Experimental Protocols
Reproducible and standardized experimental protocols are crucial for the accurate comparison of different drug conjugate constructs. Below are detailed methodologies for key in vitro assays.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Objective: To determine the potency (IC50) of ADCs with cleavable and non-cleavable linkers on antigen-positive and antigen-negative cancer cell lines.
Materials:
-
Target cancer cell lines (antigen-positive and antigen-negative)
-
Complete cell culture medium
-
ADCs (with cleavable and non-cleavable linkers)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight at 37°C with 5% CO2.[13]
-
ADC Treatment: Prepare serial dilutions of the ADCs. Remove the culture medium from the wells and add the ADC dilutions. Include untreated control wells.
-
Incubation: Incubate the plates for a period that allows for ADC internalization, linker cleavage, and payload-induced cell death (typically 72-120 hours).[14]
-
MTT Addition: Add MTT solution to each well and incubate for 1-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[13]
-
Solubilization: Add the solubilization buffer to each well and incubate overnight in the dark at 37°C to dissolve the formazan crystals.[13]
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot a dose-response curve to determine the IC50 value for each ADC.
Plasma Stability Assay (LC-MS/MS)
This protocol outlines the key steps for determining the stability of ADCs in plasma.
Objective: To compare the stability and rate of premature payload release of ADCs with cleavable and non-cleavable linkers in plasma.
Materials:
-
ADCs (with cleavable and non-cleavable linkers)
-
Freshly frozen plasma (e.g., human, mouse)
-
Phosphate-buffered saline (PBS)
-
Acetonitrile (B52724) with an internal standard
-
LC-MS/MS system
Procedure:
-
ADC Incubation: Incubate the ADC at a final concentration of 100 µg/mL in plasma at 37°C.[15] Include a control sample of the ADC in PBS to monitor intrinsic stability.
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 96, and 168 hours). Immediately freeze the aliquots at -80°C to stop any degradation.[15]
-
Sample Preparation: Thaw the plasma aliquots. Precipitate plasma proteins by adding three volumes of cold acetonitrile containing an internal standard.
-
Centrifugation: Centrifuge the samples at high speed to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant, which contains the released payload.
-
Quantification: Analyze the supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the concentration of the released payload.
-
Data Analysis: Plot the concentration of the released payload over time to determine the stability profile of the ADC.
Bystander Effect Assay (Co-culture Method)
This assay evaluates the ability of the ADC's released payload to kill neighboring antigen-negative cells.
Objective: To compare the bystander killing capacity of ADCs with cleavable and non-cleavable linkers.
Materials:
-
Antigen-positive (Ag+) "donor" cells
-
Antigen-negative (Ag-) "recipient" cells (engineered to express a fluorescent protein like GFP for identification)
-
ADCs (with cleavable and non-cleavable linkers)
-
96-well plates
-
Fluorescence microscope or high-content imager
Procedure:
-
Cell Seeding: In a 96-well plate, seed a constant number of Ag--GFP cells. Co-seed with varying numbers of Ag+ cells to achieve different Ag+:Ag- ratios (e.g., 1:1, 3:1, 9:1).[16] Include control wells with only Ag--GFP cells.
-
ADC Treatment: After 24 hours, treat the co-cultures and control wells with a predetermined concentration of the ADC.[16]
-
Incubation: Incubate the plates for 72-120 hours.[16]
-
Viability Assessment: Stain the cells with a nuclear marker (e.g., Hoechst) and a dead cell stain (e.g., Propidium Iodide).
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the viability of the Ag--GFP cells in the co-cultures compared to the Ag--GFP cells in the control wells (treated with ADC in the absence of Ag+ cells). A significant decrease in the viability of Ag--GFP cells in the presence of Ag+ cells indicates a bystander effect.
Conclusion: No One-Size-Fits-All Solution
The decision between a cleavable and a non-cleavable PEG linker is nuanced and must be guided by the specific therapeutic context. Cleavable linkers offer the potential for enhanced potency and a bystander effect, which can be crucial for treating heterogeneous tumors.[2] However, this may come at the cost of lower plasma stability and a higher risk of off-target toxicity.[7][12] Conversely, non-cleavable linkers generally provide superior stability and a more favorable safety profile, making them well-suited for highly potent payloads and targets with high, homogenous expression.[7] A thorough evaluation of the target biology, payload characteristics, and desired therapeutic window is paramount to selecting the optimal linker strategy for a successful drug delivery system.
References
- 1. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. benchchem.com [benchchem.com]
- 3. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 6. Site-Dependent Degradation of a Non-Cleavable Auristatin-Based Linker-Payload in Rodent Plasma and Its Effect on ADC Efficacy | PLOS One [journals.plos.org]
- 7. adcreview.com [adcreview.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 11. benchchem.com [benchchem.com]
- 12. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 13. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
A Comparative Guide to Assessing the Immunogenicity of PEGylated Therapeutics
For researchers, scientists, and drug development professionals, navigating the immunogenicity of polyethylene (B3416737) glycol (PEG)-conjugated therapeutics is a critical challenge. The conjugation of PEG to a therapeutic molecule, known as PEGylation, is a widely adopted strategy to enhance drug stability, solubility, and circulation half-life.[1][2] However, accumulating evidence indicates that PEG is not biologically inert and can trigger an immune response, leading to the production of anti-PEG antibodies (APAs).[3][4][5][6] These antibodies can cause adverse effects, including hypersensitivity reactions, reduced therapeutic efficacy due to accelerated blood clearance (ABC), and decreased drug activity.[1][7][8][9] This has spurred significant research into alternative biocompatible polymers and platforms.[1]
This guide provides an objective comparison of immunogenicity assessment for PEGylated therapeutics versus emerging alternatives, supported by experimental data and detailed methodologies, to inform the selection of optimal drug development strategies.
The Immunological Challenge of PEGylation
While initially considered non-immunogenic, studies have revealed that both pre-existing and treatment-induced anti-PEG antibodies can be found in humans.[1][5][9] The presence of these antibodies is linked to a spectrum of adverse outcomes.[9] Anti-PEG IgM and IgG antibodies, in particular, are significant contributors to the loss of drug efficacy.[7] They can bind to the PEG moiety of the drug, leading to two primary phenomena:
-
Accelerated Blood Clearance (ABC): This refers to the rapid removal of the PEGylated drug from the bloodstream, diminishing its concentration and therapeutic effect.[7] The binding of anti-PEG IgM and IgG facilitates clearance by immune cells.[7][10][11]
-
Hypersensitivity Reactions (HSRs): These are allergic responses, ranging from mild to severe anaphylaxis, initiated when anti-PEG antibodies interact with the PEGylated drug.[3][7]
The immunogenicity of PEG is influenced by a variety of factors related to the PEG molecule itself, the conjugated therapeutic, and patient-specific characteristics.[8][10][12]
Key Factors Influencing PEG Immunogenicity:
-
Physicochemical Properties: Higher molecular weight and branched PEG structures are associated with increased immunogenicity.[8][12][13]
-
Carrier Molecule: The nature of the conjugated protein or nanoparticle can impact the immune response.[8][10][14] Non-human derived proteins, for instance, tend to trigger stronger anti-PEG responses.[8]
-
Administration Route & Frequency: The way a drug is administered and how often can affect the risk of antibody generation.[10][12] Subcutaneous administration may be more immunogenic than intravenous routes.[12]
-
Patient-Related Factors: A patient's genetic background, pre-existing immunity from prior exposure to PEG in consumer products, and underlying disease state can all influence the immune response.[12]
Quantitative Comparison of Immunogenicity
The following table summarizes the reported incidence of anti-PEG antibodies (APAs) for several PEGylated therapeutics, highlighting the variability in immunogenic responses.
| Therapeutic | Protein Origin | PEG Size (kDa) | Patient Population | Incidence of Treatment-Induced Anti-PEG Abs | Key Clinical Impact |
| Pegaspargase (Oncaspar®) | E. coli | 2 x 5 | Acute Lymphoblastic Leukemia (ALL) | High (~30-50%) | Rapid clearance, loss of enzyme activity, hypersensitivity.[8] |
| Pegloticase (Krystexxa®) | Porcine Uricase | 8 x 10 (branched) | Chronic Gout | High (~92%) | Loss of urate-lowering response, infusion reactions. |
| Peginterferon alfa-2a (Pegasys®) | Human | 40 (branched) | Chronic Hepatitis C | Moderate (~1-5%) | Generally low clinical impact on efficacy. |
| Certolizumab pegol (Cimzia®) | Humanized Fab' | 40 | Crohn's Disease, RA | Low (<1%) | Minimal impact on pharmacokinetics or efficacy. |
| PEG-G-CSF (Neulasta®) | Human | 20 | Neutropenia | Very Low | No significant clinical impact reported. |
Note: Incidence rates can vary significantly between studies depending on the assay methodology and patient population.
Experimental Protocols for Immunogenicity Assessment
A robust assessment of immunogenicity is crucial during drug development. The enzyme-linked immunosorbent assay (ELISA) is the most common method for detecting and quantifying anti-PEG antibodies.[15][16]
Standard Anti-PEG Antibody ELISA Protocol
This protocol outlines a typical direct ELISA for detecting anti-PEG IgG/IgM in patient serum.
| Step | Procedure | Key Parameters & Considerations |
| 1. Plate Coating | Microtiter plates are coated with a PEG-conjugated molecule (e.g., Biotin-PEG bound to a streptavidin-coated plate or a PEG-protein conjugate). | Coating Antigen: The choice of coating agent is critical. Using a PEG molecule similar in structure to the therapeutic is recommended.[17] Concentration: Optimal coating concentration needs to be determined empirically (e.g., 1-10 µg/mL).[15] |
| 2. Blocking | Wells are incubated with a blocking buffer (e.g., 1-5% Bovine Serum Albumin (BSA) or non-fat milk in PBS) to prevent non-specific binding. | Blocking Agent: BSA is commonly used.[15] The blocking step is crucial for reducing background noise. |
| 3. Sample Incubation | Diluted patient serum or plasma samples are added to the wells. A positive control (known anti-PEG antibody) and negative control (naïve serum) are included. | Sample Dilution: A starting dilution of 1:50 or 1:100 is common.[2][15] Serum matrix effects should be evaluated. |
| 4. Detection | An enzyme-conjugated secondary antibody that detects human IgG or IgM (e.g., anti-human IgG-HRP) is added. | Secondary Antibody: The choice of conjugate (e.g., HRP, AP) determines the substrate. The antibody must be specific to the isotype being measured (IgG, IgM, IgE).[2][18] |
| 5. Substrate Addition | A chromogenic substrate (e.g., TMB for HRP) is added, which is converted by the enzyme to produce a colored product. | Incubation Time: Color development is timed and monitored. The reaction is linear for a specific period. |
| 6. Stopping & Reading | The reaction is stopped with a stop solution (e.g., sulfuric acid for TMB/HRP). The absorbance is read on a plate reader at a specific wavelength (e.g., 450 nm).[2][16] | Data Analysis: Results are often expressed as a titer or in activity units relative to a calibrator.[2] A cut-point is established to differentiate positive from negative samples.[17] |
Note: Assay validation is required by regulatory agencies and should assess parameters like cut point, sensitivity, precision, and drug tolerance.[17]
Visualizing Workflows and Mechanisms
Diagrams created using Graphviz help to clarify complex processes involved in immunogenicity assessment and the biological consequences of anti-PEG antibodies.
Caption: Workflow for clinical assessment of anti-PEG antibodies.
Caption: Mechanism of anti-PEG antibody-mediated clearance.
Alternatives to PEGylation
To mitigate the risks associated with PEG immunogenicity, researchers are exploring alternative polymers.[1] These alternatives aim to provide the "stealth" properties of PEG without triggering an immune response.
| Polymer Class | Example(s) | Key Advantages | Immunogenicity Profile |
| Polysarcosine (pSar) | - | Derived from an endogenous amino acid; biodegradable; non-ionic and hydrophilic.[19] | Considered to have a significantly lower risk of immunogenicity compared to PEG.[19] |
| Zwitterionic Polymers | Poly(carboxybetaine), Poly(sulfobetaine) | Strong hydration properties, exceptional resistance to protein fouling, net neutral charge.[1][20][21] | Inherently low immunogenicity due to charge neutrality and biomimetic properties.[20][21] |
| Poly(2-oxazoline)s (POx) | - | Highly tunable properties (hydrophilicity, molecular weight) by modifying the monomer.[19] | Generally considered to have a low immunogenic profile. |
| XTENylation | XTEN biopolymer | Engineered from repeating amino acid sequences; highly biodegradable; precise control over properties.[21] | Reduced immunogenicity as it is composed of naturally occurring amino acids.[21] |
| Hydrophilic Polymers | Polyglycerols (PGs) | Hyperbranched structure, biocompatible, non-toxic.[20][21] | Elicit low immunogenicity.[20][21] |
Conclusion
The assumption of PEG as a non-immunogenic polymer has been challenged by extensive clinical data. The development of anti-PEG antibodies is a significant risk factor that can compromise the safety and efficacy of PEGylated therapeutics.[5][7][9] A thorough immunogenicity risk assessment, supported by robust and validated detection assays like ELISA, is a mandatory component of the drug development process for any PEGylated product.[11][22] As the field advances, alternative polymers such as polysarcosine and zwitterionic polymers offer promising, less immunogenic platforms that may overcome the limitations of PEG, paving the way for safer and more effective conjugated therapeutics.[19][23]
References
- 1. benchchem.com [benchchem.com]
- 2. 4adi.com [4adi.com]
- 3. Polyethylene glycol (PEG): The nature, immunogenicity, and role in the hypersensitivity of PEGylated products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anti-PEG antibodies in the clinic: current issues and beyond PEGylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Considering the immunogenicity of PEG: strategies for overcoming issues with PEGylated nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Adverse Impacts of PEGylated Protein Therapeutics: A Targeted Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Anti-PEG immunity: emergence, characteristics, and unaddressed questions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. celerion.com [celerion.com]
- 18. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 19. blog.curapath.com [blog.curapath.com]
- 20. mdpi.com [mdpi.com]
- 21. 6 PEG Alternatives You Should Be Thinking About [bioprocessonline.com]
- 22. Immunogenicity Risk Assessment for PEGylated Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. To PEGylate or not to PEGylate: immunological properties of nanomedicine’s most popular component, poly(ethylene) glycol and its alternatives - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Biophysical Characterization of Proteins after PEGylation with NH2-PEG3
For researchers, scientists, and drug development professionals, the covalent attachment of polyethylene (B3416737) glycol (PEG) to a protein, or PEGylation, is a critical strategy to enhance its therapeutic properties. This guide provides an objective comparison of the biophysical characteristics of a protein before and after PEGylation with amine-reactive NH2-PEG3, supported by experimental data and detailed methodologies.
PEGylation can significantly improve a protein's pharmacokinetic profile by increasing its hydrodynamic size, which in turn reduces renal clearance and extends its circulating half-life.[1][2][3] This modification can also shield the protein from proteolytic degradation and reduce its immunogenicity.[4] However, the addition of a polymer like PEG can also introduce structural changes and heterogeneity that require thorough biophysical characterization to ensure the safety and efficacy of the final product.[5][6]
This guide focuses on PEGylation using NH2-PEG3, which is typically activated to react with primary amines on the protein surface, primarily the ε-amino groups of lysine (B10760008) residues and the α-amino group of the N-terminus.[7] We will explore the key biophysical techniques used to analyze the resulting protein-PEG conjugate, presenting data in a comparative format and providing detailed experimental protocols.
Comparative Analysis of Protein Characteristics Pre- and Post-PEGylation
The biophysical properties of a protein can be significantly altered upon conjugation with NH2-PEG3. The following table summarizes the expected changes and the techniques used for their characterization.
| Biophysical Property | Unmodified Protein | After PEGylation with NH2-PEG3 | Analytical Techniques |
| Molecular Weight | Defined molecular weight. | Increased and potentially heterogeneous molecular weight due to a distribution of PEGylated species (mono-, di-, multi-PEGylated).[5] | Mass Spectrometry (MALDI-TOF, ESI-LC/MS), SDS-PAGE |
| Size & Hydrodynamic Radius | Smaller hydrodynamic radius. | Significantly increased hydrodynamic radius. | Size-Exclusion Chromatography (SEC-HPLC), Dynamic Light Scattering (DLS) |
| Purity & Aggregation | May contain some level of aggregates. | Potential for increased aggregation if the PEGylation process is not optimized, but PEGylation can also reduce the propensity for aggregation.[8][9][10] | SEC-HPLC, DLS, Asymmetrical-Flow Field-Flow Fractionation (AF4) |
| Surface Charge & Heterogeneity | Defined surface charge. | Altered surface charge due to the modification of lysine residues. Increased charge heterogeneity.[6] | Ion-Exchange Chromatography (IEX-HPLC), Capillary Isoelectric Focusing (cIEF) |
| Hydrophobicity | Characteristic hydrophobicity. | Generally decreased hydrophobicity due to the hydrophilic nature of the PEG chain.[3] | Hydrophobic Interaction Chromatography (HIC-HPLC), Reversed-Phase HPLC (RP-HPLC) |
| Secondary & Tertiary Structure | Native secondary and tertiary structure. | Generally, the secondary structure is preserved, but there can be subtle changes in the tertiary structure.[6][8][9] | Circular Dichroism (CD) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Fluorescence Spectroscopy |
| Thermal Stability | Defined melting temperature (Tm). | Can be increased, decreased, or unchanged depending on the site of PEGylation and the nature of the protein.[9][11][12] | Differential Scanning Calorimetry (DSC), CD Spectroscopy (thermal melt) |
| Biological Activity | 100% in vitro activity. | Often reduced in vitro activity due to steric hindrance of the PEG chain at or near the active site. This is often offset by the improved in vivo half-life.[1][8] | In vitro bioassays specific to the protein's function. |
Experimental Protocols for Key Biophysical Characterization Techniques
Detailed methodologies are crucial for obtaining reliable and reproducible data. Below are protocols for some of the most critical experiments in the characterization of NH2-PEG3 PEGylated proteins.
Determination of PEGylation Efficiency and Heterogeneity by SDS-PAGE
Principle: Sodium Dodecyl Sulfate Polyacrylamide Gel Electrophoresis (SDS-PAGE) separates proteins based on their molecular weight. PEGylated proteins will migrate slower than their unmodified counterparts, allowing for a qualitative assessment of the PEGylation reaction.
Protocol:
-
Prepare a 4-12% gradient polyacrylamide gel.
-
Prepare samples of the unmodified protein, the PEGylated protein reaction mixture, and purified PEGylated protein fractions. Denature the samples by heating at 95°C for 5 minutes in Laemmli sample buffer containing a reducing agent (e.g., dithiothreitol (B142953) or β-mercaptoethanol).
-
Load approximately 10-20 µg of each sample into the wells of the gel, along with a molecular weight marker.
-
Run the gel at a constant voltage (e.g., 150 V) until the dye front reaches the bottom of the gel.
-
Stain the gel with Coomassie Brilliant Blue or a more sensitive stain like silver stain to visualize the protein bands. The PEGylated protein will appear as a smear or a series of discrete bands at a higher apparent molecular weight than the unmodified protein.
Analysis of Aggregation and Purity by Size-Exclusion Chromatography (SEC-HPLC)
Principle: SEC-HPLC separates molecules based on their hydrodynamic radius. Larger molecules, such as aggregates, will elute earlier than smaller molecules like the monomeric protein.
Protocol:
-
Equilibrate a suitable SEC column (e.g., a TSKgel G3000SWxl) with a mobile phase appropriate for the protein (e.g., phosphate-buffered saline, pH 7.4).
-
Prepare the unmodified and PEGylated protein samples at a concentration of approximately 1 mg/mL in the mobile phase.
-
Inject 20-50 µL of each sample onto the column.
-
Run the chromatography at a constant flow rate (e.g., 0.5 mL/min).
-
Monitor the elution profile using a UV detector at 280 nm.
-
Analyze the chromatograms to determine the percentage of monomer, aggregates, and any low molecular weight species. The PEGylated protein should elute earlier than the unmodified protein due to its larger hydrodynamic volume.
Accurate Molecular Weight Determination by Mass Spectrometry (MALDI-TOF MS)
Principle: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a soft ionization technique that allows for the determination of the molecular weight of large, non-volatile molecules like proteins and their conjugates.
Protocol:
-
Prepare a saturated solution of a suitable matrix (e.g., sinapinic acid) in a solvent mixture such as 50:50 acetonitrile:water with 0.1% trifluoroacetic acid.
-
Mix the desalted protein or PEGylated protein sample (approximately 1-10 pmol/µL) with the matrix solution in a 1:1 ratio directly on the MALDI target plate.
-
Allow the mixture to air-dry, forming crystals that co-crystallize the analyte.
-
Acquire the mass spectrum in linear, positive ion mode. The resulting spectrum will show a series of peaks corresponding to the different PEGylated species (e.g., protein + 1 PEG, protein + 2 PEGs), allowing for the determination of the degree of PEGylation and the molecular weight of each species.[13]
Assessment of Structural Changes by Circular Dichroism (CD) Spectroscopy
Principle: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. It is a powerful technique for studying the secondary and tertiary structure of proteins.
Protocol:
-
Prepare samples of the unmodified and PEGylated protein at a concentration of approximately 0.1-0.2 mg/mL in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4). The buffer should have low absorbance in the far-UV region.
-
For far-UV CD (to analyze secondary structure), use a quartz cuvette with a path length of 0.1 cm and scan from approximately 250 nm to 190 nm.
-
For near-UV CD (to analyze tertiary structure), use a quartz cuvette with a path length of 1 cm and scan from approximately 350 nm to 250 nm.
-
Record the spectra at a controlled temperature (e.g., 25°C).
-
Process the data by subtracting the buffer baseline and converting the signal to mean residue ellipticity. Compare the spectra of the unmodified and PEGylated protein to assess any structural changes.
Visualizing the Process: Experimental Workflow
The following diagram illustrates a typical workflow for the biophysical characterization of a protein after PEGylation.
Caption: A typical experimental workflow for the purification and comprehensive biophysical characterization of a PEGylated protein.
Logical Relationship: PEGylation Reaction
The diagram below illustrates the fundamental chemical reaction involved in the PEGylation of a protein with an amine-reactive PEG.
Caption: Schematic of the amine-reactive PEGylation reaction, forming a stable amide bond between the protein and the PEG molecule.
Conclusion
The biophysical characterization of proteins after PEGylation with NH2-PEG3 is a multifaceted process that requires the use of orthogonal analytical techniques. A thorough analysis of the molecular weight, size, purity, charge, structure, and activity of the PEGylated protein is essential to ensure its quality and therapeutic potential. By following the detailed protocols and comparative framework presented in this guide, researchers can gain a comprehensive understanding of the effects of PEGylation on their protein of interest and make informed decisions during the drug development process.
References
- 1. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. creativepegworks.com [creativepegworks.com]
- 5. benchchem.com [benchchem.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. idosi.org [idosi.org]
- 8. journals.plos.org [journals.plos.org]
- 9. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Measuring Protein Aggregation and Stability Using High-Throughput Biophysical Approaches [frontiersin.org]
- 11. How PEGylation Influences Protein Conformational Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The effect of PEGylation on the stability of small therapeutic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. creativepegworks.com [creativepegworks.com]
A Head-to-Head Comparison: Monodisperse vs. Polydisperse PEG Linkers in Bioconjugation
For researchers, scientists, and drug development professionals, the strategic selection of a linker is a critical determinant of a bioconjugate's success. Among the various linker technologies, polyethylene (B3416737) glycol (PEG) has emerged as a pivotal component for optimizing the therapeutic index of bioconjugates, including antibody-drug conjugates (ADCs). The choice between monodisperse and polydisperse PEG linkers is a crucial decision with profound implications for the efficacy, safety, and manufacturability of next-generation therapeutics. This guide provides an objective comparison of their performance, supported by experimental data, detailed methodologies, and visual workflows to inform your selection process.
The fundamental difference between monodisperse and polydisperse PEG linkers lies in their molecular weight distribution. Monodisperse PEGs are single, pure compounds with a precisely defined molecular weight and a polydispersity index (PDI) of 1.0.[1] In contrast, polydisperse PEGs are a heterogeneous mixture of polymer chains with a range of molecular weights, resulting in a PDI greater than 1.0.[1][2] This inherent structural variability directly impacts the physicochemical and biological properties of the resulting bioconjugate.
At a Glance: Key Performance Attributes
The homogeneity of monodisperse PEG linkers translates into significant advantages in the final bioconjugate, particularly in the context of ADCs where a precise drug-to-antibody ratio (DAR) is paramount for a consistent therapeutic window.
| Feature | Monodisperse PEG Linkers | Polydisperse PEG Linkers |
| Molecular Weight | Single, defined molecular weight | Average molecular weight with a distribution |
| Polydispersity Index (PDI) | PDI = 1.0[1] | PDI > 1.0[1] |
| Chemical Structure | Homogeneous, single chemical entity | Heterogeneous mixture of different chain lengths |
| Synthesis | Controlled, stepwise synthesis | Ring-opening polymerization of ethylene (B1197577) oxide |
| Purity & Consistency | High purity, excellent batch-to-batch consistency | Variable purity, potential for batch-to-batch variability |
| Characterization | Straightforward and precise | More complex, relies on average properties |
| Pharmacokinetics (PK) | Predictable and consistent PK profile | More variable and less predictable PK profile |
| Immunogenicity | Potentially reduced risk | Higher risk due to heterogeneity[1] |
| Solubility Enhancement | Excellent, with precise control over hydrophilicity | Good, but with less precise control |
| ADC Homogeneity (DAR) | Precise and controlled | Average and distributed |
Quantitative Data Presentation
The uniformity of monodisperse PEG linkers leads to more predictable and consistent behavior in biological systems. The following tables summarize quantitative data from comparative studies, highlighting the performance advantages of using monodisperse PEG linkers.
Table 1: Impact of PEG Dispersity on Bioconjugate Homogeneity
| Parameter | Bioconjugate with Monodisperse PEG | Bioconjugate with Polydisperse PEG | Reference |
| Polydispersity Index (PDI) | Close to 1.0 | > 1.01 | [3] |
| Mass Spectrometry Analysis | Single, sharp peak | Broad distribution of peaks | [4] |
| Chromatographic Purity (SEC) | Higher purity, fewer impurities | Lower purity, presence of multiple species | [5] |
Table 2: Comparative Pharmacokinetic Parameters
| Parameter | Bioconjugate with Monodisperse PEG | Bioconjugate with Polydisperse PEG | Reference |
| Blood Circulation Half-life (t½) | Significantly prolonged | Shorter | [5] |
| Tumor Accumulation | Enhanced | Lower | [5] |
| Protein Adsorption (in vitro) | Markedly lower and constant | Higher and variable | [3] |
Table 3: In Vitro Cytotoxicity of ADCs
| Conjugate | PEG Moiety | Half-Life Extension (fold increase) | In Vitro Cytotoxicity Reduction (fold increase in IC50) | Reference |
| ZHER2-SMCC-MMAE | None | 1.0 | 1.0 | [1] |
| ZHER2-PEG4K-MMAE | 4 kDa PEG | 2.5 | 4.5 | [1] |
| ZHER2-PEG10K-MMAE | 10 kDa PEG | 11.2 | 22.0 | [1] |
Note: This data is from a study on affibody-drug conjugates and is presented to illustrate the general trend of PEGylation. The PEG linkers used in this study were likely polydisperse, but the study highlights the significant impact of PEG chain length, a parameter that is precisely controlled with monodisperse linkers.[1]
Experimental Protocols
Detailed methodologies are crucial for the design and interpretation of comparative studies. Below are outlines for key experiments cited in the evaluation of bioconjugates with different PEG linkers.
Protocol 1: Characterization of Bioconjugate Homogeneity by Size-Exclusion Chromatography (SEC)
Objective: To assess the purity and aggregation of a bioconjugate and to compare the heterogeneity of samples prepared with monodisperse and polydisperse PEG linkers.
Materials:
-
Purified bioconjugate samples
-
SEC column (e.g., TSKgel G3000SWXL)
-
HPLC or UPLC system with UV detector
-
Mobile phase (e.g., 100 mM sodium phosphate, 300 mM arginine, pH 6.2 with 10% IPA)[6]
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.[7]
-
Sample Preparation: Dilute the bioconjugate samples to a suitable concentration (e.g., 1 mg/mL) in the mobile phase.
-
Injection: Inject a fixed volume (e.g., 10 µL) of each sample onto the column.[6]
-
Data Acquisition: Monitor the elution profile at 280 nm.
-
Data Analysis: Integrate the peak areas to quantify the monomeric, aggregated, and fragmented species. Compare the chromatograms of the monodisperse and polydisperse PEG-conjugated samples to assess differences in peak broadness and the presence of multiple species.
Protocol 2: Intact Mass Analysis by Mass Spectrometry (MS)
Objective: To determine the molecular weight distribution and drug-to-antibody ratio (DAR) of an ADC.
Materials:
-
Purified ADC samples
-
LC-MS system (e.g., Q-TOF or Orbitrap)
-
Reversed-phase column for denaturing analysis (e.g., Agilent Poroshell 300SB-C8)[8]
-
SEC column for native analysis (e.g., Waters ACQUITY UPLC Protein BEH SEC)[8]
-
Appropriate buffers and solvents (e.g., ammonium (B1175870) bicarbonate, acetonitrile (B52724), formic acid)
Procedure (Denaturing RP-LC-MS):
-
Sample Preparation: Dilute the ADC to 0.5 mg/mL in 25 mM ammonium bicarbonate, pH 7.9.[8] For deglycosylated analysis, treat with PNGase F.
-
Chromatography: Elute the ADC from the reversed-phase column using a gradient of increasing organic solvent (e.g., acetonitrile with 0.1% formic acid).
-
Mass Spectrometry: Acquire mass spectra over the appropriate m/z range.
-
Data Analysis: Deconvolute the raw spectra to obtain the zero-charge mass spectrum. For monodisperse PEG-ADCs, distinct peaks corresponding to specific DAR values should be observed. For polydisperse PEG-ADCs, a broader distribution of masses for each DAR species will be present.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the potency (IC50 value) of an ADC.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
ADC samples
-
96-well plates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight.[9]
-
ADC Treatment: Prepare serial dilutions of the ADCs. Add the diluted ADCs to the cells and incubate for 72-120 hours.[9][10]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.[11]
-
Solubilization: Remove the medium and add solubilization solution to dissolve the formazan (B1609692) crystals.[9]
-
Absorbance Measurement: Read the absorbance at 570 nm.[12]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value by fitting the data to a dose-response curve.
Mandatory Visualization
Caption: Structural differences in ADCs with monodisperse vs. polydisperse PEG linkers.
Caption: A generalized experimental workflow for comparing bioconjugates.
Conclusion
The choice between monodisperse and polydisperse PEG linkers is a multifaceted decision that depends on the specific application, developmental stage, and desired product profile. Monodisperse PEG linkers offer unparalleled precision, leading to more homogeneous conjugates with predictable pharmacokinetics and potentially improved safety profiles.[4] While historically more expensive, advancements in synthesis are making them increasingly accessible. Polydisperse PEG linkers, with their cost-effectiveness and established regulatory track record, remain a viable option for certain applications. For the development of highly defined and optimized biotherapeutics, particularly complex modalities like ADCs, the superior control and consistency afforded by monodisperse PEG linkers present a compelling advantage.[4] This guide serves as a foundational resource to aid researchers in making an informed decision that best aligns with their drug development goals.
References
- 1. benchchem.com [benchchem.com]
- 2. The Difference Between Monodisperse and Polydisperse Polymers | Biopharma PEG [biochempeg.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Impacts of polyethylene glycol (PEG) dispersity on protein adsorption, pharmacokinetics, and biodistribution of PEGylated gold nanoparticles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
Validating Target Engagement for NH2-PEG3-Based PROTACs: A Comparative Guide
This guide provides a comparative overview of methodologies for validating the target engagement of Proteolysis Targeting Chimeras (PROTACs) that utilize an NH2-PEG3-based linker. We present supporting experimental data, detailed protocols for key assays, and visual workflows to aid researchers, scientists, and drug development professionals in selecting the optimal validation strategy.
Introduction to NH2-PEG3-Based PROTACs
PROTACs are bifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. They consist of a ligand that binds to a target protein, another ligand that recruits an E3 ubiquitin ligase, and a linker connecting them. The choice of linker is critical for PROTAC efficacy, influencing the stability, solubility, and spatial orientation of the ternary complex (Target Protein-PROTAC-E3 Ligase).
The NH2-PEG3 linker incorporates a 3-unit polyethylene (B3416737) glycol (PEG) chain with a terminal amine (NH2) group. This type of linker is often valued for its ability to improve solubility and provide a flexible connection between the two ligands, which can be crucial for the formation of a productive ternary complex. Validating that the PROTAC effectively binds its intended target protein within the cellular environment is a critical first step in its development.
Comparative Analysis of Target Engagement Assays
The validation of target engagement can be performed using a variety of biophysical, biochemical, and cell-based assays. The choice of method depends on the specific research question, the nature of the target protein, and available resources. Below is a comparison of common techniques.
Quantitative Data Summary
| Assay Method | Principle | Throughput | Cellular Context | Key Output | Typical Affinity Range |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against thermal denaturation. | Low to Medium | Yes (In-cell, In-vivo) | Change in melting temperature (ΔTm) | µM to nM |
| NanoBRET™ Target Engagement Assay | Measures ligand binding via bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged target and a fluorescent tracer. | High | Yes (In-cell) | BRET Ratio, IC50 | nM to pM |
| Immunoprecipitation (IP) - Western Blot | PROTAC-mediated pulldown of the target protein, detected by Western Blot. | Low | Yes (Cell lysate) | Presence of target protein in pulldown | Qualitative/Semi-quantitative |
| Surface Plasmon Resonance (SPR) | Measures binding events in real-time by detecting changes in the refractive index on a sensor chip. | Medium | No (Biochemical) | Association/Dissociation rates (ka, kd), Affinity (KD) | mM to pM |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of the PROTAC to the target protein. | Low | No (Biochemical) | Affinity (KD), Stoichiometry (n), Enthalpy (ΔH) | mM to nM |
Key Experimental Methodologies
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying target engagement in a physiological context. It relies on the principle that a protein becomes more resistant to heat-induced unfolding when its ligand is bound.
Experimental Protocol:
-
Cell Treatment: Treat intact cells with the NH2-PEG3-based PROTAC at various concentrations. Include a vehicle control (e.g., DMSO).
-
Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes to induce denaturation, followed by rapid cooling.
-
Cell Lysis: Lyse the cells to release proteins.
-
Separation: Centrifuge the lysates to separate the soluble (non-denatured) protein fraction from the precipitated (denatured) fraction.
-
Detection: Analyze the amount of soluble target protein in the supernatant using Western Blot or other protein detection methods like ELISA.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. The shift in the melting temperature (ΔTm) in the presence of the PROTAC indicates target engagement.
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a high-throughput method that allows for the quantitative measurement of compound binding to a specific protein target in live cells.
Experimental Protocol:
-
Cell Preparation: Genetically modify cells to express the target protein as a fusion with NanoLuc® luciferase.
-
Assay Setup: Plate the cells and add the NanoBRET™ fluorescent tracer, which is designed to bind to the target protein.
-
Compound Addition: Add the NH2-PEG3-based PROTAC competitor at various concentrations.
-
Detection: Add the NanoBRET™ substrate to induce luminescence. Measure both the donor (NanoLuc®) emission and the acceptor (tracer) emission.
-
Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). The displacement of the tracer by the PROTAC results in a decrease in the BRET ratio. Plot the BRET ratio against the PROTAC concentration to determine the IC50 value, which reflects the binding affinity.
Logical Framework for Validation
A robust validation strategy often involves a multi-pronged approach, starting with biochemical assays to confirm direct binding and progressing to cell-based assays to verify engagement in a more physiologically relevant environment, ultimately leading to proof of target degradation.
Conclusion
Validating the target engagement of NH2-PEG3-based PROTACs is a critical step that requires careful selection of appropriate assays. While biochemical methods like SPR and ITC provide precise affinity data, cell-based assays such as CETSA and NanoBRET™ offer crucial insights into the PROTAC's behavior in a native cellular environment. For a comprehensive validation, we recommend a tiered approach: initially confirming direct binding through biochemical means, followed by verifying cellular target engagement, and ultimately demonstrating downstream functional consequences like target degradation. This systematic process ensures a thorough characterization of your PROTAC's primary mechanism of action.
A Comparative Analysis of E3 Ligase Ligands Coupled with a PEG3 Linker in PROTAC Design
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical endeavor. These heterobifunctional molecules are at the forefront of targeted protein degradation, offering a novel therapeutic modality. A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] The linker, once considered a simple spacer, is now recognized as a key determinant of a PROTAC's efficacy, influencing its physicochemical properties and the formation of a stable ternary complex between the target protein and the E3 ligase.[1][2]
This guide provides a comparative study of different E3 ligase ligands utilized in PROTACs that incorporate a tri-ethylene glycol (PEG3) linker. Polyethylene glycol (PEG) linkers are frequently employed due to their hydrophilicity, which can enhance the solubility and cell permeability of the PROTAC molecule.[2] The flexibility of the PEG chain is also thought to be crucial for allowing the PROTAC to adopt an optimal conformation for productive ternary complex formation, a critical step for efficient ubiquitination and subsequent degradation of the target protein.[2][3]
While direct head-to-head comparative data for various E3 ligase ligands with an identical PEG3 linker is limited in publicly available literature, this guide collates and analyzes data from various sources where similar PEG linkers have been used.[1][4] This allows for a meaningful comparison of the performance of different E3 ligase recruiting moieties. The most prominently used E3 ligases in PROTAC development include Cereblon (CRBN) and von Hippel-Lindau (VHL).[5][6]
Quantitative Comparison of E3 Ligase Ligand Performance
The efficacy of a PROTAC is primarily evaluated by its ability to induce the degradation of the target protein, which is quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[1][4] The following tables summarize the performance of PROTACs targeting the Bromodomain-containing protein 4 (BRD4), a well-validated cancer target, employing different E3 ligase ligands connected via PEG-based linkers.[2] It is important to note that experimental conditions such as cell lines and treatment times may vary between studies, and direct comparison of absolute values should be approached with caution.[4]
Table 1: Performance of BRD4-Targeting PROTACs with CRBN Ligands and PEG Linkers
| PROTAC | E3 Ligase Ligand | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| ARV-825 | Pomalidomide | PEG | <1 | >90 | Burkitt's Lymphoma |
| dBET1 | Thalidomide | PEG | 4 | >95 | AML |
Data is illustrative and compiled from various sources in the literature.[7]
Table 2: Performance of BRD4-Targeting PROTACs with VHL Ligands and PEG Linkers
| PROTAC | E3 Ligase Ligand | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| MZ1 | VH032 | PEG | 25 | >90 | HeLa |
| PROTAC (JQ1-PEG3-VHL) | VH032 derivative | PEG3 | 55 | 85 | - |
Data is illustrative and compiled from various sources in the literature.[7][8]
Signaling Pathways and Experimental Workflows
To better understand the processes involved in PROTAC-mediated protein degradation, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: General mechanism of PROTAC-induced protein degradation.[5]
Caption: A typical workflow for evaluating PROTAC efficacy by Western blot.[5]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC efficacy. Below are protocols for key experiments in PROTAC development.
Western Blotting for Protein Degradation
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[2]
-
Cell Treatment: Plate cells at an appropriate density and allow them to attach overnight. Treat the cells with a dilution series of the PROTAC for a specified time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of total protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the POI, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities using densitometry software. Normalize the target protein signal to a loading control (e.g., GAPDH or β-actin).[5]
Ternary Complex Formation Assays
These assays are crucial for confirming that the PROTAC can effectively bridge the target protein and the E3 ligase.[9]
Surface Plasmon Resonance (SPR)
-
Immobilization: Immobilize the purified E3 ligase or POI onto a sensor chip.
-
Binding Analysis: Inject a solution containing the other protein (POI or E3 ligase) and the PROTAC at various concentrations over the sensor surface.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model to determine the kinetic parameters for ternary complex formation.[9]
Isothermal Titration Calorimetry (ITC)
-
Sample Preparation: Prepare solutions of the purified E3 ligase and the POI-PROTAC binary complex in the same buffer.
-
Titration: Perform a series of small, sequential injections of the binary complex solution into the E3 ligase solution.
-
Data Analysis: Measure the heat change after each injection. Fit the data to a binding isotherm to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of ternary complex formation.[10]
Conclusion
The linker is a pivotal component in the design of effective PROTACs, with PEG linkers offering distinct advantages in terms of solubility and flexibility.[1][2] While direct comparative data for a PEG3 linker across different E3 ligase ligands remains an area for further public research, the case studies of potent BRD4 degraders highlight the importance of linker optimization.[2] The choice of E3 ligase ligand is a critical parameter that can significantly impact the stability and conformation of the ternary complex, thereby influencing degradation potency.[9][11] The selection between a CRBN-recruiting PROTAC and a VHL-based PROTAC involves a trade-off between various factors, and the optimal design for a given target requires empirical testing.[5] The experimental protocols and workflows provided in this guide offer a framework for the systematic evaluation and comparison of novel PROTAC molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. E3 ligase ligand chemistries: from building blocks to protein degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Safe Disposal of NH2-PEG3 Hydrochloride: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical reagents like NH2-PEG3 hydrochloride are paramount for ensuring laboratory safety and regulatory compliance. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound, drawing upon safety protocols for similar polyethylene (B3416737) glycol (PEG) compounds.
Important Note: While this guide provides general procedures, it is crucial to consult the specific Safety Data Sheet (SDS) for this compound provided by the manufacturer for detailed and definitive instructions. The information presented here is based on publicly available data for analogous compounds and should be supplemented with institution-specific and regulatory guidelines.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. While many amine-PEG compounds are not classified as hazardous substances, good laboratory practice dictates a cautious approach.[1][2]
| Personal Protective Equipment (PPE) | Recommendation | Source/Comment |
| Hand Protection | Wear suitable chemical-resistant gloves. Inspect gloves prior to use and use proper glove removal technique. | [3] Based on general laboratory safety standards. |
| Eye/Face Protection | Wear tight-sealing safety goggles or a face shield. | [3] Standard practice for handling chemical reagents. |
| Skin/Body Protection | Wear a lab coat or other suitable protective clothing. | [3] |
| Respiratory Protection | In case of insufficient ventilation or handling of a dusty solid, wear a NIOSH-approved respirator. | [3] |
Step-by-Step Disposal Procedures
The proper disposal method for this compound depends on its form (solid or in solution) and whether it is contaminated.
1. Disposal of Unused or Waste this compound (Solid or Solution):
-
Collection: Collect all waste this compound, whether in solid form or in solution, in a clearly labeled, sealed, and chemically compatible waste container.
-
Labeling: The label should prominently display the full chemical name: "this compound Waste."
-
Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Final Disposal: Arrange for disposal through your institution's licensed chemical waste management program. Do not dispose of this chemical down the drain or in regular trash.[4][5]
2. Disposal of Empty Containers:
-
Triple Rinsing: Triple-rinse the empty container with a suitable solvent (e.g., water, ethanol, or isopropanol).[1][5]
-
Rinsate Collection: Collect the rinsate as chemical waste and add it to your labeled "this compound Waste" container.[1][5]
-
Container Disposal: After triple-rinsing and ensuring the container is free of residue, deface or remove the original label. The clean container can then typically be disposed of as regular laboratory glass or plastic waste, in accordance with your institution's guidelines.[1][5]
3. Disposal of Contaminated Materials:
-
Collection: Place any materials contaminated with this compound, such as personal protective equipment (gloves, etc.), absorbent pads from spills, or weighing papers, into a dedicated and clearly labeled, sealed waste bag or container.[1][5]
-
Labeling: Label the container as "Solid Waste Contaminated with this compound."
-
Final Disposal: Dispose of the contaminated solid waste through your institution's chemical or hazardous waste disposal service.[5]
Spill Response Protocol
In the event of a spill, adhere to the following procedure:
-
Ensure Ventilation: Work in a well-ventilated area. If the spill is significant, evacuate the immediate area and perform the cleanup in a fume hood if possible.
-
Wear PPE: Don the appropriate personal protective equipment as outlined in the table above.
-
Containment:
-
For solid spills: Carefully sweep up the material to avoid generating dust and place it into a sealed container for disposal.
-
For liquid spills: Absorb the spill with an inert material such as vermiculite, dry sand, or earth. Place the absorbent material into a sealed container for disposal.
-
-
Decontamination: Clean the spill area thoroughly with a suitable solvent and collect the cleaning materials as contaminated waste.
-
Disposal: Dispose of all spill cleanup materials as chemical waste through your institution's waste management program.
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound and associated materials.
Caption: Workflow for the disposal of this compound and related waste.
By adhering to these procedures, laboratory personnel can effectively manage the disposal of this compound, thereby promoting a safe and compliant research environment. Always prioritize your institution's specific safety protocols and the guidance provided in the manufacturer's SDS.
References
Personal protective equipment for handling NH2-PEG3 hydrochloride
For laboratory personnel, including researchers, scientists, and professionals in drug development, the safe handling of chemical reagents like NH2-PEG3 hydrochloride is paramount. This guide provides immediate and essential safety protocols, operational instructions, and disposal plans to ensure a secure laboratory environment and mitigate risks. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach based on best practices for handling similar chemical structures, such as amine-containing compounds and hydrochloride salts, is mandatory.
Personal Protective Equipment (PPE)
A multi-layered PPE approach is crucial to minimize exposure when handling this compound. The following table summarizes the required PPE for various laboratory activities.
| Protection Level | Equipment | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation of dust or vapors, all handling of this compound, especially in powdered form or when preparing solutions, should be conducted within a certified chemical fume hood.[1][2] |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes, while a face shield provides broader protection, particularly when handling larger quantities or during procedures with a high risk of splashing.[3][4][5] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene) | To prevent skin contact. It is advisable to wear two pairs of gloves (double-gloving) and change them frequently, as all disposable gloves have a degree of permeability.[1][3][6][7] |
| Body Protection | Flame-Resistant Laboratory Coat | A long-sleeved lab coat, fully buttoned, is required to protect skin and personal clothing from contamination.[1][5] For tasks with a higher splash risk, a chemical-resistant apron over the lab coat is recommended.[1] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects.[5] |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside of a fume hood or if engineering controls are insufficient to manage airborne concentrations. The type of respirator depends on the specific work conditions.[8] |
Operational Plan: Step-by-Step Handling Protocol
A systematic workflow is essential for both safety and maintaining the integrity of the compound.
Storage and Preparation:
-
Storage: Upon receipt, store this compound in a tightly sealed container in a cool, dry, and dark place.[1] For long-term storage, -20°C is recommended, while 0-4°C is suitable for short-term storage.[1]
-
Acclimatization: Before use, allow the container to equilibrate to room temperature to prevent moisture condensation.[9]
-
Preparation: Conduct all weighing and solution preparation within a certified chemical fume hood.[1][2]
Experimental Protocol for Solution Preparation:
-
Pre-calculation: Determine the necessary mass of this compound and the volume of solvent required to achieve the desired concentration.[4]
-
Weighing: In the fume hood, carefully weigh the required amount of the compound onto a weigh boat.[4]
-
Dissolution: Transfer the powder to an appropriate container. Slowly add the desired solvent (e.g., DMSO, water, DCM, DMF) to the container to avoid splashing.[1][4]
-
Mixing: Gently swirl the container or use a vortex mixer to ensure complete dissolution.[4]
-
Labeling: Clearly label the container with the compound name, concentration, solvent, preparation date, and your initials.[4]
-
Storage of Solution: Store stock solutions at -20°C for long-term stability.[4]
Spill and Exposure Procedures
Immediate and appropriate action is critical in the event of a spill or exposure.
-
Minor Spill: In a fume hood, absorb the spill with an inert material (e.g., vermiculite, sand). Place the contaminated material in a sealed, labeled container for hazardous waste disposal.[1]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water and remove any contaminated clothing.[1]
-
Eye Contact: Flush the eyes with water for several minutes as a precaution. If irritation persists, seek medical attention.[1][10]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration and seek immediate medical attention.[1][10]
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and comply with regulations.
-
Unused Compound: Dispose of as hazardous chemical waste in a properly labeled and sealed container.[1]
-
Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, pipette tips, and absorbent pads, should be disposed of in a designated hazardous waste container.[1][9]
-
Solutions: Collect aqueous and organic solutions containing this compound in separate, appropriately labeled hazardous waste containers. Do not pour down the drain.[1]
-
Empty Containers: Triple-rinse empty containers with a suitable solvent. Collect the rinsate as hazardous waste. The rinsed container can then be disposed of as regular trash or recycled according to institutional policies.[9][11]
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of all hazardous waste.[9][12]
Caption: Workflow for Handling and Disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. velsafe.com [velsafe.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 8. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 9. benchchem.com [benchchem.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
